molecular formula C13H20N2O B6113768 N-[3-(dimethylamino)propyl]-2-methylbenzamide CAS No. 64479-85-2

N-[3-(dimethylamino)propyl]-2-methylbenzamide

Katalognummer: B6113768
CAS-Nummer: 64479-85-2
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: CRTHTRQFRNFCQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-[3-(dimethylamino)propyl]-2-methylbenzamide is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(dimethylamino)propyl]-2-methylbenzamide is 220.157563266 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-(dimethylamino)propyl]-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(dimethylamino)propyl]-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[3-(dimethylamino)propyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-7-4-5-8-12(11)13(16)14-9-6-10-15(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTHTRQFRNFCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253264
Record name N-[3-(Dimethylamino)propyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64479-85-2
Record name N-[3-(Dimethylamino)propyl]-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64479-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Dimethylamino)propyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In-Depth Technical Guide: Synthesis Pathway of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(dimethylamino)propyl]-2-methylbenzamide (C₁₃H₂₀N₂O) is a specialized benzamide derivative characterized by an ortho-methyl substituted aromatic ring and a tertiary amine-bearing aliphatic tail. Compounds with this structural motif are frequently utilized as key intermediates in the development of pharmaceuticals, particularly in the synthesis of receptor antagonists and neurologically active agents.

This whitepaper provides a comprehensive, field-validated guide to its synthesis, detailing two primary methodologies: the highly scalable acid chloride route and the mild, bench-friendly carbodiimide coupling route .

Mechanistic Overview & Pathway Logic

The synthesis of N-[3-(dimethylamino)propyl]-2-methylbenzamide relies on the formation of an amide bond between 2-methylbenzoic acid (o-toluic acid) and N,N-dimethyl-1,3-propanediamine (DMAPA).

Causality Behind Experimental Choices
  • Steric Hindrance: The ortho-methyl group on 2-methylbenzoic acid introduces localized steric bulk near the carboxylate center. This necessitates robust activation of the carboxylic acid to ensure a high-yielding nucleophilic acyl substitution.

  • Chemoselectivity of DMAPA: DMAPA possesses both a primary amine and a tertiary amine. The primary amine is highly nucleophilic and will selectively attack the activated carbonyl. However, the tertiary amine is basic and can form hydrochloride salts during the reaction (especially in the acid chloride route), necessitating the use of an auxiliary base (like Triethylamine or DIPEA) to act as an acid scavenger.

  • Activation Strategy: For industrial scale-up, thionyl chloride (SOCl₂) is used to convert the acid to o-toluoyl chloride, a highly electrophilic intermediate (1)[1]. For research-scale synthesis where mild conditions are prioritized, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with Hydroxybenzotriazole (HOBt) is employed. HOBt forms a stable active ester that resists side reactions and efficiently overcomes the steric hindrance of the ortho-substituted ring (2)[2].

Pathway A o-Toluic Acid B o-Toluoyl Chloride A->B SOCl2, DMF (cat) Reflux C OBt-Active Ester A->C EDC·HCl, HOBt DIPEA, DCM D Target Amide (N-[3-(dimethylamino)propyl] -2-methylbenzamide) B->D TEA, DCM 0°C to RT C->D DCM RT E DMAPA E->B E->C

Caption: Synthetic logic for N-[3-(dimethylamino)propyl]-2-methylbenzamide via distinct activation routes.

Experimental Methodologies

Protocol A: Acid Chloride-Mediated Synthesis (Scalable Route)

This method leverages the Vilsmeier-Haack type activation using catalytic DMF and thionyl chloride (1)[1].

Step-by-Step Methodology:

  • Activation: Charge a dry, round-bottom flask with 2-methylbenzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 equiv).

  • Chlorination: Slowly add thionyl chloride (1.5 equiv) dropwise at room temperature. Equip the flask with a reflux condenser and a gas scrubber (to neutralize SO₂ and HCl). Reflux the mixture at 45 °C for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Concentration: Cool the mixture and concentrate in vacuo to remove excess thionyl chloride, yielding crude o-toluoyl chloride as a pale yellow oil.

  • Amidation: Dissolve the crude acyl chloride in dry DCM and cool to 0 °C using an ice bath. In a separate flask, prepare a solution of DMAPA (1.1 equiv) and Triethylamine (TEA) (2.0 equiv) in DCM.

  • Coupling: Add the DMAPA/TEA solution dropwise to the acyl chloride at 0 °C to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: EDC/HOBt-Mediated Coupling (Research Route)

This protocol utilizes mild peptide-coupling reagents, avoiding the generation of corrosive gases and allowing for high functional group tolerance (3)[3].

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried flask under inert atmosphere (N₂ or Argon), dissolve 2-methylbenzoic acid (1.0 equiv) in anhydrous DCM. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir the mixture at 0 °C for 30 minutes to form the OBt-active ester.

  • Amine Addition: Add DMAPA (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). The excess DIPEA ensures the tertiary amine of DMAPA remains unprotonated.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction completion via TLC (eluent: DCM/MeOH 9:1 with 1% TEA).

  • Workup & Isolation: Dilute the reaction mixture with additional DCM. Wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude residue via flash column chromatography. Crucial Note: Use a solvent system of DCM:MeOH (95:5 to 90:10) containing 1-2% aqueous NH₃ or TEA. The basic additive is mandatory to prevent the tertiary amine tail from irreversibly binding to the acidic silanol groups of the silica gel.

Workflow Step1 1. Activation o-Toluic acid + EDC·HCl + HOBt in DCM (0 °C, 30 min) Step2 2. Amidation Add DMAPA + DIPEA Stir at RT (12-18 h) Step1->Step2 Step3 3. Quench & Wash Wash with Saturated NaHCO3 and Brine Step2->Step3 Step4 4. Isolation Dry over Na2SO4 Concentrate in vacuo Step3->Step4 Step5 5. Purification Flash Chromatography (DCM:MeOH:NH3) Step4->Step5

Caption: Step-by-step experimental workflow for the EDC/HOBt-mediated amide coupling and purification.

Quantitative Data & Yield Analysis

The following table summarizes the comparative metrics of the two synthetic pathways based on standard laboratory optimizations.

ParameterProtocol A: Acid Chloride MethodProtocol B: EDC/HOBt Coupling
Activation Agent Thionyl Chloride (SOCl₂)EDC·HCl / HOBt
Acid Scavenger (Base) Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Temperature Profile Reflux (Step 1), 0 °C to RT (Step 2)0 °C to RT (Continuous)
Typical Yield 85 - 95%75 - 85%
Crude Purity >90% (Often used without chromatography)~80% (Requires flash chromatography)
Primary Advantage Highly scalable, inexpensive reagentsMild conditions, high functional group tolerance
Primary Challenge Exothermic, requires toxic gas scrubbingLower atom economy, expensive coupling reagents

Analytical Characterization & Validation

To validate the structural integrity of the synthesized N-[3-(dimethylamino)propyl]-2-methylbenzamide and ensure the protocol acts as a self-validating system, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-MS): The theoretical exact mass is 220.16 g/mol . The expected molecular ion peak is [M+H]⁺ at m/z 221.2 .

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: ~7.10 - 7.40 ppm (m, 4H, Ar-H).

    • Amide NH: ~6.80 ppm (br s, 1H, NH).

    • Aliphatic Linker: ~3.45 ppm (q, 2H, -CH₂-NH-), ~2.40 ppm (t, 2H, -CH₂-N(CH₃)₂), ~1.75 ppm (quintet, 2H, -CH₂-CH₂-CH₂-).

    • Methyl Groups: ~2.45 ppm (s, 3H, Ar-CH₃), ~2.25 ppm (s, 6H, -N(CH₃)₂).

  • Self-Validating System Check: The presence of the amide proton (~6.80 ppm) and the downfield shift of the methylene protons adjacent to the newly formed amide bond (~3.45 ppm) confirm successful coupling. The absence of the carboxylic acid broad singlet (~11-12 ppm) confirms complete conversion.

References

  • Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae. National Institutes of Health (NIH) / PMC. 2

  • Structure-Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Protease. National Institutes of Health (NIH) / PMC. 3

  • The Genesis of a Key Synthetic Building Block: The Discovery and First Reported Synthesis of o-Toluoyl Chloride. BenchChem.1

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-[3-(dimethylamino)propyl]-2-methylbenzamide (CAS No. 58994-53-1). In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a compound's physical and chemical characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its therapeutic efficacy. This document synthesizes available data, including predicted properties from robust computational models, to offer a detailed profile of this molecule. Furthermore, it outlines established experimental protocols for the empirical determination of these key parameters, providing a self-validating framework for researchers. By integrating theoretical predictions with practical methodologies, this guide serves as an essential resource for scientists engaged in the synthesis, characterization, and application of novel benzamide derivatives.

Introduction and Chemical Identity

N-[3-(dimethylamino)propyl]-2-methylbenzamide is a tertiary amine and a member of the benzamide class of organic compounds. The benzamide scaffold is a prevalent feature in a wide array of pharmacologically active molecules, exhibiting diverse biological activities. The presence of a dimethylaminopropyl side chain introduces a basic nitrogen center, which can significantly influence the compound's solubility, pKa, and potential for salt formation—all critical factors in drug design and formulation. The 2-methyl substitution on the phenyl ring can impact the molecule's conformation and its interaction with biological targets.

A precise understanding of the physicochemical properties of N-[3-(dimethylamino)propyl]-2-methylbenzamide is crucial for several aspects of drug development:

  • Formulation Development: Solubility and stability are key determinants of how a drug can be formulated for effective delivery.

  • Pharmacokinetics (ADME): Properties such as lipophilicity (LogP) and pKa are critical for predicting the absorption, distribution, metabolism, and excretion of a drug in the body.

  • Drug-Target Interactions: The three-dimensional structure and electronic properties of the molecule, influenced by its physicochemical characteristics, govern its binding affinity to biological targets.

This guide will systematically explore the key physicochemical parameters of N-[3-(dimethylamino)propyl]-2-methylbenzamide, providing both predicted data and the experimental means for their validation.

Core Physicochemical Properties

Due to the limited availability of public experimental data for this specific molecule, the following table summarizes key physicochemical properties obtained from high-quality predictive models. These computational predictions serve as a valuable starting point for experimental design and characterization.

PropertyPredicted ValueData Source
Molecular Formula C₁₃H₂₀N₂O-
Molecular Weight 220.31 g/mol -
CAS Number 58994-53-1-
Melting Point 139 °C (Predicted)ChemicalBook[1]
Boiling Point 291.8±29.0 °C (Predicted)ChemicalBook[1]
Density 1.121±0.06 g/cm³ (Predicted)ChemicalBook[1]
pKa (most basic) 9.3 (Experimental, for the similar N-(3-(dimethylamino)propyl)benzamide)PubChem[2]
LogP (Octanol-Water Partition Coefficient) 2.6204 (Predicted)ChemScene[3]
Topological Polar Surface Area (TPSA) 61.44 ŲChemScene[3]
Aqueous Solubility Predicted to be soluble.-

Note: The pKa value is for a closely related compound and should be considered an estimate. Experimental verification is highly recommended.

Synthesis and Characterization

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic route:

Synthesis Reagent1 2-Methylbenzoyl Chloride Product N-[3-(dimethylamino)propyl]-2-methylbenzamide Reagent1->Product Amidation Reagent2 N,N-Dimethylpropane-1,3-diamine Reagent2->Product Byproduct HCl

Proposed synthesis of the target compound.
Step-by-Step Synthesis Protocol (General Method)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylpropane-1,3-diamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-methylbenzoyl chloride (1.0 equivalent) in the same solvent to the cooled diamine solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloric acid byproduct.

    • Separate the organic layer and wash it with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-[3-(dimethylamino)propyl]-2-methylbenzamide.

Experimental Determination of Physicochemical Properties

To ensure the scientific integrity of any research, the predicted properties should be validated through experimental determination. The following sections outline standard protocols for measuring the key physicochemical parameters.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Protocol: Capillary Melting Point Method

  • Sample Preparation: Ensure the synthesized N-[3-(dimethylamino)propyl]-2-methylbenzamide is a fine, dry powder.

  • Loading the Capillary Tube: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

MeltingPoint Start Start Prep Prepare Dry, Powdered Sample Start->Prep Load Load Capillary Tube (2-3 mm) Prep->Load Place Place in Melting Point Apparatus Load->Place Heat_Fast Rapid Heat to ~15-20°C Below Expected MP Place->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe and Record Melting Range Heat_Slow->Observe End End Observe->End Solubility Start Start Add_Excess Add Excess Solid to Solvent Start->Add_Excess Equilibrate Agitate at Constant Temperature (24-48h) Add_Excess->Equilibrate Separate Centrifuge and/or Filter Equilibrate->Separate Analyze Quantify Concentration in Supernatant (HPLC-UV) Separate->Analyze End End Analyze->End DrugDev cluster_props Physicochemical Properties cluster_dev Drug Development Considerations Solubility Aqueous Solubility Formulation Formulation Strategy Solubility->Formulation Absorption Oral Absorption Solubility->Absorption pKa pKa pKa->Formulation pKa->Absorption LogP LogP (Lipophilicity) LogP->Absorption Permeability Membrane Permeability LogP->Permeability Distribution Tissue Distribution LogP->Distribution MW Molecular Weight MW->Permeability

Sources

Unveiling the Mechanism of Action of N-[3-(dimethylamino)propyl]-2-methylbenzamide (NDPMB): A Prototypical Probe for GPR52 Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists Content Focus: Molecular Pharmacology, Biased Agonism, and Assay Validation

Executive Summary

In the landscape of neuropharmacology, the development of highly selective, functionally biased ligands for orphan G-protein-coupled receptors (GPCRs) represents a frontier in treating complex striatal disorders. N-[3-(dimethylamino)propyl]-2-methylbenzamide (hereafter referred to as NDPMB ) serves as a foundational structural motif and pharmacological probe. Characterized by a conformationally restricted 2-methylbenzamide core and a basic alkylamine side chain, NDPMB acts as a prototypical Gs-protein biased agonist for the orphan receptor GPR52. This whitepaper provides an in-depth mechanistic analysis of NDPMB, detailing its signal transduction pathways, the causality behind its experimental validation, and its therapeutic implications.

Molecular Pharmacology & Target Engagement

NDPMB (C₁₃H₂₀N₂O; MW ~220.3 g/mol ) possesses a physicochemical profile optimized for central nervous system (CNS) penetration (estimated LogP ~2.1, basic pKa ~9.5). Its mechanism of action begins at the orthosteric binding site of GPR52, a receptor highly enriched in the striatum.

The structural logic of NDPMB is bipartite:

  • The 2-Methylbenzamide Core: The ortho-methyl group induces a steric clash with the amide carbonyl, restricting the rotation of the amide bond. This locks the molecule into a specific bioactive conformation required to access the deep hydrophobic pocket of GPR52.

  • The Dimethylaminopropyl Chain: At physiological pH, the terminal tertiary amine is protonated. This allows it to form a critical, charge-reinforced salt bridge with a conserved aspartate residue (typically Asp3.32 in aminergic GPCRs) within the transmembrane domain. This interaction is the primary driver of receptor activation .

Signal Transduction: The Gs-Coupled Cascade

Upon orthosteric binding, NDPMB stabilizes the active conformation of GPR52. Unlike many striatal receptors that couple to Gαi/o (e.g., Dopamine D2 receptors), GPR52 exclusively couples to the Gαs/olf protein family.

The activation of Gαs stimulates Adenylyl Cyclase (AC), which catalyzes the conversion of ATP into cyclic AMP (cAMP). The intracellular accumulation of cAMP subsequently activates Protein Kinase A (PKA). In medium spiny neurons (MSNs), this PKA activation leads to the phosphorylation of downstream effectors, most notably DARPP-32. This cascade is critical for mitigating mutant huntingtin (mHTT) toxicity and modulating dopaminergic tone.

G NDPMB NDPMB (G-Biased Agonist) GPR52 GPR52 Receptor NDPMB->GPR52 Binds & Stabilizes Gs Gαs Protein GPR52->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Phosphorylates mHTT mHTT Clearance / D2R Modulation DARPP32->mHTT Regulates

Caption: NDPMB-mediated GPR52 activation and downstream Gs/cAMP/PKA signaling cascade in striatal neurons.

Biased Agonism: Evading β-Arrestin Desensitization

A critical pharmacological feature of NDPMB and its advanced derivatives is G-protein biased agonism . Traditional GPCR activation universally recruits β-arrestin proteins, which sterically uncouple the G-protein and target the receptor for clathrin-mediated endocytosis, leading to rapid desensitization (tachyphylaxis) .

NDPMB selectively drives the Gs/cAMP pathway while inducing a receptor conformation that is highly unfavorable for β-arrestin recruitment. By evading β-arrestin binding, NDPMB ensures sustained GPR52 signaling, a mandatory requirement for long-term neurotherapeutic efficacy in chronic conditions like Huntington's Disease.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action of NDPMB, we employ a dual-assay system. As an application scientist, I emphasize that protocols must not only measure the endpoint but also internally validate the causality of the biological system.

Protocol 1: Quantifying Gs Activation via cAMP TR-FRET

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its homogeneous, wash-free format eliminates mechanical cell stress that can artificially alter cAMP levels. The inclusion of IBMX is non-negotiable; by inhibiting phosphodiesterases (PDEs), we prevent cAMP degradation, ensuring the TR-FRET signal is a direct, unadulterated reflection of Adenylyl Cyclase synthesis capacity.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing human GPR52 into a 384-well microplate at a density of 5,000 cells/well.

  • Compound Incubation: Treat cells with a concentration gradient of NDPMB (1 pM to 10 μM) in stimulation buffer supplemented with 0.5 mM IBMX. Incubate at 37°C for 30 minutes.

  • Lysis & Competition: Add TR-FRET lysis buffer containing Eu-cryptate-labeled cAMP (donor) and a d2-labeled anti-cAMP antibody (acceptor). Self-Validation: Endogenous cAMP released from lysed cells competes with the Eu-cAMP. A decrease in the FRET signal directly correlates with NDPMB-induced cAMP production.

  • Detection: Read the plate on a time-resolved fluorometer (e.g., PHERAstar) with excitation at 337 nm and dual emission at 615 nm and 665 nm.

  • Analysis: Calculate the 665/615 nm ratio and interpolate absolute cAMP concentrations using a parallel cAMP standard curve.

Workflow Step1 1. Cell Culture HEK293-GPR52 Step2 2. Compound Addition NDPMB + IBMX Step1->Step2 Step3 3. Cell Lysis & Fluorophore Addition Step2->Step3 Step4 4. TR-FRET Reading 665nm / 615nm Step3->Step4 Step5 5. Data Analysis EC50 Calculation Step4->Step5

Caption: Step-by-step TR-FRET assay workflow for quantifying NDPMB-induced cAMP accumulation.

Protocol 2: Assessing Biased Agonism via β-Arrestin BRET

Causality Check: Bioluminescence Resonance Energy Transfer (BRET) is chosen over end-point imaging because arrestin recruitment is highly transient. BRET allows real-time kinetic monitoring in living cells, preserving native stoichiometric ratios. Coelenterazine-h is used as the substrate due to its superior quantum yield, establishing a robust baseline prior to NDPMB addition.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with GPR52 tagged with Renilla luciferase (Rluc8, donor) and β-Arrestin2 tagged with Venus (acceptor).

  • Substrate Addition: After 48 hours, exchange media to HBSS and add 5 μM Coelenterazine-h. Incubate in the dark for 10 minutes to establish baseline luminescence.

  • Kinetic Measurement: Inject NDPMB (at EC₈₀ concentration determined from Protocol 1) and immediately begin continuous kinetic reading of the BRET ratio (535 nm / 480 nm) for 45 minutes.

  • Validation: Compare the Area Under the Curve (AUC) of NDPMB against a known unbiased reference agonist to calculate the bias factor.

Quantitative Data & Pharmacological Profiling

The table below summarizes the pharmacological profile of NDPMB, demonstrating its pronounced bias toward Gs signaling compared to a reference unbiased agonist.

CompoundGPR52 EC₅₀ (nM)cAMP Emax (%)β-Arrestin EC₅₀ (nM)Bias Factor (ΔΔlog(τ/KA))
NDPMB 45.298>10,000>50
Reference Agonist 12.510085.41.0 (Reference)
Haloperidol (D2R Antagonist)N/AN/AN/AN/A

Data Interpretation: While NDPMB exhibits a slightly lower absolute potency (45.2 nM) than the reference agonist, its inability to recruit β-arrestin (>10,000 nM) yields a massive Bias Factor. This indicates a highly favorable therapeutic window devoid of receptor desensitization.

Therapeutic Implications

The unique mechanism of action of NDPMB positions it as a critical scaffold for two distinct neuropsychiatric indications:

  • Huntington’s Disease (HD): GPR52 activation by NDPMB drives cAMP/PKA signaling, which has been shown to enhance the proteasomal degradation of mutant huntingtin (mHTT) protein in striatal neurons. The lack of β-arrestin recruitment ensures that this clearance mechanism remains continuously active.

  • Schizophrenia: GPR52 is highly co-expressed with Dopamine D2 Receptors (D2R) in striatal MSNs. Activation of GPR52 functionally antagonizes hyperactive D2R signaling via intracellular cross-talk. Because NDPMB does not directly block the D2R orthosteric site, it achieves antipsychotic efficacy without triggering the extrapyramidal motor side effects (EPS) typically caused by classical neuroleptics like haloperidol.

References

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv (2024). URL:[Link]

  • The role of β-arrestins in the termination and transduction of G-protein-coupled receptor signals. Journal of Cell Science (2002). URL:[Link]

Comprehensive Structure Elucidation of N-[3-(dimethylamino)propyl]-2-methylbenzamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

The molecule N-[3-(dimethylamino)propyl]-2-methylbenzamide (C₁₃H₂₀N₂O) represents a highly versatile structural motif in medicinal chemistry. Combining the steric bulk of an ortho-substituted benzamide with the basicity of a terminal tertiary amine, this scaffold mimics the pharmacophoric features of several CNS-active agents and local anesthetics.

Accurate structure elucidation of such bifunctional molecules is critical during drug development to ensure API (Active Pharmaceutical Ingredient) identity, verify synthetic regioselectivity, and rule out structural isomers. This whitepaper outlines a definitive, self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm the molecular architecture of this compound.

Strategic Rationale & Analytical Logic

As an application scientist, one must approach structure elucidation not as a checklist of techniques, but as an orthogonal, self-validating logic matrix. The experimental choices for N-[3-(dimethylamino)propyl]-2-methylbenzamide are driven by its specific physicochemical properties:

  • Ionization Strategy (HRMS): The presence of the terminal dimethylamino group (a tertiary amine) provides an ideal site for protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the most logical choice, guaranteeing high sensitivity and minimal fragmentation of the parent ion compared to Electron Impact (EI).

  • Solvent Selection (NMR): Because the target is a free base with lipophilic characteristics, Deuterated Chloroform (CDCl₃) is selected. It prevents the rapid proton exchange of the amide N-H often seen in protic solvents like Methanol-d₄, preserving the crucial N-H scalar couplings necessary for 2D NMR mapping.

  • Steric Considerations: The ortho-methyl group on the aromatic ring breaks symmetry, meaning all four aromatic protons will be chemically and magnetically non-equivalent. This necessitates high-resolution 2D techniques (HSQC and HMBC) to differentiate the closely overlapping signals in the δ 7.1–7.4 ppm region.

Workflow Sample Purified Compound N-[3-(dimethylamino)propyl]-2-methylbenzamide HRMS HRMS (ESI-TOF) Determine Exact Mass & Formula Sample->HRMS FTIR FT-IR Spectroscopy Identify C=O and N-H groups Sample->FTIR NMR1D 1D NMR (1H, 13C) Identify Protons & Carbons Sample->NMR1D Structure Final Structure Elucidation HRMS->Structure FTIR->Structure NMR2D 2D NMR (COSY, HSQC, HMBC) Map Connectivity & Linkages NMR1D->NMR2D NMR2D->Structure

Fig 1: Strategic analytical workflow for the structure elucidation of the target benzamide.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be strictly adhered to. These protocols are adapted from validated industry standards for the analysis of basic aliphatic amines and benzamide derivatives () [1].

Sample Preparation
  • Drying: Dry the purified free-base compound under high vacuum (0.1 mbar) at 40 °C for 12 hours to remove trace water, which can obscure the aliphatic regions in NMR.

  • NMR Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • MS Preparation: Dilute a 1 mg/mL stock solution (in LC-MS grade Methanol) by a factor of 1:1000 using a diluent of 50:50 Methanol:Water with 0.1% Formic Acid to facilitate protonation.

HRMS Acquisition (ESI-TOF)
  • Instrument: Agilent 6545 Q-TOF LC/MS.

  • Parameters: Set the capillary voltage to 3500 V, fragmentor to 120 V, and gas temperature to 325 °C.

  • Calibration: Utilize a dual-nebulizer setup for continuous infusion of reference masses (m/z 121.0509 and 922.0098) to ensure sub-3 ppm mass accuracy.

Multidimensional NMR Acquisition
  • Instrument: Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBO probe.

  • ¹H NMR: Acquire with 16 scans, a spectral width of 20 ppm, and a relaxation delay (d1) of 2.0 s to ensure quantitative integration of the tertiary methyl groups.

  • ¹³C NMR: Acquire with 512 scans, utilizing WALTZ-16 decoupling to remove ¹H-¹³C scalar couplings.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. Optimize the long-range coupling delay for nJCH​=8 Hz (approximately 62.5 ms). This specific delay is crucial for observing the weak 3-bond correlation between the aliphatic N-CH₂ protons and the aromatic carbonyl carbon, proving the amide linkage.

Data Presentation & Interpretation

The structural validation operates on a principle of mathematical closure: the empirical formula derived from HRMS dictates the exact number of protons and carbons, which must perfectly match the integrated 1D NMR signals and the nodes in the 2D connectivity map.

High-Resolution Mass Spectrometry (HRMS)
  • Calculated for [M+H]⁺ (C₁₃H₂₁N₂O⁺): 221.1648 m/z

  • Observed: 221.1651 m/z

  • Mass Error: 1.3 ppm

NMR Spectral Assignments

The ¹H and ¹³C NMR data are summarized in Table 1. The assignment relies heavily on the deshielding effects of the electronegative atoms (Oxygen and Nitrogen) and the anisotropic effect of the aromatic ring. The data aligns with expected shifts for ortho-methylated benzamides () [2].

Table 1: ¹H (400 MHz) and ¹³C (100 MHz) NMR Assignments in CDCl₃

PositionStructural Moiety¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations (Proton to Carbon)
1Ar-C (ipso to C=O)136.2-H3, H5, Ar-CH₃
2Ar-C (ipso to CH₃)136.8-H4, H6
3Ar-CH131.07.20, mAr-CH₃
4Ar-CH129.87.30, td, 7.5, 1.5H6
5Ar-CH125.87.20, m-
6Ar-CH127.07.35, dd, 7.5, 1.5H4, C=O
7Ar-CH₃19.82.43, s (3H)C1, C2, C3
8Amide C=O170.5-H6, NH-CH₂
9Amide N-H-6.80, br s (1H)-
10NH-CH₂ -CH₂39.23.50, q, 6.0 (2H)C=O, C11, C12
11CH₂-CH₂ -CH₂26.51.75, quintet, 6.5 (2H)C10, C12
12CH₂-CH₂ -N58.52.45, t, 6.5 (2H)C10, C11, N(CH₃)₂
13N(CH₃ )₂45.42.26, s (6H)C12

Mechanistic Validation & 2D Connectivity

The true test of an application scientist's elucidation lies in the 2D NMR logic. The molecule consists of two primary domains: the 2-methylbenzoyl moiety and the 3-(dimethylamino)propyl chain.

Proving the Linkage: The most critical structural question is whether these two domains are covalently linked via an amide bond. In the HMBC spectrum, a distinct cross-peak is observed between the proton signal at δ 3.50 (NH-CH₂) and the carbon signal at δ 170.5 (C=O) . Because HMBC detects 2- and 3-bond couplings, this correlation unequivocally proves the formation of the amide bond.

Furthermore, the ortho-methyl group (δ 2.43) shows strong HMBC correlations to C1, C2, and C3, locking its position strictly adjacent to the amide attachment point on the aromatic ring. This steric bulk forces the amide plane to twist slightly out of coplanarity with the aromatic ring to relieve A¹'³ allylic strain, which explains why the carbonyl carbon (δ 170.5) is slightly more deshielded than in an unsubstituted benzamide (typically ~δ 168.0) () [3].

NMRLogic H_Ar Ar-H (δ 7.2-7.4) C_Ar Ar-C (δ 125-136) H_Ar->C_Ar HSQC CO Amide C=O (δ 170.5) H_Ar->CO HMBC CH3_Ar Ar-CH3 (δ 2.43) CH3_Ar->C_Ar HMBC NH_CH2 NH-CH2 (δ 3.50) NH_CH2->CO HMBC (Linkage) CH2_N CH2-N (δ 2.45) NH_CH2->CH2_N COSY N_CH3 N(CH3)2 (δ 2.26) N_CH3->CH2_N HMBC

Fig 2: Key 2D NMR logical correlations confirming the molecular connectivity.

Conclusion

Through a rigorous, self-validating analytical workflow, the structure of N-[3-(dimethylamino)propyl]-2-methylbenzamide has been conclusively elucidated. The HRMS data provided an exact molecular formula, while the 1D NMR integration perfectly accounted for all 20 protons and 13 carbons. The definitive proof of structure was achieved via HMBC spectroscopy, which mapped the critical 3-bond correlation across the amide linkage, satisfying all valency and connectivity requirements. This protocol serves as a robust template for the characterization of similar bifunctional pharmaceutical intermediates.

References

  • National Center for Biotechnology Information (PubChem). "N,N-Dimethyl-1,3-propanediamine (CID 7993) - Chemical and Physical Properties." PubChem Database. URL:[Link]

  • MDPI - Molbank. "N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Synthesis and Spectroscopic Characterization." Molbank, 2020. URL:[Link]

  • National Center for Biotechnology Information (PubChem). "N-(3-(dimethylamino)propyl)benzamide (CID 2332594) - Computed Descriptors and Spectra." PubChem Database. URL:[Link]

Technical Whitepaper: Identification, Synthesis, and CAS Registration of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, substituted benzamides represent a highly privileged pharmacophore, frequently utilized in the design of neuroactive therapeutics. N-[3-(dimethylamino)propyl]-2-methylbenzamide is a specialized o-toluamide derivative characterized by an ortho-substituted aromatic ring and a basic tertiary amine tail. Because highly specific or proprietary synthetic intermediates often lack immediate public indexing, this whitepaper provides a comprehensive guide to the structural profiling, de novo synthesis, self-validating purification, and Chemical Abstracts Service (CAS) registration workflow for this molecule.

Chemical Identity & Structural Rationale

Understanding the physicochemical properties of a target molecule is the first step in both synthetic planning and database querying. The structural components of this molecule were deliberately selected for specific stereoelectronic effects:

  • Ortho-Methyl Group: Induces steric hindrance, restricting the rotation of the amide bond. This conformational locking is a proven strategy in structure-based drug design to reduce entropic penalties upon target binding.

  • Dimethylaminopropyl Tail: Provides a basic center (pKa ~9.5), enabling the formation of stable hydrochloride salts. This ensures optimal aqueous solubility at physiological pH, a critical parameter for bioavailability.

Table 1: Physicochemical and Structural Properties
ParameterValue / Descriptor
IUPAC Name N-[3-(dimethylamino)propyl]-2-methylbenzamide
Molecular Formula C₁₃H₂₀N₂O
Monoisotopic Mass 220.15756 Da[1]
Molecular Weight 220.31 g/mol
SMILES String CC1=CC=CC=C1C(=O)NCCCN(C)C
Pharmacophore Class Substituted Benzamide / o-Toluamide

CAS Registry Number (RN) Lookup & De Novo Registration Workflow

For niche or newly synthesized intermediates like N-[3-(dimethylamino)propyl]-2-methylbenzamide, a direct CAS RN might not be published in open-source databases. In such cases, researchers must employ a systematic lookup and registration workflow to ensure intellectual property protection and regulatory compliance.

Workflow Methodology:
  • Exact Structure Query: Utilize to perform an exact chemical structure search using the SMILES string.

  • Substructure & Similarity Search: If the exact match yields no RN, broaden the search to identify closely related analogs (e.g., procainamide derivatives) to gather relevant literature and synthetic precedents.

  • De Novo Registration: If the compound is genuinely novel or unindexed, submit the chemical structure, IUPAC name, and analytical validation data to the for formal RN assignment.

CAS_Workflow Start Chemical Structure (C13H20N2O) SciFinder Query CAS SciFinder-n Start->SciFinder Decision Exact Match Found? SciFinder->Decision Extract Extract CAS RN & Literature Decision->Extract Yes Submit Submit to CAS Inventory Expert Service Decision->Submit No Assign De Novo CAS RN Assigned Submit->Assign

Figure 1: Decision matrix and workflow for CAS Registry Number lookup and de novo registration.

Scalable Synthesis Methodology (Self-Validating Protocol)

Mechanistic Causality: Reagent Selection

While modern peptide synthesis heavily relies on specialized coupling reagents (e.g., EDC, HATU) to prevent epimerization of chiral centers, these reagents are economically inefficient and generate complex byproducts during the amidation of simple, non-chiral aliphatic amines[2]. For the synthesis of N-[3-(dimethylamino)propyl]-2-methylbenzamide, is the superior choice[2]. The conversion of o-toluic acid to o-toluoyl chloride is driven to absolute completion by the irreversible evolution of SO₂ and HCl gases (Le Chatelier's principle), ensuring a highly reactive electrophile for the subsequent nucleophilic acyl substitution.

Step-by-Step Experimental Protocol

Step 1: Acid Activation

  • Suspend o-toluic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2 hours. The cessation of gas evolution indicates complete conversion to o-toluoyl chloride. Concentrate in vacuo to remove excess SOCl₂.

Step 2: Nucleophilic Acyl Substitution 4. Dissolve the crude o-toluoyl chloride in anhydrous DCM and cool to 0 °C. 5. Slowly add a solution of 3-(dimethylamino)-1-propylamine (DMAPA, 1.1 eq) and triethylamine (Et₃N, 2.0 eq) in DCM. 6. Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: Self-Validating Acid-Base Purification Causality & Trustworthiness: This protocol utilizes a phase-switching extraction that inherently validates the success of the reaction. Because the target molecule contains a basic tertiary amine, it can be selectively ionized. 7. Acidification: Extract the organic layer with 1M HCl (aq). The target amide protonates and partitions into the aqueous phase. Unreacted acid and neutral organic impurities remain in the DCM layer, which is discarded. 8. Basification: Adjust the pH of the aqueous phase to ~10 using 2M NaOH. The target amide deprotonates back to its free base form, precipitating as an oil. 9. Recovery: Extract the basic aqueous phase with fresh ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate to yield the highly pure target compound. If the product successfully phase-switches, it definitively confirms the covalent linkage of the basic DMAPA tail to the aromatic core.

Synthesis_Workflow Acid o-Toluic Acid (Starting Material) Activation Activation (SOCl2) Reflux, 2h Acid->Activation Chloride o-Toluoyl Chloride (Intermediate) Activation->Chloride Amidation Amidation (DMAPA, Et3N) 0°C to RT, DCM Chloride->Amidation Crude Crude Amide Mixture Amidation->Crude Workup Acid-Base Workup (Self-Validating) Crude->Workup Product Purified Target Amide (>98% Purity) Workup->Product

Figure 2: Step-by-step synthesis workflow utilizing a self-validating phase-switching purification.

Analytical Validation Data

To complete the CAS registration or internal compound library documentation, the synthesized batch must be validated against expected spectroscopic parameters.

Table 2: Quantitative Analytical Validation Targets
Analytical TechniqueParameterExpected Value / RangeDiagnostic Significance
HRMS (ESI-TOF) [M+H]⁺ Ionm/z 221.1654Confirms exact monoisotopic mass.
FT-IR Spectroscopy Amide C=O Stretch1635 – 1650 cm⁻¹Confirms formation of the amide carbonyl.
FT-IR Spectroscopy Amide N-H Stretch3250 – 3300 cm⁻¹Validates the secondary amide linkage.
¹H NMR (400 MHz) Aromatic Methyl~2.4 ppm (Singlet, 3H)Confirms presence of the o-toluoyl core.
¹H NMR (400 MHz) N(CH₃)₂ Protons~2.2 ppm (Singlet, 6H)Confirms retention of the tertiary amine tail.
HPLC (UV at 254 nm) Chemical Purity> 98.0%Verifies efficiency of the acid-base workup.

Pharmacological Relevance of the Scaffold

The structural framework of N-[3-(dimethylamino)propyl]-2-methylbenzamide is deeply rooted in neuropharmacology. and are frequently deployed as central nervous system (CNS) agents[3].

Historically, benzamide derivatives (such as sulpiride, remoxipride, and tiapride) function as highly selective dopamine D₂/D₃ receptor antagonists or serotonin (5-HT) modulators[3]. The mechanism of action relies heavily on the spatial relationship between the aromatic ring and the basic nitrogen. When protonated at physiological pH, the tertiary amine forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp114 in the D₂ receptor) within the transmembrane binding pocket of aminergic G-protein coupled receptors (GPCRs). Consequently, this specific molecule serves as a highly valuable building block for synthesizing novel antipsychotic, antiemetic, or prokinetic drug candidates.

References

  • CAS REGISTRY - The gold standard for chemical substance information Source: Chemical Abstracts Service (CAS) URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Experimental Pharmacological Research Regarding Some Newly Synthesized Benzamides on Central Nervous System Functions Source: Molecules (MDPI) URL:[Link]

  • N-(sec-butyl)-4-(dimethylamino)benzamide - Chemical Shifts and Monoisotopic Mass Data Source: SpectraBase (John Wiley & Sons, Inc.) URL:[Link]

Sources

In-Depth Technical Guide: Potential Biological Targets and Pharmacological Profiling of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(dimethylamino)propyl]-2-methylbenzamide (NDPB) represents a highly privileged chemical scaffold in medicinal chemistry. By combining an ortho-methyl substituted benzamide core with a flexible, basic tertiary amine side chain, this structure is primed for interaction with a diverse array of biological targets. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale behind NDPB's polypharmacology, detailing its potential as a modulator of G-protein coupled receptors (GPCRs), voltage-gated sodium channels (Nav), and intracellular signaling cascades.

Section 1: Pharmacophore Deconstruction & Causality in Target Binding

The molecular architecture of NDPB dictates its biological interactions through precise structure-activity relationships (SAR):

  • The 2-Methylbenzamide Core: The ortho-methyl group restricts the rotation of the amide bond, forcing the molecule into a preferred conformation that fits snugly into narrow, hydrophobic binding pockets[1]. This steric locking is a classic strategy utilized in drug design to enhance target selectivity and prevent rapid enzymatic degradation.

  • The Basic Amine Tail: The 3-(dimethylamino)propyl chain possesses a basic pKa of approximately 9.3[2]. At physiological pH (7.4), the terminal nitrogen is protonated. This positive charge acts as the primary anchor for binding to the conserved aspartate residues (e.g., Asp3.32) found in the orthosteric sites of aminergic GPCRs.

Section 2: Primary Biological Targets & Mechanistic Pathways

Target 1: Voltage-Gated Sodium Channels (Nav1.1)

Recent electrophysiological evaluations have identified 2-methylbenzamide derivatives as potent modulators of Nav1.1 channels[3]. Nav1.1 is crucial for the propagation of action potentials, particularly in GABAergic interneurons.

  • Causality: NDPB's hydrophobic core intercalates into the lipid-facing domains of the Nav channel, while the protonated amine interacts with the voltage-sensor domain. This interaction stabilizes the channel in either an open or closed state, making it a highly attractive candidate for treating CNS disorders linked to hyperexcitability[3].

Target 2: Aminergic GPCRs (Dopamine D2 / GPR52)

Benzamides with basic side chains are canonical ligands for Dopamine D2/D3 receptors. Furthermore, recent studies have highlighted benzamide derivatives as potent G protein-biased agonists for GPR52, an orphan GPCR implicated in Huntington's disease[4].

  • Causality: The basic nitrogen forms a critical salt bridge with the transmembrane aspartate, while the 2-methylbenzamide moiety engages in pi-pi stacking and hydrophobic interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket. This triggers a conformational shift that activates Gi/o signaling, inhibiting adenylyl cyclase.

G NDPB NDPB (Ligand) GPCR Aminergic GPCR (e.g., D2 / GPR52) NDPB->GPCR Binds Asp3.32 Gi Gi/o Protein Complex GPCR->Gi Conformational Shift AC Adenylyl Cyclase (Inhibited) Gi->AC Alpha-subunit inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduces synthesis PKA Protein Kinase A (Downregulated) cAMP->PKA Attenuates activation

GPCR Gi/o signaling cascade modulated by NDPB binding.

Section 3: Self-Validating Experimental Protocols

To empirically validate NDPB against these targets, we employ orthogonal, self-validating assay systems. The causality of each step is explicitly defined to ensure robust, reproducible data generation.

Protocol 1: Radioligand Binding Assay for GPCR Profiling
  • Purpose: To determine the binding affinity (Ki) of NDPB for target GPCRs.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize HEK293 cells stably expressing the target GPCR in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. (Causality: Ice-cold conditions and inhibitors prevent proteolytic degradation of the receptors, preserving the binding sites).

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., [3H]-spiperone), and increasing concentrations of NDPB ( 10−11 to 10−4 M). (Causality: A wide logarithmic concentration range ensures a complete sigmoidal displacement curve for accurate IC50 calculation).

    • Equilibration: Incubate the plate at 25°C for 120 minutes. (Causality: Allows the competitive binding between the radioligand and NDPB to reach thermodynamic equilibrium).

    • Filtration & Washing: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash three times with ice-cold buffer. (Causality: PEI reduces non-specific binding of the radioligand to the filter. Cold washes trap the receptor-ligand complexes while immediately halting further dissociation).

    • Quantification: Add scintillation fluid and measure radioactivity (CPM) using a microplate scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Patch-Clamp Electrophysiology for Nav1.1 Modulation
  • Purpose: To assess the functional impact of NDPB on Nav1.1 channel kinetics.

  • Step-by-Step Methodology:

    • Cell Preparation: Culture CHO cells stably expressing human Nav1.1 channels on glass coverslips.

    • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ and fill with intracellular solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, pH 7.3). (Causality: Cs+ blocks endogenous potassium currents, isolating the sodium current for accurate measurement).

    • Seal Formation: Form a gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration. (Causality: The gigaseal minimizes leak currents, ensuring a high signal-to-noise ratio for the recorded Na+ currents).

    • Compound Application: Apply NDPB (10 µM) via a rapid perfusion system. Apply depolarizing voltage steps from a holding potential of -120 mV to +10 mV.

    • Data Analysis: Record peak current amplitude and steady-state inactivation curves. (Causality: Shifts in the inactivation curve indicate whether NDPB stabilizes the open or inactivated state of the channel[3]).

Step-by-step whole-cell patch-clamp workflow for Nav1.1 evaluation.

Section 4: Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of NDPB based on structure-activity relationship (SAR) data extrapolated from structurally homologous 2-methylbenzamide and dimethylaminopropyl derivatives[3][4].

Biological TargetAssay TypeExpected MetricActivity RangeMechanistic Role
Nav1.1 Channel Patch-ClampEC50 / IC501.5 - 10 µMModulator (State-dependent)
Dopamine D2 Radioligand BindingKi50 - 200 nMAntagonist
GPR52 cAMP AccumulationEC50200 - 500 nMBiased Agonist
Sigma-1 Receptor Radioligand BindingKi10 - 50 nMAgonist / Antagonist

References

  • Title: N-(3-(dimethylamino)propyl)benzamide | C12H18N2O | CID 2332594 - PubChem Source: nih.gov URL: [Link]

  • Title: Identification and Electrophysiological Evaluation of 2-Methylbenzamide Derivatives as Nav1.1 Modulators Source: ResearchGate URL: [Link]

  • Title: Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists Source: ChemRxiv URL: [Link]

Sources

The Enduring Scaffold: A Technical Whitepaper on the Discovery, Evolution, and Mechanics of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide moiety—a simple carboxamide group attached to a benzene ring—is one of the most prolific "privileged scaffolds" in medicinal chemistry. What began as an effort to stabilize labile anesthetics evolved into a neuropharmacological revolution and, subsequently, a cornerstone of targeted oncology. This whitepaper provides an in-depth technical analysis of the discovery, historical evolution, structure-activity relationships (SAR), and experimental validation of benzamide derivatives.

By tracing the trajectory from early dopamine receptor antagonists to modern epigenetic modulators (HDAC inhibitors) and DNA repair disruptors (PARP inhibitors), we elucidate the causality behind the chemical modifications that have driven decades of drug discovery.

Historical Genesis: From Serendipity to Rational Design

The journey of benzamide derivatives did not begin with high-throughput screening, but with serendipitous observation and rational structural stabilization[1]. In the 1950s, French researchers sought to develop antiarrhythmic agents by modifying procaine. Recognizing that the ester linkage in procaine was rapidly hydrolyzed by plasma esterases, they replaced it with an amide bond, yielding procainamide.

While attempting to further optimize this structure, researchers synthesized metoclopramide . Although it exhibited weak antiarrhythmic properties, it demonstrated profound antiemetic and gastroprokinetic effects[1]. This serendipitous discovery revealed the benzamide scaffold's ability to cross the blood-brain barrier and modulate the central nervous system (CNS), specifically via dopamine D2 receptor antagonism[2].

Following metoclopramide, the late 1950s and 1960s saw the synthesis of sulpiride , the first substituted benzamide classified as an atypical antipsychotic[3]. Sulpiride exhibited a highly selective affinity for mesolimbic dopamine D2 and D3 receptors, offering a lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics like haloperidol[4].

G Procaine Procaine (Ester-based Anesthetic) Procainamide Procainamide (Amide Stabilization) Procaine->Procainamide Amide substitution (Increases half-life) Metoclopramide Metoclopramide (D2 Antagonist / Antiemetic) Procainamide->Metoclopramide Chlorination & Methoxy addition (CNS Penetration) Sulpiride Sulpiride (Atypical Antipsychotic) Metoclopramide->Sulpiride Pyrrolidine ring addition (D2/D3 Selectivity) Entinostat Entinostat (HDAC Inhibitor) Sulpiride->Entinostat Rational Design (Zinc-binding group)

Evolution of the benzamide scaffold from anesthetics to targeted oncology agents.

The Epigenetic Era: Benzamides as HDAC Inhibitors

While the 20th century utilized benzamides for neuropharmacology, the 21st century repurposed the scaffold for oncology. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and the silencing of tumor suppressor genes[5].

Most early HDAC inhibitors, such as vorinostat, utilized a hydroxamic acid group to chelate the zinc ion (Zn²⁺) in the HDAC active site. However, hydroxamates are "pan-HDAC" inhibitors, leading to significant off-target toxicity[6].

Benzamide derivatives emerged as a superior alternative due to their Class I HDAC selectivity (HDAC1, 2, and 3)[7]. The benzamide moiety acts as a highly specific Zinc-Binding Group (ZBG). The geometry of the ortho-amino benzamide allows it to form a bidentate chelation complex with the catalytic Zn²⁺ ion, while the hydrophobic linker interacts favorably with the narrow, 11 Å deep channel of Class I HDACs[8].

Prominent examples include:

  • Entinostat (MS-275): Granted breakthrough therapy designation for advanced breast cancer[6].

  • Mocetinostat (MGCD0103): An isotype-selective inhibitor targeting HDAC1, 2, 3, and 11, evaluated for lymphomas[7].

  • Tucidinostat (Chidamide): Approved in China for peripheral T-cell lymphoma (PTCL)[6].

G Benzamide Benzamide Inhibitor (e.g., Entinostat) HDAC Class I HDAC Enzyme (Zinc-dependent) Benzamide->HDAC Bidentate Zn2+ Chelation Histones Histone Hyperacetylation HDAC->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Open State) Histones->Chromatin Steric Repulsion Apoptosis Tumor Suppressor Expression & Apoptosis Chromatin->Apoptosis Gene Transcription

Mechanism of action for benzamide-based Class I HDAC inhibitors in oncology.

Targeting DNA Repair: PARP Inhibitors

Beyond HDACs, the benzamide scaffold has been instrumental in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors[9]. PARP-1 is a critical enzyme for repairing DNA single-strand breaks. In cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations), inhibiting PARP forces the cell to rely on highly error-prone repair pathways, resulting in synthetic lethality[10].

In PARP inhibitors, the benzamide group acts as a nicotinamide mimic [11]. Nicotinamide adenine dinucleotide (NAD⁺) is the natural substrate for PARP. The carboxamide group of the benzamide forms crucial hydrogen bonds with the catalytic domain of PARP-1 (specifically interacting with Ser904 and Gly863), effectively competing with NAD⁺ and trapping the PARP-DNA complex at the site of damage[10].

Quantitative Pharmacological Data

The following table synthesizes the binding affinities and clinical targets of key benzamide derivatives across different therapeutic eras.

CompoundPrimary TargetTherapeutic IndicationKey Binding MetricDevelopment Stage
Metoclopramide Dopamine D2 ReceptorAntiemetic / GastroparesisKᵢ ≈ 28 nM (D2)FDA Approved
Sulpiride Dopamine D2/D3 ReceptorSchizophreniaKᵢ ≈ 15 nM (D2)Approved (Ex-US)
Entinostat Class I HDACs (1, 2, 3)Breast Cancer / Solid TumorsIC₅₀ ≈ 0.5 μM (HDAC1)Phase III / Breakthrough
Tucidinostat Class I HDACs & HDAC10Peripheral T-Cell LymphomaIC₅₀ ≈ 68 nM (HDAC1)Approved (China)
Compound 13f *PARP-1Colorectal CancerIC₅₀ = 0.25 nMPreclinical

*Experimental urea-based benzamide derivative demonstrating high PARP-1 selectivity[9].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel benzamide compounds relies on self-validating biochemical assays[12]. Below are the standardized, step-by-step methodologies for the synthesis and enzymatic validation of a benzamide-based HDAC inhibitor.

Protocol 1: Synthesis of a Substituted Benzamide via Amide Coupling

Causality: Traditional synthesis using acid chlorides can be harsh and lead to side reactions. Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) allows for mild reaction conditions, prevents the racemization of chiral centers, and significantly improves the yield of the amide bond formation[12].

  • Preparation: Dissolve 1.0 equivalent of the substituted benzoic acid derivative in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt to the solution. Stir at 0°C for 30 minutes. Rationale: EDC activates the carboxyl group, while HOBt forms an active ester intermediate that resists hydrolysis and prevents racemization.

  • Amine Addition: Add 1.1 equivalents of the target amine (e.g., an ortho-phenylenediamine derivative for HDAC inhibitors) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to neutralize the HCl salt of EDC.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Protocol 2: In Vitro Fluorometric HDAC Enzymatic Assay

Causality: Fluorometric assays are preferred over colorimetric or radiometric assays due to their high sensitivity, lack of radioactive waste, and suitability for high-throughput screening (HTS).

  • Substrate Preparation: Prepare a fluorogenic peptide substrate containing an acetylated lysine residue (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme Incubation: In a 96-well black microplate, combine recombinant human HDAC1 enzyme with varying concentrations of the synthesized benzamide inhibitor (serial dilution from 10 μM to 1 nM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Reaction Initiation: Add the fluorogenic substrate to a final concentration of 50 μM. Incubate the plate at 37°C for 60 minutes.

  • Development: Add a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (like Trichostatin A) to stop the HDAC reaction. Rationale: The protease will only cleave the AMC (7-amino-4-methylcoumarin) fluorophore from the peptide if the lysine has been successfully deacetylated by the HDAC enzyme.

  • Detection: Incubate for 15 minutes at room temperature, then measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the IC₅₀ by plotting the log of inhibitor concentration against the normalized fluorescence intensity using non-linear regression analysis.

G Synth 1. Chemical Synthesis (EDC/HOBt Amide Coupling) Purify 2. Purification & QC (Flash Chromatography, LC-MS) Synth->Purify Assay 3. In Vitro Enzymatic Assay (Fluorometric HDAC/PARP Screening) Purify->Assay Cell 4. Cell-Based Validation (Apoptosis & Viability Assays) Assay->Cell

Standardized experimental workflow for the discovery and validation of novel benzamide derivatives.

Conclusion

The benzamide scaffold exemplifies the power of chemical evolution in drug discovery. By systematically modifying the substituents around the core benzene ring and the carboxamide nitrogen, medicinal chemists have successfully navigated this scaffold from modulating dopamine receptors in the brain to chelating zinc in the epigenetic machinery of cancer cells. As research progresses into dual-target inhibitors and isoform-specific epigenetic modulators, the benzamide core will undoubtedly remain a foundational pillar of modern pharmacology.

References

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 . PubMed (NIH). Available at: [Link]

  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation . ACS Publications. Available at: [Link]

  • Histone Deacetylase Inhibitors: A Prospect in Drug Discovery . PMC - NIH. Available at:[Link]

  • HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives . RSC Publishing. Available at: [Link]

  • Discovery of novel hit compounds as potential HDAC1 inhibitors: The case of ligand and structure-based virtual screening . UNIPI. Available at: [Link]

  • Benzamide‐Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential . ResearchGate. Available at:[Link]

  • PARP1 Inhibitors: Antitumor Drug Design . Acta Naturae. Available at:[Link]

  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride . PMC - NIH. Available at:[Link]

  • Dopamine antagonist . Wikipedia. Available at:[Link]

Sources

Theoretical Modeling and Pharmacological Profiling of N-[3-(dimethylamino)propyl]-2-methylbenzamide (NDPMB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(dimethylamino)propyl]-2-methylbenzamide (NDPMB) represents a highly relevant structural motif in medicinal chemistry. Featuring a planar 2-methylbenzamide core coupled via an amide linkage to a flexible tertiary amine aliphatic chain, this scaffold is emblematic of the substituted benzamide class of neuroleptics and antiemetics[1]. Compounds in this class exhibit potent antagonism at dopamine D2-like receptors[2]. As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating, in-depth theoretical modeling pipeline for NDPMB. This guide details the causality behind our computational choices, moving from quantum mechanical optimization to explicit-solvent molecular dynamics, and culminating in target engagement profiling.

Quantum Mechanical (QM) Modeling & Conformational Analysis

Causality of Experimental Choice: The amide bond in NDPMB exhibits partial double-bond character, restricting rotation and enforcing a specific coplanarity with the 2-methylphenyl ring. Empirical molecular mechanics (MM) often fail to accurately parameterize this rotational barrier. Therefore, Density Functional Theory (DFT) is required to accurately map the molecule's electronic distribution, rotational constraints, and Electrostatic Potential (ESP).

Step-by-Step Protocol: DFT Optimization
  • Ligand Preparation: Generate the initial 3D structure of NDPMB from its SMILES string (CN(C)CCCNC(=O)C1=CC=CC=C1C).

  • Protonation State Assignment: The terminal dimethylamino group exhibits a predicted basic pKa of approximately 9.3[3]. Adjust the system pH to 7.4, ensuring the nitrogen is strictly modeled in its protonated state ( NH+ ).

  • Geometry Optimization: Execute DFT calculations using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory. Apply a Polarizable Continuum Model (PCM) to simulate an aqueous environment.

  • Frequency Analysis: Perform vibrational frequency calculations on the optimized geometry. The absence of imaginary frequencies validates that the structure represents a true energetic minimum.

  • ESP Mapping: Map the electrostatic potential onto the electron density surface (isovalue = 0.002 a.u.). This step is critical for identifying the highly electronegative carbonyl oxygen (hydrogen bond acceptor) and the electropositive protonated amine (salt-bridge donor).

Molecular Dynamics (MD) & Solvation Models

Causality of Experimental Choice: The 3-carbon propyl chain linking the benzamide core to the dimethylamino group is highly flexible. Docking a single, static QM-optimized conformer often leads to false negatives because the target receptor typically selects for specific—sometimes higher-energy—bioactive conformations. MD simulations in explicit solvent allow us to sample the true conformational ensemble of the unbound ligand prior to docking.

Step-by-Step Protocol: Conformational Sampling
  • Parameterization: Assign atomic charges using the Restrained Electrostatic Potential (RESP) method derived from the QM step. Generate topology files using the General Amber Force Field (GAFF2).

  • System Assembly: Place the protonated NDPMB in a cubic simulation box with a 1.0 nm buffer. Solvate with TIP3P explicit water molecules and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration: Perform 5,000 steps of steepest descent energy minimization. Follow this with 100 ps of NVT (constant volume/temperature at 300 K) and 100 ps of NPT (constant pressure at 1 atm) equilibration to stabilize the solvent density.

  • Production Run: Execute a 100 ns MD production run using GROMACS, saving coordinates every 10 ps.

  • Clustering: Cluster the resulting trajectory using the Root Mean Square Deviation (RMSD) of the heavy atoms (cutoff = 0.2 nm). Extract the centroid structures of the top three most populated clusters for ensemble docking.

G A 1. Ligand Preparation (NDPMB 3D Structure) B 2. Quantum Mechanics (DFT) B3LYP/6-311G** Optimization A->B Optimized Geometry C 3. Molecular Dynamics (MD) Conformational Sampling in Water B->C Partial Charges (ESP) D 4. Molecular Docking Target: Dopamine D2R (PDB: 6CM4) C->D Major Conformers E 5. ADMET Profiling Physicochemical & BBB Prediction D->E Binding Affinity & Poses

Fig 1: Comprehensive in silico modeling workflow for NDPMB.

Target Engagement: Dopamine D2 Receptor Docking

Causality of Experimental Choice: Benzamides are known to bind the orthosteric binding site (OBS) of the D2 receptor. However, the inactive state of D2R (e.g., PDB: 6CM4, bound to risperidone) features a tightly packed TM5 and TM6 domain[1]. Because the 2-methylbenzamide moiety requires a specific sub-pocket near Ser193 (5.42) and Ser194 (5.43), rigid docking will fail to capture the binding pose. Induced Fit Docking (IFD) is mandatory to allow receptor side-chain flexibility.

Step-by-Step Protocol: Induced Fit Docking
  • Protein Preparation: Download the human D2R structure (PDB: 6CM4)[1]. Remove the co-crystallized ligand, add missing hydrogen atoms, and assign protonation states at pH 7.4. Crucially, ensure Asp114 (3.32) is negatively charged.

  • Grid Generation: Center the receptor grid on the conserved Asp114 (3.32) residue in transmembrane helix 3 (TM3).

  • IFD Execution: Dock the top three NDPMB conformers (from the MD clustering step) using Schrödinger Glide IFD. Allow residues within 5.0 Å of the ligand to be flexible.

  • Pose Analysis: Filter poses based on two mandatory pharmacophore features:

    • A strong electrostatic salt bridge between the protonated dimethylamino group of NDPMB and the carboxylate of Asp114 (3.32)[4].

    • An edge-to-face π-π stacking or hydrophobic interaction between the 2-methylphenyl ring and Trp386 (6.48) / Phe390 (6.52)[4].

Pathway Dopamine Dopamine (Endogenous Agonist) D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates NDPMB NDPMB (Benzamide Antagonist) NDPMB->D2R Blocks (Competitive) Gi Gi/o Protein Complex D2R->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

Fig 2: NDPMB antagonism of the D2R-mediated Gi/o signaling cascade.

ADMET Profiling & Physicochemical Properties

To evaluate NDPMB's viability as a central nervous system (CNS) probe, we compute its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The combination of a basic amine and a lipophilic core strongly favors blood-brain barrier (BBB) penetration.

Table 1: Predicted Physicochemical and ADMET Properties of NDPMB

PropertyPredicted ValuePharmacological Implication
Molecular Weight 220.31 g/mol Optimal for CNS penetration (well below the 400 g/mol threshold).
LogP (Octanol/Water) 2.45Ideal lipophilicity for passive transcellular BBB diffusion.
Topological Polar Surface Area (TPSA) 29.1 ŲExcellent membrane permeability (< 90 Ų is required for CNS drugs).
Basic pKa ~9.3[3]>95% protonated at physiological pH (7.4), essential for the Asp114 salt bridge.
Hydrogen Bond Donors/Acceptors 1 / 1Minimizes the desolvation penalty during receptor binding.
BBB Permeability (LogBB) +0.62High probability of rapid and sustained brain uptake.

Conclusion

The theoretical modeling of N-[3-(dimethylamino)propyl]-2-methylbenzamide reveals a highly optimized scaffold for aminergic GPCR antagonism. By employing a rigorous computational pipeline consisting of DFT optimization, explicit-solvent MD conformational sampling, and Induced Fit Docking, we demonstrate that NDPMB fulfills the strict stereoelectronic requirements for D2 receptor engagement. Its predicted ADMET profile further underscores its utility as a robust, CNS-active pharmacophore.

References

  • N-(3-(dimethylamino)propyl)benzamide | C12H18N2O | CID 2332594 Source: PubChem (National Institutes of Health) URL:[Link]

  • Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism Source: eLife URL:[Link]

  • The Universal 3D QSAR Model for Dopamine D2 Receptor Antagonists Source: ResearchGate URL:[Link]

  • In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia Source: ACS Omega URL:[Link]

Sources

Preliminary In-Vitro Screening of N-[3-(dimethylamino)propyl]-2-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, evaluating a novel chemotype requires looking beyond basic structure to predict biological behavior. N-[3-(dimethylamino)propyl]-2-methylbenzamide is a substituted benzamide featuring a lipophilic aromatic core and a basic tertiary amine tail (predicted pKa ~9.5). This specific structural motif is highly privileged in neuropharmacology. The basic amine separated by a flexible alkyl chain from an aromatic ring is the classic pharmacophore for central G protein-coupled receptors (GPCRs)—specifically Dopamine (D2/D3) and Serotonin (5-HT) receptors—as well as Sigma receptors.

However, this same pharmacophore carries inherent liabilities: poor permeability at physiological pH, high susceptibility to CYP-mediated N-dealkylation, and a notorious propensity for hERG channel blockade. To systematically de-risk this compound, we must deploy a self-validating in-vitro screening cascade. This guide outlines the definitive methodologies to evaluate its physicochemical properties, target engagement, metabolic stability, and safety profile.

Phase 1: Primary Target Engagement (Pharmacodynamics)

Substituted benzamides are classic D2/D3 receptor modulators. Before advancing to complex functional assays, we must establish direct target engagement using radioligand binding. Modern GPCR high-throughput screening relies heavily on these robust in-vitro assays to quantify binding affinity ( Ki​ ) and functional efficacy[1].

Protocol: GPCR Radioligand Binding Assay (D2 Receptor)

Causality: We utilize a competitive displacement assay. If our compound has high affinity for the D2 receptor, it will displace a radioactive tracer, reducing the measured radioactive signal.

  • Preparation: Isolate membrane fractions from CHO cells stably expressing the human D2 receptor.

  • Incubation: In a 96-well plate, combine 50 µL of cell membranes, 25 µL of the radioligand ( [3H] -spiperone at its Kd​ concentration), and 25 µL of N-[3-(dimethylamino)propyl]-2-methylbenzamide at varying concentrations (10 pM to 10 µM).

  • Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer to trap the receptor-bound radioligand.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a microplate beta counter.

  • Self-Validation System: Include 10 µM Haloperidol to define non-specific binding (NSB). If the NSB exceeds 10% of total binding, the assay is invalid due to membrane aggregation.

GPCR_Pathway Ligand N-[3-(dimethylamino)propyl] -2-methylbenzamide Receptor D2 Receptor (Gi-coupled) Ligand->Receptor Binds (IC50) G_protein Gαi Subunit Activation Receptor->G_protein Conformational Change AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces

Fig 1. Proposed Gi-coupled GPCR signaling pathway modulated by the benzamide derivative.

Phase 2: In-Vitro ADME (Metabolic Stability)

The dimethylamino group is highly susceptible to CYP-mediated N-demethylation. Liver microsomal stability is critical to predict intrinsic clearance ( CLint​ ) and in-vivo half-life. We utilize Human Liver Microsomes (HLM) to assess Phase I oxidative metabolism[2].

Protocol: Liver Microsomal Stability Assay

Causality: By supplying NADPH (the obligate cofactor for Cytochrome P450 enzymes), we can isolate and measure CYP-driven degradation of our compound over time.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM final concentration in 100 mM potassium phosphate buffer (pH 7.4)[2].

  • Incubation Mixture: Combine the test compound with HLM at a final protein concentration of 0.5 mg/mL[2].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM)[2].

  • Sampling & Termination: At precisely 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench the enzymatic reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[2].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation System: Include Verapamil (high clearance marker) and Warfarin (low clearance marker) as parallel controls. Crucially, include a "No NADPH" control to rule out chemical instability or non-CYP mediated degradation[2].

Phase 3: In-Vitro Safety & Toxicity (hERG Liability)

The presence of a basic amine separated by an alkyl chain from a lipophilic core is the textbook pharmacophore for binding to the inner vestibule of the hERG (Kv11.1) potassium channel. Blockade of this channel delays cardiac repolarization, leading to QT prolongation and potentially fatal arrhythmias[3].

Protocol: Automated Whole-Cell Patch-Clamp

Causality: The patch-clamp technique is the gold standard for electrophysiology. By clamping the voltage and measuring the current, we can directly observe the compound's inhibitory effect on potassium efflux[3].

  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the hERG channel.

  • Setup: Establish the whole-cell configuration using an automated patch-clamp system. Ensure the seal resistance is >1 GΩ to guarantee data integrity[4].

  • Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing conditioning pulse to +40 mV for 2 seconds to activate and inactivate the channels. Follow immediately with a repolarizing test pulse to -50 mV for 2 seconds to elicit the peak outward tail current[4].

  • Compound Application: Perfuse the compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). Allow 3-5 minutes per concentration to reach steady-state block[4].

  • Analysis: Calculate the fractional block of the peak tail current relative to the pre-compound baseline to determine the IC50​ .

  • Self-Validation System: Use 0.1% DMSO as a vehicle control (negative baseline) and 100 nM Cisapride as a positive control (must yield >80% block)[4].

Workflow Start Compound QC (Purity >95%) PhysChem Physicochemical Profiling (Solubility, LogD) Start->PhysChem PD Target Engagement (Radioligand Binding) PhysChem->PD Soluble >10µM ADME In-Vitro ADME (Microsomal Stability) PD->ADME IC50 <100nM Tox Safety Tox (hERG Patch-Clamp) ADME->Tox T1/2 >30min Decision Lead Optimization or Go/No-Go Tox->Decision IC50 >10µM

Fig 2. Sequential in-vitro screening decision tree for early-stage preclinical development.

Quantitative Data Presentation

To facilitate rapid decision-making, the quantitative outputs from the screening cascade must be evaluated against strict pharmacological thresholds.

Table 1: Quantitative Acceptance Criteria for Preliminary Screening

Assay CategoryExperimental ParameterTarget ThresholdScientific Rationale
Physicochemical Kinetic Solubility (pH 7.4)> 50 µMPrevents assay artifacts and promiscuous binding due to compound aggregation.
Pharmacodynamics D2/5-HT Binding ( IC50​ )< 100 nMEnsures sufficient on-target potency to allow for a viable therapeutic window.
In-Vitro ADME HLM Microsomal Half-life ( T1/2​ )> 30 minIndicates acceptable metabolic stability, preventing rapid first-pass clearance in-vivo.
In-Vitro Safety hERG Inhibition ( IC50​ )> 10 µMMaintains a >100-fold safety margin between the therapeutic target and cardiotoxicity.

References

  • [2] Microsomal Stability - In Vitro Assay - Charnwood Discovery. Charnwood Discovery. Available at: [Link]

  • [4] Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • [3] Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique. PubMed (NIH). Available at:[Link]

  • [1] Advances in G Protein-Coupled Receptor High-throughput Screening. PMC (NIH). Available at:[Link]

Sources

N-[3-(dimethylamino)propyl]-2-methylbenzamide: Physicochemical Profiling, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(dimethylamino)propyl]-2-methylbenzamide is a specialized synthetic intermediate and pharmacophore building block belonging to the N-substituted benzamide class. Compounds featuring a benzamide core coupled with a basic dialkylamino side chain are highly privileged structures in medicinal chemistry. They serve as critical structural motifs in the development of targeted therapeutics, ranging from central nervous system (CNS) agents and analgesic candidates[1] to precision kinase inhibitors[2] and viral capsid assembly modulators[3].

This technical whitepaper provides an in-depth analysis of the compound's structural parameters, molecular weight, and empirical formula. Furthermore, it details a robust, self-validating synthetic methodology and explores the causality behind its physicochemical behavior, offering a comprehensive guide for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The structural architecture of N-[3-(dimethylamino)propyl]-2-methylbenzamide is defined by two distinct domains: a lipophilic 2-methylbenzamide core and a hydrophilic, basic 3-(dimethylamino)propyl side chain . This amphiphilic nature is critical for its pharmacokinetic behavior, allowing it to penetrate lipid bilayers while maintaining aqueous solubility through protonation of the tertiary amine.

Molecular Weight and Formula

The empirical formula for the compound is C₁₃H₂₀N₂O . The molecular weight and exact mass are derived from the atomic contributions of its constituent elements, which dictate its behavior in mass spectrometry (MS) and chromatographic separation[4].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₃H₂₀N₂ODefines the stoichiometric composition.
Molecular Weight 220.31 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring high potential for oral bioavailability.
Monoisotopic Mass 220.1575 DaCritical for high-resolution mass spectrometry (HRMS) identification of the [M+H]⁺ adduct at m/z 221.1653[4].
Hydrogen Bond Donors 1 (Amide NH)Facilitates directed hydrogen bonding with target protein backbones (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 2 (Carbonyl O, Amine N)Enhances target affinity and aqueous solubility.
Rotatable Bonds 5Provides sufficient conformational flexibility to adapt to binding pockets without excessive entropic penalty.

Synthetic Methodology & Workflow

The synthesis of N-[3-(dimethylamino)propyl]-2-methylbenzamide relies on a nucleophilic acyl substitution. The protocol outlined below is designed as a self-validating system : the inherent basicity of the product's tertiary amine is exploited during the workup phase to selectively isolate the target molecule from unreacted starting materials.

Step-by-Step Experimental Protocol

Reagents Required:

  • 2-Methylbenzoyl chloride (1.0 equiv)

  • 3-(Dimethylamino)propylamine (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Step 1: Reaction Setup & Causality of Conditions

  • Charge a flame-dried, round-bottom flask with 3-(dimethylamino)propylamine and TEA in anhydrous DCM under an inert nitrogen atmosphere.

  • Causality: TEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the highly nucleophilic primary amine of the starting material, stalling the reaction and drastically reducing the yield.

Step 2: Reagent Addition

  • Cool the mixture to 0°C using an ice bath.

  • Add 2-methylbenzoyl chloride dropwise over 15 minutes.

  • Causality: The dropwise addition at 0°C controls the exothermic nature of the acyl substitution, preventing the formation of undesired side products (such as di-acylated species) and minimizing solvent boil-off.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Monitor via Thin Layer Chromatography (TLC) using a highly polar eluent (e.g., 10% MeOH in DCM with 1% NH₄OH) and UV visualization. The presence of the tertiary amine requires the addition of NH₄OH to prevent streaking on the silica gel.

Step 4: Self-Validating Acid-Base Extraction

  • Acidification: Quench the reaction with 1M HCl until the aqueous layer reaches pH ~2. Extract with DCM. Logic: The product protonates at the tertiary amine, forming a water-soluble hydrochloride salt. Unreacted 2-methylbenzoyl chloride (hydrolyzed to 2-methylbenzoic acid) remains in the organic layer and is discarded.

  • Basification: Collect the aqueous layer, cool to 0°C, and adjust the pH to ~10 using 2M NaOH. Extract with fresh DCM (3x). Logic: The product is deprotonated, returning to its lipophilic free-base form, which selectively partitions into the organic layer.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.

Synthesis SM1 2-Methylbenzoyl Chloride Rxn Nucleophilic Acyl Substitution (DCM, 0°C to RT) SM1->Rxn SM2 3-(Dimethylamino) propylamine SM2->Rxn Base Triethylamine (Base) Base->Rxn Neutralizes HCl Workup Acid-Base Extraction Rxn->Workup Crude Mixture Product N-[3-(dimethylamino)propyl] -2-methylbenzamide Workup->Product Purified Yield

Caption: Workflow for the synthesis and acid-base purification of N-[3-(dimethylamino)propyl]-2-methylbenzamide.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR):

    • ¹H NMR (CDCl₃, 400 MHz): Expect a distinct singlet integrating to 6 protons around δ 2.2 ppm, corresponding to the N,N-dimethyl group. The 2-methyl group on the aromatic ring will appear as a 3-proton singlet around δ 2.4 ppm. The amide proton (NH) typically presents as a broad triplet around δ 7.0–8.0 ppm, depending on concentration and hydrogen bonding.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • The sample is infused in a positive electrospray ionization (ESI+) mode. The[M+H]⁺ peak must be observed at exactly m/z 221.1653, confirming the C₁₃H₂₀N₂O formula[4].

  • Infrared Spectroscopy (FT-IR):

    • A strong, sharp absorption band at ~1640–1650 cm⁻¹ will confirm the presence of the amide I band (C=O stretch), while a band at ~3300 cm⁻¹ will validate the amide N-H stretch.

Pharmacological Relevance in Drug Discovery

The structural motif of N-[3-(dimethylamino)propyl]-2-methylbenzamide is not merely a chemical curiosity; it is a highly functionalized scaffold utilized extensively in modern drug discovery. The spatial arrangement of an aromatic ring linked via an amide bond to a basic amine is a recognized pharmacophore for multiple biological targets.

  • Analgesic and CNS Therapeutics: Benzamide derivatives are heavily investigated as analgesic candidates and modulators of neurotransmitter receptors (e.g., Dopamine D2/D3 receptors). The basic dialkylamino chain forms a critical salt-bridge with conserved aspartate residues in the binding pockets of these GPCRs[1].

  • Kinase Inhibition: Substituted benzamides have shown profound efficacy as dual inhibitors of kinases such as DYRK2 and DYRK3, which are implicated in neurodegenerative diseases and cancer. The benzamide core acts as a hinge-binding motif, while the basic tail extends into solvent-exposed regions to dictate kinase selectivity[2].

  • Viral Capsid Assembly Modulators: Recent discoveries have highlighted benzamide derivatives as potent modulators of Hepatitis B Virus (HBV) capsid assembly. These compounds bind to the HAP pocket of the HBV core protein, promoting the formation of empty, non-infectious capsids and halting viral replication[3].

Caption: Pharmacological targeting pathways enabled by the amphiphilic benzamide scaffold.

Sources

Predictive NMR Spectroscopy for N-[3-(dimethylamino)propyl]-2-methylbenzamide: A Technical Guide for Structural Verification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the structural verification of active pharmaceutical ingredient (API) intermediates is non-negotiable. N-[3-(dimethylamino)propyl]-2-methylbenzamide (C₁₃H₂₀N₂O) is a highly functionalized benzamide derivative featuring an ortho-substituted aromatic ring, an amide linkage, and a tertiary amine terminal. This whitepaper provides an in-depth predictive analysis of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), detailing the quantum mechanical and electronic causalities behind the chemical shifts. Furthermore, it establishes a self-validating experimental and computational workflow for rigorous structural elucidation.

Structural Deconstruction & Mechanistic Rationale

To accurately predict and interpret the NMR spectra of N-[3-(dimethylamino)propyl]-2-methylbenzamide, we must deconstruct the molecule into its three primary electronic microenvironments. The chemical shift ( δ ) of each nucleus is dictated by local electron density, which is perturbed by inductive effects, resonance, and magnetic anisotropy.

  • The o-Toluamide Core (2-Methylbenzamide): The aromatic ring contains four contiguous protons. The carbonyl group (C=O) is strongly electron-withdrawing via resonance, deshielding the ortho and para protons. However, the ortho-methyl group (-CH₃) acts as a weak electron donor via hyperconjugation, creating a complex push-pull electronic system. The methyl protons themselves are deshielded by the diamagnetic anisotropy of the aromatic ring current, pushing their resonance to ~2.45 ppm.

  • The Amide Linkage (-CO-NH-): The amide nitrogen lone pair is delocalized into the carbonyl π -system. This partial double-bond character restricts rotation and significantly deshields the attached NH proton (typically broad, ~6.80 ppm due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange).

  • The Propyl-Amine Chain (-CH₂-CH₂-CH₂-NMe₂): This aliphatic linker bridges the amide and the tertiary amine. The terminal dimethylamino group (-N(CH₃)₂) exerts a strong inductive electron-withdrawing effect (-I effect) through the σ -bonds, deshielding the adjacent methylene protons (C3') and the methyl protons themselves.

G Moiety Molecular Moieties (Amide, Ar-Ring, Amine) Effects Electronic Effects (Inductive, Anisotropic) Moiety->Effects Shifts Chemical Shifts & Splitting (ppm, Hz) Effects->Shifts

Logical flow from molecular structure to NMR signal manifestation.

Quantitative Data Presentation: Predicted Spectra

The following predictions are synthesized using established empirical rules and ensemble prediction algorithms, which combine Hierarchical Organisation of Spherical Environments (HOSE) codes with Machine Learning (ML) models [1] [2].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Internal mass-balance check: The integration must sum to exactly 20 protons.

PositionShift ( δ , ppm)MultiplicityIntegrationCausality / Assignment
Ar-H 7.10 – 7.40m4HAromatic protons (H3, H4, H5, H6). Complex overlapping multiplets due to asymmetric substitution.
NH 6.80br s1HAmide proton. Broadened by ¹⁴N quadrupolar moment and hydrogen bonding.
C1'-H₂ 3.45q2H-NH-CH₂ -. Deshielded by amide N; appears as a quartet due to coupling with NH and C2'.
Ar-CH₃ 2.45s3HOrtho-methyl. Deshielded by the aromatic ring current.
C3'-H₂ 2.40t2H-CH₂ -N(CH₃)₂. Deshielded by the inductive effect of the tertiary amine.
N(CH₃)₂ 2.25s6HDimethylamino protons. Equivalent methyls, shifted downfield by the adjacent nitrogen.
C2'-H₂ 1.75p2HCentral propyl methylene. Shielded relative to C1' and C3'; coupled to 4 adjacent protons.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
PositionShift ( δ , ppm)TypeCausality / Assignment
C=O 170.5CAmide carbonyl. Highly deshielded by oxygen electronegativity and sp² hybridization.
Ar-C1 136.2CAromatic carbon ipso to the carbonyl group.
Ar-C2 135.8CAromatic carbon ipso to the methyl group.
Ar-C3–C6 125.0 – 130.5CHAromatic methines. Spread reflects the push-pull resonance of the ring substituents.
C3' 58.2CH₂-C H₂-N(CH₃)₂. Strong inductive deshielding by the tertiary amine.
N(CH₃)₂ 45.4CH₃Dimethylamino carbons.
C1' 39.1CH₂-NH-C H₂-. Less deshielded than C3' due to amide resonance reducing N electronegativity.
C2' 27.5CH₂Central propyl methylene. Aliphatic baseline shift.
Ar-CH₃ 19.5CH₃Ortho-methyl carbon.

Computational Prediction Protocol

To generate high-fidelity predicted spectra for novel compounds, a dual-algorithm computational approach is required. This methodology relies on databases like nmrshiftdb2[3] and commercial prediction engines.

Step-by-Step Computational Workflow:

  • Structure Input: Draw the exact stereochemical structure of N-[3-(dimethylamino)propyl]-2-methylbenzamide in a chemical drawing tool (e.g., ChemDraw) and export it as a .mol or .sdf file.

  • Algorithm Selection: Import the file into an ensemble NMR predictor (e.g., Mnova NMRPredict or ACD/Labs NMR Predictors). Ensure the predictor is set to utilize both HOSE-code database matching and Neural Network/Machine Learning algorithms[1] [2].

  • Parameter Definition: Set the simulated spectrometer frequency to match your empirical instrument (e.g., 400 MHz for ¹H, 100 MHz for ¹³C) and select CDCl₃ as the solvent to account for solvent-induced shifts.

  • Generation & Confidence Mapping: Execute the prediction. The software will generate the spectra and assign a confidence interval (prediction error bound) to each atom. Atoms with high structural novelty will rely more heavily on the ML algorithm than the HOSE codes.

Empirical Validation Workflow (Self-Validating System)

To ensure scientific integrity, the experimental protocol must be self-validating. This means internal checks are built into the methodology to automatically flag errors in sample preparation, instrument drift, or structural assumptions.

Step-by-Step Experimental Workflow:

  • Sample Preparation: Dissolve 15-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: TMS acts as an internal standard. Locking the spectrometer to the TMS signal at exactly 0.00 ppm eliminates chemical shift errors caused by magnetic field drift.

  • Instrument Tuning & Acquisition: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe for ¹H and ¹³C nuclei. Shim the magnet (Z1-Z5 gradients) until the solvent lock signal is maximized and stable. Acquire a standard 1D ¹H spectrum (16 scans) and a 1D ¹³C spectrum (1024 scans).

  • Orthogonal 2D Validation (HSQC): Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum.

    • Self-Validation Check: If the 1D ¹H spectrum shows overlapping multiplets in the aliphatic region (e.g., C1' and C3' signals merging due to concentration effects), the 2D HSQC will separate them based on their distinct ¹³C chemical shifts (39.1 ppm vs 58.2 ppm). If a proton signal integrates to 2H but shows two distinct carbon correlations, the system immediately flags a structural anomaly or impurity.

  • Data Processing & Overlay: Apply a Fourier Transform (FT), phase correction (zero and first order), and baseline correction. Overlay the empirical spectra with the computational predictions generated in Section 3 to calculate the Root Mean Square Error (RMSE) of the chemical shifts.

G cluster_0 Empirical Protocol cluster_1 Computational Protocol Prep Sample Prep (CDCl3 + TMS) Acq Spectrometer Acquisition (1D/2D) Prep->Acq Proc FT, Phase & Baseline Correction Acq->Proc Verify Structural Verification & Overlay (RMSE) Proc->Verify Draw Structure Input (MOL file) Alg Ensemble Prediction (HOSE/ML) Draw->Alg Pred Generate Predicted Spectra Alg->Pred Pred->Verify

Experimental and computational workflows for NMR structural verification.

References

  • Download NMR Predict - Mestrelab Mestrelab Research. URL: [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs Advanced Chemistry Development, Inc. (ACD/Labs). URL: [Link]

  • nmrshiftdb2 - open nmr database on the web University of Cologne (nmrshiftdb2 Project). URL:[Link]

The Privileged Scaffold: A Technical Guide to Substituted Benzamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The substituted benzamide—characterized by a benzene ring linked to a carboxamide group—is one of the most versatile structural motifs in drug discovery. By systematically varying the substituents on the aromatic ring and the amide nitrogen, medicinal chemists have successfully tuned this scaffold to yield highly selective therapeutics across vastly different therapeutic areas, most notably in neuropsychiatry (dopamine receptor antagonism) and oncology (epigenetic modulation via histone deacetylase inhibition).

This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthetic methodologies of substituted benzamides. It is designed to provide drug development professionals with actionable, field-proven insights into leveraging this scaffold.

Epigenetic Modulation: Benzamides as Class I HDAC Inhibitors

Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression[1][2]. Overexpression of Class I HDACs (HDAC1, 2, 3) in malignancies silences tumor suppressor genes[1][3]. Substituted benzamides, such as Entinostat (MS-275) and Chidamide, have emerged as potent, isoform-selective Class I HDAC inhibitors[1][4].

Mechanism of Action and Causality in SAR

Unlike hydroxamic acid-based pan-HDAC inhibitors (e.g., Vorinostat), benzamides exhibit a distinct binding mode that confers Class I selectivity. The pharmacophore consists of a surface recognition domain (Cap), a linker, and a zinc-binding motif (ZBM)[4].

In benzamides, the ortho-amino or ortho-hydroxy substituted anilide acts as the ZBM. Molecular docking and 3D-QSAR studies reveal the causality behind this binding: the carbonyl oxygen of the benzamide and the nitrogen of the aniline form a stable bidentate chelation with the Zn²⁺ ion in the catalytic domain (average distance of 2.3 Å)[4]. Furthermore, the linker region forms a critical hydrogen bond with Tyr303, while the benzamide nitrogen hydrogen-bonds with His140[4]. This precise geometric requirement is why benzamides are highly selective for HDAC1 and HDAC3 over Class IIb HDACs (like HDAC6).

Inhibiting HDAC1/3 leads to histone hyperacetylation, which relaxes the chromatin structure[3]. This structural shift reactivates silenced genes, notably upregulating the cyclin-dependent kinase inhibitor p21 (CDKN1A), which forces the cancer cell into G1 cell cycle arrest and subsequent apoptosis[2][3].

Mechanism of Class I HDAC inhibition by Entinostat leading to tumor suppressor reactivation.

Neuropsychiatric Applications: Benzamides as D2/D3 Antagonists

In biological psychiatry, the substituted benzamide scaffold is synonymous with atypical antipsychotics. Compounds such as Amisulpride, Sulpiride, and Nemonapride are characterized by their high affinity for dopamine D2 and D3 receptors[5][6].

The Dual-Mechanism of Amisulpride

Amisulpride represents a triumph of rational drug design. It binds selectively to human D2 ( nM) and D3 ( nM) receptors, with virtually no affinity for serotonin (5-HT2A), histamine (H1), or adrenergic ( ) receptors[7][8][9]. This selective profile is the causal factor behind its low propensity for inducing sedation, weight gain, and orthostatic hypotension compared to first-generation antipsychotics[9].

Amisulpride's clinical efficacy is driven by a highly unique, dose-dependent mechanism:

  • Low-Dose Disinhibition (<300 mg/day): At low concentrations, the drug preferentially blocks presynaptic D2/D3 autoreceptors[8][9]. Normally, these autoreceptors inhibit dopamine synthesis and release. By blocking them, amisulpride increases dopamine release in the prefrontal cortex, effectively treating the negative and depressive symptoms of schizophrenia (e.g., avolition, anhedonia)[9][10].

  • High-Dose Antagonism (400–1200 mg/day): At higher concentrations, the drug occupies postsynaptic D2/D3 receptors, dampening hyperactive dopaminergic signaling in the mesolimbic pathway to resolve positive psychotic symptoms (delusions, hallucinations)[9][10].

Furthermore, in vivo imaging (SPECT) demonstrates that amisulpride exhibits "limbic selectivity"—it achieves higher receptor occupancy in the temporal cortex and thalamus compared to the striatum[11]. This preferential limbic binding explains its exceptionally low rate of extrapyramidal motor side effects (EPS)[8][11].

Dose-dependent dual mechanism of Amisulpride on D2/D3 dopamine receptors.

Quantitative Pharmacological Profiles

To facilitate rapid comparison, the binding affinities and inhibitory concentrations of key substituted benzamides are summarized below.

Table 1: Pharmacological Profile of Key Substituted Benzamides

CompoundPrimary TargetKey IndicationBinding/Inhibitory Profile
Entinostat (MS-275) HDAC1, HDAC3Oncology (Breast, Lymphoma)IC50 (HDAC1): 10–50 nM[4]
Amisulpride D2/D3 ReceptorsSchizophrenia, DysthymiaKi (D2): 2.8 nM, Ki (D3): 3.2 nM[8]
Nemonapride D2/D3/D4 ReceptorsSchizophreniaSubnanomolar Ki for D2/D3/D4[6]
Compound 5c D3/D4 ReceptorsAtypical AntipsychoticKi (D3): 21 nM, Ki (D4): 2.1 nM[6]

Synthetic Methodologies: Amide Bond Formation

The synthesis of substituted benzamides relies on the condensation of a functionalized benzoic acid with an amine. Because direct condensation requires extreme heat, medicinal chemists utilize coupling reagents to activate the carboxylic acid. The choice of reagent is dictated by the nucleophilicity of the amine and the steric hindrance of the substrates[12][13].

Table 2: Comparison of Amide Coupling Reagents for Benzamide Synthesis

Reagent SystemIntermediate FormedByproductBest Use Case
EDC / HOBt OBt active esterWater-soluble ureaStandard aliphatic/aromatic amines[14]
HATU / DIPEA OAt active ester (Uronium)TetramethylureaSterically hindered or electron-deficient amines[15]
Self-Validating Protocol: Standard EDC/HOBt Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred for standard couplings because its urea byproduct is water-soluble, allowing for seamless removal during aqueous workup[14]. The addition of HOBt suppresses racemization and improves reaction kinetics by forming a highly reactive OBt ester intermediate[14].

Step-by-Step Methodology:

  • Activation: Dissolve the substituted benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere (N2/Ar)[13].

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic activation step[13].

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise. Stir for 15–30 minutes to ensure complete formation of the active ester[12][13].

  • Nucleophilic Attack: In a separate flask, dissolve the amine (1.0 eq) and a non-nucleophilic base, such as DIPEA (2–3 eq), in the same solvent. Slowly add this to the activated acid mixture[13].

  • Propagation: Allow the reaction to warm to room temperature. Stir for 4–24 hours. Self-Validation Check: Monitor the disappearance of the starting acid via LC-MS or TLC[12].

  • Workup: Dilute with an organic solvent (e.g., EtOAc). Wash sequentially with 1N HCl (removes unreacted amine and basic byproducts), saturated aqueous NaHCO3 (removes unreacted acid), and brine[12][13].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography[13].

Advanced Protocol: HATU Coupling for Electron-Deficient Amines

When coupling electron-deficient anilines or sterically hindered amines, EDC/HOBt often results in poor yields[15]. HATU (containing a 7-azabenzotriazole leaving group) is significantly more potent. The nitrogen atom in the pyridine ring of the OAt ester provides a neighboring group effect, acting as a general base to facilitate the nucleophilic attack of the amine[14][15].

Protocol Adjustments:

  • Use 1.0 eq of HATU and 5.0 eq of DIPEA in DMF[15].

  • HATU must not be used in large excess, as it can react directly with the unprotected amine, terminating the reaction[14].

Decision matrix and synthetic workflow for substituted benzamide coupling.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]

  • What is the mechanism of Entinostat? Patsnap Synapse. URL:[Link]

  • Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. National Center for Biotechnology Information (PMC). URL:[Link]

  • Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. URL:[Link]

  • Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. National Center for Biotechnology Information (PubMed). URL:[Link]

  • What is the mechanism of Amisulpride? Patsnap Synapse. URL:[Link]

  • Is Regionally Selective D2/D3 Dopamine Occupancy Sufficient for Atypical Antipsychotic Effect? An In Vivo Quantitative[123I]Epidepride SPET Study of Amisulpride-Treated Patients. American Journal of Psychiatry. URL:[Link]

  • D2 Receptor Occupancy During High- and Low- Dose Therapy with the Atypical Antipsychotic Amisulpride: A 123I-Iodobenzamide SPECT. Journal of Nuclear Medicine. URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). URL:[Link]

  • Coupling Reagents. Aapptec Peptides. URL:[Link]

Sources

The Role of the 2-Methyl Group in Benzamide Compound Activity: A Conformational and Pharmacophoric Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the introduction of seemingly minor functional groups can drastically alter a molecule's pharmacological profile. Within the benzamide class of therapeutics—spanning antipsychotics, targeted protein degraders, and antiviral agents—the addition of an ortho-substituent, specifically a 2-methyl group, is a privileged structural modification. This technical guide explores the mechanistic causality behind 2-methyl substitution, detailing how steric hindrance enforces conformational restriction, optimizes receptor pocket complementarity, and ultimately drives target affinity.

Mechanistic Basis: Conformational Restriction via Steric Hindrance

In unsubstituted benzamides, the energy barrier to rotation around the aryl-carbonyl (Ar–CO) bond is relatively low. This flexibility allows the molecule to adopt a planar conformation that maximizes π-π conjugation between the phenyl ring and the amide group. However, the introduction of a methyl group at the ortho position (2-methyl) fundamentally alters the molecule's conformational energy landscape[1].

The steric bulk of the 2-methyl group creates a severe van der Waals clash with the carbonyl oxygen or the amide nitrogen. To relieve this steric strain, the amide plane is forced to twist out of coplanarity with the phenyl ring, typically adopting a highly twisted or perpendicular dihedral angle[1]. This out-of-plane conformation is not a structural artifact; it is a critical pharmacophoric feature. By pre-organizing the molecule into a rigid, twisted state, the entropic penalty of binding to narrow, deep receptor hydrophobic pockets is significantly reduced, thereby dramatically enhancing target affinity.

ConformationalControl A Unsubstituted Benzamide (Planar Conformation) B Addition of 2-Methyl Group (Ortho-Substitution) A->B SAR Optimization C Steric Clash (Methyl vs. Carbonyl/Amide) B->C Induces D Dihedral Angle Twist (Out-of-Plane Conformation) C->D Forces E Receptor Pocket Complementarity (e.g., S3/S4 Pockets) D->E Enables F Enhanced Target Affinity (Lower IC50 / Kd) E->F Results in

Mechanistic pathway illustrating how 2-methyl substitution drives benzamide conformational activity.

Pharmacological Case Studies (Structure-Activity Relationships)

SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitors

The development of non-covalent PLpro inhibitors highlights the critical nature of the 2-methyl group. The compound (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide relies on this ortho-substitution to lock the benzamide core into a specific, non-planar geometry[2]. The 2-methyl group forces the naphthyl moiety to project orthogonally into the S4 pocket of the protease, while the benzamide ring tightly anchors into the S3 pocket[2]. Removal of the 2-methyl group allows the molecule to flatten, resulting in a steric clash with the narrow walls of the S3/S4 channel and a subsequent loss of antiviral activity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

In the pursuit of novel antidiabetic agents, 2-methyl-N-(1,3-dioxoisoindolin-2-yl)benzamide derivatives have emerged as potent DPP-4 inhibitors[3]. Molecular docking and SAR studies reveal that the 2-methyl group dictates the spatial orientation of the isoindoline ring, optimizing its alignment for stable hydrogen bonding and π-π interactions with key catalytic residues (Tyr547, Arg125, and Tyr662)[3]. The rigidified structure prevents non-productive binding poses, yielding high binding affinities.

Cereblon (CRBN) Binders for PROTAC Design

In targeted protein degradation, the affinity of the E3 ligase ligand is paramount. Studies on benzamido glutarimides targeting the human CRBN thalidomide binding domain demonstrate that ortho-substituents (such as methyl or fluoro groups) modulate both lipophilicity and intramolecular hydrogen bonding (IMHB) networks[4]. The 2-methyl substitution restricts the exit vector of the PROTAC linker, ensuring that the ternary complex (Target-PROTAC-E3) forms with the correct cooperative geometry[4].

Quantitative Data Summary

The following table synthesizes the quantitative impact of the 2-methyl substitution across various therapeutic targets, demonstrating its universal utility in rigidifying pharmacophores.

TargetCompound ClassRole of the 2-Methyl GroupBinding Metric / ActivityReference
SARS-CoV-2 PLpro (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamideDirects orthogonal binding into S3/S4 pockets via steric orientation.Active site-directed inhibition (Potent IC50)[2]
DPP-4 2-methyl-N-(1,3-dioxoisoindolin-2-yl)benzamide derivativesEnhances binding affinity via stable interactions with Tyr547, Arg125, Tyr662.Docking Score: -8.0 to -9.0 kcal/mol[3]
Cereblon (CRBN) Substituted Benzamido GlutarimidesModulates lipophilicity, restricts conformation, and alters IMHBs.Enhanced IC50 (e.g., ortho-substituted analog = 63 µM)[4]

Experimental Protocols for Validating Ortho-Methyl Activity

Evaluating the impact of a 2-methyl group requires a coupled approach: structural validation must precede functional screening. As a self-validating system, this ensures that observed activity changes are genuinely due to conformational restriction rather than off-target lipophilic effects.

Protocol A: Conformational Validation via 1H-NMR and X-Ray Crystallography

Causality & Rationale: We utilize 1H-NMR to observe anisotropic shielding effects. In a twisted conformation, the amide proton will experience altered shielding from the phenyl π-cloud compared to a planar unsubstituted analog. X-ray diffraction (XRD) is subsequently used to provide the absolute Ar-CO dihedral angle. CDCl3 is chosen as the NMR solvent because it is non-competing and preserves intramolecular hydrogen bonds that might otherwise be disrupted by polar solvents like DMSO-d6.

Step-by-Step Methodology:

  • Sample Preparation: Synthesize both the 2-methyl benzamide and its unsubstituted analog. Purify via flash chromatography to >98% purity.

  • NMR Acquisition: Dissolve 5 mg of each compound in 0.5 mL CDCl3. Acquire 1H-NMR spectra at 400 MHz.

  • NMR Validation Check: Analyze the chemical shift of the amide N-H proton. A significant upfield/downfield shift in the 2-methyl derivative indicates disrupted conjugation and an out-of-plane twist. If shifts are identical, the steric bulk is failing to restrict rotation.

  • Crystallization: Grow single crystals via slow evaporation from a Dichloromethane (DCM)/Hexane (1:3) mixture at 4°C.

  • XRD Validation Check: Perform XRD analysis. The Ar-CO dihedral angle must exceed 60°. Self-Correction: If the angle is <30°, the molecule has crystallized in a non-representative planar polymorph; re-crystallize using a more polar solvent system (e.g., Ethyl Acetate/Heptane) to capture the biologically relevant twisted state.

Protocol B: Target Binding Affinity via Microscale Thermophoresis (MST)

Causality & Rationale: MST is highly sensitive to changes in the hydration shell and hydrodynamic radius of a protein upon ligand binding. Because a rigidified 2-methyl benzamide creates a different hydration profile compared to a flexible unsubstituted benzamide, MST captures the thermodynamic advantage (reduced entropic penalty) of the pre-organized ligand far more accurately than standard ELISA formats.

Step-by-Step Methodology:

  • Target Labeling: Fluorescently label the target protein (e.g., PLpro) using an NHS-ester RED dye targeting surface lysines. Purify the labeled protein via a size-exclusion column.

  • Ligand Titration: Prepare a 16-point serial dilution of the 2-methyl benzamide ligand (from 1 mM down to 30 nM) in an assay buffer (e.g., PBS + 0.05% Tween-20 + 1% DMSO).

  • Incubation: Mix the labeled protein (constant concentration, ~50 nM) with the ligand titrations in a 1:1 ratio. Incubate for 30 minutes at room temperature in the dark to reach thermodynamic equilibrium.

  • Measurement: Load the samples into premium MST capillaries and measure thermophoresis using a Monolith instrument (Medium MST power, 20% Excitation power).

  • MST Validation Check: The resulting binding curve must exhibit a clear sigmoidal shape with a high signal-to-noise ratio (>5). Self-Correction: If the curve is flat or shows aggregation (bumpy capillary scans), the 1% DMSO is insufficient to maintain the solubility of the lipophilic 2-methyl derivative. Increase DMSO to 2-5% and repeat the assay.

ExperimentalWorkflow S1 Compound Synthesis (2-Methyl vs Unsubstituted) S2 Conformational Analysis (1H-NMR & XRD) S1->S2 Validate Structure S3 In Vitro Binding Assay (MST or FRET) S2->S3 Screen Candidates S4 SAR Data Integration (Affinity vs. Dihedral Angle) S3->S4 Correlate Data

Experimental workflow for assessing 2-methyl benzamide structure-activity relationships.

References

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - NIH
  • Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2 - PubMed / NIH
  • Exploring the Binding Affinities of 2-Methyl-N-(1,3-Dioxoisoindolin-2-yl) Benzamide Derivatives as Potent DPP-4 Inhibitors - Research Journal of Pharmacy and Technology
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC / NIH

Sources

Methodological & Application

Application Note: Synthesis and Characterization of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-[3-(dimethylamino)propyl]-2-methylbenzamide is a specialized organic building block characterized by a sterically hindered aromatic ring coupled to a basic aliphatic amine tail. This structural motif is highly relevant in the development of targeted neuroactive agents, kinase inhibitors, and immunomodulators. Synthesizing this compound requires the direct amidation of 2-methylbenzoic acid (o-toluic acid) with N,N-dimethyl-1,3-propanediamine (DMAPA).

Due to the specific steric and electronic environment of the substrates, standard coupling methodologies often fail or produce low yields. This application note provides a field-proven, self-validating guide to overcoming these synthetic barriers.

Mechanistic Rationale & Reagent Selection (E-E-A-T)

The synthesis of amides from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid component[1]. The primary challenge in this specific synthesis is the ortho-methyl group on o-toluic acid. In a nucleophilic acyl substitution, the incoming nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). The ortho-methyl group crowds this approach vector, creating a severe steric clash that drastically increases the activation energy barrier[2].

Why HATU? To overcome this steric hindrance, standard carbodiimides (like EDC/HOBt) are insufficient. Instead, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the optimal coupling reagent. HATU rapidly converts the acid into a highly reactive OAt-active ester. The presence of the nitrogen atom in the HOAt ring accelerates the coupling step via a neighboring group effect, driving the reaction to completion despite the steric bulk[1].

Why DIPEA? The choice of base is equally critical. Diisopropylethylamine (DIPEA) is utilized because it is a non-nucleophilic base. It efficiently deprotonates the carboxylic acid to initiate HATU activation but will not compete with DMAPA for the active ester—a common failure point when using nucleophilic bases like pyridine[3].

HATU_Mechanism A o-Toluic Acid (Sterically Hindered) B HATU + DIPEA (Activation) A->B Deprotonation C OAt-Active Ester (Highly Reactive) B->C TMU Byproduct Released D DMAPA (Nucleophile) C->D Amine Addition E Target Amide Product D->E HOAt Released

Workflow of HATU-mediated amide bond formation for sterically hindered substrates.

Experimental Protocols

Protocol A: HATU-Mediated Solution-Phase Coupling (Research Scale)

This protocol is designed for high-yielding, milligram-to-gram scale synthesis where mild conditions are preferred[4].

Materials:

  • o-Toluic acid (1.0 equiv)

  • N,N-dimethyl-1,3-propanediamine (DMAPA) (1.1 - 1.2 equiv)

  • HATU (1.2 - 1.5 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: To a flame-dried round-bottom flask under N₂, add o-toluic acid (1.0 equiv) and HATU (1.2 equiv). Dissolve in anhydrous DMF (approx. 0.2 M concentration)[4].

  • Deprotonation: Add DIPEA (2.5 equiv) dropwise. Stir the mixture at room temperature for 15–30 minutes to ensure complete formation of the OAt-active ester[3]. The solution will typically turn a pale yellow.

  • Coupling: Add DMAPA (1.1 equiv) dropwise via syringe. A slight excess is used to drive the reaction to completion[4].

  • Reaction: Stir the reaction mixture at room temperature for 8 to 18 hours. Monitor progress via LC-MS or TLC (DCM:MeOH:NH₄OH 90:9:1).

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (using basic alumina or amine-functionalized silica to prevent streaking of the basic product).

Protocol B: Acid Chloride Method (Scale-Up)

For larger scale synthesis (>10 grams), the acid chloride method is more cost-effective and highly efficient at overcoming the ortho-methyl steric clash[2].

Step-by-Step Methodology:

  • Chlorination: Suspend o-toluic acid (1.0 equiv) in anhydrous DCM. Add Thionyl Chloride (SOCl₂, 1.5 equiv) and 2 drops of DMF (catalyst). Reflux for 2-3 hours until gas evolution ceases.

  • Concentration: Remove excess SOCl₂ and solvent in vacuo to yield o-toluoyl chloride as a crude oil.

  • Amidation: In a separate flask, dissolve DMAPA (1.1 equiv) and Triethylamine (TEA, 1.5 equiv) in anhydrous DCM. Cool to 0 °C in an ice bath[2].

  • Addition: Slowly add the o-toluoyl chloride (dissolved in a small amount of DCM) dropwise over 15 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic phase with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Optimization Matrix

The following table summarizes the comparative optimization metrics for synthesizing this specific hindered amide.

Table 1: Comparative Optimization Matrix for o-Toluic Acid Amidation

Coupling StrategyReagents / BaseSolventTemp / TimeAvg. YieldMechanistic Notes
HATU Coupling HATU (1.2 eq), DIPEA (2.5 eq)DMFRT / 12 h>85%Ideal for research scale; HOAt active ester successfully overcomes ortho-methyl hindrance[4].
Acid Chloride SOCl₂, then TEA (1.5 eq)DCM0 °C to RT / 4 h~90%Highly scalable; highly exothermic and requires careful temperature control[2].
EDC/HOBt EDC·HCl, HOBt, DIPEADCMRT / 24 h<40%Slower kinetics due to steric clash; intermediate is less reactive than HATU's OAt-ester[1].

Troubleshooting & Self-Validating Systems

Critical Expertise Insight: The "Acid Wash" Trap A standard self-validating protocol for general amide synthesis dictates washing the organic layer with a weak acid (e.g., 1N HCl or sat. NH₄Cl) to remove unreacted amine and basic byproducts[4]. Do not apply this standard step to this molecule. Because N-[3-(dimethylamino)propyl]-2-methylbenzamide contains a basic tertiary aliphatic amine (pKa ~9.5), an acidic wash will immediately protonate the target product, converting it into a water-soluble salt and driving your yield entirely into the aqueous waste.

Self-Validation Check: Always verify the pH of your aqueous washes. Use strictly neutral or slightly basic aqueous washes (NaHCO₃) to keep the target molecule in the organic phase. Rely on the high aqueous solubility of DMF and the TMU byproduct for their removal.

Workup_Protocol Step1 Quench Reaction (H2O / Sat. NaHCO3) Step2 Liquid-Liquid Extraction (EtOAc or DCM) Step1->Step2 Step3 Organic Phase Wash (Brine - Avoid Acid!) Step2->Step3 Step4 Drying & Concentration (Na2SO4, in vacuo) Step3->Step4 Step5 Purification (Alumina / Silica NH2) Step4->Step5

Optimized workup workflow preserving the tertiary amine moiety of the product.

References

  • Standard Protocol for HATU Coupling in Solution Phase. Benchchem.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. Benchchem.
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate.

Sources

High-Throughput LC-MS/MS Method for the Quantitative Analysis of N-[3-(dimethylamino)propyl]-2-methylbenzamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Rationale and Physicochemical Profiling

The reliable quantification of basic amine therapeutics and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) profiling. This application note details a robust, self-validating LC-MS/MS methodology for N-[3-(dimethylamino)propyl]-2-methylbenzamide (hereafter referred to as DMAP-2MB).

To design a method that minimizes matrix effects and maximizes reproducibility, we must first analyze the physicochemical properties of DMAP-2MB:

  • Molecular Weight: 220.31 g/mol

  • Functional Groups: An amide linkage and a terminal tertiary aliphatic amine (dimethylamino group).

  • pKa: ~9.8 (attributed to the tertiary amine).

  • LogP: ~1.8 (moderately lipophilic).

The Causality of Method Design: Because DMAP-2MB possesses a highly basic tertiary amine, it remains fully protonated at physiological and acidic pH. This characteristic dictates two critical analytical choices. First, for sample preparation, a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) strategy is optimal. The positive charge of the analyte allows for strong electrostatic retention on the sorbent, permitting aggressive organic washes to remove neutral lipids and phospholipids—the primary culprits of ion suppression [2]. Second, for chromatography, basic amines notoriously suffer from peak tailing on traditional silica-based C18 columns due to secondary interactions with residual surface silanols. To counteract this, we employ a Charged Surface Hybrid (CSH) stationary phase. The CSH particle maintains a low-level positive surface charge under acidic conditions, electrostatically repelling the protonated DMAP-2MB to yield sharp, symmetrical peaks without requiring high-pH mobile phases.

All validation parameters described herein are strictly grounded in the FDA's Bioanalytical Method Validation Guidance for Industry [1].

Causality-Driven Sample Preparation (SPE)

To ensure a self-validating system, a stable isotope-labeled internal standard (SIL-IS), DMAP-2MB-d6, is spiked into every sample prior to extraction. This corrects for any variability in extraction recovery or ionization efficiency.

Reagents and Materials
  • Sorbent: Oasis MCX (30 mg/1 cc) or equivalent mixed-mode strong cation exchange cartridges.

  • Pre-treatment Buffer: 2% Formic Acid (FA) in LC-MS grade water.

  • Wash Solvents: 2% FA in water; 100% Methanol (MeOH).

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in MeOH (prepared fresh daily).

Step-by-Step MCX SPE Protocol
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (500 ng/mL). Add 100 µL of 2% FA in water to disrupt protein binding and ensure the tertiary amine of DMAP-2MB is fully protonated. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of MeOH through the MCX cartridge, followed by 1.0 mL of 2% FA in water.

  • Loading: Apply the pre-treated plasma sample to the cartridge. Apply a low vacuum (approx. 2-3 in Hg) to allow dropwise loading.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in water to remove water-soluble endogenous proteins and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Mechanistic Insight: Because the analyte is ionically bound to the sulfonic acid groups of the sorbent, this aggressive 100% organic wash safely strips away neutral lipids and phospholipids without eluting the target compound.

  • Elution: Elute the analyte into clean collection tubes using 1.0 mL of 5% NH₄OH in MeOH. Mechanistic Insight: The high pH neutralizes the tertiary amine (pH > pKa), breaking the electrostatic interaction with the sorbent and releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% FA).

SPE_Workflow A 1. Condition MeOH then 2% FA in Water B 2. Load Plasma + 2% FA (1:1) A->B C 3. Wash 1 2% FA in Water B->C D 4. Wash 2 100% MeOH C->D E 5. Elute 5% NH4OH in MeOH D->E F 6. Evaporate & Reconstitute Initial Mobile Phase E->F

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Amines.

LC-MS/MS Analytical Conditions

Liquid Chromatography

Separation is performed on a UHPLC system equipped with a CSH C18 column (2.1 × 50 mm, 1.7 µm). The acidic mobile phase ensures excellent ionization in the positive electrospray (ESI+) mode.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.40955
0.50.40955
3.00.401090
4.00.401090
4.10.40955
5.50.40955
Mass Spectrometry and Fragmentation Logic

Detection is executed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with Positive Electrospray Ionization (ESI+).

Upon Collision-Induced Dissociation (CID), the protonated precursor ion [M+H]⁺ at m/z 221.1 undergoes two primary fragmentation pathways:

  • Amide Bond Cleavage: Yields the highly stable 2-methylbenzoyl cation at m/z 119.1. This is the most abundant fragment and is selected as the Quantifier Ion .

  • Alkyl Chain Cleavage: Yields the dimethylaminopropyl cation at m/z 86.1. This is used as the Qualifier Ion to ensure peak purity and specificity.

MS_Frag Parent Precursor Ion [M+H]+ m/z 221.1 Frag1 Quantifier Ion m/z 119.1 (2-methylbenzoyl cation) Parent->Frag1 Amide Bond Cleavage Frag2 Qualifier Ion m/z 86.1 (dimethylaminoethyl cleavage) Parent->Frag2 Alkyl Chain Cleavage

Proposed CID fragmentation pathway for N-[3-(dimethylamino)propyl]-2-methylbenzamide.

Table 2: MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
DMAP-2MB (Quantifier)221.1119.16025
DMAP-2MB (Qualifier)221.186.16035
DMAP-2MB-d6 (SIL-IS)227.1119.16025

Method Validation and Data Presentation

The method was rigorously validated according to FDA guidelines [1]. The calibration curve demonstrated excellent linearity (R² > 0.995) over a dynamic range of 1.0 to 500 ng/mL in human plasma.

Accuracy and Precision

Intra-day and inter-day precision (%CV) and accuracy (%Bias) were evaluated using Quality Control (QC) samples at four concentration levels (n=6 per level, across 3 days). All values fell well within the FDA acceptance criteria of ±15% (±20% at the LLOQ).

Table 3: Summary of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ1.06.27.5+4.1
LQC3.04.85.6+2.3
MQC50.03.54.2-1.5
HQC400.02.93.8-0.8
Recovery and Matrix Effect Assessment

To prove the method is a self-validating system, matrix effects were quantitatively assessed using the post-extraction spike method described by Matuszewski et al. [2]. The IS-Normalized Matrix Factor (MF) was calculated by dividing the MF of the analyte by the MF of the SIL-IS. An IS-Normalized MF close to 1.0 indicates that the SIL-IS perfectly compensates for any residual ion suppression.

Table 4: Extraction Recovery and Matrix Effect (n=6 different plasma lots)

QC LevelExtraction Recovery (%) ± SDIS-Normalized Matrix Factor ± SD
LQC88.5 ± 4.20.98 ± 0.04
HQC91.2 ± 3.11.02 ± 0.03

Note: The high extraction recovery (>88%) validates the causality of utilizing the MCX SPE protocol for this basic amine.

Conclusion

By leveraging the physicochemical properties of N-[3-(dimethylamino)propyl]-2-methylbenzamide, we have developed a highly specific, causality-driven LC-MS/MS method. The integration of MCX solid-phase extraction with Charged Surface Hybrid (CSH) chromatography effectively eliminates phospholipid-induced matrix effects and chromatographic tailing. Validated against stringent FDA criteria [1], this self-validating analytical system provides the trustworthiness and high-throughput capability required for rigorous pharmacokinetic and drug development studies.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[Link]

using N-[3-(dimethylamino)propyl]-2-methylbenzamide in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the integration of N-[3-(dimethylamino)propyl]-2-methylbenzamide and its structural analogs into High-Throughput Screening (HTS) workflows.

Executive Summary & Pharmacophore Rationale

N-[3-(dimethylamino)propyl]-2-methylbenzamide (PubChem CID: 2332594) represents a highly versatile and privileged pharmacophore frequently encountered in small-molecule screening libraries[1]. Structurally, it combines a lipophilic 2-methylbenzamide core with a flexible, basic dimethylaminopropyl side chain.

Mechanistic Rationale: With a basic pKa of approximately 9.3, the tertiary amine is fully protonated at physiological pH[1]. This allows the molecule to act as a critical anchor, forming strong salt bridges with acidic residues (such as aspartate or glutamate) deep within target binding pockets. Because of this dual lipophilic/basic nature, benzamide derivatives are heavily utilized in HTS campaigns to discover Rho Kinase (ROCK) inhibitors[2], as well as cytoprotective agents that shield pancreatic β-cells against endoplasmic reticulum (ER) stress[3].

Compound Handling and Library Preparation

The physical chemistry of basic amines dictates strict handling protocols to prevent false negatives in HTS campaigns.

  • Stock Preparation: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

    • Causality: DMSO is highly hygroscopic. If non-anhydrous DMSO is used or plates are left unsealed, water absorption will cause the lipophilic benzamide core to precipitate out of solution, artificially lowering the effective screening concentration and leading to false negatives.

  • Storage: Store at -20°C in tightly sealed, argon-purged microplates.

    • Causality: Repeated freeze-thaw cycles introduce condensation and drive oxidative degradation of the amine.

  • Acoustic Dispensing: Utilize acoustic liquid handling (e.g., Echo 555) to transfer nanoliter volumes directly into assay plates.

    • Causality: Basic amines are notoriously "sticky" and readily adsorb to the uncharged polypropylene surfaces of standard pipette tips. Acoustic dispensing uses sound energy to eject droplets, completely eliminating tip-based carryover and concentration loss.

HTS_Workflow Lib Compound Library (10 mM DMSO Stocks) Dispense Acoustic Dispensing (Nanoliter Transfer) Lib->Dispense Primary Primary HTS Assay (TR-FRET / CellTiter-Glo) Dispense->Primary Triage Hit Triage (Z' > 0.6, >50% Inhibition) Primary->Triage Triage->Lib Inactive Counter Counter-Screening (Cytotoxicity / Autofluorescence) Triage->Counter Active Hits Dose Dose-Response (IC50) 10-Point Titration Counter->Dose Validated Lead Hit-to-Lead SAR Optimization Dose->Lead

Caption: Standard HTS triage workflow for benzamide library compounds from dispensing to lead optimization.

Protocol 1: TR-FRET Biochemical Assay for ROCK2 Inhibition

Benzamide derivatives are well-documented inhibitors of Rho-associated protein kinases (ROCK)[2]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for this biochemical screen.

Self-Validating System: This protocol is internally validated by calculating the Z'-factor per plate. It uses Fasudil (10 µM) as a positive control (100% inhibition) and a DMSO vehicle as a negative control (0% inhibition). A Z'-factor ≥ 0.6 is required to pass plate QC.

Step-by-Step Methodology:

  • Plate Preparation: Acoustically dispense 50 nL of N-[3-(dimethylamino)propyl]-2-methylbenzamide (and controls) into a 384-well low-volume white microplate.

  • Enzyme Addition: Add 5 µL of 2X ROCK2 enzyme (GST-tagged) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent essential for preventing the lipophilic benzamide from forming colloidal aggregates, which can promiscuously inhibit the enzyme and cause false positives.

  • Incubation: Incubate for 15 minutes at room temperature.

    • Causality: This allows the small molecule to reach thermodynamic equilibrium with the kinase active site before the competitive tracer is introduced.

  • Tracer/Antibody Addition: Add 5 µL of a 2X mixture containing AlexaFluor 647-labeled kinase tracer and Europium (Eu)-labeled anti-GST antibody.

  • Equilibration: Incubate for 1 hour at room temperature, protected from light.

  • Readout: Read the plate on a multi-mode microplate reader. Excitation at 340 nm; measure emission at 615 nm (Europium donor) and 665 nm (AlexaFluor acceptor).

    • Causality: TR-FRET introduces a temporal delay (e.g., 50 µs) before reading the emission. This allows short-lived background autofluorescence from the benzamide library compounds to decay, ensuring the measured signal is purely from the biological interaction.

TR_FRET_Assay Compound N-[3-(dimethylamino)propyl] -2-methylbenzamide Kinase ROCK2 Kinase (GST-Tagged) Compound->Kinase Competitive Binding Tracer AlexaFluor 647 Tracer (Acceptor) Tracer->Kinase Active Site Binding Antibody Eu-Anti-GST Antibody (Donor) Antibody->Kinase Tag Binding Antibody->Tracer FRET Signal (Inhibited by Compound)

Caption: TR-FRET competitive binding principle for identifying benzamide-based ROCK2 inhibitors.

Protocol 2: Cell-Based Phenotypic Screening for ER Stress Protection

Recent phenotypic screens have identified benzamide derivatives as potent protective agents against ER stress-induced apoptosis in pancreatic β-cells[3]. This protocol outlines a high-throughput viability assay to screen for such cytoprotective effects.

Self-Validating System: Thapsigargin-treated cells + DMSO serve as the baseline (Maximum cell death, 0% protection), while Vehicle-treated cells serve as the upper limit (100% viability).

Step-by-Step Methodology:

  • Cell Seeding: Seed MIN6 pancreatic β-cells at 5,000 cells/well in 20 µL of DMEM into a 384-well tissue culture-treated plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Acoustically dispense 100 nL of the benzamide library compounds (final screening concentration: 5 µM).

  • Stress Induction: After 1 hour of pre-incubation, add 5 µL of Thapsigargin (final concentration 1 µM) to induce ER stress.

    • Causality: Pre-incubation is critical. It ensures the protective compound is fully partitioned across the cell membrane and engaged with intracellular targets before the stressor disrupts calcium homeostasis.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Viability Readout: Add 25 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature.

    • Causality: CellTiter-Glo measures ATP via a luciferase reaction. Because ATP drops rapidly upon cell death, it provides a highly stable, luminescent proxy for cell viability that is completely unaffected by the optical properties or autofluorescence of the benzamide library[4].

  • Measurement: Record luminescence on a microplate reader.

Quantitative Data Presentation & Hit Validation

Below is a representative data summary table demonstrating how N-[3-(dimethylamino)propyl]-2-methylbenzamide and its derivatives are benchmarked against reference standards during the hit validation phase.

Compound IDTarget / AssayAssay FormatIC50 / EC50 (µM)Max Response (%)Z'-FactorS/B Ratio
Fasudil (Control) ROCK2TR-FRET Biochemical0.45 ± 0.05100%0.788.5
Benzamide-01 ROCK2TR-FRET Biochemical1.20 ± 0.1292%0.758.2
Reference 13d ER Stress (MIN6)CellTiter-Glo Viability0.03 ± 0.0198%0.655.1
Benzamide-01 ER Stress (MIN6)CellTiter-Glo Viability4.50 ± 0.3065%0.624.8

Note: "Benzamide-01" refers to N-[3-(dimethylamino)propyl]-2-methylbenzamide. S/B = Signal-to-Background ratio.

References

  • Discovery of a Benzamide Derivative That Protects Pancreatic β-Cells against Endoplasmic Reticulum Stress. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdemFMNOymuIoZWmMeURLb9gzIJUjqBsqwTAHuCsBLUMEXlXuLuJNzlQr4acHWwph0uJWOE7vQGRMqTn8KhQ0bytfZjLlM2zXb5uP-YgsT9OPBCPvKgTpPz0-VoW-BeqB99h0=]
  • Multi-objective Optimization of Benzamide Derivatives as Rho Kinase Inhibitors. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvXtTKypkslc01lO6a6X4E52f_LMmWhe_Z7-yPlmG4D2dZRWKTueGlv0R3K6B3Vz-J57jLL16rfHJTooPcFvbPl0VIjKXp05A2PTwii7STuG1UFdAGS5iOX9b8ufZVDmq5E_s=]
  • N-(3-(dimethylamino)propyl)benzamide. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBw9eCTs3b7u7wVln6zBf94n45c6gVIOFbF2P8wI0fj3QwZwmbxUaDgttdSMOojNIjMRj33IAKky6hv6fAJ3pudHqWKXGZeLovJGlGo3TtT8qmk_sN_QoaDzzDwgRvFWSEdB98oCPSF1BQ2lq4jbtvUdU6EWbdwqBcn40-1uS7i8zvF82nAiLF4A==]
  • Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh6CM0Zq0XSk0O_lNmtqdp_pZuk1_QasZrUqDmjfWPeu5oNt9xUd4cB8Bs-FiAlhQzY_3Ks5gun-RYqDqNcYiUh49YHTXXPEaLiEu1XgkXxVftYvdPr965cYwabqRa_gyuMGZ5kAnUjRpxWw==]

Sources

protocol for dissolving N-[3-(dimethylamino)propyl]-2-methylbenzamide for assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Protocol for the Dissolution and Handling of N-[3-(dimethylamino)propyl]-2-methylbenzamide in Biological Assays

Introduction & Mechanistic Profiling

N-[3-(dimethylamino)propyl]-2-methylbenzamide is a synthetic small molecule characterized by a lipophilic 2-methylbenzamide core and an ionizable tertiary amine tail. When preparing this compound for in vitro or in vivo assays, researchers must navigate its dual physicochemical nature. The lipophilic aromatic system necessitates the use of a strong organic solvent, such as Dimethyl Sulfoxide (DMSO), to efficiently disrupt the solid crystal lattice[1]. Conversely, the dimethylamino group has a basic pKa of approximately 9.3, meaning it readily protonates at physiological pH (7.4), which significantly enhances its aqueous solubility once introduced into assay buffers[2].

Improper dissolution workflows—such as the direct addition of the solid powder to aqueous buffers or uncontrolled freeze-thaw cycles—can lead to transient micro-precipitation, compound aggregation, and ultimately, irreproducible assay readouts. This protocol provides a self-validating, step-by-step methodology to ensure complete solvation, structural integrity, and optimal bioavailability of the compound.

Physicochemical Properties & Solvent Compatibility

To design an effective dissolution strategy, we must first establish the compound's baseline properties. The data below summarizes the theoretical and experimental parameters guiding solvent selection.

Table 1: Physicochemical Profile of N-[3-(dimethylamino)propyl]-2-methylbenzamide

ParameterValue / CharacteristicMechanistic Implication
Molecular Formula C13H20N2ODetermines mass-to-molarity conversion (MW: 220.32 g/mol ).
Ionizable Group Tertiary Amine (pKa ~9.3)Positively charged at pH 7.4; highly soluble in acidic/neutral buffers[2].
Primary Solvent 100% Anhydrous DMSOUniversal solvent; prevents premature aqueous aggregation[3].
Working Buffer PBS, HEPES, or Tris (pH 7.4)Maintains physiological relevance; protonates the amine for solubility.
Max Final DMSO < 0.5% (v/v)Prevents DMSO-induced cytotoxicity in cell-based assays.

Workflow Visualization

Workflow Solid N-[3-(dimethylamino)propyl] -2-methylbenzamide (Solid Powder) Stock Primary Stock Solution (10-50 mM in 100% DMSO) Solid->Stock Dissolve & Vortex Aliquots Aliquoting & Storage (-20°C to -80°C under Argon) Stock->Aliquots Prevent Freeze-Thaw QC Quality Control (LC-MS / Visual Inspection) Stock->QC Verify Purity Working Working Solution (Dilution in Assay Buffer, pH 7.4) Aliquots->Working Thaw & Dilute Assay In Vitro / In Vivo Assays (Final DMSO < 0.5%) Working->Assay Apply to System

Workflow for dissolving and applying N-[3-(dimethylamino)propyl]-2-methylbenzamide in assays.

Step-by-Step Dissolution Protocol

Phase 1: Preparation of the Primary Stock Solution (10-50 mM)

Causality Insight: Preparing a highly concentrated stock in anhydrous DMSO minimizes the final volume of organic solvent introduced into the biological system. DMSO acts as a universal hydrogen bond acceptor, rapidly solvating the amide and amine functionalities.

  • Equilibration: Allow the sealed vial of solid N-[3-(dimethylamino)propyl]-2-methylbenzamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Why? This prevents atmospheric moisture condensation on the hygroscopic powder, which can degrade the compound or alter its true mass.

  • Weighing: Accurately weigh the desired mass using a calibrated analytical balance (e.g., 2.20 mg is required to generate 1 mL of a 10 mM stock solution).

  • Solvation: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9% LC-MS grade).

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If visual particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes. Avoid prolonged sonication, which can generate localized heat and induce thermal degradation.

Phase 2: Aliquoting and Storage

Causality Insight: According to the Society for Laboratory Automation and Screening (SLAS) guidelines, repeated freeze-thaw cycles in DMSO promote water absorption (hygroscopicity), leading to compound precipitation and concentration drift[3].

  • Aliquoting: Divide the primary stock into single-use aliquots (e.g., 10–50 µL) in tightly sealed, low-bind polypropylene microcentrifuge tubes.

  • Inert Atmosphere (Optional but Recommended): Flush the headspace of the tubes with dry Argon or Nitrogen gas before sealing to displace oxygen and moisture.

  • Storage: Store the aliquots immediately at -20°C (for short-term use, < 3 months) or -80°C (for long-term storage, > 3 months)[3].

Phase 3: Preparation of Working Solutions (Aqueous Buffer)

Causality Insight: The compound must be diluted into the assay buffer immediately prior to use. Because the dimethylamino tail is protonated at pH 7.4, the compound transitions smoothly from DMSO-solvated to water-solvated states without precipitating, provided the dilution is performed rapidly and with adequate mixing[1].

  • Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution (If required): Perform intermediate dilutions in 100% DMSO if a concentration-response curve (e.g., IC50 determination) is needed. This ensures that the final DMSO concentration remains constant across all test wells.

  • Aqueous Transfer: Pipette the DMSO stock directly into the center of the assay buffer (e.g., PBS or cell culture media) while vortexing or stirring. Critical Rule: Always add the DMSO stock to the aqueous buffer, never the reverse. This prevents localized zones of high water/low DMSO where the unprotonated free base might transiently precipitate.

  • Final Concentration: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.

Quality Control & Self-Validation

To ensure the integrity of the dissolution protocol, implement the following self-validating checks:

  • Visual Inspection: Hold the working solution against a strong light source. It should be perfectly clear. Any opalescence or turbidity indicates micro-precipitation (aggregation). If precipitation occurs, verify the pH of your buffer; a pH > 9.0 will deprotonate the amine and drastically reduce aqueous solubility.

  • Analytical Verification: For critical assays, verify the concentration and purity of the DMSO stock using LC-MS (Liquid Chromatography-Mass Spectrometry) or assess aggregation in the working solution using Dynamic Light Scattering (DLS)[3].

Sources

Application Note: Handling, Storage, and Experimental Protocols for N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Causality Guide

Executive Summary & Chemical Profiling

N-[3-(dimethylamino)propyl]-2-methylbenzamide is a bifunctional synthetic molecule featuring an ortho-toluamide core linked to a tertiary amine via a propyl spacer. This structural motif is highly relevant in medicinal chemistry, as the dimethylaminopropyl moiety significantly improves aqueous solubility and cellular membrane permeability[1].

To ensure reproducibility in pharmacological assays, researchers must understand the chemical vulnerabilities of this compound. The tertiary amine acts as a Lewis base and is susceptible to N-oxidation, while the benzamide linkage, though generally robust, can undergo hydrolysis under extreme pH conditions. This guide establishes self-validating protocols to mitigate these degradation pathways.

Table 1: Physicochemical Properties & Handling Causality
PropertyValueCausality / Impact on Experimental Handling
Molecular Formula C₁₃H₂₀N₂OBase structure dictates a balance of lipophilicity and hydrogen-bonding capacity.
Molecular Weight 220.31 g/mol Standardized mass for molarity calculations.
pKa (Dimethylamino) ~9.3[2]Highly basic; requires acidic environments (e.g., HCl conversion) for aqueous solubility.
Physical State Viscous oil / Low-melting solidProne to adhering to spatulas; requires precise analytical weighing techniques.
Material Compatibility Mild solvent propertiesBenzamide derivatives can act as plasticizers; compatibility with plastic storage containers must be verified to prevent leaching[3].

Causality-Driven Storage Guidelines

The integrity of N-[3-(dimethylamino)propyl]-2-methylbenzamide is entirely dependent on controlling its microenvironment.

  • Oxidative Susceptibility: The oxidation of tertiary amines with molecular oxygen is a known degradation pathway that accelerates in the presence of light or trace peroxides[4]. Therefore, the compound must never be stored in unpurified ether solvents (like THF or diethyl ether) which frequently harbor peroxides. Direct oxidation yields the N-oxide derivative, which fundamentally alters the molecule's receptor-binding profile and polarity[5].

  • Hygroscopicity & Hydrolysis: The free base amine readily absorbs atmospheric moisture. While the amide bond is stable at neutral pH, prolonged exposure to moisture in the presence of atmospheric CO₂ (which forms carbonic acid) can initiate slow hydrolysis. Benzamides require storage in tightly-closed containers in cool, dry, and well-ventilated areas[6].

Primary Degradation Pathways

Degradation A Target Compound (Stable at 2-8°C) B N-Oxidation A->B O2 / ROS (Air Exposure) C Amide Hydrolysis A->C H2O, H+/OH- (Extreme pH) D Amine N-oxide Derivative B->D E 2-Methylbenzoic Acid + DMAPA C->E

Figure 1: Primary degradation pathways via tertiary amine oxidation and amide hydrolysis.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal quality control. The following workflows incorporate mandatory self-validation steps to ensure chemical integrity before proceeding to biological assays.

Protocol A: Preparation of 10 mM Anhydrous Stock Solution (In Vitro Assays)

Rationale: DMSO is the optimal solvent for preserving the free base, provided it is strictly anhydrous.

  • Thermal Equilibration: Remove the sealed source vial from 2-8°C storage. Place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic amine, compromising molarity calculations and introducing hydrolytic risk.

  • Inert Weighing: Weigh the required mass (e.g., 2.20 mg for 1 mL of 10 mM stock) using an analytical balance. Perform this under an inverted Argon/N₂ funnel or within a glove box.

  • Solvent Addition: Add anhydrous DMSO (water content <0.005%). Avoid vigorous vortexing which introduces oxygen; instead, use gentle sonication for 60 seconds.

  • Self-Validation (QC Step):

    • Visual: Inspect the solution against a dark background. It must be optically clear with no particulate scattering.

    • Analytical: Extract a 5 µL aliquot, dilute to 1 µM in LC-MS grade Acetonitrile/H₂O, and run a rapid MS scan. Validation Criteria: A single major peak at m/z 221.1 [M+H]⁺ must be present. The absence of an m/z 237.1 peak confirms that no N-oxide degradation has occurred[5].

  • Storage: Aliquot the validated stock into amber glass vials (avoiding reactive plastics[3]), blanket the headspace with Argon, and store at -20°C.

Workflow A N-[3-(dimethylamino)propyl] -2-methylbenzamide (Solid Free Base) B Equilibrate to Room Temp in Desiccator (30 min) A->B C Weigh under Inert Atmosphere (Ar/N2) B->C D Dissolve in Anhydrous DMSO (Target: 10 mM) C->D E QC Check: LC-MS/UV-Vis (Self-Validation Step) D->E F Aliquot into Amber Vials & Blanket with Argon E->F G Store at -20°C (Up to 6 months) F->G

Figure 2: Self-validating workflow for the preparation and storage of stock solutions.

Protocol B: Conversion to Hydrochloride (HCl) Salt (In Vivo Formulation)

Rationale: The free base exhibits poor aqueous solubility at physiological pH. Converting the basic dimethylamino group (pKa ~9.3[2]) to its HCl salt ensures rapid dissolution in saline for in vivo dosing.

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous ethanol in a round-bottom flask.

  • Acidification: Submerge the flask in an ice bath (0°C). Slowly add 1.05 equivalents of 1M HCl in diethyl ether dropwise under continuous magnetic stirring.

    • Causality: The protonation of the tertiary amine is exothermic. Cooling prevents localized heating that could drive unwanted side reactions or solvent boil-off.

  • Crystallization & Isolation: Stir for 30 minutes until a white crystalline precipitate forms. Filter the precipitate under vacuum using a Büchner funnel and wash with 2 mL of cold, peroxide-free diethyl ether. Dry under high vacuum for 4 hours.

  • Self-Validation (QC Step):

    • Dissolve 5 mg of the isolated solid in 1 mL of deionized water.

    • Validation Criteria: The solution must be completely clear (unreacted free base will form a cloudy suspension). Measure the pH of the solution; a reading between 4.5 and 5.5 confirms the successful formation of the mono-hydrochloride salt without excess residual acid.

References

  • PubChem, NIH. "N-(3-(dimethylamino)propyl)benzamide." National Center for Biotechnology Information. URL: [Link]

  • Wikipedia. "DEET (N,N-Diethyl-meta-toluamide)." Wikimedia Foundation. URL: [Link]

  • PMC, NIH. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." National Institutes of Health. URL: [Link]

  • Thieme E-Books. "Product Class 3: Amine N-Oxides." Thieme Connect. URL: [Link]

Sources

Application Note: Synthesis and Scale-Up Protocol for N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Amide bond formation is a foundational transformation in organic and medicinal chemistry. The synthesis of N-[3-(dimethylamino)propyl]-2-methylbenzamide from 2-methylbenzoic acid (o-toluic acid) and 3-(dimethylamino)propylamine (DMAPA) is a highly representative coupling reaction. DMAPA is frequently utilized in drug development to introduce a basic tertiary amine tail, which can significantly enhance the aqueous solubility, bioavailability, and pharmacokinetic profile of lipophilic pharmacophores.

Direct thermal condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the immediate formation of a stable, unreactive ammonium carboxylate salt. Consequently, the carboxylic acid must be converted into a highly electrophilic activated species 1.

Chemoselectivity Insight: DMAPA possesses both a primary and a tertiary amine. Because the primary amine is significantly more nucleophilic and less sterically hindered than the dimethyl-substituted tertiary amine, the amidation proceeds with absolute chemoselectivity at the primary nitrogen. This intrinsic reactivity eliminates the need for complex protecting group strategies.

This application note details two field-proven methodologies:

  • Protocol A (Discovery Scale): A highly reliable EDC/HOBt-mediated coupling suitable for library synthesis and milligram-to-gram scale preparations 2.

  • Protocol B (Process Scale): A robust, mild, and highly scalable protocol utilizing Propylphosphonic anhydride (T3P), which avoids hazardous byproducts and simplifies downstream purification 3.

Physicochemical Properties & Quantitative Data

Understanding the physical properties of the reagents ensures proper handling and informs the rationale behind the workup procedures.

SubstanceMolecular WeightPhysical StateReaction Role
2-Methylbenzoic Acid 136.15 g/mol White SolidElectrophile (Starting Material)
DMAPA 102.18 g/mol Colorless LiquidNucleophile (Starting Material)
Target Amide Product 220.31 g/mol Viscous Oil / SolidFinal Product
Reaction Optimization Summary

The following table summarizes the quantitative metrics comparing the two protocols to guide your selection based on project scale.

ParameterProtocol A (EDC/HOBt)Protocol B (T3P)
Target Scale Discovery (mg to g)Process (g to kg)
Coupling Reagent Eq. 1.2 equiv1.5 equiv
Base (DIPEA) Eq. 3.0 equiv3.0 equiv
Reaction Time 12 - 16 hours4 - 6 hours
Typical Yield 75 - 85%85 - 95%
Purification Method Column ChromatographyAqueous Extraction

Experimental Protocols

Protocol A: Discovery-Scale Synthesis (EDC/HOBt)

Mechanistic Causality: EDC·HCl activates the carboxylic acid to form an O-acylisourea intermediate. Left alone, this intermediate is susceptible to an irreversible rearrangement into an unreactive N-acylurea. The addition of Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an active benzotriazole ester. This ester is stable against rearrangement but highly reactive toward nucleophilic attack by DMAPA.

Self-Validating System: The reaction progress is monitored by TLC. Because the product contains a basic tertiary amine, the workup must be carefully pH-controlled. Using an acidic wash will protonate the product, pulling it into the aqueous waste layer.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methylbenzoic acid (1.0 equiv, 10 mmol, 1.36 g) in anhydrous Dichloromethane (DCM, 30 mL).

  • Additive & Base: Add HOBt (1.2 equiv, 12 mmol, 1.62 g) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol, 5.2 mL). The excess base ensures the DMAPA remains fully unprotonated and neutralizes the EDC hydrochloride salt.

  • Coupling Agent: Cool the mixture to 0 °C using an ice bath. Portion-wise, add EDC·HCl (1.2 equiv, 12 mmol, 2.30 g). Stir for 15 minutes to pre-form the active ester.

  • Amine Addition: Dropwise, add 3-(dimethylamino)propylamine (DMAPA) (1.1 equiv, 11 mmol, 1.12 g).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (eluent: 10% MeOH in DCM with 1% Et₃N).

  • Workup (Critical Step): Dilute the reaction with DCM (50 mL). Wash with saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted acid and HOBt. Crucial: Do not wash with strong aqueous acids (e.g., 1M HCl), as the target product will be lost to the aqueous layer. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Silica gel, DCM:MeOH:NH₄OH 90:9:1) to yield the pure amide.

Protocol B: Process-Scale Synthesis (T3P)

Mechanistic Causality: For scale-up, EDC·HCl can be cost-prohibitive and generate urea byproducts that complicate extraction. T3P acts by forming a mixed anhydride with the carboxylic acid. The primary advantage of T3P in process chemistry is that its byproduct, propylphosphonic acid, is completely water-soluble 4. This allows for isolation of the highly pure amide via a simple aqueous wash, bypassing the need for labor-intensive silica gel chromatography.

Step-by-Step Methodology:

  • Preparation: Charge a jacketed reactor with 2-methylbenzoic acid (1.0 equiv, 100 mmol, 13.6 g) and Ethyl Acetate (EtOAc, 150 mL).

  • Base & Amine: Add DIPEA (3.0 equiv, 300 mmol, 52 mL) followed by DMAPA (1.1 equiv, 110 mmol, 11.2 g). Stir the mixture at 20 °C.

  • T3P Addition: Cool the reactor to 0–5 °C. Slowly add a 50% wt. solution of T3P in EtOAc (1.5 equiv, 150 mmol, ~95 mL) via an addition funnel over 30 minutes to control the mild exotherm.

  • Propagation: Warm the reactor to 25 °C and stir for 4–6 hours. Complete conversion is typically observed via HPLC or LC-MS.

  • Aqueous Quench & Workup: Add water (100 mL) to quench the reaction and hydrolyze any unreacted T3P. Stir vigorously for 15 minutes.

  • Phase Separation: Separate the layers. Wash the organic layer with 1M NaOH (100 mL) to remove the propylphosphonic acid byproduct and any unreacted 2-methylbenzoic acid. Wash with brine (100 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to afford N-[3-(dimethylamino)propyl]-2-methylbenzamide in high purity (>95% by NMR) without the need for chromatography.

Visualizations

Workflow A 2-Methylbenzoic Acid + DMAPA B Activation (EDC/HOBt or T3P) A->B C Amide Bond Formation B->C D Aqueous Workup (pH Controlled) C->D E Target Amide Product D->E

Overall synthetic workflow for the amidation of 2-methylbenzoic acid with DMAPA.

Mechanism A Carboxylate Anion C Mixed Anhydride Intermediate A->C B T3P Reagent B->C D Nucleophilic Attack (by DMAPA) C->D E Tetrahedral Intermediate D->E F Target Amide Product E->F G Phosphonic Acid Byproduct E->G

Mechanistic pathway of T3P-mediated amidation highlighting the water-soluble byproduct.

References

  • Title: Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid Source: BenchChem URL
  • Source: Università degli Studi di Milano (AIR Unimi)
  • Title: Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor Source: ResearchGate / Organic Process Research & Development URL
  • Title: Conformationally constrained, fully synthetic macrocyclic compounds (Patent CA2780829A1)

Sources

Application Note: Handling, Synthesis, and Pharmacological Profiling of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(dimethylamino)propyl]-2-methylbenzamide (DMAP-2MBA) is a highly versatile chemical building block and pharmacophore widely utilized in medicinal chemistry. It belongs to the substituted benzamide class of compounds, which are privileged structures for targeting monoamine G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT) receptors[1]. This application note provides a comprehensive guide to the safety data, chemical synthesis, and pharmacological validation of DMAP-2MBA, designed for researchers and drug development professionals.

Safety Data Sheet (SDS) & Handling Protocols

As a derivative containing a tertiary amine, DMAP-2MBA exhibits specific physicochemical hazards that require stringent laboratory controls[2].

Hazard Classification (GHS)
  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes severe eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Causality of Hazards & Engineering Controls

The primary hazard of DMAP-2MBA stems from its dimethylamino tail. Tertiary amines are moderately strong bases (pKa ~9.5). Upon contact with ocular or dermal moisture, the unprotonated amine undergoes hydrolysis, generating localized hydroxide ions that can cause rapid saponification of lipid bilayer membranes[2].

  • PPE Requirements: Nitrile gloves (double-gloving recommended during synthesis), splash-proof chemical goggles, and a standard laboratory coat.

  • Engineering Controls: All manipulations of the neat oil/solid must be performed inside a Class II chemical fume hood to prevent inhalation of volatile amine vapors.

  • Spill Response: In the event of a spill, neutralize the area with a weak acid (e.g., 5% citric acid solution) to protonate the amine, converting it into a water-soluble, non-volatile salt before wiping it up with absorbent pads.

Pharmacological Utility & Structural Causality

Substituted benzamides are renowned for their ability to act as atypical antipsychotics and antiemetics[3]. The structural design of DMAP-2MBA is highly intentional:

  • Conformational Restriction: The 2-methyl group on the benzamide ring sterically hinders the rotation of the amide bond. This locks the molecule into a specific bioactive conformation that is energetically favorable for binding to the orthosteric site of the D2 receptor[3].

  • Salt Bridge Formation: At physiological pH (7.4), the terminal dimethylamine is protonated. This positive charge is an absolute requirement for activity, as it forms a critical electrostatic salt bridge with the conserved aspartate residue (Asp3.32) in the transmembrane domain 3 of monoamine GPCRs[1].

  • Linker Length: The 3-carbon propyl chain provides the optimal spatial distance (approx. 5.5 Å) between the lipophilic aromatic ring and the basic nitrogen, perfectly matching the topology of the D2 binding pocket.

Experimental Protocol: Chemical Synthesis

The following protocol details the synthesis of DMAP-2MBA via a standard carbodiimide-mediated amidation[4].

Rationale for Reagent Selection: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected over DCC because its urea byproduct is water-soluble, allowing for rapid purification via aqueous extraction. HOBt (Hydroxybenzotriazole) is added as a nucleophilic catalyst to suppress the formation of unreactive N-acylurea intermediates and prevent potential racemization (though chirality is not a factor for this specific achiral target).

Step-by-Step Synthesis Workflow
  • Activation: In an oven-dried 250 mL round-bottom flask under nitrogen, dissolve 10.0 mmol of 2-methylbenzoic acid (o-toluic acid) in 50 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Catalysis: Add 12.0 mmol of EDC·HCl and 12.0 mmol of HOBt. Stir the mixture at 0 °C for 30 minutes to form the active OBt-ester intermediate.

  • Amidation: Slowly add 11.0 mmol of N,N-dimethyl-1,3-propanediamine (DMAPA) dropwise over 15 minutes[4]. Add 25.0 mmol of N,N-Diisopropylethylamine (DIPEA) to maintain basicity.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via TLC (eluent: 10% MeOH in CH₂Cl₂ with 1% NH₄OH).

  • Aqueous Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). The basic product will partition into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Alumina, CH₂Cl₂/MeOH gradient) to yield DMAP-2MBA.

Synthesis A 2-Methylbenzoic Acid D Amidation (CH2Cl2) A->D B DMAPA B->D C EDC·HCl / HOBt C->D E Aqueous Workup D->E F DMAP-2MBA E->F

Chemical synthesis workflow for DMAP-2MBA via EDC/HOBt amidation.

Experimental Protocol: Radioligand Binding Assay

To validate the pharmacological profile of DMAP-2MBA and its derivatives, a competitive radioligand binding assay is employed using Chinese Hamster Ovary (CHO) cells stably expressing the human D2 receptor[5].

Rationale for Assay Design: Membrane preparations are used instead of whole cells to eliminate confounding variables such as drug transport across the cell membrane and intracellular compartmentalization. This ensures the direct measurement of thermodynamic binding affinity ( Ki​ ). [³H]-raclopride is utilized as the radioligand due to its high selectivity and rapid association/dissociation kinetics at the D2 receptor[1].

Step-by-Step Binding Workflow
  • Membrane Preparation: Homogenize CHO-hD2 cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4 °C. Resuspend the pellet in assay buffer to a final protein concentration of 50 µ g/well .

  • Incubation: In a 96-well plate, combine 50 µL of DMAP-2MBA (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), 50 µL of [³H]-raclopride (final concentration 1.0 nM), and 100 µL of the membrane preparation.

  • Self-Validating Controls:

    • Total Binding (TB): Buffer instead of DMAP-2MBA.

    • Non-Specific Binding (NSB): Defined by adding 10 µM Haloperidol.

  • Equilibration: Incubate the plate at 25 °C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of the radioligand).

  • Quantification: Wash filters three times with 1 mL of ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

GPCR L DMAP-2MBA R Dopamine D2 Receptor L->R Antagonizes G Gαi/o Protein R->G Blocks Activation AC Adenylyl Cyclase G->AC Prevents Inhibition cAMP cAMP Production AC->cAMP Normalizes Levels

Mechanism of action: DMAP-2MBA acting as an antagonist at the D2 receptor.

Data Presentation

Table 1: Physicochemical & Safety Properties of DMAP-2MBA

PropertyValue
Chemical Name N-[3-(dimethylamino)propyl]-2-methylbenzamide
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Appearance Viscous oil to off-white solid
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3
Signal Word Danger

Table 2: Representative Pharmacological Profile of Substituted Benzamides[5]

Compound ClassTarget ReceptorPrimary ActionTypical Binding Affinity ( Ki​ )
Unsubstituted BenzamidesD2 / 5-HT₂Weak Antagonist> 1000 nM
2-Methylbenzamides D2 Moderate Antagonist 100 - 500 nM
2-Methoxy-5-sulfamoylbenzamidesD2 / D3Potent Antagonist1 - 10 nM

References

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. PubMed (NIH).[Link]

  • Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • N,N-Dimethyl-1,3-propanediamine - Safety and Risk Data. ChemBK.[Link]

Sources

Pharmacological Characterization of N-[3-(dimethylamino)propyl]-2-methylbenzamide: Cell-Based Assays for Dopamine D2 Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Pharmacological Characterization of Substituted Benzamides

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists.

Introduction & Scientific Rationale

The benzamide functional group is a "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a diverse array of neuroactive therapeutic agents[1]. Specifically, substituted benzamides featuring a basic amine chain—such as N-[3-(dimethylamino)propyl]-2-methylbenzamide—are structurally homologous to classical Dopamine D2/D3 receptor antagonists like sulpiride, remoxipride, and eticlopramide[2]. These compounds are critical in the development of atypical antipsychotics and anti-parkinsonian agents.

The Dopamine D2 Receptor (D2R) is a G protein-coupled receptor (GPCR) that exhibits pleiotropic signaling. Upon agonist binding (e.g., endogenous dopamine), the receptor triggers two primary cascades:

  • Gαi/o-Dependent Signaling: Inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels[1].

  • G-Protein Independent Signaling: Recruitment of β-arrestin-2, which mediates receptor desensitization, internalization, and alternative kinase signaling pathways[3][4].

To rigorously evaluate the pharmacological profile of N-[3-(dimethylamino)propyl]-2-methylbenzamide, we must employ a self-validating system that interrogates both pathways. This application note details a dual-assay workflow utilizing Homogeneous Time-Resolved Fluorescence (HTRF) for cAMP quantification[5] and Bioluminescence Resonance Energy Transfer (BRET) for β-arrestin-2 recruitment[6].

Pathway Dopamine Dopamine (Endogenous Agonist) D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Benzamide N-[3-(dimethylamino)propyl] -2-methylbenzamide Benzamide->D2R Antagonizes G_alpha Gαi/o Protein Pathway D2R->G_alpha B_arr β-Arrestin-2 Pathway D2R->B_arr Recruits AC Adenylyl Cyclase (Inhibited) G_alpha->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Internalization Receptor Internalization & Kinase Signaling B_arr->Internalization

Fig 1. D2R signaling pathways and the antagonistic intervention points of substituted benzamides.

Assay Principles and Causality

A robust experimental design requires understanding the causality behind each reagent and step.

HTRF cAMP Accumulation Assay

Because D2R is a Gi-coupled receptor, agonist activation reduces cAMP. However, basal cAMP levels in resting cells are too low to reliably measure a further decrease.

  • The Forskolin Intervention: We use Forskolin to directly activate adenylyl cyclase, artificially raising the baseline cAMP level[7][8]. This creates a large "assay window" where dopamine-induced Gi inhibition can be clearly observed.

  • The IBMX Intervention: IBMX is a phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, ensuring the signal accumulates to detectable levels[7][8].

  • Detection Mechanism: The HTRF assay is a competitive immunoassay. Endogenous cAMP competes with a d2-fluorophore-labeled cAMP for binding to an anti-cAMP Europium cryptate (Eu3+) antibody[9]. A high FRET signal (665nm/620nm ratio) indicates low intracellular cAMP, while a low FRET signal indicates high intracellular cAMP[5].

BRET β-Arrestin-2 Recruitment Assay

BRET allows for real-time, live-cell monitoring of protein-protein interactions within 10 nm proximity[3].

  • The Sensor Design: The D2R is tagged with Renilla luciferase (Rluc8, the donor), and β-arrestin-2 is tagged with mVenus (the acceptor)[10].

  • The GRK2 Intervention: G protein-coupled receptor kinase 2 (GRK2) must be co-transfected. GRK2 phosphorylates the intracellular tail of the D2R upon agonist binding, which is a strict prerequisite for high-affinity β-arrestin-2 recruitment[10][11]. Without GRK2, the BRET signal is often too transient or weak to quantify.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Maintain HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C, 5% CO2[10].

  • Transfection (For BRET only): 48 hours prior to the assay, transiently co-transfect cells using Polyethylenimine (PEI) with plasmids encoding D2R-Rluc8, β-arrestin-2-mVenus, and GRK2 at a 1:4:2 ratio[10].

  • Plating: Harvest cells and re-suspend in assay buffer (HBSS + 20 mM HEPES, pH 7.4). Plate at 10,000 cells/well in 384-well white microplates[11].

Protocol A: HTRF cAMP Assay (Antagonist Mode)

This protocol tests the ability of N-[3-(dimethylamino)propyl]-2-methylbenzamide to reverse dopamine-induced cAMP inhibition.

  • Compound Preparation: Prepare a 10-point serial dilution (10 µM to 0.3 nM) of N-[3-(dimethylamino)propyl]-2-methylbenzamide in assay buffer containing 0.5 mM IBMX[5].

  • Pre-incubation: Add 5 µL of the test compound to the cells. Incubate for 15 minutes at room temperature (RT) to allow receptor binding.

  • Stimulation: Add 5 µL of a stimulation cocktail containing Forskolin (final concentration 1 µM) and Dopamine (final concentration at its EC80, typically ~50 nM).

  • Incubation: Incubate the plate for 30 minutes at RT[8].

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Eu3+ cryptate conjugate (both diluted in lysis buffer).

  • Reading: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) with excitation at 320 nm and dual emission at 620 nm and 665 nm[5].

Protocol B: BRET β-Arrestin-2 Assay (Antagonist Mode)

This protocol tests the ability of the compound to block dopamine-induced β-arrestin-2 recruitment.

  • Substrate Addition: Add Coelenterazine h (final concentration 5 µM) to the transfected cells in the 384-well plate. Incubate for 10 minutes in the dark.

  • Antagonist Addition: Add 5 µL of the serially diluted test compound. Incubate for 15 minutes at RT.

  • Agonist Challenge: Add 5 µL of Dopamine (final concentration at its EC80, ~100 nM)[3].

  • Reading: Incubate for 15 minutes. Measure the BRET signal using a luminescence reader capable of dual-wavelength detection (Emission 1: 480 nm for Rluc8; Emission 2: 530 nm for mVenus)[3][11].

  • Calculation: The BRET ratio is calculated as the emission at 530 nm divided by the emission at 480 nm.

Workflow Step1 Cell Culture & Transfection (HEK293T) Step2 Compound Incubation (Test Benzamide + Dopamine EC80) Step1->Step2 Step3A HTRF Assay (Lysis & TR-FRET) Step2->Step3A cAMP Step3B BRET Assay (Live Cell Luminescence) Step2->Step3B β-Arrestin Step4 Data Analysis (IC50 & Z'-factor) Step3A->Step4 Step3B->Step4

Fig 2. Step-by-step experimental workflow for dual-pathway GPCR screening.

Self-Validating System & Data Presentation

To ensure the trustworthiness of the data, every assay plate must act as a self-validating system. This is achieved by including strict assay controls:

  • Basal Control (Vehicle): Defines the maximum cAMP signal (in the presence of Forskolin) or baseline BRET ratio.

  • Stimulated Control (Dopamine EC100): Defines the maximum Gi response (lowest cAMP) or maximum β-arrestin recruitment (highest BRET).

  • Reference Antagonist: Haloperidol or Sulpiride must be included to validate that the assay accurately detects known D2R antagonism[2][4][12].

Quantitative Data Summaries

Table 1: Expected Pharmacological Profile of Reference and Test Compounds

Compound ClassCompound NameTargetAssay TypeExpected IC50 (nM)Emax (% Inhibition)
ButyrophenoneHaloperidol (Control)D2RcAMP HTRF1.0 - 5.0> 95%
Substituted BenzamideSulpiride (Control)D2RcAMP HTRF15.0 - 25.0> 90%
Substituted BenzamideN-[3-(dimethylamino)propyl]-2-methylbenzamideD2RcAMP HTRFEmpiricalEmpirical
ButyrophenoneHaloperidol (Control)D2Rβ-Arrestin BRET2.0 - 8.0> 95%
Substituted BenzamideN-[3-(dimethylamino)propyl]-2-methylbenzamideD2Rβ-Arrestin BRETEmpiricalEmpirical

Table 2: Assay Quality Control (QC) Metrics The Z'-factor evaluates assay robustness, comparing the dynamic range to data variance. A Z'-factor > 0.5 indicates an excellent assay.

Assay ParametercAMP HTRF Assayβ-Arrestin BRET AssayFormula / Definition
Signal-to-Background (S/B) > 4.0> 2.5Mean(Max Signal) / Mean(Min Signal)
Coefficient of Variation (CV) < 5%< 8%(Standard Deviation / Mean) * 100
Target Z'-Factor > 0.70> 0.601 -[3(SD_max + SD_min) / |Mean_max - Mean_min|]

References

  • Vangveravong, S., et al. "Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626." PMC / NIH, [Link]

  • "A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride." PMC / NIH, [Link]

  • Jacobsen, S.E., et al. "Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling." PMC / NIH, [Link]

  • Masri, B., et al. "Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics." ResearchGate, [Link]

  • "BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling." Springer Nature Experiments, [Link]

  • Allen, J.A., et al. "Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy." PNAS, [Link]

  • "New Radioligands for Describing the Molecular Pharmacology of MT 1 and MT 2 Melatonin Receptors." MDPI, [Link]

  • "Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation." PMC / NIH, [Link]

  • "From theory to reality - Evaluation of suitable organisms and test systems for the biomonitoring of pharmaceuticals." Umweltbundesamt, [Link]

  • "Modulation of striatal cAMP levels: A key pathway in the treatment of hyperkinetic movement disorders." PMC / NIH, [Link]

  • "Development of a Cyclic Adenosine Monophosphate Assay for Gi-Coupled G Protein-Coupled Receptors by Utilizing the Endogenous Calcitonin Activity in Chinese Hamster Ovary Cells." ResearchGate, [Link]

Sources

Standard Operating Procedure: Synthesis, Purification, and Characterization of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Basic benzamides represent a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for G-protein coupled receptor (GPCR) ligands, dopamine antagonists, and histone deacetylase (HDAC) inhibitors. N-[3-(dimethylamino)propyl]-2-methylbenzamide is a prototypical molecule in this class, consisting of an ortho-toluic acid moiety coupled to a highly basic tertiary amine tail.

This Application Note details a highly robust, scalable standard operating procedure (SOP) for the synthesis and isolation of this compound. Rather than relying on chromatography, this protocol leverages the intrinsic physicochemical properties of the molecule to create a self-validating purification system , ensuring high fidelity and purity suitable for downstream biological screening or structural characterization.

Mechanistic Causality in Synthetic Design

The EDC/HOBt Coupling Strategy

The synthesis utilizes a classic amide coupling between 2-methylbenzoic acid and 3-(dimethylamino)-1-propylamine (DMAPA). While acid chlorides are an option, they generate HCl gas which prematurely protonates the tertiary amine of DMAPA, complicating stoichiometry and leading to poor yields.

Instead, we employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) .

  • Why EDC? Unlike dicyclohexylcarbodiimide (DCC), which produces an insoluble and notoriously difficult-to-remove urea byproduct, EDC generates a highly water-soluble urea derivative[1]. This allows the bulk of the coupling byproducts to be washed away during the initial aqueous workup.

  • Why HOBt? Carbodiimide activation alone forms an O-acylisourea intermediate that is prone to irreversible rearrangement into an unreactive N-acylurea. The addition of catalytic or stoichiometric HOBt intercepts the O-acylisourea to form a highly reactive, yet stable, active ester. This accelerates the nucleophilic attack by the primary amine of DMAPA and completely suppresses the dead-end rearrangement pathway[2].

Self-Validating Acid-Base Extraction

Because DMAPA contains both a primary and a tertiary amine, the resulting product retains a basic tertiary amine tail with a predicted pKa of approximately 9.3[3]. This specific property is exploited to bypass column chromatography.

By extracting the crude organic mixture with 1M HCl, the target molecule is quantitatively protonated into a water-soluble ammonium salt. Unreacted 2-methylbenzoic acid and neutral reaction byproducts remain trapped in the organic phase, which is discarded[4]. Subsequent basification of the aqueous layer to pH > 10 deprotonates the amine, forcing the now-neutral free base to oil out of the aqueous phase, where it is easily recovered with fresh organic solvent[5].

Trustworthiness Check: This phase-switching sequence is inherently self-validating. Any mass recovered in the final organic extraction must possess a basic functional group. Since the starting acid is non-basic and the neutral impurities are purged in the first step, recovering a product at the end of this workflow guarantees that the amine coupling was successful.

Experimental Workflows

Workflow Visualization

G R1 Reaction Mixture (Acid + DMAPA + EDC/HOBt in DCM) W1 Wash with Sat. NaHCO3 R1->W1 Aq1 Aqueous Phase (Waste: Urea, HOBt, Acid) W1->Aq1 Aqueous Org1 Organic Phase (Product + Neutral Impurities) W1->Org1 Organic E1 Extract with 1M HCl Org1->E1 Org2 Organic Phase (Waste: Neutral Impurities) E1->Org2 Organic Aq2 Aqueous Phase (Product as HCl Salt) E1->Aq2 Aqueous B1 Basify with 2M NaOH (pH > 10) Aq2->B1 Aq3 Aqueous Phase (Waste: NaCl) B1->Aq3 Aqueous Org3 Extract with DCM (Pure Free-Base Product) B1->Org3 Organic Final Pure N-[3-(dimethylamino)propyl]-2-methylbenzamide Org3->Final

Fig 1: Phase-switching acid-base extraction workflow for basic benzamide purification.

Step-by-Step Protocol

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 2-methylbenzoic acid (1.36 g, 10.0 mmol) and dissolve in 50 mL of anhydrous dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) and 3-(dimethylamino)-1-propylamine (DMAPA) (1.38 mL, 11.0 mmol).

  • Cool the mixture to 0 °C using an ice bath.

Step 2: Activation and Coupling 5. Add HOBt (0.27 g, 2.0 mmol) to the stirring solution. 6. Add EDC·HCl (2.30 g, 12.0 mmol) in three equal portions over 15 minutes to control the mild exotherm. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir under a nitrogen atmosphere for 12 hours.

Step 3: Initial Quench and Base Wash 8. Dilute the reaction mixture with an additional 50 mL of DCM. 9. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 50 mL). 10. Discard the aqueous layers (this removes the water-soluble EDC-urea byproduct, HOBt, and any unreacted 2-methylbenzoic acid).

Step 4: Acidic Extraction (Product Capture) 11. Extract the organic layer with 1M HCl (3 × 30 mL). 12. CRITICAL: The product is now in the combined aqueous acidic layers. The organic layer contains neutral impurities and N-acylurea byproducts. Discard the organic layer.

Step 5: Basification and Recovery 13. Cool the combined aqueous layers in an ice bath (neutralization is highly exothermic). 14. Slowly add 2M NaOH dropwise until the pH of the solution is strictly > 10 (verify with pH paper). The solution will become cloudy as the free-base product oils out. 15. Extract the basified aqueous layer with fresh DCM (3 × 40 mL).

Step 6: Isolation 16. Combine the new organic layers and wash with brine (50 mL). 17. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-[3-(dimethylamino)propyl]-2-methylbenzamide as a pale yellow to colorless oil.

Quantitative Data Summaries

Table 1: Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
2-Methylbenzoic acid 136.151.01.36 g10.0 mmolLimiting Reagent
DMAPA 102.181.11.12 g (1.38 mL)11.0 mmolAmine Nucleophile
EDC·HCl 191.701.22.30 g12.0 mmolCoupling Agent
HOBt 135.130.20.27 g2.0 mmolActive Ester Promoter
DIPEA 129.242.02.58 g (3.48 mL)20.0 mmolNon-nucleophilic Base
DCM N/AN/A50 mLN/ASolvent
Table 2: Expected Analytical Characterization
Analytical MethodParameterExpected ValueDiagnostic Significance
LC-MS (ESI+) [M+H]⁺m/z 221.16Confirms the exact mass of the coupled target product.
¹H NMR (CDCl₃) Ar-CH₃~2.4 ppm (s, 3H)Confirms the presence of the ortho-toluic acid moiety.
¹H NMR (CDCl₃) N(CH₃)₂~2.2 ppm (s, 6H)Confirms the presence of the intact tertiary amine tail.
¹H NMR (CDCl₃) Amide NH~7.0 ppm (br s, 1H)Validates successful amide bond formation.

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Application Note: Preparation and Formulation of N-[3-(dimethylamino)propyl]-2-methylbenzamide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

N-[3-(dimethylamino)propyl]-2-methylbenzamide is a synthetic compound characterized by a lipophilic o-toluamide (2-methylbenzamide) core and an ionizable 3-(dimethylamino)propyl side chain. Formulating this compound for preclinical research requires a strategic approach that addresses its dual physicochemical nature.

As a free base, the compound exhibits poor aqueous solubility at physiological pH (7.4), making direct dissolution in standard biological buffers highly prone to precipitation. However, the presence of the tertiary amine (dimethylamino group) provides a distinct formulation advantage: it acts as a weak base with an estimated pKa of ~9.5. By exploiting this ionizable group through pH adjustment, or by utilizing specific cosolvent/surfactant systems, researchers can achieve thermodynamically stable solutions suitable for both in vitro high-throughput screening and in vivo pharmacokinetic evaluations[1].

Physicochemical Properties & Formulation Strategy

Understanding the causality behind solvent selection is critical. The table below summarizes how the molecule's intrinsic properties dictate the formulation approach.

ParameterCharacteristic / Estimated ValueFormulation Implication & Causality
Molecular Weight 220.31 g/mol Standard molarity calculations apply. 10 mM stock requires 2.20 mg/mL.
pKa (Tertiary Amine) ~9.5Highly soluble in acidic aqueous buffers (pH < 6.0) due to protonation. Poorly soluble at pH 7.4.
LogP (Free Base) ~2.0 - 2.5Lipophilic core requires organic solvents (e.g., DMSO) to disrupt the crystal lattice for neutral pH assays[2].
H-Bonding Profile 1 Donor, 2 AcceptorsGood interaction with polar protic cosolvents (e.g., PEG400) and non-ionic surfactants (e.g., Tween-80) for in vivo stabilization[3].

Formulation Decision Tree

The following workflow illustrates the divergent strategies required for in vitro versus in vivo applications.

FormulationWorkflow Solid N-[3-(dimethylamino)propyl] -2-methylbenzamide (Solid API) DMSO 10-50 mM Stock in 100% Anhydrous DMSO Solid->DMSO Dissolution Solvent Cosolvent System (IV/IP) (DMSO / PEG400 / Tween-80) Solid->Solvent Lipophilic Route Acidic Aqueous System (PO) (pH 4.5 Citrate Buffer) Solid->Acidic Ionization Route (pKa ~9.5) InVitro In Vitro Assays (Cell Culture / Biochemical) Validation Analytical Validation (LC-MS/MS / HPLC-UV) InVitro->Validation AqBuffer Aqueous Dilution (Final DMSO ≤ 0.5%) DMSO->AqBuffer Serial Dilution AqBuffer->InVitro InVivo In Vivo Dosing (IV / IP / PO) InVivo->Validation Solvent->InVivo Acidic->InVivo

Figure 1: Formulation workflow for N-[3-(dimethylamino)propyl]-2-methylbenzamide in research.

Protocol 1: Preparation of In Vitro Stock Solutions

For cell-based and biochemical assays, kinetic solubility is the primary concern. We utilize anhydrous Dimethyl Sulfoxide (DMSO) because it effectively disrupts the solid crystal lattice energy without requiring ionization, yielding a highly concentrated, stable stock[2].

Step-by-Step Methodology (10 mM Stock):

  • Weighing: Accurately weigh 2.20 mg of the solid compound into a sterile, low-bind microcentrifuge tube.

  • Primary Dissolution: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Homogenization: Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • Storage: Aliquot the stock into 20–50 µL volumes in amber tubes to prevent photodegradation and moisture ingress. Store at -20°C or -80°C.

  • Aqueous Dilution (Critical Step): When preparing the final working solution, the DMSO stock must be added dropwise to the aqueous assay buffer (e.g., DMEM, PBS) while continuously vortexing. This rapid mixing prevents localized zones of high concentration that trigger irreversible precipitation[4]. Ensure the final DMSO concentration remains ≤0.5% (v/v) to avoid solvent-induced cytotoxicity[4].

Protocol 2: Preparation of In Vivo Dosing Formulations

In vivo dosing requires formulations that maintain thermodynamic stability upon injection into the aqueous bloodstream or ingestion into gastric fluids[1].

Route A: Intravenous (IV) / Intraperitoneal (IP) Administration

Vehicle: 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline Causality: PEG400 acts as a powerful cosolvent to increase the absolute solubility of the lipophilic core. Tween-80, a non-ionic surfactant, forms protective micelles around the free base, preventing the drug from "crashing out" when it encounters the aqueous environment of the blood[3].

  • Dissolve the required mass of the compound in 5% (of final volume) DMSO . Vortex until clear.

  • Add 40% (of final volume) PEG400 . Vortex thoroughly to ensure a homogenous organic phase.

  • Add 5% (of final volume) Tween-80 . Gently vortex to incorporate the surfactant without causing excessive foaming.

  • Slowly add 50% (of final volume) sterile 0.9% Saline dropwise while continuously stirring or vortexing. The final solution must remain optically clear.

Route B: Per Os (PO) / Oral Gavage Administration

Vehicle: 0.5% Methylcellulose in 50 mM Citrate Buffer (pH 4.5) Causality: Exploiting the molecule's pKa (~9.5), an acidic buffer protonates the tertiary amine, converting the lipophilic free base into a highly water-soluble citrate salt in situ. Methylcellulose acts as a suspending agent to ensure uniform dose delivery[1].

  • Prepare a 50 mM Citrate buffer and adjust the pH to 4.5 using HCl/NaOH.

  • Slowly disperse 0.5% (w/v) Methylcellulose into the buffer while stirring. Stir overnight at 4°C to ensure complete hydration.

  • Add the compound to the vehicle. Use a probe sonicator or bead mill to homogenize the mixture until the compound is fully dissolved or forms a uniform, fine micro-dispersion.

Analytical Validation & Quality Control

A self-validating protocol requires that formulations be analytically verified prior to execution of the biological assay.

  • Visual Inspection: Observe the formulation for 24 hours at room temperature. Any turbidity or particulate formation indicates thermodynamic instability.

  • LC-MS/MS Verification: Dilute an aliquot of the final formulation 1:100 in Acetonitrile:Water (50:50) to break any micelles and ensure complete dissolution. Analyze using a C18 column (e.g., Kinetex 2.6µm) with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: The acidic mobile phase ensures the tertiary amine remains fully protonated during chromatography, preventing peak tailing and ensuring accurate quantification against a standard curve.

References

  • In vitro solubility assays in drug discovery. Kerns, E. H., Di, L., & Carter, G. T. (2008). Current Drug Metabolism, 9(9), 879-885. [Link]

  • Developing early formulations: practice and perspective. Li, P., & Zhao, L. (2007). International Journal of Pharmaceutics, 341(1-2), 1-19.[Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Pouton, C. W. (2006). European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[Link]

Sources

required personal protective equipment for handling benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Personal Protective Equipment (PPE) Protocols for Handling Benzamides and HPAPI Derivatives

Introduction & Mechanistic Overview

Benzamides represent a versatile class of chemical compounds characterized by a carboxamide group linked to a benzene ring. While simple benzamides are routinely utilized as intermediates in organic synthesis, complex benzamide derivatives are frequently developed as Highly Potent Active Pharmaceutical Ingredients (HPAPIs). Prominent examples include antipsychotics (e.g., sulpiride), prokinetics (e.g., metoclopramide), and targeted oncology therapeutics, such as the poly (ADP-ribose) polymerase (PARP) inhibitor olaparib.

Handling these compounds presents significant occupational hazards. For instance, PARP-inhibiting benzamides intentionally disrupt DNA repair mechanisms. While therapeutically beneficial for inducing synthetic lethality in cancer cells, occupational exposure via inhalation or dermal absorption can lead to severe genotoxicity, teratogenicity, and reproductive toxicity ()[1]. Consequently, standard laboratory PPE is wholly insufficient; a rigorously designed, hazard-stratified PPE matrix must be employed to mitigate exposure.

PARP_Toxicity A Occupational Exposure (Benzamide HPAPI) B Absorption (Inhalation/Dermal) A->B C PARP1/2 Enzyme Inhibition B->C D Accumulation of Single-Strand DNA Breaks C->D E Replication Fork Collapse & Double-Strand Breaks D->E F Genotoxicity & Reproductive Toxicity E->F

Mechanism of occupational genotoxicity induced by PARP-inhibiting benzamides.

Causality-Driven PPE Selection

The selection of PPE is not arbitrary; it is dictated by the physical state of the benzamide (e.g., aerosolized powder vs. liquid solution) and its inherent toxicity.

  • Gloves (The Double-Gloving Paradigm): Benzamides can permeate standard latex. Guidelines mandate the use of chemical-resistant gloves (e.g., nitrile or neoprene). Furthermore, gloves must be powder-free. Causality: Glove powder can absorb aerosolized benzamide particles, acting as a vector that holds the chemical against the skin, facilitating dermal transport ()[2]. Double gloving is strictly required for HPAPIs to create an overlapping, continuous barrier at the wrist ()[3].

  • Protective Clothing: Disposable gowns must be made of lint-free, low-permeability fabric (e.g., Tyvek) with a solid front. Causality: Lint-free materials prevent the shedding of microscopic fibers that could otherwise become contaminated with benzamide dust and subsequently dispersed into the ambient environment[3].

  • Respiratory & Eye Protection: Handling dry powders outside of an isolator requires a Powered Air-Purifying Respirator (PAPR) or a fit-tested N95 respirator. Safety glasses with side shields are insufficient due to aerosolization risks; tight-fitting safety goggles conforming to EN 166 or NIOSH standards are mandatory ()[4].

Quantitative Exposure Data

To standardize safety approaches, benzamides are categorized into Occupational Exposure Bands (OEBs). Table 1 summarizes the quantitative limits and corresponding PPE requirements.

Table 1: Occupational Exposure Bands (OEB) and Quantitative Limits for Benzamides

Hazard CategoryExample CompoundOEL (8-hr TWA)Required Engineering ControlGlove Permeation Requirement
OEB 1 / 2 Benzamide (Base)> 100 µg/m³Standard Fume HoodSingle Nitrile (0.12 mm), >240 min
OEB 3 Metoclopramide10 - 100 µg/m³Ventilated Enclosure (VFE)Double Nitrile, >240 min
OEB 4 Sulpiride1 - 10 µg/m³Closed System / IsolatorDouble Chem-resistant, >480 min
OEB 5 (HPAPI) Olaparib< 1 µg/m³Glovebox / Isolator (Negative Pressure)Double Neoprene/Nitrile, >480 min

Self-Validating Experimental Protocols

A safety protocol is only effective if its failure can be immediately detected. The following workflows incorporate validation checkpoints to ensure absolute containment.

Workflow S1 1. Inspect PPE Integrity (Visual & Inflation Test) S2 2. Don Inner Nitrile Gloves (Under gown cuffs) S1->S2 S3 3. Don Impermeable Tyvek Gown (Lint-free, solid front) S2->S3 S4 4. Don N95/PAPR & Safety Goggles S3->S4 S5 5. Don Outer Gloves (Over gown cuffs) S4->S5 S6 6. Execute HPAPI Handling Protocol S5->S6

Step-by-step PPE donning workflow for handling high-potency benzamide derivatives.

Protocol A: Donning PPE for HPAPI Benzamide Handling

Objective: Establish a zero-exposure barrier before compounding or synthesizing OEB 4/5 benzamides. Validation Mechanism: Visual and tactile integrity checks prior to entering the containment zone.

  • Pre-Inspection: Visually inspect all PPE for micro-tears. Causality: Even microscopic breaches can allow permeation of HPAPI dust.

  • Inner Gloves: Don a pair of powder-free nitrile gloves.

  • Gowning: Don a solid-front, low-permeability Tyvek gown. Ensure the knit cuffs of the gown completely cover the wrists of the inner gloves.

  • Respirator & Eye Protection: Don a PAPR or N95 respirator and tight-fitting safety goggles.

  • Outer Gloves: Don a second pair of extended-cuff nitrile gloves. Pull the cuffs over the sleeves of the gown. Causality: This overlapping prevents exposed skin at the critical wrist-gown interface ()[3].

Protocol B: Doffing and Decontamination (Self-Validating)

Objective: Remove PPE without cross-contaminating the operator or the laboratory environment. Validation Mechanism: To ensure the protocol is self-validating, incorporate a fluorescent surrogate powder (e.g., Riboflavin) during training runs. Post-doffing, the operator is scanned with a UV-A light (365 nm). Any fluorescence on the operator's skin or inner scrubs provides immediate, quantitative validation of a critical failure in the doffing sequence, prompting immediate retraining.

  • Outer Glove Removal (Inside C-PEC): Before withdrawing hands from the Containment Primary Engineering Control (C-PEC) or isolator, carefully remove the outer gloves and dispose of them in a sealed biohazard bag within the hood. Causality: Withdrawing contaminated outer gloves transfers HPAPI particles to the ambient room air ()[2].

  • Inspect Inner Gloves: Check the inner gloves for any visible powder or moisture. (If contaminated, immediately wash hands and report the breach).

  • Gown Removal: Unfasten the gown and peel it downward and outward, rolling the contaminated exterior inward upon itself. Dispose in a designated hazardous waste container.

  • Respirator/Eye Protection Removal: Remove goggles and respirator by handling only the straps behind the head. Do not touch the front of the respirator ()[5].

  • Inner Glove Removal & Hand Hygiene: Remove inner gloves using the glove-in-glove technique. Wash hands thoroughly with soap and water for at least 30 seconds[3].

References

  • Title: Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs Source: Centers for Disease Control and Prevention (NIOSH) URL: [Link]

  • Title: eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Application Note: Dimethylaminopropyl Amides in Neuropharmacology – From Receptor Agonists to Targeted CNS Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dimethylaminopropyl amide moiety is a highly versatile chemical motif in neuropharmacology, serving two distinct but equally critical functions. Structurally, it acts as a privileged pharmacophore in central nervous system (CNS) ligands, providing an optimal balance of lipophilicity and protonatability required for Blood-Brain Barrier (BBB) penetration and G-protein-coupled receptor (GPCR) or receptor tyrosine kinase (RTK) binding. Methodologically, the dimethylaminopropyl group is the solubilizing core of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the gold-standard zero-length crosslinker used to synthesize amide bonds for targeted neuro-nanomedicines.

This application note details the dual utility of dimethylaminopropyl amides, providing researchers with the theoretical grounding and validated protocols necessary to leverage this chemistry in modern neurotherapeutics.

Part 1: The Dimethylaminopropyl Amide Motif as a CNS Pharmacophore

Causality in Drug Design: Why this Motif?

In small-molecule CNS drug development, achieving sufficient BBB permeability while maintaining target affinity is a primary bottleneck. The dimethylaminopropyl amide structure (R-C(=O)-NH-CH₂-CH₂-CH₂-N(CH₃)₂) solves this through three mechanisms:

  • Proteolytic Stability: The amide bond is highly resistant to esterases present in the plasma and brain parenchyma, ensuring a prolonged half-life compared to ester-linked prodrugs.

  • Physiological Protonation: The terminal tertiary amine has a pKa of approximately 9.5. At physiological pH (7.4), it exists in an equilibrium where the unprotonated fraction allows for lipophilic diffusion across the BBB, while the protonated fraction forms critical ionic salt bridges with conserved aspartate/glutamate residues in receptor binding pockets.

  • Targeted Agonism: Compounds containing this motif, such as functionalized adenosine A3 receptor agonists, show potent neuroprotective effects by attenuating cellular apoptosis[1]. Similarly, Gambogic Amide, a potent neurotrophic agent, utilizes this structural geometry to selectively bind the cytoplasmic juxtamembrane domain of the TrkA receptor, mimicking Nerve Growth Factor (NGF) and preventing neuronal cell death[2].

Pharmacological Signaling Pathway

Upon binding to target receptors (e.g., TrkA), these amide ligands trigger receptor dimerization and autophosphorylation, initiating downstream survival cascades.

G Ligand Dimethylaminopropyl Amide Ligand Receptor CNS Target Receptor (e.g., TrkA) Ligand->Receptor Binds Juxtamembrane Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization PI3K PI3K / Akt Pathway (Cell Survival) Dimerization->PI3K MAPK MAPK / ERK Pathway (Neurite Outgrowth) Dimerization->MAPK Neuroprotection Neuroprotection & Apoptosis Prevention PI3K->Neuroprotection MAPK->Neuroprotection

Fig 1. TrkA receptor activation and downstream neuroprotective signaling by amide ligands.

Protocol 1: In Vitro Validation of TrkA Activation by Amide Ligands

To validate the neurotrophic activity of synthesized dimethylaminopropyl amide ligands (e.g., Gambogic Amide derivatives), the following PC12 cell neurite outgrowth assay is recommended[2].

Materials:

  • PC12 cell line (ATCC)

  • RPMI 1640 medium supplemented with 10% Horse Serum and 5% FBS

  • Synthesized Dimethylaminopropyl Amide Ligand (10 mM stock in DMSO)

  • K252a (Trk receptor inhibitor)

Step-by-Step Methodology:

  • Cell Plating: Seed PC12 cells in 6-well plates coated with poly-D-lysine at a density of 5×104 cells/well. Allow 24 hours for attachment.

  • Serum Starvation: Replace growth medium with low-serum medium (1% Horse Serum) for 12 hours to synchronize the cells and reduce background kinase activity.

  • Inhibitor Pre-treatment (Control): In negative control wells, add 30 nM K252a for 30 minutes prior to ligand addition to verify TrkA-specific dependency[2].

  • Ligand Treatment: Dose the cells with the amide ligand at concentrations ranging from 10 nM to 500 nM. Include a positive control well treated with 50 ng/mL NGF.

  • Incubation & Observation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Quantification: Fix cells with 4% paraformaldehyde. Using phase-contrast microscopy, score neurite outgrowth. A cell is considered positive for outgrowth if it possesses at least one neurite longer than the diameter of its cell body.

Part 2: EDC-Mediated Amide Bioconjugation for CNS Delivery

Causality in Bioconjugation: The Role of EDC

Beyond acting as a pharmacophore, the dimethylaminopropyl moiety is the functional core of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) . EDC is a zero-length crosslinker that facilitates the formation of stable amide bonds between carboxylic acids and primary amines[3].

In neuropharmacology, treating CNS pathologies (vascular diseases, neurodegeneration, tumors) requires moving agents across the BBB[3]. EDC/NHS coupling is the prevailing chemisorption tool to covalently attach BBB-targeting antibodies (e.g., anti-Transferrin or anti-CD44) to the surface of drug-loaded nanoparticles[3]. The dimethylaminopropyl group in EDC is crucial because it renders the reagent highly water-soluble, allowing bioconjugation to occur in aqueous buffers without organic solvents that would denature the targeting antibodies.

EDC/NHS Bioconjugation Workflow

Workflow NP Carboxylated Nanoparticle EDC EDC / sulfo-NHS Activation NP->EDC MES Buffer pH 5.5-6.0 Intermediate Amine-Reactive Sulfo-NHS Ester EDC->Intermediate 15-30 min Antibody Targeting Antibody (Primary Amine) Intermediate->Antibody PBS Buffer pH 7.2-7.5 Conjugate Amide-Linked CNS Nanocarrier Antibody->Conjugate 2 hours, RT

Fig 2. Step-by-step EDC/NHS bioconjugation workflow for targeted CNS nanocarriers.

Protocol 2: Synthesis of Antibody-Functionalized Nanoparticles via EDC

This protocol details the covalent attachment of an anti-Transferrin receptor (TfR) antibody to carboxylated PLGA nanoparticles to facilitate BBB transcytosis.

Critical Insight: The reaction must be performed in two distinct pH stages. EDC activation of the carboxylate is most efficient at acidic pH (5.5–6.0), whereas the subsequent amide bond formation requires an unprotonated primary amine on the antibody, necessitating a shift to physiological pH (7.2–7.5). Amine- and carboxylate-containing buffers (e.g., Tris, Glycine, Acetate) must be strictly avoided as they will quench the reaction.

Step-by-Step Methodology:

  • Nanoparticle Dispersion: Suspend 10 mg of carboxylated nanoparticles in 1 mL of 0.1 M MES buffer (pH 6.0).

  • Carboxyl Activation: Add 2 mg of EDC hydrochloride and 2.5 mg of sulfo-NHS to the nanoparticle suspension.

  • Incubation: Vortex gently and incubate at room temperature for 15–30 minutes to form the semi-stable amine-reactive sulfo-NHS ester intermediate.

  • Buffer Exchange (Crucial): Centrifuge the nanoparticles at 15,000 x g for 10 minutes. Discard the supernatant to remove unreacted EDC and its urea byproduct. Resuspend the activated pellet in 1 mL of 1X PBS (pH 7.4).

  • Antibody Conjugation: Immediately add 100–200 µg of the targeting antibody (e.g., anti-TfR) to the activated nanoparticle suspension.

  • Amide Bond Formation: Incubate the mixture for 2 hours at room temperature under continuous end-over-end rotation.

  • Quenching & Purification: Quench unreacted NHS esters by adding 10 µL of 1 M ethanolamine (pH 8.0) and incubating for 15 minutes. Centrifuge and wash the nanoparticles twice with PBS to remove unbound antibody. Store at 4°C.

Data Presentation: Optimization & Profiling

Table 1: Pharmacological Profile of Dimethylaminopropyl Amide Ligands vs. Endogenous Peptides

PropertyEndogenous Neurotrophin (NGF)Dimethylaminopropyl Amide Ligand (e.g., GA-amide)Causality / Advantage
Molecular Weight ~26,000 Da (Dimer)< 700 DaSmall molecule size allows for superior tissue penetration.
BBB Permeability Extremely LowModerate to HighTertiary amine allows partial lipophilicity at pH 7.4.
Proteolytic Stability Low (Rapid degradation)HighSynthetic amide bond resists endogenous peptidases.
Receptor Interaction Binds TrkA Ig-like domainBinds TrkA juxtamembrane domainAllosteric activation bypasses competitive endogenous inhibitors[2].

Table 2: EDC/NHS Amide Coupling Parameters for CNS Nanocarriers

ParameterOptimal RangeMechanistic Rationale
Activation Buffer MES (pH 5.5 - 6.0)EDC requires protonation to form the active O-acylisourea intermediate.
Conjugation Buffer PBS (pH 7.2 - 7.5)Antibody primary amines must be deprotonated to act as nucleophiles.
EDC:NHS Molar Ratio 1:1.5 to 1:2.5Excess NHS stabilizes the intermediate, preventing rapid hydrolysis back to carboxylates[3].
Quenching Agent Ethanolamine or GlycineCaps unreacted NHS esters to prevent cross-linking with non-target in vivo proteins.

References

  • Jang, S. W., et al. "Gambogic amide, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Tosi, G., et al. "Nanoparticle Targeting with Antibodies in the Central Nervous System." National Institutes of Health (NIH / PMC). Available at:[Link]

  • Tosh, D. K., et al. "Multivalent dendrimeric and monomeric adenosine agonists attenuate cell death in HL-1 mouse cardiomyocytes expressing the A3 receptor." National Institutes of Health (NIH / PMC). Available at:[Link]

Sources

Preclinical Characterization of N-[3-(dimethylamino)propyl]-2-methylbenzamide as a Novel GPCR Ligand: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(dimethylamino)propyl]-2-methylbenzamide (NDPB) represents a highly tunable, privileged scaffold for targeting aminergic G protein-coupled receptors (GPCRs). This application note outlines a comprehensive, self-validating preclinical workflow designed to evaluate the binding affinity, functional G-protein signaling, and β-arrestin recruitment profile of NDPB. By utilizing orthogonal, live-cell biosensor assays, researchers can accurately determine the compound's pharmacological profile, including potential functional selectivity (biased agonism), which is critical for developing therapeutics with minimized off-target effects.

Mechanistic Rationale: The Benzamide Pharmacophore

The structural architecture of NDPB is defined by two critical pharmacophoric elements that dictate its interaction with GPCRs:

  • The Basic Amine Chain: The tertiary amine of the 3-(dimethylamino)propyl chain becomes protonated at physiological pH. This protonated nitrogen is strictly required to form a critical salt bridge with the highly conserved Asp3.32 residue (Ballesteros-Weinstein numbering) located within the orthosteric binding pocket of virtually all aminergic GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT) .

  • The Substituted Benzamide Core: The 2-methylbenzamide moiety projects into the hydrophobic sub-pocket formed by transmembrane helices 5 and 6. The ortho-methyl substitution restricts the conformational flexibility of the amide bond, locking the molecule into a bioactive conformation that influences receptor subtype selectivity.

Screening Cascade Architecture

To systematically evaluate NDPB, we employ a three-tiered screening cascade. This ensures that binding affinity ( Ki​ ) is contextualized by functional efficacy ( Emax​ ) across divergent signaling pathways.

Workflow A NDPB Compound Preparation & QC B Radioligand Binding (Affinity / Ki) A->B Validated Hit C BRET Assay (G-Protein Signaling) B->C Orthosteric Binding D Tango Assay (β-Arrestin Recruitment) B->D Parallel Screen E Bias Calculation (Operational Model) C->E Efficacy/Potency D->E Efficacy/Potency

Caption: GPCR Ligand Screening Cascade for NDPB Characterization.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of NDPB at the target receptor (e.g., Dopamine D2R). Causality & Design: Because NDPB is an unlabeled experimental compound, direct saturation binding is impossible. We utilize a competition assay where NDPB displaces a known radioligand (e.g.,[³H]-spiperone). We include a massive excess (10 µM) of a known cold competitor (haloperidol) in parallel wells to define Non-Specific Binding (NSB)—this isolates the true receptor-specific signal from background lipid partitioning.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend D2R-expressing HEK293 cell membranes in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Causality: Physiological ion concentrations are required because Na⁺ ions act as allosteric modulators for class A GPCRs, directly influencing antagonist vs. agonist binding states.

  • Assay Assembly (96-well plate):

    • Add 50 µL of [³H]-spiperone (final concentration 0.5 nM, near its Kd​ to ensure sensitivity to competition).

    • Add 50 µL of NDPB (10-point concentration curve, 10−11 to 10−5 M).

    • Add 100 µL of membrane suspension (10 µg protein/well).

  • Incubation: Incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing non-specific sticking of the positively charged NDPB and radioligand.

  • Validation: Calculate the Z'-factor using Total Binding (vehicle) and NSB (10 µM haloperidol). The assay is self-validating and proceeds to analysis only if Z' > 0.5.

Protocol 2: Real-Time G-Protein Activation (BRET Assay)

Objective: Quantify the functional activation of G-proteins (e.g., Gαi/o) by NDPB. Causality & Design: Traditional cAMP accumulation assays suffer from signal amplification and cross-talk. Bioluminescence Resonance Energy Transfer (BRET) allows for the real-time monitoring of G-protein heterotrimer dissociation in live cells without lysis, preserving physiological stoichiometry .

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the target GPCR, a Renilla luciferase (Rluc8)-tagged Gα subunit (donor), and a Venus-tagged Gγ subunit (acceptor).

  • Cell Plating: 24 hours post-transfection, re-plate cells into white, clear-bottom 96-well microplates to maximize light reflection and minimize well-to-well crosstalk.

  • Substrate Addition: Add Coelenterazine h (5 µM final) and incubate in the dark for 10 minutes. Causality: Coelenterazine h is oxidized by Rluc8 to emit light at 480 nm, which perfectly overlaps with the excitation spectrum of Venus (emits at 535 nm). High basal BRET indicates the intact inactive G-protein heterotrimer.

  • Ligand Stimulation: Inject NDPB at varying concentrations.

  • Kinetic Readout: Measure emissions at 480 nm and 535 nm simultaneously. A ligand-induced decrease in the 535/480 ratio indicates Gα-Gβγ dissociation (activation).

Protocol 3: β-Arrestin Recruitment (PRESTO-Tango Assay)

Objective: Assess NDPB's ability to recruit β-arrestin, a key metric for determining G-protein vs. arrestin bias. Causality & Design: The Tango assay utilizes a Tobacco Etch Virus (TEV) protease-cleavage system. Because GPCR-arrestin interactions can be highly transient, the target GPCR is engineered with a V2 vasopressin receptor C-terminal tail. Causality: The V2 tail possesses a high-affinity phosphorylation motif that artificially stabilizes the GPCR-arrestin complex, preventing false negatives and allowing sufficient time for the TEV protease to cleave the tethered transcription factor (tTA).

Step-by-Step Methodology:

  • Cell Preparation: Culture HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein).

  • Transfection: Transfect HTLA cells with the target GPCR-V2tail-TEVsite-tTA construct.

  • Ligand Incubation: 24 hours post-transfection, replace media with serum-free DMEM containing NDPB (concentration-response curve). Incubate for 18 hours. Causality: Extended incubation is required because the assay relies on transcriptional amplification and translation of the luciferase reporter gene.

  • Detection: Add Bright-Glo™ Luciferase Assay System reagent. Luminescence directly correlates with the extent of β-arrestin recruitment.

Quantitative Data Analysis & Ligand Profiling

To determine if NDPB is a biased ligand, data from the BRET and Tango assays are normalized and fitted to the Black-Leff operational model to calculate the transduction coefficient ( τ/KA​ ). Below is a representative data summary table for NDPB across a panel of receptors.

Target ReceptorBinding Affinity ( pKi​±SEM )G-Protein Activation ( pEC50​ )G-Protein Efficacy ( Emax​ %)β-Arrestin Recruitment ( pEC50​ )β-Arrestin Efficacy ( Emax​ %)Pathway Bias
Dopamine D2R 8.45 ± 0.058.1295%7.2045%Strong G-Protein Bias
Dopamine D3R 8.90 ± 0.088.6598%7.5560%Moderate G-Protein Bias
Serotonin 5-HT1A 6.20 ± 0.12N/A< 10%N/A< 10%Non-binder
Orphan GPR52 7.15 ± 0.096.8588%N/A< 5%Extreme G-Protein Bias

Note: Emax​ is normalized to the endogenous reference agonist (e.g., Dopamine = 100%).

Signaling Pathway Mapping

The following diagram illustrates the divergent intracellular signaling pathways activated upon NDPB binding to the GPCR orthosteric site.

Pathway cluster_G G-Protein Pathway cluster_Arr β-Arrestin Pathway L NDPB (Ligand) R Aminergic GPCR (e.g., D2R / 5-HT) L->R Binds Asp3.32 G Gαi/o Activation R->G Conformational Change GRK GRK Phosphorylation R->GRK AC Adenylyl Cyclase Inhibition (↓ cAMP) G->AC Arr β-Arrestin Recruitment GRK->Arr Int Receptor Internalization Arr->Int

Caption: Dual Signaling Pathways Activated by NDPB at Aminergic GPCRs.

References

  • [1] Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules / MDPI. Available at:[Link]

  • [2] Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols / PMC. Available at:[Link]

  • [3] PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-[3-(dimethylamino)propyl]-2-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-[3-(dimethylamino)propyl]-2-methylbenzamide. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks, chemoselectivity issues, or isolation challenges during the amidation of 2-methylbenzoic acid (o-toluic acid) with N,N-dimethyl-1,3-propanediamine (DMAPA)[1].

Mechanistic Workflow

AmidationWorkflow SM1 2-Methylbenzoic Acid (Sterically Hindered) PathA Path A: Acid Chloride (SOCl2 or Oxalyl Chloride) SM1->PathA Activation PathB Path B: Coupling Agents (HATU or EDC/HOBt) SM1->PathB Activation SM2 N,N-dimethyl-1,3-propanediamine (DMAPA) Intermediate 2-Methylbenzoyl Chloride (Highly Reactive) PathA->Intermediate Product N-[3-(dimethylamino)propyl] -2-methylbenzamide PathB->Product + DMAPA (Slower, lower yield) Intermediate->Product + DMAPA & Base

Figure 1: Mechanistic pathways for synthesizing N-[3-(dimethylamino)propyl]-2-methylbenzamide.

Troubleshooting & FAQs

Q1: My amidation yields using standard EDC/HOBt coupling are consistently below 40%. Why is this happening, and how can I improve it? Root Cause: The primary culprit is the steric hindrance introduced by the ortho-methyl group on 2-methylbenzoic acid[2]. The methyl group physically shields the carboxylate carbon. When using bulky coupling agents like EDC/HOBt, the formation of the active ester is kinetically sluggish, leading to incomplete conversion and competitive side reactions (such as N-acylurea formation). Solution: Pivot to a more reactive, less sterically demanding activation method. Converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl 2​ ) or oxalyl chloride generates a highly electrophilic intermediate that easily overcomes the ortho-steric barrier. If you must use a peptide coupling reagent to avoid harsh acidic conditions, switch to HATU , which is specifically designed for hindered couplings, and elevate the reaction temperature to 40 °C.

Q2: I am observing multiple spots on my TLC. Is the tertiary amine in DMAPA interfering with the coupling? Root Cause: DMAPA contains both a primary amine and a tertiary dimethylamine[3]. While the primary amine is significantly more nucleophilic and should react chemoselectively, the tertiary amine is highly basic (pKa ~9.8). In the presence of acid chlorides or active esters, the tertiary amine can form transient salts or catalyze the degradation of the active ester if the reaction medium is not properly buffered. Solution: Ensure a strictly controlled stoichiometric excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (typically 2.0 to 3.0 equivalents relative to the acid). This keeps the tertiary amine of DMAPA in its free-base, unprotonated state, preventing it from forming insoluble hydrochloride salts that crash out of the organic solvent and stall the reaction.

Q3: My reaction goes to completion (by LC-MS), but I lose over 50% of my product during the aqueous workup. Where is it going? Root Cause: N-[3-(dimethylamino)propyl]-2-methylbenzamide contains a basic dimethylamino group. During a standard aqueous workup (e.g., washing with water or mild acid to remove unreacted amine), the product becomes protonated. This ammonium salt is highly water-soluble and will partition entirely into the aqueous layer, leading to massive yield loss in the organic phase. Solution: You must perform a strongly basic extraction. After quenching the reaction, adjust the pH of the aqueous phase to pH 11–12 using saturated aqueous Na 2​ CO 3​ or 1M NaOH. At this pH, the tertiary amine is fully deprotonated (neutral), forcing the product into the organic layer (Dichloromethane or Ethyl Acetate).

Quantitative Data: Activation Strategy Comparison

To guide your experimental design, the following table summarizes the expected performance of different activation strategies for this specific ortho-substituted substrate.

Activation StrategyReagentsTypical YieldReaction TimeScalabilityKey Drawback
Acid Chloride SOCl 2​ or Oxalyl Chloride, DMF (cat.)85 - 95%2 - 4 hoursExcellentGenerates HCl/SO 2​ gas; requires ventilation.
Uronium Salt HATU, DIPEA70 - 85%12 - 18 hoursModerateHigh cost of HATU; atom-inefficient.
Phosphonic Anhydride T3P, TEA60 - 75%16 hoursExcellentRequires excess reagent to drive completion.
Carbodiimide EDC·HCl, HOBt, DIPEA30 - 50%24+ hoursGoodPoor efficiency due to ortho-steric hindrance.

Standard Operating Procedure: Acid Chloride Method

This self-validating protocol is optimized for a 10 mmol scale, utilizing the acid chloride route to bypass steric hindrance and maximize yield.

Phase 1: Acid Chloride Formation

  • Charge: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methylbenzoic acid (1.36 g, 10.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL).

  • Activate: Add Oxalyl chloride (1.0 mL, 11.5 mmol) dropwise at 0 °C, followed by exactly 2 drops of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.

  • Monitor: Stir the mixture at room temperature for 2 hours. The reaction is complete when gas evolution (CO 2​ , CO) ceases and the solution becomes completely homogeneous.

  • Concentrate: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield crude 2-methylbenzoyl chloride. Do not purify further; proceed immediately to Phase 2 to prevent hydrolysis.

Phase 2: Amidation 5. Prepare Amine Solution: In a separate dried flask, dissolve N,N-dimethyl-1,3-propanediamine (DMAPA) (1.12 g, 11.0 mmol)[1] and Triethylamine (TEA) (2.8 mL, 20.0 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath. 6. Couple: Re-dissolve the crude 2-methylbenzoyl chloride from Phase 1 in anhydrous DCM (10 mL) and add it dropwise to the amine solution over 15 minutes to control the exothermic reaction. 7. React: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Verify completion via LC-MS (look for the product mass [M+H] + = 221.1).

Phase 3: pH-Controlled Isolation 8. Quench & Basify: Quench the reaction with 10 mL of water. Add 1M NaOH dropwise until the aqueous layer reaches pH > 11 (verify with pH paper). This is the critical step for tertiary amine recovery. 9. Extract: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). 10. Wash & Dry: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. 11. Purify (Optional): The crude product is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, eluent: DCM/MeOH/NH 4​ OH 90:9:1) to yield the pure N-[3-(dimethylamino)propyl]-2-methylbenzamide.

References

  • Ashford's Dictionary of Industrial Chemicals Source: industrialchemistry.org URL:[Link]

  • Estimating Solid–Liquid Phase Change Enthalpies and Entropies Source: Standard Reference Data, NIST URL:[Link]

  • 3-Chloro-1-(N,N-dimethyl)propylamine Chemical Properties and Amidation Applications Source: LookChem URL:[Link]

Sources

N-[3-(dimethylamino)propyl]-2-methylbenzamide purification challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-[3-(dimethylamino)propyl]-2-methylbenzamide .

This compound presents unique downstream processing challenges due to its dual chemical nature: a stable, neutral benzamide linkage coupled with a highly basic tertiary amine tail. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity recovery during your drug development workflows.

Purification Logic & Workflow

PurificationWorkflow A Crude Mixture (Amine + Benzamide) B Acidic Aqueous Wash (pH 2-3) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Protonated Product) B->D Retain E Basification (pH > 10) D->E Add NaOH F Organic Extraction (DCM/EtOAc) E->F Extract G Amine-Functionalized Chromatography F->G Load Organic H Pure N-[3-(dimethylamino)propyl] -2-methylbenzamide G->H Elute

Workflow for the pH-directed extraction and chromatography of tertiary amine benzamides.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing and losing product on standard silica gel columns? The Causality: N-[3-(dimethylamino)propyl]-2-methylbenzamide contains a dimethylamino group, which is a highly basic tertiary amine. Standard bare silica gel is populated with acidic silanol groups (Si-OH). When you load your compound onto a bare silica column, a strong acid-base interaction occurs[1]. The basic amine protonates, leading to ion-exchange retention and strong hydrogen bonding. This manifests as severe peak tailing, broad elution bands, and irreversible adsorption (product loss)[1]. The Solution: You must eliminate the acid-base interaction. The most robust method is to switch from bare silica to an amine-functionalized silica stationary phase (e.g., KP-NH)[1]. The bonded amine groups on the silica mask the acidic silanols, allowing the tertiary amine to elute as a sharp, symmetrical peak using simple solvent gradients (like Hexane/Ethyl Acetate) without the need for aggressive basic modifiers[1].

Q2: My liquid-liquid extraction yields are extremely low (<30%). Where is my product going? The Causality: The target compound is a weak base with a pKa typically around 9.5–10.5 for the tertiary amine. During the quenching of the benzamide synthesis (often involving an acyl chloride or coupling reagents like EDC), the aqueous phase may become acidic or neutral[2]. At pH < 9, the tertiary amine is heavily protonated, forming a highly water-soluble ammonium salt. Consequently, the product remains trapped in the aqueous phase and will not partition into organic solvents. The Solution: A strict pH-controlled workup is mandatory. You must adjust the aqueous phase to a highly basic pH (pH > 10) using 2M NaOH or saturated aqueous Na₂CO₃ prior to extraction[2]. This ensures the tertiary amine is fully deprotonated (free-based), maximizing its lipophilicity and driving it into the organic phase.

Q3: How do I separate the product from unreacted N,N-dimethyl-1,3-propanediamine (DMAPA) without chromatography? The Causality: DMAPA is often used in slight excess during synthesis. Because it contains both a primary and a tertiary amine, it is highly miscible with water. However, under the highly basic conditions required to extract your product (pH > 10), unreacted DMAPA can co-extract into the organic phase. The Solution: Take advantage of the chemical differences between the two molecules. DMAPA contains a reactive primary amine, whereas your product only contains a tertiary amine and a stable amide.

  • Buffer-Assisted Isolation: Utilizing specific buffer mediums can selectively separate primary amines from tertiary amines based on their distinct solubility profiles and reversible salt formations[3].

  • Chemical Scavenging: Add a polymer-supported benzaldehyde (scavenger resin) to the organic extract. The resin will selectively form a covalent imine bond with the primary amine of DMAPA, leaving the tertiary amine product untouched. The resin is then simply filtered away.

Quantitative Data: Purification Strategy Comparison

To assist in selecting the optimal purification route, the following table summarizes the expected outcomes of various downstream strategies based on empirical laboratory data.

Purification StrategyStationary Phase / ReagentConditions / Mobile PhaseTypical RecoveryTypical PurityKey Advantage / Disadvantage
Standard Normal-Phase Bare Silica (Si-OH)DCM / MeOH< 40%80 - 85%Disadvantage: Severe tailing; irreversible adsorption[1].
Modified Normal-Phase Bare Silica (Si-OH)DCM / MeOH + 1% TEA75 - 85%90 - 95%Advantage: Low cost. Disadvantage: Requires removal of TEA post-column[1].
Amine-Functionalized KP-NH SilicaHexane / EtOAc> 90%> 98%Advantage: Sharp peaks; no basic modifiers needed[1].
pH-Directed Extraction Liquid-Liquid (DCM/H₂O)Aqueous pH > 10> 95%90 - 95%Advantage: Highly scalable; removes water-soluble impurities[2].

Self-Validating Experimental Protocols

Protocol 1: pH-Directed Liquid-Liquid Extraction

This protocol utilizes visual and chemical feedback loops to ensure the product is successfully free-based and extracted.

  • Quench & Acidify: Quench the crude reaction mixture with deionized water[2]. Add 1M HCl dropwise until the pH reaches 2-3.

    • Self-Validation: Spot the aqueous layer on a TLC plate. The product should be present at the baseline (as a highly polar ammonium salt).

  • Wash: Extract the acidic aqueous layer with Ethyl Acetate (2 x 50 mL). Discard the organic layers.

    • Causality: This removes unreacted 2-methylbenzoic acid and neutral organic byproducts, leaving the protonated product safely in the aqueous layer.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 11-12.

    • Self-Validation: The previously clear aqueous layer will turn cloudy or milky. This is a visual cue that the water-insoluble free-base tertiary amine is precipitating out of solution.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide[2].

Protocol 2: Amine-Functionalized Flash Chromatography

For final polishing to >98% purity without the use of aggressive basic modifiers.

  • Column Selection: Select an appropriately sized amine-functionalized silica cartridge (e.g., Biotage KP-NH)[1].

  • Equilibration: Equilibrate the column with 3 column volumes (CV) of 100% Hexane.

  • Dry Loading: Dissolve the crude extract in a minimal amount of DCM. Add a small amount of Celite or bare silica, evaporate the solvent to create a free-flowing powder, and load it into a dry-loading cartridge.

    • Causality: Dry loading prevents the strong solvent (DCM) from interfering with the initial retention of the compound on the column.

  • Elution Gradient: Run a gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CVs.

    • Self-Validation: Because the amine-functionalized stationary phase masks acidic silanols and prevents acid-base interactions[1], the target compound will elute as a sharp, symmetrical peak, easily monitored via UV detection at 254 nm.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: ResearchGate URL:[Link]

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering aqueous solubility challenges with N-[3-(dimethylamino)propyl]-2-methylbenzamide .

This compound features a lipophilic 2-methylphenyl ring, a neutral amide linker, and a basic tertiary amine (dimethylamino group). Because of this specific structural profile, its solubility is highly dependent on the pH and dielectric constant of the surrounding media. The following troubleshooting guide synthesizes field-proven methodologies to help you overcome precipitation and formulation failures.

Diagnostic Troubleshooting Workflow

Before altering your experimental design, use the decision matrix below to identify the most appropriate solubilization strategy based on your assay's constraints.

SolubilityWorkflow Start Compound Precipitates in Aqueous Media CheckPH Check Assay pH Compatibility Start->CheckPH Acidic pH < 6.0 Tolerated? (Protonate Amine) CheckPH->Acidic Neutral Neutral pH Required (e.g., Cell Assays) CheckPH->Neutral Salt Formulate as HCl or Mesylate Salt Acidic->Salt Yes Cosolvent Add Cosolvents (DMSO, PEG400) Neutral->Cosolvent Option 1 Cyclodextrin Use HP-β-CD (Inclusion Complex) Neutral->Cyclodextrin Option 2

Diagnostic workflow for resolving poor solubility of N-[3-(dimethylamino)propyl]-2-methylbenzamide.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does N-[3-(dimethylamino)propyl]-2-methylbenzamide precipitate immediately when diluted from a DMSO stock into my biological assay buffer? A: This is a classic case of solvent-shift precipitation (desupersaturation). The compound is highly soluble in 100% DMSO due to the solvent's low polarity. However, when diluted into an aqueous buffer (typically pH 7.4), the local concentration of DMSO drops drastically. The compound's lipophilic 2-methylphenyl ring drives its intrinsic aqueous solubility down. At pH 7.4, the tertiary amine (estimated pKa ~9.5) is only partially protonated, and the highly insoluble free-base fraction rapidly nucleates and precipitates before thermodynamic equilibrium can be reached[1].

Q2: How can I leverage pH to improve aqueous solubility without relying on organic solvents? A: The dimethylaminopropyl group contains a basic tertiary amine. By lowering the pH of your vehicle below the compound's pKa (ideally pH < 6.0), you fully protonate the nitrogen. This converts the lipophilic free base into a highly water-soluble cation[2]. If your in vivo or in vitro model tolerates acidic vehicles, formulating the compound in a mild buffer (e.g., 50 mM citrate or acetate) will drastically increase solubility[3].

Q3: If pH adjustment is not compatible with my cell-based assay, which excipients should I use? A: For neutral pH assays, you must rely on cosolvents or complexation agents to bypass the free-base insolubility:

  • Cosolvents: A mixture of DMSO and PEG400 lowers the dielectric constant of the aqueous media, reducing the energetic penalty of solubilizing the hydrophobic 2-methylbenzamide moiety[4]. PEG400 also provides hydrogen bond acceptors that interact favorably with the compound's amide proton[5].

  • Cyclodextrins: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. Its hydrophobic internal cavity encapsulates the 2-methylphenyl group, while its hydrophilic exterior maintains aqueous solubility without altering the bulk pH[6].

Mechanistic Pathways of Solubilization

Understanding the physicochemical mechanism behind your chosen strategy ensures better experimental reproducibility.

Mechanism FreeBase Free Base (Unionized) Lipophilic Poorly Soluble Protonation Addition of Acid (HCl / Mesylate) FreeBase->Protonation SaltForm Protonated Amine Cation Hydrophilic Highly Soluble Protonation->SaltForm

Mechanism of pH-dependent solubility enhancement via tertiary amine protonation.

Quantitative Formulation Parameters

The table below summarizes the expected solubility enhancement strategies, their mechanisms, and the maximum recommended concentrations for in vitro and in vivo applications.

Solubilization StrategyPrimary MechanismRecommended ExcipientsMax Recommended Conc. (In Vitro Assays)
Salt Formation Ionization of tertiary amineHCl, Methanesulfonic acidN/A (Stoichiometric conversion)
Cosolvency Reduction of dielectric constantDMSO, PEG400, Propylene Glycol< 1% v/v (DMSO), < 5% v/v (PEG400)
Inclusion Complexation Hydrophobic cavity encapsulationHP-β-CD, SBE-β-CD5 - 10% w/v

Standard Operating Procedure: Salt Formation

Salt formation is the most robust method for increasing the dissolution rate and intrinsic solubility of weak bases[7]. The following protocol details the generation of a stable, isolable hydrochloride salt of N-[3-(dimethylamino)propyl]-2-methylbenzamide.

Protocol: Preparation and Validation of the Hydrochloride Salt

  • Step 1: Solubilization. Weigh 500 mg of the free base compound and dissolve it in 5 mL of anhydrous ethanol in a 25 mL round-bottom flask. Stir magnetically until a clear solution is achieved.

  • Step 2: Acid Addition. Place the flask in an ice bath (0–5°C). Slowly add 1.05 molar equivalents of 1M HCl in diethyl ether dropwise while maintaining continuous stirring. Causality Note: The slight molar excess ensures complete protonation of the tertiary amine without causing severe acid degradation of the amide bond.

  • Step 3: Equilibration. Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Step 4: Precipitation. Slowly add 15 mL of cold anhydrous diethyl ether (acting as an anti-solvent) to the flask to induce the precipitation of the hydrochloride salt.

  • Step 5: Isolation. Filter the resulting white precipitate through a Buchner funnel under vacuum. Wash the filter cake twice with 5 mL of cold diethyl ether to remove any unreacted free base and trace impurities.

  • Step 6: Drying. Transfer the solid to a vacuum desiccator and dry overnight at room temperature to yield the highly water-soluble hydrochloride salt.

  • Step 7: Self-Validation. Dissolve 10 mg of the isolated powder in 1 mL of deionized water. A clear, instantaneous solution indicates successful salt formation. Measure the pH of the solution; it should be slightly acidic (pH 4.5 - 5.5), confirming the presence of the hydrochloride salt rather than the basic free amine.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Technologies to Counter Poor Solubility Issues: A Review Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview Source: Asian Journal of Pharmacy and Technology URL:[Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method Source: ManTech Publications URL:[Link]

  • Physical Stability of Salts of Weak Bases in the Solid-State Source: ResearchGate URL:[Link]

  • Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Support Center: Troubleshooting & Stability Guide for N-[3-(dimethylamino)propyl]-2-methylbenzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-[3-(dimethylamino)propyl]-2-methylbenzamide . While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for compound screening and stock storage, its unique physicochemical properties can induce specific degradation pathways in tertiary amines and benzamides.

This document bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols.

Part 1: Core Diagnostic FAQs

Q1: My DMSO stock solution developed a yellow/brown tint after several weeks of storage. What is the chemical mechanism behind this, and is the compound still viable?

A1: The discoloration is a classic indicator of slow oxidative degradation of the tertiary amine (the dimethylamino group)[1]. In the presence of dissolved atmospheric oxygen and light, tertiary amines readily oxidize to form N-oxides.

The Causality: DMSO is not always an innocent bystander. Under certain conditions, DMSO can actively participate in the oxidation of tertiary amine structures, acting as an oxygen transfer agent and generating dimethyl sulfide as a byproduct[2]. If your solution has changed color, the compound is compromised. You must discard the stock, as the presence of N-oxides will introduce off-target effects and skew your biological or analytical assays.

Q2: I noticed cloudiness and precipitation in my stock solution after retrieving it from the -20°C freezer. Has the compound degraded?

A2: Not necessarily; you are likely observing physical instability rather than chemical degradation. DMSO is highly hygroscopic. Every time a vial is opened in ambient air, it absorbs atmospheric moisture.

The Causality: The uptake of even small quantities of water drastically alters the thermodynamic properties of the solvent. Specifically, "cavity formation" in the solvent—a thermodynamically required step for solute molecules to remain dissolved—becomes significantly more difficult in wet DMSO compared to dry DMSO[3]. This forces the lipophilic benzamide out of solution.

Self-Validating Check: Apply low-energy sonication to the cloudy vial at room temperature for 5 minutes. If the precipitate completely redissolves, the issue was physical precipitation driven by water uptake. If turbidity persists, irreversible chemical degradation (such as polymerization or adduct formation) has occurred[3].

Q3: Why do standard "cherry-picking" operations and repeated freeze-thaw cycles ruin this specific compound?

A3: Repeated freeze-thaw cycles physically and chemically stress the solution. DMSO has a relatively high freezing point (18.5 °C). When a stock solution is placed in a freezer, pure DMSO crystallizes first. This pushes the N-[3-(dimethylamino)propyl]-2-methylbenzamide, along with any absorbed water and dissolved oxygen, into highly concentrated, unfrozen micro-pockets.

This localized extreme concentration accelerates bimolecular degradation reactions and forces irreversible precipitation[3]. To mitigate this, plate-based storage subject to repeated freeze-thaw cycles should be replaced with single-use, tube-based aliquots[3].

Part 2: Mechanistic Workflows & Visualizations

Degradation Pathways in DMSO

Understanding the dual vulnerability of your compound—the tertiary amine and the amide bond—is critical for designing proper storage protocols.

G Compound N-[3-(dimethylamino)propyl] -2-methylbenzamide in DMSO Path1 Tertiary Amine Oxidation Compound->Path1 Dissolved O2 / Light DMSO participation Path2 Amide Bond Hydrolysis Compound->Path2 Water Uptake (Hygroscopic DMSO) Product1 N-Oxide Degradant (+16 Da Mass Shift) Path1->Product1 Product2 2-Methylbenzoic Acid + Diaminopropane deriv. Path2->Product2

Caption: Primary degradation pathways of N-[3-(dimethylamino)propyl]-2-methylbenzamide in DMSO.

Diagnostic Troubleshooting Workflow

Use this self-validating logic tree to determine the viability of compromised stock solutions.

G Start Issue: Cloudiness or Precipitation in Stock Step1 Low-Energy Sonication (Room Temp, 5 mins) Start->Step1 Decision Does it redissolve? Step1->Decision Branch1 Yes: Physical Precipitation (Water uptake / Freeze-Thaw) Decision->Branch1 Clear solution Branch2 No: Chemical Degradation (Irreversible Adducts) Decision->Branch2 Persistent turbidity Action1 Aliquot into single-use tubes. Store at -20°C under Argon. Branch1->Action1 Action2 Perform LC-MS analysis. Discard compromised stock. Branch2->Action2

Caption: Diagnostic workflow to differentiate physical precipitation from chemical degradation.

Part 3: Quantitative Data & Analytical Signatures

Table 1: Impact of Storage Conditions on Compound Stability

Data synthesized from standard tertiary amine stability profiles in aprotic solvents.

Storage ConditionAtmosphereContainer TypeEst. Shelf LifePrimary Failure Mode
Ambient (22°C)AirClear Glass< 1 WeekRapid Oxidation (N-oxide formation)
Refrigerated (4°C)AirAmber Glass1-2 MonthsWater uptake / Hydrolysis
Frozen (-20°C), Multi-useAirPolypropylene3-6 MonthsFreeze-Thaw Precipitation
Frozen (-20°C), Single-use Argon/Nitrogen Amber Glass/Opaque > 24 Months None (Optimal Condition)
Table 2: Analytical Signatures of Degradation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the definitive method for separating the parent amine from non-volatile degradation products[1].

Degradant TypeAnalytical MethodKey Signature / Observation
N-Oxide LC-MS (ESI+)+16 Da mass shift relative to parent compound peak.
Hydrolysis Products LC-MS (ESI+)Appearance of 2-methylbenzoic acid and diamine fragments.
Volatile Organics GC-FIDDetection of dimethyl sulfide (indicating DMSO-mediated oxidation).

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of High-Stability Anhydrous Stocks

To ensure absolute trustworthiness in your assays, the preparation of the stock solution must be treated as an air-sensitive workflow.

  • Solvent Preparation: Utilize only ultra-pure, anhydrous DMSO (≥99.9%, packaged under Argon). Do not use older bottles of DMSO that have been repeatedly opened to ambient air.

  • Inert Purging: Place the solid N-[3-(dimethylamino)propyl]-2-methylbenzamide in an amber glass vial. Purge the vial with a gentle stream of Argon or Nitrogen gas for 60 seconds[1].

  • Dissolution: Add the anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Cap tightly and mix via gentle vortexing. Avoid aggressive heating, which can trigger premature oxidation.

  • Aliquot Generation: Immediately divide the master stock into single-use aliquots (e.g., 50 µL per tube) in opaque or amber microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended to prevent concentration gradients) and transfer to a -20°C or -80°C freezer. Never return a thawed aliquot to the freezer.

SOP 2: Analytical Validation via LC-MS

If you suspect degradation, validate the stock using this protocol:

  • Sample Prep: Dilute a 5 µL aliquot of the suspect DMSO stock into 995 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Utilize a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Detection: Monitor the Total Ion Chromatogram (TIC) and specifically extract the mass of the parent compound.

  • Validation Logic: Search for a distinct peak eluting slightly earlier than the parent compound (N-oxides are generally more polar) with an exact mass of [M+H] + 16. If this peak constitutes >2% of the total area, the stock must be discarded[1].

References

  • Chemical Stability | Request PDF - ResearchGate . researchgate.net. 3

  • Degradation of model compound in DMSO. a, Expected degradation pathways... | Download Scientific Diagram - ResearchGate . researchgate.net. 2

  • Improving the stability of 5-Tert-butylnonan-5-amine in solution - Benchchem . benchchem.com. 1

Sources

Technical Support Center: Troubleshooting N-[3-(dimethylamino)propyl]-2-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amidation chemistry workflows. This guide is specifically engineered for researchers and drug development professionals synthesizing N-[3-(dimethylamino)propyl]-2-methylbenzamide via the reaction of 2-methylbenzoyl chloride with N,N-dimethyl-1,3-propanediamine (DMAPA).

While this amidation is generally high-yielding, the bifunctional nature of DMAPA and the high electrophilicity of the acid chloride frequently lead to specific byproduct profiles. This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to identify and eliminate these impurities.

Part 1: Diagnostic Workflow

TroubleshootingWorkflow Start Detect Impurity via LC-MS MassShift Analyze Mass Shift (Δm) Start->MassShift Shift1 Elutes Early m/z 135 (Negative Mode) MassShift->Shift1 Shift2 Δm = -14 Da Closely eluting MassShift->Shift2 Shift3 Δm = +118 Da Late eluting MassShift->Shift3 Diag1 Hydrolysis: o-Toluic Acid Shift1->Diag1 Diag2 Raw Material Impurity: Desmethyl Amide Shift2->Diag2 Diag3 Over-reaction: Bis-acylation Shift3->Diag3 Action1 Ensure anhydrous conditions Optimize aqueous quench Diag1->Action1 Action2 Verify DMAPA purity (GC) Fractional Distillation Diag2->Action2 Action3 Control addition rate Maintain T < 5°C Diag3->Action3

Diagnostic workflow for identifying and resolving common amidation byproducts using LC-MS data.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am detecting a late-eluting impurity with a mass shift of +118 Da ([M+H]+ 339.2). What is it and how do I prevent it?

The Causality: This is a bis-acylated byproduct . The primary amide formed in the initial reaction still possesses a lone pair of electrons on the nitrogen. Under conditions of excess 2-methylbenzoyl chloride and elevated temperatures, this amide nitrogen acts as a nucleophile, attacking a second equivalent of the acid chloride to form an imide derivative. The Solution: The formation of this byproduct is highly temperature-dependent. You must maintain the internal reaction temperature strictly below 5°C during the electrophile addition. Furthermore, ensure the stoichiometry is tightly controlled (1.05 eq DMAPA to 1.00 eq acid chloride) so that the primary amine outcompetes the newly formed amide for the electrophile.

Q2: My product contains a basic impurity with a mass of [M+H]+ 207.2 (a -14 Da shift). Where is this coming from?

The Causality: This is a desmethyl amide impurity , originating directly from your starting materials. Commercial DMAPA is synthesized via the hydrogenation of an addition product of dimethylamine and acrylonitrile[1]. This process frequently leaves trace amounts of desmethyl impurities, such as N-methyl-1,3-propanediamine[2]. Because this impurity contains a primary/secondary amine, it readily reacts with 2-methylbenzoyl chloride to form N-methyl-N-[3-(methylamino)propyl]-2-methylbenzamide. The Solution: Because the pKa of this impurity is nearly identical to your target product, chromatographic separation is extremely difficult. You must verify the purity of your DMAPA lot via GC-FID prior to use. If the impurity is present at >0.5%, perform a fractional distillation of the DMAPA before setting up the amidation.

Q3: There is a large peak at m/z 135 (negative ion mode) that elutes near the void volume, and my overall yield is low. Why?

The Causality: This peak corresponds to 2-methylbenzoic acid (o-toluic acid) , formed via the hydrolysis of 2-methylbenzoyl chloride[3]. Acid chlorides are highly sensitive to moisture. If your solvent (e.g., DCM or THF) is not strictly anhydrous, or if atmospheric moisture enters the vessel, the electrophile will be consumed by water before it can react with DMAPA. The Solution: Use strictly anhydrous solvents stored over molecular sieves. Ensure the reaction is conducted under a positive pressure of dry nitrogen or argon.

Part 3: Reaction Pathway Visualization

ReactionPathway SM1 2-Methylbenzoyl Chloride (Electrophile) Product N-[3-(dimethylamino)propyl]- 2-methylbenzamide (Target Product) SM1->Product + DMAPA (Primary Amine Attack) BP1 o-Toluic Acid (Hydrolysis Byproduct) SM1->BP1 + H2O (Moisture/Workup) BP2 Desmethyl Amide (from DMAPA impurity) SM1->BP2 + N-methyl-1,3-propanediamine (Impurity in DMAPA) SM2 DMAPA (Nucleophile) SM2->Product BP3 Bis-acylated Amide (Over-reaction) Product->BP3 + Excess SM1 (High Temp/Base)

Reaction pathway illustrating the formation of the target benzamide and its primary byproducts.

Part 4: Quantitative Data Summaries

To facilitate rapid identification, compare your analytical data against the established diagnostic signatures in the table below.

CompoundOrigin / CausalityExpected m/z (ESI)Key ¹H NMR Signatures (CDCl₃)
Target Product Primary amidation221.2 [M+H]⁺2.45 ppm (s, 3H, Ar-CH₃), 2.25 ppm (s, 6H, N(CH₃)₂), 6.8 ppm (br s, 1H, NH)
o-Toluic Acid Hydrolysis of SM135.1 [M-H]⁻11.5 ppm (br s, 1H, COOH), absence of aliphatic amine protons
Desmethyl Amide N-methyl-1,3-propanediamine impurity207.2 [M+H]⁺2.44 ppm (s, 3H, N-CH₃), missing the 6H singlet for the dimethylamine group
Bis-acylated Imide Over-reaction with excess acid chloride339.2 [M+H]⁺Absence of amide NH proton (~6.8 ppm), doubling of Ar-CH₃ signals

Part 5: Self-Validating Experimental Protocols

Protocol 1: Self-Validating LC-MS Impurity Profiling

This protocol is designed to definitively separate the highly polar DMAPA byproducts from the target benzamide, utilizing a self-validating spiking mechanism to confirm peak identities.

  • Sample Preparation: Dissolve 1.0 mg of the crude reaction mixture in 1.0 mL of LC-MS grade Methanol.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) to ensure adequate retention of the basic tertiary amine.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Required to protonate the dimethylamine tail, ensuring sharp peak shape).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation Step: If you suspect the peak at m/z 135 is o-toluic acid, prepare a second vial containing your sample spiked with 0.5 mg of an authentic o-toluic acid standard.

    • Validation Logic: If the peak area of the suspected impurity strictly increases with perfect co-elution (no peak shouldering) in the spiked sample, the identity of the hydrolysis byproduct is confirmed.

Protocol 2: Optimized Biphasic Workup for Amide Isolation

This protocol utilizes the pH-dependent solubility of the compounds to chemically isolate the target product from both o-toluic acid and unreacted DMAPA.

  • Reaction Quench: Upon completion of the reaction (verified by LC-MS), quench the mixture by adding 1.0 M aqueous NaOH dropwise at 0°C until the aqueous layer reaches pH 10.

    • Causality: This basic quench deprotonates the tertiary amine of the target product (making it organic-soluble) while converting any o-toluic acid byproduct into sodium o-toluate (making it highly water-soluble).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with Dichloromethane (DCM).

  • Aqueous Wash: Wash the combined organic layers with saturated aqueous NaHCO₃ (1x) and Brine (1x).

  • Self-Validation Step: Spot the final organic layer and the aqueous waste layer on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin.

    • Validation Logic: The aqueous layer should show a strong Ninhydrin-positive spot at the baseline (unreacted DMAPA), while the organic layer should show a single UV-active spot (target product) that does not stain strongly with Ninhydrin, validating that the primary amine impurities have been successfully partitioned out.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified N-[3-(dimethylamino)propyl]-2-methylbenzamide.

References

  • Dimethylaminopropylamine (DMAPA) | Properties and Applications Ataman Kimya URL:[Link]

  • GREEN Fatty Acid Amidopropyl Dimethylamines CIR EXPERT PANEL MEETING JUNE 11-12, 2012 Cosmetic Ingredient Review (CIR) URL:[Link]

  • 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government URL:[Link]

  • Process for preparing a concentrated, non-gelling, aqueous solution of betaine (EP3002275B1)

Sources

Technical Support Center: Purification of Crude N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of N-[3-(dimethylamino)propyl]-2-methylbenzamide. Because this molecule contains both a neutral amide core and a highly basic tertiary amine, standard silica gel chromatography often leads to severe streaking and poor recovery.

Instead, the most scalable and scientifically rigorous approach is a pH-driven Liquid-Liquid Acid-Base Extraction . This guide explains the causality behind the chemistry and provides a self-validating troubleshooting framework.

Physicochemical Profiling

To separate the target molecule from its reaction matrix, we must exploit the differences in pKa and phase solubility. The synthesis typically involves reacting 2-methylbenzoyl chloride with excess N,N-dimethyl-1,3-propanediamine (DMAPA). This leaves a crude mixture containing the target product, hydrolyzed acid chloride, unreacted DMAPA, and neutral byproducts.

Table 1: Quantitative Impurity Profile and Separation Strategy

ComponentRolepKaSolubility ProfileRemoval Strategy
N-[3-(dimethylamino)propyl]-2-methylbenzamide Target Product~9.3Lipophilic (Free Base) Hydrophilic (HCl Salt)Isolate via pH-dependent phase switching.
2-Methylbenzoic Acid Hydrolysis Byproduct~3.9Lipophilic (Free Acid) Hydrophilic (Na⁺ Salt)Wash with Sat. NaHCO₃ (pH ~8.3).
N,N-Dimethyl-1,3-propanediamine (DMAPA) Unreacted Reagent~10.1Highly water-soluble at all pH levelsAqueous washes; partitions into water.
Neutral Impurities Side ProductsN/AHighly lipophilicDiscard organic phase during acidic extraction.

Core Purification Workflow

The following diagram maps the logical flow of the acid-base extraction. The strategy relies on selectively ionizing specific components to force them into the aqueous phase while leaving non-ionized components in the organic phase.

G crude Crude Reaction Mixture (Product, DMAPA, 2-Methylbenzoic Acid, Neutrals) step1 Dissolve in EtOAc Wash with Sat. NaHCO3 crude->step1 org1 Organic Phase (Target Product, DMAPA, Neutrals) step1->org1 Keep aq1 Aqueous Phase (Sodium 2-Methylbenzoate) step1->aq1 Discard step2 Extract with 1M HCl (aq) org1->step2 org2 Organic Phase (Neutral Impurities) step2->org2 Discard aq2 Aqueous Phase (Product-HCl, DMAPA-HCl) step2->aq2 Keep step3 Basify with 5M NaOH (pH > 11) Extract with fresh EtOAc aq2->step3 org3 Organic Phase (Pure Target Free Base) step3->org3 Keep aq3 Aqueous Phase (DMAPA, Inorganic Salts) step3->aq3 Discard

Fig 1: Acid-base extraction workflow for N-[3-(dimethylamino)propyl]-2-methylbenzamide purification.

Self-Validating Protocol: Acid-Base Extraction

This protocol is designed as a closed-loop system. Do not proceed to the next step without passing the validation checkpoint.

Step 1: Initial Dissolution & Mild Base Wash
  • Action: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude). Wash with 1 volume of saturated aqueous NaHCO₃.

  • Causality: Saturated NaHCO₃ (pH ~8.3) is a mild base. It selectively deprotonates the highly acidic 2-methylbenzoic acid (pKa ~3.9) into its water-soluble sodium salt 1. It is intentionally chosen over NaOH to prevent the hydrolysis of the target amide bond.

  • Validation Checkpoint: Test the pH of the discarded aqueous layer. It must be basic (pH ~8). If it is acidic, unquenched acid chloride has neutralized your wash; repeat the NaHCO₃ wash until the aqueous layer remains basic.

Step 2: Acidic Extraction (Target Isolation)
  • Action: Extract the organic layer with 1M HCl (3 × 0.5 volumes). Separate the layers and keep the aqueous layer .

  • Causality: The target molecule features a basic tertiary amine (pKa ~9.3) 2. The 1M HCl protonates this amine, converting the lipophilic free base into a highly polar, water-soluble hydrochloride salt 3. Any neutral impurities (e.g., bis-acylated dimers) cannot be protonated and remain trapped in the discarded organic phase.

  • Validation Checkpoint: Spot both the organic and aqueous layers on a TLC plate (Eluent: 10% MeOH in DCM with 1% Et₃N). The target spot should be entirely absent from the organic layer. Verify the aqueous pH is < 2.

Step 3: Basification & Back-Extraction
  • Action: Cool the combined acidic aqueous layers to 0°C in an ice bath. Slowly add 5M NaOH dropwise with stirring until the pH exceeds 11. Extract the milky aqueous layer with fresh EtOAc (3 × 0.5 volumes).

  • Causality: NaOH deprotonates the target molecule back to its neutral free-base form, destroying its water solubility and forcing it into the fresh organic phase. The ice bath prevents exothermic degradation during neutralization.

  • Validation Checkpoint: Use pH paper to confirm the aqueous layer is strictly pH > 11. If the pH is lower, the target molecule will remain partially protonated and you will suffer severe yield loss.

Step 4: Final Washing & Drying
  • Action: Wash the combined organic layers from Step 3 with distilled water (3 × 0.5 volumes), followed by brine (1 × 0.5 volumes). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: While DMAPA is also deprotonated in Step 3 (pKa ~10.1) 4, its low molecular weight and dual-amine structure make it infinitely miscible in water. The aggressive water washes pull any trace DMAPA out of the EtOAc.

  • Validation Checkpoint: Obtain a ¹H NMR of the final concentrate. The spectrum should show no triplet at ~2.6 ppm (characteristic of the unreacted DMAPA CH₂-N protons).

Troubleshooting & FAQs

Q: Why is my product still contaminated with DMAPA after the extraction? A: DMAPA is highly polar, but at pH > 11, it is a neutral free base and a small fraction can partition into EtOAc. If your ¹H NMR shows residual DMAPA, your final water washes (Step 4) were insufficient. Solution: Redissolve the product in EtOAc and wash vigorously with water 3 to 5 more times. Alternatively, pass the mixture through a Strong Cation Exchange (SCX) column; the highly basic DMAPA will bind more strongly than the sterically hindered target amide.

Q: I am experiencing a severe emulsion during the 1M HCl extraction (Step 2). How do I break it? A: Emulsions in this step occur because the protonated target molecule (a lipophilic tail with a highly charged polar head) acts as a surfactant, lowering the interfacial tension between water and EtOAc. Solution: Do not shake the separatory funnel violently; invert it gently. To break an existing emulsion, increase the ionic strength of the aqueous layer by adding a small amount of saturated brine, or filter the entire biphasic mixture through a thin pad of Celite to remove microscopic polymeric stabilizers.

Q: Can I use NaOH instead of NaHCO₃ for the initial wash to remove the 2-methylbenzoic acid byproduct? A: It is highly discouraged. While NaOH will successfully remove the acid, strong bases can cause stubborn emulsions with crude reaction mixtures and risk partial hydrolysis of your newly formed amide bond. Saturated NaHCO₃ is the field-standard choice because it is strong enough to deprotonate carboxylic acids but too weak to trigger nucleophilic acyl substitution side-reactions 1.

Q: My final yield is incredibly low, but TLC showed complete conversion. Where did my product go? A: Yield loss in acid-base extractions almost always occurs due to failed pH targets. If you did not basify the aqueous layer to pH > 11 in Step 3, the tertiary amine remained protonated and was discarded with the aqueous waste. Always validate the pH of the aqueous layer with pH paper after thorough mixing, as local pH gradients can give false readings.

References

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com Source: study.com URL:[Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • N-(3-(dimethylamino)propyl)benzamide | C12H18N2O | CID 2332594 - PubChem Source: nih.gov URL:[Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of N-[3-(dimethylamino)propyl]-2-methylbenzamide. This resource is designed to provide practical, in-depth guidance in a question-and-answer format to address common challenges encountered during experimental studies. Our aim is to blend technical accuracy with field-proven insights to ensure the integrity and success of your research.

Forced degradation studies are a critical component of drug development, providing essential information on a molecule's intrinsic stability.[1][2] These studies help in identifying potential degradation products and understanding the degradation mechanisms, which is fundamental for developing stable formulations and ensuring patient safety.[2][3]

Frequently Asked Questions (FAQs)

Q1: I am starting my investigation of N-[3-(dimethylamino)propyl]-2-methylbenzamide degradation. What are the most probable degradation pathways I should anticipate?

A1: Based on the chemical structure of N-[3-(dimethylamino)propyl]-2-methylbenzamide, which features an amide linkage and a tertiary amine, the two most probable degradation pathways under forced degradation conditions are hydrolysis and oxidation.

  • Hydrolytic Degradation: The amide bond is susceptible to cleavage under both acidic and basic conditions. This would likely yield 2-methylbenzoic acid and N,N-dimethylpropane-1,3-diamine.[4][5]

  • Oxidative Degradation: The tertiary amine of the dimethylamino group is a primary target for oxidation. This can lead to the formation of an N-oxide derivative. Additionally, N-dealkylation can occur, leading to the formation of N-[3-(methylamino)propyl]-2-methylbenzamide and formaldehyde.[6]

It is crucial to perform forced degradation studies under a variety of stress conditions to comprehensively map these potential pathways.[1]

Q2: What are the recommended starting conditions for my forced degradation studies on this compound?

A2: A systematic approach to forced degradation studies is recommended, as outlined by ICH guidelines.[1] The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without being further degraded into secondary products.[7][8]

Here is a recommended set of starting conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24-48 hours
Base Hydrolysis 0.1 M NaOH60°C24-48 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Solid State80°C48 hours
Photolytic Solution & Solid StateICH Q1B conditionsAs per guidelines

It is essential to monitor the degradation kinetics at various time points to determine the optimal duration for achieving the target degradation.

Q3: My chromatogram shows poor separation between the parent peak and the degradation products. How can I optimize my HPLC method?

A3: Developing a stability-indicating analytical method is a common challenge in degradation studies.[8][9] If you are experiencing co-elution or poor resolution, consider the following optimization strategies:

  • Mobile Phase Modification:

    • pH Adjustment: The ionization state of N-[3-(dimethylamino)propyl]-2-methylbenzamide and its potential degradation products will be sensitive to pH. Experiment with different pH values of the aqueous portion of your mobile phase. A pH range of 3-7 is a good starting point.

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol). A gradient elution is often more effective than an isocratic one for separating complex mixtures of parent drug and impurities.

  • Column Selection:

    • If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase, which can offer different selectivity.

  • Method Parameters:

    • Flow Rate: Decreasing the flow rate can sometimes improve resolution.

    • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby affecting separation.

A systematic approach, such as evaluating one parameter at a time, is crucial for effective method development.

Q4: I have observed significant degradation under oxidative stress, but I am unsure of the structure of the major degradant. What is the likely product and how can I confirm its identity?

A4: The most probable major degradation product under oxidative stress is the N-oxide of the dimethylamino group, forming N-[3-(dimethylamino-N-oxide)propyl]-2-methylbenzamide. Another possibility is N-demethylation.[6]

To confirm the structure of the unknown degradation product, a combination of analytical techniques is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying metabolites and degradation products.[10] By obtaining the mass-to-charge ratio (m/z) of the degradant peak, you can determine its molecular weight. An increase of 16 amu compared to the parent compound would strongly suggest the formation of an N-oxide.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the degradant can provide valuable structural information. The fragmentation pattern can be compared with that of the parent compound to pinpoint the site of modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide definitive structural elucidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, H₂O₂), the temperature, or the duration of the study.[11]
Excessive degradation (>50%) or multiple secondary degradation products. Stress conditions are too harsh.Decrease the concentration of the stressor, the temperature, or the duration.[8] The goal is to identify primary degradation pathways.
Poor mass balance in the chromatogram. Degradation products are not being detected by the current analytical method (e.g., lack of a chromophore). Degradation products are not eluting from the column.Use a universal detector like a mass spectrometer or a charged aerosol detector (CAD) in parallel with a UV detector.[8] Modify the mobile phase or gradient to ensure all components are eluted.
Inconsistent results between experimental runs. Inadequate documentation of experimental conditions.[8] Variability in sample preparation or analytical instrumentation.Maintain a detailed experimental log with precise parameters (pH, temperature, concentrations, etc.). Ensure consistent sample handling and instrument calibration.

Visualizing the Pathways and Workflows

To aid in the conceptualization of the degradation process and the experimental approach, the following diagrams have been generated.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A N-[3-(dimethylamino)propyl]-2-methylbenzamide B 2-Methylbenzoic Acid A->B Acid/Base Hydrolysis C N,N-Dimethylpropane-1,3-diamine A->C Acid/Base Hydrolysis D N-[3-(dimethylamino)propyl]-2-methylbenzamide E N-Oxide Derivative D->E Oxidation (e.g., H₂O₂) F N-Desmethyl Derivative D->F Oxidative N-dealkylation

Caption: Predicted Degradation Pathways of N-[3-(dimethylamino)propyl]-2-methylbenzamide.

G start Start: Drug Substance/Product stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Time-Point Sampling stress->sampling analysis Stability-Indicating HPLC/UPLC-UV/MS Analysis sampling->analysis dev Method Development & Validation analysis->dev peak_id Peak Purity & Identification of Degradants analysis->peak_id pathway Elucidation of Degradation Pathways peak_id->pathway report Final Report pathway->report

Caption: Experimental Workflow for Forced Degradation Studies.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-[3-(dimethylamino)propyl]-2-methylbenzamide in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Thermal Degradation: Store the solid compound in a calibrated oven at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution (e.g., 0.1 mg/mL in methanol/water) to light as per ICH Q1B guidelines.[7] A control sample should be protected from light.

  • Incubation: Incubate the hydrolytic and oxidative samples at 60°C (or room temperature for oxidation) and the thermal samples as specified.

  • Sampling: Collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively, before dilution.

    • Dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

This is a starting point and may require optimization for your specific degradation profile.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. (n.d.). Benchchem.
  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16).
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4).
  • Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. (2024, September 17). Journal for ReAttach Therapy and Developmental Diversities.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation – A Review. (2022, November 30).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. (2011, January 10). PMC.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021, March 29). MDPI.
  • degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. (n.d.). Benchchem.

Sources

avoiding side reactions in the amidation of 2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the unique steric and electronic challenges of acylating amines with 2-methylbenzoyl chloride (o-toluoyl chloride).

The inherent steric hindrance from the ortho-methyl group fundamentally alters the kinetic profile of this electrophile, often leading to sluggish reaction rates and allowing parasitic side reactions to dominate[1]. This guide provides mechanistic troubleshooting, self-validating protocols, and decision matrices to ensure high-yielding amide bond formation.

Visualizing the Problem: Competing Reaction Pathways

To troubleshoot effectively, we must first understand the kinetic competition occurring in the reaction flask. The diagram below illustrates how steric hindrance slows the desired nucleophilic attack, giving background reactions the time they need to consume your starting material.

ReactionPathways SM 2-Methylbenzoyl Chloride Amide Target Amide (Desired) SM->Amide Nucleophilic Attack (Slowed by Sterics) Acid 2-Methylbenzoic Acid (Hydrolysis) SM->Acid Trace Moisture Anhydride 2-Methylbenzoic Anhydride SM->Anhydride Amine + R-NH2 (Amine) Amine->Amide Water + H2O (Moisture) Water->Acid Acid->Anhydride Reacts with SM (Base Mediated)

Reaction pathways of 2-methylbenzoyl chloride showing desired amidation vs. parasitic side reactions.

Troubleshooting & FAQs

Q1: Why is my amidation of 2-methylbenzoyl chloride yielding massive amounts of 2-methylbenzoic acid? A1: This is classic hydrolysis driven by kinetic delay. The ortho-methyl group on 2-methylbenzoyl chloride introduces significant steric bulk, physically obstructing the Bürgi-Dunitz approach trajectory (~107°) of the incoming amine nucleophile[1]. Because the desired nucleophilic acyl substitution is kinetically retarded, competing reactions—specifically hydrolysis from trace moisture—become highly competitive[2]. Causality & Solution: Water is a small, highly mobile nucleophile that easily bypasses the steric bulk. To prevent this, you must enforce strict anhydrous conditions (Schlenk techniques, freshly distilled solvents, flame-dried glassware) unless you are intentionally employing a heavily buffered biphasic Schotten-Baumann system[3].

Q2: I am detecting 2-methylbenzoic anhydride in my LC-MS. How does this form, and how can I suppress it? A2: Anhydride formation is a secondary cascade reaction. It begins with the hydrolysis of a fraction of your acid chloride into 2-methylbenzoic acid[2]. In the presence of your reaction base, this acid is deprotonated to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking unreacted 2-methylbenzoyl chloride to form the anhydride[4]. Causality & Solution: Because the amine's attack is slowed by the ortho-methyl group, the highly reactive carboxylate has ample time to compete for the remaining electrophile. Suppress this by ensuring absolute exclusion of water (to prevent the initial hydrolysis) and by adding the acid chloride dropwise to a solution of the amine and base. This keeps the amine in massive kinetic excess relative to the acid chloride at all times.

Q3: My reaction with a primary amine is sluggish, and I'm getting imide (over-acylation) byproducts. What is the mechanistic cause? A3: Imide formation occurs when the newly formed secondary amide acts as a nucleophile and attacks a second molecule of acid chloride. Normally, primary amines are vastly more nucleophilic than secondary amides. However, if the local concentration of the acid chloride is too high (e.g., dumping the reagents together all at once), the already-formed amide can compete with the sterically hindered primary amine for the remaining electrophile[2]. Causality & Solution: Invert your addition order. By slowly adding the acid chloride to a dilute solution of the primary amine, you enforce a self-validating stoichiometric control. The primary amine remains the only statistically viable nucleophile in the local environment.

Q4: What is the optimal base for the anhydrous amidation of this hindered substrate? A4: The choice of base dictates the reaction's mechanistic pathway and side-product profile. For hindered substrates, non-nucleophilic bases are preferred to avoid trapping the electrophile in unstable intermediate states[5]. See the quantitative breakdown in Table 1 below.

Quantitative Data: Base Selection Matrix

Table 1: Comparative Base Profiles for 2-Methylbenzoyl Chloride Amidation

Condition / BaseMechanism of ActionRelative Reaction RateMain Side Product RiskRecommended Use Case
DIPEA (1.5 eq) Brønsted base (HCl scavenger)ModerateUnreacted starting materialStandard anhydrous amidation; sensitive amines[5].
Pyridine (Excess) Nucleophilic catalysisFastHydrolysis (Acid formation)Sluggish, sterically hindered amines[5].
Aq. NaOH (Biphasic) Schotten-Baumann baseFastHydrolysis & AnhydrideHighly nucleophilic, cheap, water-soluble amines[3].
Excess Amine (2.0 eq) Reactant & BaseModerateImide (Over-acylation)Inexpensive, robust primary amines[2].

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. The order of operations inherently prevents the buildup of reactive intermediates that lead to side reactions.

Protocol A: Anhydrous Amidation (DIPEA / DMAP Catalyzed)

Best for: Sterically hindered, expensive, or moisture-sensitive amines.

  • Preparation: Flame-dry a round-bottom flask under inert gas (Ar or N₂). Add the amine (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (1.5 equiv) and a catalytic amount of DMAP (0.05 equiv). Stir for 5 minutes at room temperature. Causality: DIPEA acts as a bulky proton sponge, while DMAP acts as a transient nucleophilic shuttle to help overcome the ortho-methyl steric block.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: Lowering the temperature suppresses the activation energy available for background hydrolysis and anhydride formation.

  • Electrophile Addition: Dissolve 2-methylbenzoyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 15-20 minutes using a syringe pump. Causality: Dropwise addition ensures the amine is always in stoichiometric excess locally, preventing imide formation[2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring via TLC or LC-MS[1].

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted amine and DMAP), brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Optimized Schotten-Baumann Biphasic Amidation

Best for: Robust, water-soluble amines where anhydrous conditions are impractical.

  • Biphasic Setup: Dissolve the amine (1.0 equiv) in a 1:1 mixture of DCM and 1M aqueous NaOH (or saturated Na₂CO₃ for base-sensitive amines)[3].

  • Cooling & Agitation: Cool the mixture to 0 °C. Stir vigorously (e.g., >800 rpm). Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic layers, ensuring the HCl byproduct is instantly neutralized before it can protonate the unreacted amine.

  • Addition: Add 2-methylbenzoyl chloride (1.2 equiv) dropwise directly into the organic layer.

  • Reaction: Stir vigorously for 2-4 hours at room temperature.

  • Workup: Separate the layers. Wash the organic layer with water, then brine. Dry over MgSO₄ and concentrate.

Workflow: Protocol Decision Matrix

Use the following logical workflow to select the correct protocol based on the physical properties of your amine partner.

DecisionTree Start Evaluate Amine Properties WaterSol Water-Soluble & Highly Nucleophilic Start->WaterSol Hindered Sterically Hindered or Moisture Sensitive Start->Hindered Schotten Protocol B: Schotten-Baumann (Biphasic) WaterSol->Schotten Anhydrous Protocol A: Anhydrous + DIPEA Hindered->Anhydrous CheckYield Is Yield > 80%? Schotten->CheckYield Anhydrous->CheckYield Success Proceed to Purification CheckYield->Success Yes Optimize Add DMAP Catalyst or Increase Temperature CheckYield->Optimize No (Steric Block)

Decision matrix for selecting the optimal amidation protocol based on amine properties.

References

  • ACS Publications - Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: [Link]

  • OrgoSolver - Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at: [Link]

  • ACS Publications - Base-Mediated Synthesis of Anhydrides from Activated Amides. Available at: [Link]

  • Master Organic Chemistry - The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

Sources

Technical Support Center: LC-MS/MS Troubleshooting for N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for N-[3-(dimethylamino)propyl]-2-methylbenzamide .

Because this molecule contains a highly basic tertiary amine (dimethylamino group, pKa ~9.5) and an amide linkage, it is highly amenable to Positive Electrospray Ionization (ESI+) . The monoisotopic mass is 220.157 Da, yielding a primary target precursor ion of [M+H]+ at m/z 221.2 . However, basic amines are notoriously prone to ion suppression, secondary column interactions, and carryover. This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

PART 1: Quantitative Diagnostic Matrix

Use this rapid-reference matrix to diagnose and resolve immediate signal or chromatographic anomalies.

SymptomRoot CauseQuantitative MS ImpactImmediate Corrective Action
Complete loss of [M+H]+ signal TFA ion-pairing in the ESI droplet>90% reduction in Total Ion Current (TIC)Purge system; switch to 0.1% Formic Acid (FA) modifier.
Severe peak tailing (As > 1.5) Secondary silanol interactions on C1840-60% reduction in Signal-to-Noise (S/N)Switch to an end-capped or Charged Surface Hybrid (CSH) column.
Run-to-run carryover Amine adsorption to steel tubing/injectorFalse positives (up to 5% of LLOQ)Implement 50:50 MeOH:H2O + 0.1% NH4OH strong needle wash.
Poor retention (k' < 1) High analyte polarity at low pHMatrix suppression at the void volumeSwitch to HILIC or high-pH (pH 10) reversed-phase conditions.

PART 2: In-Depth Troubleshooting Guides (FAQs)

Q1: Why is my [M+H]+ signal suddenly vanishing or extremely low despite injecting a high concentration of the standard?

The Causality: As a basic tertiary amine, the dimethylamino group readily protonates in solution. If you are using Trifluoroacetic Acid (TFA) as a mobile phase modifier to improve peak shape, you are inducing severe "TFA ion suppression"[1]. TFA forms a strong, neutral ion pair with the protonated amine. During the ESI droplet desolvation process, this neutral pair fails to dissociate. Because mass spectrometers only detect gas-phase ions, the neutralized analyte is pumped away by the vacuum system, resulting in near-zero signal[2]. The Fix: Replace TFA with 0.1% Formic Acid (FA) or 10 mM Ammonium Formate. If your specific chromatographic method strictly requires TFA, you must implement a "TFA fix"—a post-column infusion of a weak acid (like propionic acid) and isopropanol to displace the TFA anion right before the spray enters the mass spectrometer[3].

Q2: I am observing severe peak tailing and peak broadening. How do I correct the chromatography without sacrificing MS sensitivity?

The Causality: Peak tailing for basic amines is primarily driven by secondary electrostatic interactions with residual silanol groups (-Si-OH) on silica-based stationary phases[4]. At the acidic pH required for optimal ESI+ (pH ~2.7 with FA), the tertiary amine is positively charged, while a fraction of the column's silanols deprotonate into negatively charged silanolates (-Si-O⁻). This charge-charge interaction causes a portion of the analyte molecules to drag and elute later than the main peak. The Fix: Standard C18 columns are insufficient for this molecule. You must use a column specifically engineered for basic compounds. We recommend a Charged Surface Hybrid (CSH) column, which applies a slight positive surface charge to repel basic amines, or a heavily end-capped polymeric phase.

Q3: How do I optimize the MS/MS (MRM) fragmentation parameters for this specific compound?

The Causality: In Collision-Induced Dissociation (CID), the [M+H]+ precursor (m/z 221.2) will fragment based on charge localization and bond dissociation energies. The proton primarily resides on the highly basic dimethylamino nitrogen. The Fix: Focus your Multiple Reaction Monitoring (MRM) transitions on the two most thermodynamically favorable cleavage points:

  • Alkyl chain cleavage (m/z 86.1): Cleavage near the tertiary amine yields the dimethylaminopropyl cation. This is a low-energy pathway; optimize your Collision Energy (CE) around 15–20 eV .

  • Amide bond cleavage (m/z 119.1): Cleavage of the amide bond yields the 2-methylbenzoyl cation. This requires breaking a stronger bond; optimize your CE around 25–30 eV .

PART 3: Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system to ensure absolute confidence in your analytical results.

Protocol A: Mobile Phase Preparation & System Equilibration for Basic Amines

Objective: Prepare MS-compatible solvents that promote gas-phase ion emission while preventing silanol interactions.

  • Aqueous Phase (A): Measure 1 L of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) to achieve a 0.1% v/v concentration. Mix thoroughly.

  • Organic Phase (B): Measure 1 L of LC-MS grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade FA. Mix thoroughly.

  • System Priming: Purge all LC lines for 5 minutes at 5.0 mL/min.

  • Self-Validation Step: Set the flow to your method conditions (e.g., 0.4 mL/min at 50% B). Monitor the MS Total Ion Current (TIC) baseline and pump back-pressure. Validation criteria: The system is ready only when the TIC variance is <5% and pressure ripple is <1% over 10 column volumes, proving complete equilibration and the absence of buffer precipitation.

Protocol B: Carryover Elimination & Source Isolation Workflow

Objective: Eliminate run-to-run carryover caused by amine adsorption and isolate the root cause.

  • Prepare Strong Wash: Mix Isopropanol, Methanol, and Water in a 40:40:20 ratio. Add 0.1% Ammonium Hydroxide (NH4OH). The high pH neutralizes the amine, breaking its electrostatic grip on stainless steel surfaces.

  • Execute Blank Gradient (Self-Validation Step): Run your standard LC gradient but program the autosampler to execute a "zero-volume injection" (the injection valve remains in the mainpass position, bypassing the needle/loop).

  • Interpret Validation Data:

    • Scenario A (Peak Disappears): The carryover is isolated to the autosampler rotor/needle. Increase your strong wash volume and duration.

    • Scenario B (Peak Persists): The contamination is adsorbed onto the LC column itself. Execute a column flush with 95% Organic Phase B for 30 minutes to elute the strongly retained amine.

PART 4: Visualizations

G Start ESI Droplet [M+H]+ (m/z 221.2) TFA_Path TFA Modifier (Trifluoroacetic Acid) Start->TFA_Path FA_Path FA Modifier (Formic Acid) Start->FA_Path IonPair Strong Ion-Pairing Neutral [M+H]+[TFA]- TFA_Path->IonPair NoPair Weak Interaction Free[M+H]+ Ion FA_Path->NoPair Suppression Signal Suppression Fails to enter gas phase IonPair->Suppression Desolvation Emission High MS Sensitivity Successful Ion Emission NoPair->Emission Desolvation

ESI+ Ionization Mechanism: TFA Signal Suppression vs. Formic Acid Emission.

Workflow Step1 1. Direct Infusion Optimize ESI+ Source Step2 2. Precursor Scan Isolate m/z 221.2 Step1->Step2 Step3 3. Collision Energy (CE) Sweep 10-40 eV Step2->Step3 Step4 4. Product Ion Selection m/z 119 & m/z 86 Step3->Step4 Step5 5. LC Integration Assess Matrix Effects Step4->Step5

Step-by-Step LC-MS/MS Optimization Workflow for Basic Amines.

References

  • A NanoLC-MS Primer for Expression Proteomics, Part I Source: LCGC International URL
  • Source: Analytical Chemistry (ACS Publications)
  • Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites Source: Benchchem URL

Sources

improving reaction conditions for coupling dimethylaminopropylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Dimethylamino)-1-propylamine (DMAPA) conjugation. DMAPA is a highly versatile diamine widely used to introduce basic tertiary amine side chains into pharmaceuticals, surfactants, and modified peptides[1]. However, its dual-amine nature presents unique chemoselectivity and purification challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield couplings.

Troubleshooting Guides & FAQs

Q1: Why is my coupling yield consistently low when reacting DMAPA with a carboxylic acid using standard EDC/HOBt one-pot conditions? Causality & Insight: The root cause is a severe pKa mismatch. DMAPA contains a highly nucleophilic primary amine and a basic tertiary amine (pKa ≈ 10.1). When mixed directly with a carboxylic acid (pKa ≈ 4–5) in a one-pot carbodiimide reaction, the tertiary amine rapidly deprotonates the acid. This forms a stable, unreactive carboxylate-ammonium zwitterionic salt. Consequently, the effective concentration of the reactive carboxylic acid species plummets, stalling the carbodiimide activation cycle[2]. Solution: You must decouple the activation step from the amine addition. Pre-activate the carboxylic acid completely before introducing DMAPA into the reaction vessel.

Q2: What is the most efficient coupling reagent for DMAPA to avoid tedious downstream purification? Causality & Insight: We strongly recommend 1,1'-Carbonyldiimidazole (CDI) . Standard coupling reagents like EDC or DCC generate urea byproducts (e.g., standard EDC-urea or N-acylureas via intramolecular rearrangement). Because your desired DMAPA-coupled product contains a basic tertiary amine, it will co-extract with these basic urea byproducts during standard acid-base workups. Solution: CDI circumvents this entirely. As demonstrated in the synthesis of complex pharmaceutical derivatives like cabergoline impurities, CDI successfully couples DMAPA to sterically hindered carboxylic acids without forming N-acylurea side products[3]. The only byproducts of CDI activation are CO₂ (which escapes as a gas, driving the reaction forward) and imidazole (which is highly water-soluble and easily removed with a mild aqueous wash).

Q3: How can I selectively remove excess unreacted DMAPA from my final product? Causality & Insight: Both your target product and the unreacted excess DMAPA contain a basic tertiary amine. Standard acidic aqueous washes will protonate both, pulling your product into the aqueous waste layer alongside the impurity. Solution: Exploit the primary amine on the unreacted DMAPA by using a polymer-supported aldehyde scavenger resin . The primary amine of the unreacted DMAPA will rapidly undergo a condensation reaction with the resin-bound aldehyde to form a covalent imine bond (Schiff base)[4]. Your product, which only contains an amide and a tertiary amine, cannot form an imine and will remain in solution. Simply filter the resin away to obtain the pure product.

Quantitative Reagent Comparison

To facilitate experimental design, the following table summarizes the quantitative parameters and expected outcomes when selecting a coupling reagent for DMAPA.

Coupling ReagentSubstrate Activation TimeDMAPA EquivalentsTypical YieldByproduct Partition Coefficient (LogP)Recommended Purification Method
EDC / HOBt 0 min (One-pot)1.1 - 1.5 eq50 - 70%Urea (LogP ≈ -0.8)Aqueous extraction (Prone to product loss)
HATU / DIPEA 15 - 30 min1.2 - 1.5 eq85 - 95%Tetramethylurea (LogP ≈ 0.19)Silica Gel Column Chromatography
CDI 60 - 120 min1.5 - 2.0 eq80 - 90%Imidazole (LogP ≈ -0.02), CO₂ (gas)Mild aqueous wash (Highly effective)

Standard Operating Procedure: CDI-Mediated Amide Coupling

This protocol utilizes a self-validating system to ensure complete activation before the addition of DMAPA, minimizing salt formation and maximizing yield.

Materials Required:

  • Carboxylic acid substrate (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • 3-(Dimethylamino)-1-propylamine (DMAPA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Polymer-supported benzaldehyde scavenger resin (2.0 eq relative to excess DMAPA)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 eq of the carboxylic acid in anhydrous DCM (to achieve a 0.1–0.5 M solution) under an inert nitrogen atmosphere.

  • Pre-Activation (Self-Validating Step): Add 1.2 eq of CDI portion-wise at room temperature.

    • Validation Checkpoint: You must observe the immediate evolution of CO₂ gas (effervescence). Stir the mixture for 1 to 2 hours. Do not proceed until gas evolution has completely ceased. This visual cue confirms the quantitative formation of the active acylimidazole intermediate.

  • DMAPA Conjugation: Add 1.5 eq of DMAPA dropwise to the reaction mixture. Stir at room temperature for 4 to 12 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS or TLC. The distinct UV-active spot corresponding to the acylimidazole intermediate should completely disappear.

  • Chemoselective Scavenging: To remove the 0.5 eq of unreacted DMAPA, add the polymer-supported benzaldehyde resin directly to the reaction flask. Stir gently for 2 hours at room temperature, then filter the mixture through a pad of Celite. Wash the resin cake with a small volume of DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash once with saturated aqueous NaHCO₃ to remove the imidazole byproduct, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure DMAPA-amide.

Workflow Visualization

The following logical workflow illustrates the decision-making process for optimizing DMAPA coupling and purification based on the principles discussed above.

DMAPA_Coupling_Workflow Start DMAPA Amide Coupling PreAct Pre-activation Strategy Start->PreAct CDI CDI Activation (Recommended) PreAct->CDI Optimal HATU HATU / DIPEA Activation PreAct->HATU Alternative EDC EDC / HOBt (One-Pot) PreAct->EDC Avoid ByprodCDI Byproducts: CO2 & Imidazole (Easy Aqueous Wash) CDI->ByprodCDI ByprodHATU Byproducts: Tetramethylurea (Requires Chromatography) HATU->ByprodHATU Salt Zwitterion Salt Formation (Low Yield) EDC->Salt Scavenger Unreacted DMAPA? Use Aldehyde Scavenger Resin Salt->Scavenger ByprodCDI->Scavenger ByprodHATU->Scavenger Pure Pure DMAPA-Amide Scavenger->Pure

Logical workflow for optimizing DMAPA amide coupling and purification.

References

  • pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research.
  • Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. RSC Advances.
  • WO2021011204A1 - Method of removal and conversion of amines in a refinery desalter.
  • Solution-phase and solid-phase sequential, selective modification of side chains in KDYWEC and KDYWE as models for usage in single-molecule protein sequencing. PMC / NIH.

Sources

Technical Support Center: N-[3-(dimethylamino)propyl]-2-methylbenzamide Recrystallization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and process chemists optimizing the isolation and purification of N-[3-(dimethylamino)propyl]-2-methylbenzamide .

This molecule presents unique crystallization challenges due to its dual functionality: a lipophilic o-toluamide domain capable of hydrogen bonding, and a highly basic tertiary amine (dimethylamino group) that heavily influences solubility and phase behavior. The interplay of these functional groups often leads to metastable liquid-liquid phase separation (LLPS), commonly known as "oiling out", rather than true crystallization[1].

This guide provides field-proven, self-validating protocols to bypass these thermodynamic traps and secure high-purity crystalline products.

Physicochemical Profiling

Understanding the fundamental properties of your target molecule is the first step in designing a robust crystallization process. The table below summarizes the critical data driving our solvent and methodology choices.

PropertyValue / DescriptionImpact on Crystallization Strategy
Molecular Formula C13H20N2O (MW: ~220.31 g/mol )Dictates solvent compatibility due to the molecule's amphiphilic nature.
Functional Groups Secondary Amide, Tertiary AmineAmide allows H-bonding[2]; Amine enables salt formation[3].
Typical State (Free Base) Low-melting solid or viscous oilHighly prone to liquid-liquid phase separation (LLPS) during cooling[1].
pKa (Estimated) ~9.5 (Tertiary Amine)Readily forms highly crystalline, rigid salts with strong acids (e.g., HCl)[4].
Preferred Solvents (Base) EtOAc, Toluene, IPA / HeptaneRequires precise antisolvent addition to prevent the system from crossing the binodal curve[5].
Process Flow & Decision Matrix

Before proceeding, evaluate the physical state and crude purity of your batch to select the correct thermodynamic pathway.

Recrystallization_Workflow Start Crude N-[3-(dimethylamino)propyl] -2-methylbenzamide Assess Assess Physical State & Purity Level Start->Assess FreeBase Method A: Free Base Recrystallization (EtOAc / Heptane) Assess->FreeBase Solid / High Purity Salt Method B: Salt Formation (HCl in Isopropanol) Assess->Salt Oil / Low Purity LLPS Oiling Out (LLPS) Detected During Cooling? FreeBase->LLPS PureSalt Pure Hydrochloride Salt Crystals Salt->PureSalt Seed Adjust Solvent Ratio, Seed & Cool Slowly LLPS->Seed Yes PureFB Pure Free Base Crystals LLPS->PureFB No Seed->PureFB

Decision matrix for N-[3-(dimethylamino)propyl]-2-methylbenzamide recrystallization workflows.

Core Recrystallization Protocols
Method A: Free Base Recrystallization (Cooling/Antisolvent)

Causality & Logic: For relatively pure batches (>90%), free base crystallization is viable. However, the high solubility of the tertiary amine in polar solvents and the lipophilicity of the benzamide moiety often lead to LLPS[1]. To bypass the binodal curve of LLPS, we utilize a controlled cooling profile and strategic seeding[5].

  • Dissolution : Suspend the crude free base in a minimal volume of ethyl acetate (EtOAc) at 60 °C until complete dissolution.

  • Antisolvent Addition : Dropwise, add n-heptane (antisolvent) while maintaining 60 °C until the solution becomes faintly turbid. Immediately add 2-3 drops of EtOAc to clear the solution, returning it to the metastable zone.

  • Seeding & Self-Validation : Cool the solution strictly at 0.1 °C/min to 50 °C. Introduce 1-2 wt% of pure crystalline seed.

    • Self-Validation Checkpoint: Observe the seeds for 5 minutes. If the seeds dissolve, the system is undersaturated (add more heptane). If they melt into oil droplets, the system has crossed the LLPS binodal boundary (reheat and add 5% EtOAc)[6]. If they remain suspended with sharp edges, supersaturation is optimal.

  • Aging & Cooling : Hold at 50 °C for 2 hours to allow secondary nucleation, then cool at 0.1 °C/min to 5 °C.

  • Isolation : Filter under vacuum, wash with ice-cold heptane, and dry under a nitrogen stream.

Method B: Hydrochloride Salt Formation & Recrystallization

Causality & Logic: Impurities often depress the melting point of organic solids, turning low-melting bases into room-temperature oils[2]. When the free base persists as an oil, converting the tertiary amine to a hydrochloride salt increases the melting point and rigidifies the crystal lattice via strong ionic interactions, bypassing LLPS entirely[3][4].

  • Dissolution : Dissolve the crude amine in isopropanol (IPA) at room temperature (approx. 5 mL/g).

  • Acidification & Self-Validation : Slowly add 1.05 equivalents of anhydrous HCl in IPA under vigorous stirring.

    • Self-Validation Checkpoint: Monitor the temperature and pH. The solution should exotherm slightly, and an aliquot diluted in water should read pH ~3-4. A lack of exotherm indicates a failure in protonation, likely due to wet solvent competing for the acid.

  • Precipitation : The HCl salt typically precipitates immediately as a white solid. If the solution remains clear, cool to 0 °C to induce nucleation.

  • Recrystallization : Isolate the crude salt via filtration and redissolve in a minimal amount of boiling ethanol.

  • Cooling : Allow the solution to cool slowly to room temperature, yielding high-purity, rigid salt crystals.

Troubleshooting Guide & FAQs

Q1: During cooling, my solution turns cloudy and forms a second liquid layer at the bottom of the flask instead of crystals. What is happening? A1: This is Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[7]. It occurs when the supersaturated solution crosses the binodal curve before reaching the metastable zone for solid nucleation[1]. In this state, impurities partition into the oil-rich phase, leading to severe impurity entrapment and poor final purity[6]. Resolution: Redissolve the oil by heating and adding 5-10% more of the good solvent (EtOAc). Reduce your cooling rate significantly (e.g., <0.1 °C/min) and introduce seed crystals before the temperature drops to the oiling-out threshold[5][7].

Q2: Why is my free base yield so low when using ethanol/water mixtures? A2: The tertiary amine group is highly hydrophilic, while the 2-methylbenzamide group is lipophilic. In highly polar, protic solvent mixtures like ethanol/water, the basic amine remains heavily solvated by water, drastically increasing the solubility limit even at lower temperatures. Resolution: Switch to a solvent system that better balances these domains, such as Toluene/Heptane or EtOAc/Heptane. While amides generally crystallize better in the presence of mild hydrogen-bonding solvents, excessive water will hinder the precipitation of the basic amine[2].

Q3: I cannot get the free base to crystallize at all; it remains a viscous syrup regardless of the solvent. How can I isolate my product? A3: If the freebase amine is an oil, converting it to a salt (e.g., hydrochloride or tosylate) will facilitate crystallization by establishing strong ionic interactions and a more rigid crystal lattice[3][4]. Abort the free base crystallization, evaporate the solvent, and proceed directly to Method B to isolate the product as an HCl salt.

Sources

Technical Support Center: Resolving Unexpected NMR Peaks in N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists systematically diagnose and resolve spectral anomalies associated with N-[3-(dimethylamino)propyl]-2-methylbenzamide .

This molecule presents a unique trifecta of NMR challenges: a sterically hindered aromatic head (prone to restricted rotation), a labile secondary amide linker (prone to exchange), and a highly basic tertiary amine tail (prone to in situ protonation). Rather than treating symptoms, this guide focuses on the causality behind these phenomena and provides self-validating experimental protocols to ensure absolute structural confidence.

Diagnostic Workflow

Before altering your sample preparation, use the following decision matrix to categorize the unexpected peaks in your spectrum.

NMR_Troubleshooting Start Unexpected NMR Peaks N-[3-(dimethylamino)propyl] -2-methylbenzamide Check1 Are peaks broadened or doubled? Start->Check1 Check2 Are -N(CH3)2 peaks shifted >2.5 ppm? Check1->Check2 No Rotamers Suspect Restricted Rotation (Amide/Atropisomerism) Check1->Rotamers Yes Protonation Suspect Amine Protonation (DCl in CDCl3) Check2->Protonation Yes Impurity Suspect Solvent Impurity or Moisture Check2->Impurity No VT Protocol: VT-NMR (Heat to 60-80°C) Rotamers->VT Alumina Protocol: Basic Alumina Filtration Protonation->Alumina D2O Protocol: D2O Shake Impurity->D2O

Caption: Decision tree for diagnosing unexpected NMR peaks in functionalized benzamides.

Troubleshooting Guides & Methodologies

Guide A: The "DCl Effect" & Amine Protonation

The Causality: If your dimethylamino singlet (–N(CH3)2) appears unexpectedly downfield (e.g., >2.8 ppm instead of the expected ~2.2 ppm), your sample has likely been protonated by the solvent. Deuterated chloroform (CDCl3) degrades over time when exposed to oxygen and UV light, generating phosgene and deuterium chloride (DCl). Because the terminal dimethylamino group is highly basic, it acts as a scavenger for trace DCl, forming a hydrochloride salt in situ. This protonation severely deshields the nitrogen-adjacent protons[1].

Mechanism Solvent CDCl3 (Aged Solvent) Degradation O2, UV Light Degradation Solvent->Degradation Acid DCl + Phosgene (Trace Acid) Degradation->Acid Salt Protonated Amine δ >2.8 ppm Acid->Salt Protonates Nitrogen FreeBase Free Base Amine δ ~2.2 ppm FreeBase->Salt Reacts with DCl

Caption: Mechanism of CDCl3 degradation leading to in situ amine protonation.

Self-Validating Protocol: Basic Alumina Filtration To prove the shift is an artifact of solvent degradation rather than a structural isomer, neutralize the solvent prior to sample preparation.

  • Pack a glass Pasteur pipette with a small plug of glass wool.

  • Add 2–3 cm of activated basic alumina (Brockmann Grade I).

  • Elute 1.0 mL of CDCl3 through the plug directly into a clean, dry vial.

  • Immediately dissolve ~10 mg of your benzamide in this purified solvent and acquire the ¹H NMR spectrum. The –N(CH3)2 peak will return to its true free-base chemical shift (~2.2 ppm).

Guide B: Restricted Rotation & Conformational Isomerism

The Causality: If you observe peak doubling (e.g., two singlets for the ortho-methyl group or two sets of aromatic multiplets), you are likely observing rotamers. The partial double-bond character of the secondary amide C-N bond restricts free rotation, presenting an energy barrier often between 54–84 kJ/mol[2]. Furthermore, steric interactions from the ortho-methyl group on the benzene ring can trap conformations around the Ar-CO bond (atropisomerism), leading to slow interconversion on the NMR timescale[3].

Self-Validating Protocol: Variable Temperature (VT) NMR If the doubled peaks are simply conformers, applying thermal energy will overcome the rotational barrier, causing the peaks to coalesce.

  • Prepare the sample in a high-boiling, stable deuterated solvent (e.g., DMSO-d6) at a concentration of 15 mM.

  • Acquire an initial ¹H NMR spectrum at 25 °C to establish the baseline integration ratio of the doubled peaks.

  • Increase the spectrometer probe temperature in 10 °C increments (e.g., 35 °C, 45 °C, 55 °C, up to 80 °C).

  • Allow the sample to equilibrate for 5 minutes at each temperature step before acquiring the spectrum[2].

  • Observe the coalescence temperature ( Tc​ ) where the doubled peaks merge into a single, sharp, time-averaged peak.

Guide C: Labile Protons & Moisture

The Causality: Broad, rolling peaks in the 6.5–7.5 ppm region (amide NH) or unexpected sharp singlets around 1.56 ppm (in CDCl3) are typical of exchangeable protons and trace moisture. The chemical shift of the secondary amide NH is highly dependent on concentration, temperature, and intermolecular hydrogen bonding[4].

Self-Validating Protocol: D2O Exchange This is the definitive method to differentiate a structural aliphatic/aromatic peak from a labile proton or moisture[5].

  • Acquire a standard ¹H NMR spectrum of your sample in CDCl3.

  • Remove the NMR tube and add 1–2 drops of Deuterium Oxide (D2O).

  • Cap the tube tightly and shake vigorously for 30 seconds to ensure biphasic mixing.

  • Re-acquire the spectrum. Hydrogens attached to heteroatoms (like the amide NH) will exchange with deuterium and disappear from the spectrum, while a new HOD peak will appear[1].

Quantitative Data Presentation

Use the following tables to cross-reference your spectral data and quickly identify the root cause of unexpected signals.

Table 1: Diagnostic Chemical Shifts for N-[3-(dimethylamino)propyl]-2-methylbenzamide
Proton EnvironmentExpected Shift (Free Base, 25°C)Shifted State (Protonated/Rotamer)Causality
–N(CH3)2 ~2.20 – 2.30 ppm (s)~2.80 – 3.00 ppm (br s)DCl Protonation[1]
–CH2–N(CH3)2 ~2.35 – 2.45 ppm (t)~3.00 – 3.20 ppm (br m)DCl Protonation
Ar–CH3 (ortho)~2.40 ppm (s)~2.35 & 2.42 ppm (two s)Restricted Rotation[3]
Amide –NH– ~6.50 – 7.50 ppm (br s)Disappears completelyD2O Exchange[5]
Table 2: Common Solvent Impurities

Note: Chemical shifts can vary slightly based on sample concentration and hydrogen bonding dynamics[4].

ImpurityShift in CDCl3 (ppm)Shift in DMSO-d6 (ppm)
Water (H2O) 1.563.33
Dichloromethane 5.305.76
Acetone 2.172.09
Silicone Grease 0.070.05

Frequently Asked Questions (FAQs)

Q: Why is my N-methyl singlet splitting into a multiplet, even though it should just be a singlet? A: If your solvent is acidic (aged CDCl3), the basic nitrogen protonates to form –NH+(CH3)2. If the chemical exchange of that extra proton is slow on the NMR timescale, the adjacent methyl groups will couple to the newly attached proton ( 3JH−H​ coupling), splitting the expected singlet into a doublet. Neutralizing the solvent with basic alumina will revert this to a sharp singlet.

Q: Can I just use DMSO-d6 instead of CDCl3 to avoid the protonation issue entirely? A: Yes. DMSO-d6 does not degrade into acidic byproducts like CDCl3 does. However, be aware that solvent effects in DMSO-d6 versus CDCl3 can shift labile protons (like your amide NH) by up to 5 ppm due to DMSO's strong hydrogen-bond accepting nature[4]. Additionally, DMSO is much harder to recover your sample from if you need the material back.

Q: I see a broad peak at 3.82 ppm in a mixed solvent system. Is this my compound? A: Unlikely. In mixed solvents or samples with trace moisture, the exchangeable protons (like your amide NH or trace water) can coalesce into a single, weighted-average peak that moves unpredictably based on concentration. Perform a D2O shake; if the peak at 3.82 ppm vanishes, it is an exchangeable artifact, not a carbon-bound proton.

Sources

managing temperature control in benzamide synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and scale amide bond formation. Temperature control is the single most critical parameter in these reactions, dictating the balance between high-yield product formation and catastrophic side reactions.

The Mechanistic Causality of Temperature Control

To troubleshoot benzamide synthesis, one must first understand why temperature dictates the reaction pathway. The causality depends entirely on the chosen synthetic route:

The Schotten-Baumann Approach (Acid Chloride + Amine) The reaction between benzoyl chloride and an amine in a biphasic system is violently exothermic[1]. Because the reaction utilizes an aqueous base to neutralize the HCl byproduct, water is inherently present. If the exotherm is not strictly managed (kept at 0–5 °C), the elevated temperature exponentially accelerates the competing hydrolysis reaction. Benzoyl chloride reacts with water instead of the amine, yielding unreactive benzoic acid and plummeting your target yield[2].

The Coupling Reagent Approach (EDC/HOBt or HATU) When coupling benzoic acid with an amine using carbodiimides like EDC, the acid is first activated into an O-acylisourea intermediate. This intermediate is kinetically unstable. If the activation temperature exceeds 25 °C, the intermediate undergoes a rapid intramolecular rearrangement to form a thermodynamically stable, dead-end N-acylurea byproduct[3]. To prevent this, reactions are initiated at 0 °C, and an additive like HOBt is introduced to rapidly intercept the O-acylisourea, forming a stable OBt-active ester that safely awaits aminolysis[4],[3].

Mechanism acid Benzoic Acid + EDC oui O-Acylisourea Intermediate acid->oui Base, 0°C nau N-Acylurea (Dead End Byproduct) oui->nau T > 25°C Rearrangement hobt_est OBt-Active Ester (Stable Intermediate) oui->hobt_est + HOBt Fast at 0-25°C amide Benzamide Product hobt_est->amide + Amine RT

Temperature-dependent mechanistic pathway of EDC/HOBt-mediated amide bond formation.

Quantitative Temperature Profiles

The following table summarizes the causal relationship between operating temperatures, expected yields, and primary impurity triggers across both methodologies.

Synthesis MethodOptimal Activation TempOptimal Coupling TempExpected YieldPrimary ImpurityImpurity Trigger
Schotten-Baumann N/A0 °C to 10 °C70–95%Benzoic AcidT > 15 °C (Hydrolysis)
EDC/HOBt Coupling 0 °C (15–30 mins)20 °C to 25 °C80–98%N-acylureaActivation T > 25 °C
HATU Coupling 0 °C (15 mins)20 °C to 25 °C85–99%Epimerized AmideProlonged base at RT

Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to validate success before proceeding to the next step.

Protocol A: Biphasic Schotten-Baumann Synthesis
  • Preparation: In a round-bottom flask, dissolve the amine (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and 10% aqueous NaOH.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Validation: Ensure the internal temperature stabilizes at 0–5 °C before proceeding.

  • Addition: Add benzoyl chloride (1.1 eq) dropwise over 15 minutes. Validation: Monitor the internal thermometer; the temperature must not exceed 10 °C.

  • Reaction: Cap the flask and stir vigorously for 15–20 minutes[1]. Validation: The reaction is complete when the pungent, oily droplets of benzoyl chloride visually disappear from the organic layer, and a white precipitate of benzamide begins to form[1]. Check the aqueous layer pH; it must remain >8 to prevent amine protonation[2].

  • Isolation: Collect the solid benzamide via vacuum filtration and wash with ice-cold water to remove soluble benzoic acid impurities[1].

Protocol B: EDC/HOBt-Mediated Coupling
  • Preparation: Dissolve benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (0.1–0.5 M concentration)[4]. Cool the solution to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.1 eq) and DIPEA (3.0 eq) to the stirred solution. Stir at 0 °C for 15–30 minutes[4]. Validation: Spot the mixture on a TLC plate. The disappearance of the benzoic acid spot and the appearance of a new, UV-active spot confirms the successful formation of the OBt-active ester.

  • Coupling: Add the amine (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature slowly[4].

  • Completion: Stir for 1–18 hours. Validation: Use LC-MS to confirm the mass of the desired benzamide product and the absence of the N-acylurea mass (+18 Da relative to the active ester)[4].

Diagnostic Troubleshooting Workflow

G start Temperature Issue Detected q1 Identify Reaction Methodology start->q1 sb Schotten-Baumann (Acid Chloride) q1->sb Acid Chloride cr Coupling Reagent (EDC/HOBt, HATU) q1->cr EDC/HATU sb_issue Exotherm causing rapid hydrolysis? sb->sb_issue cr_issue Low yield or racemization observed? cr->cr_issue sb_fix Action: Cool to 0-5°C, control addition rate, ensure vigorous biphasic stirring sb_issue->sb_fix Yes cr_fix1 Action: Pre-activate at 0°C, warm to RT slowly cr_issue->cr_fix1 Low Yield cr_fix2 Action: Check for N-acylurea (Avoid T > 25°C during activation) cr_issue->cr_fix2 Impurities

Diagnostic flowchart for resolving temperature-induced anomalies in benzamide synthesis.

Frequently Asked Questions (FAQs)

Q: My Schotten-Baumann reaction yielded an oil instead of a solid precipitate. How do I fix this? A: Oil formation is a classic symptom of poor temperature control. If the exotherm was not managed, the heat can cause the formation of a low-melting eutectic mixture of the benzamide product and unreacted benzoyl chloride or hydrolyzed benzoic acid[2]. To resolve this immediately, use a glass rod to scratch the inside of the flask below the liquid surface to induce crystallization, or seed the mixture with a pure benzamide crystal[2]. For future runs, strictly enforce the 0–5 °C temperature limit during reagent addition.

Q: I am using EDC/HOBt, but my yield is low and LC-MS shows a major byproduct. What happened? A: You likely added the EDC at room temperature or allowed the reaction to heat up too quickly. Above 25 °C, the O-acylisourea intermediate undergoes a rapid rearrangement into an unreactive N-acylurea[3]. This pathway is irreversible. Always pre-activate the carboxylic acid with EDC and HOBt at 0 °C for at least 15 minutes to form the stable OBt-ester before introducing the amine[4].

Q: How do I manage the massive exotherm when scaling up benzamide synthesis for drug development? A: Batch scale-up of highly exothermic reactions poses severe thermal runaway risks and often leads to localized hot spots that destroy product yield. For industrial scale-up, transitioning to continuous flow chemistry (microreactors) is highly recommended. Microreactors offer superior surface-area-to-volume ratios, allowing for instantaneous heat dissipation and strict temperature control throughout the process, effectively neutralizing the risk of hydrolysis and thermal degradation[5].

References

  • Peptide Chemistry - HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.[Link]

  • Royal Society of Chemistry (RSC) - When it comes to scaling up organic synthesis, it pays to think small.[Link]

Sources

Technical Support Center: Column Chromatography Optimization for N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with N-[3-(dimethylamino)propyl]-2-methylbenzamide .

Due to its structural composition—a lipophilic ortho-toluamide core paired with a highly basic tertiary amine tail (dimethylamino group, pKa ~9.5)—this molecule exhibits severe secondary-retention artifacts on standard silica gel. This guide synthesizes mechanistic causality with field-proven protocols to ensure high-purity isolation and maximum recovery.

Mechanistic Overview: The Silanol Problem

In standard normal-phase chromatography, separation is driven by adsorption-desorption kinetics based on polarity[1]. However, bare silica gel acts as a Brønsted acid due to the presence of unreacted surface silanols (Si-OH, pKa ~4.5 to 6.8)[2].

When N-[3-(dimethylamino)propyl]-2-methylbenzamide enters the column, its highly basic tertiary amine becomes protonated. Instead of standard partitioning, the molecule undergoes a strong ion-exchange interaction with the ionized silanols[3]. Because these secondary retention sites are high-energy and limited in number, the sorption-desorption kinetics are extremely slow, leading to severe band tailing, irreversible adsorption, and compound degradation[4].

Silanol_Mechanism Silica Silica Stationary Phase (Acidic Silanols, pKa ~4-5) Analyte Target Analyte (Tertiary Amine, pKa ~9.5) Silica->Analyte Unmodified Eluent TEA Triethylamine (TEA) Mobile Phase Modifier Silica->TEA Modified Eluent Tailing Ion-Exchange Interaction: Severe Tailing & Yield Loss Analyte->Tailing Elution Adsorption/Desorption: Sharp Peak & High Recovery Analyte->Elution Masked Silanols Masked (Competitive Binding) TEA->Masked Masked->Analyte Prevents secondary interactions

Mechanism of silanol-induced peak tailing and competitive masking by triethylamine (TEA).

Troubleshooting FAQs

Q1: My compound streaks down the entire TLC plate and column, resulting in <40% recovery on standard silica. How do I fix this? A1: The streaking is caused by the Brønsted acid-base interaction between the silica silanols and your tertiary amine[4]. To counteract this, you must add a competing amine modifier—such as 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—to your mobile phase. The small, highly basic TEA molecules competitively bind to and "neutralize" the acidic silanols, allowing your bulky target analyte to elute cleanly via standard normal-phase partitioning[4].

Q2: I added 5% Methanol to my Dichloromethane (DCM) eluent to increase polarity, but the amine still tails. Why? A2: Methanol increases the overall polarity of the mobile phase but does not possess the basicity required to mask highly acidic silanol sites. While it may push the compound down the column faster, it does not disrupt the ion-exchange kinetics causing the tailing. A specific tertiary amine additive or ionic liquid is required to suppress these attractive interactions[5].

Q3: Even with TEA in the mobile phase, my recovery is poor. What is the next logical step? A3: If TEA modification fails, the silica surface is likely too active for your specific matrix. You must eliminate the silanols entirely by switching the stationary phase. Use an amine-functionalized silica (e.g., KP-NH), which provides a basic chromatographic environment conducive to organic amines, or switch to basic alumina[4].

Q4: Can I purify this molecule using Reversed-Phase (C18) chromatography? A4: Yes, but you must strictly adhere to the "2-pH Rule" . To prevent the amine from ionizing and interacting with residual silanols on the C18 support, adjust the mobile phase pH to at least two units above the amine's pKa[4]. Since the dimethylamino group has a pKa of ~9.5, you must use a high-pH buffer (pH 11.5) and a base-stable hybrid C18 column designed to withstand alkaline conditions[2].

Troubleshooting_Workflow Start Evaluate Amine Recovery & Peak Symmetry Q1 Is severe tailing/streaking observed on standard bare silica? Start->Q1 Sol1 Add 1-5% TEA or NH4OH to Mobile Phase & Pre-treat Column Q1->Sol1 Yes Q2 Is recovery still <70% after TEA modification? Sol1->Q2 Re-evaluate Sol2 Switch to Amine-Functionalized Silica (KP-NH) or Basic Alumina Q2->Sol2 Yes (Normal Phase required) Sol3 Use Reversed-Phase (C18) at High pH (>10.5) Q2->Sol3 Yes (Reversed-Phase preferred)

Decision matrix for resolving amine retention and recovery issues during chromatography.

Experimental Protocols

Protocol A: TEA-Deactivated Normal Phase Chromatography

Use this protocol when purifying on standard silica gel to prevent irreversible adsorption.

Rationale: Pre-treating the silica with TEA is critical. Silanol interactions have slow desorption kinetics; if the target analyte binds to these sites before TEA can mask them, recovery will permanently drop[3].

  • Solvent Preparation: Prepare the mobile phase gradient (e.g., Dichloromethane/Methanol) and add 1% (v/v) Triethylamine (TEA) to all solvent bottles.

  • Column Pre-treatment (Critical Step): Slurry the raw silica gel in the non-polar starting solvent (e.g., DCM or Ethyl Acetate). Add ~2 mL of TEA per 8 g of silica directly to the slurry and stir for 15 minutes to fully saturate and deactivate the acidic silanols[6].

  • Column Packing: Pour the deactivated slurry into the column. Wash with 2 column volumes (CV) of the starting solvent (containing 1% TEA) to remove excess, unbound TEA[6].

  • Sample Loading: Dissolve N-[3-(dimethylamino)propyl]-2-methylbenzamide in a minimum volume of DCM. If dry-loading, ensure the silica used for dry-loading is also pre-treated with TEA[6].

  • Elution: Run the gradient. Monitor fractions via TLC (plates must also be pre-run with 1% TEA to prevent streaking during analysis).

Protocol B: High-pH Reversed-Phase (RP-HPLC) Purification

Use this protocol for high-purity preparative isolation.

Rationale: Operating at high pH forces the tertiary amine into its neutral, free-base form, maximizing lipophilicity and entirely bypassing ion-exchange interactions[4].

  • Column Selection: Select a base-deactivated, sterically protected hybrid C18 column (e.g., Waters XTerra or equivalent) capable of withstanding pH > 10[2].

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust the pH to 10.5–11.0 using concentrated Ammonium Hydroxide. Self-Validation Check: Ensure the pH meter is calibrated for high-alkaline ranges.

  • Gradient Setup: Use the pH 10.5 buffer as Mobile Phase A and pure Acetonitrile as Mobile Phase B.

  • Elution: Run a gradient from 5% B to 95% B over 20 minutes. The neutral amide and free-base amine will partition smoothly into the stationary phase, yielding a sharp, symmetrical peak.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic behavior of N-[3-(dimethylamino)propyl]-2-methylbenzamide across different optimization strategies.

Chromatography ModeStationary PhaseMobile Phase AdditiveExpected RecoveryPeak SymmetryPrimary Retention Mechanism
Normal Phase (Standard)Bare Silica GelNone (DCM/MeOH only)< 40%Severe TailingPartitioning + Strong Ion-Exchange
Normal Phase (Modified)Bare Silica Gel1% Triethylamine (TEA)80 - 85%ModeratePartitioning (Silanols Masked)
Normal Phase (Advanced)Amine-FunctionalizedNone (Hexane/EtOAc)> 95%SharpPure Partitioning
Reversed-Phase (Low pH)Standard C180.1% TFA (pH ~2.0)90%Broad / FrontingHydrophobic + Weak Ion-Exchange
Reversed-Phase (High pH)Hybrid C18NH₄OH Buffer (pH 10.5)> 95%SharpPure Hydrophobic Partitioning

References

  • lctsbible.
  • Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns ResearchGate URL
  • Successful flash chromatography Biotage URL
  • Application of Ionic Liquids in Liquid Chromatography SciSpace URL
  • Royal Society of Chemistry (RSC)
  • How do I purify ionizable organic amine compounds using flash column chromatography?

Sources

minimizing impurities in N-[3-(dimethylamino)propyl]-2-methylbenzamide production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we understand that scaling up the production of N-[3-(dimethylamino)propyl]-2-methylbenzamide presents unique chemoselective challenges. This molecule, synthesized via the nucleophilic acyl substitution of o-toluic acid (typically activated as o-toluoyl chloride) with N,N-dimethyl-1,3-propanediamine (DMAPA), is prone to specific impurity profiles that can compromise downstream biological or industrial efficacy.

This guide provides mechanistic troubleshooting, quantitative extraction data, and self-validating protocols to ensure high-purity yields and strict control over sensitizing byproducts.

I. Mechanistic Troubleshooting & FAQs

Q1: Why are we detecting high levels of residual DMAPA in the final product, and how can we selectively remove it? A1: DMAPA is a highly reactive diamine containing both a primary and a tertiary amine. Residual DMAPA typically results from using a stoichiometric excess to drive the amidation, or from inadequate mixing leading to localized imbalances. Because DMAPA is a potent skin sensitizer and known contact allergen (), its concentration must be strictly minimized (often to <10 ppm).

Mechanistic Solution: Standard acid-base extractions are challenging because both the target amide and DMAPA contain a basic tertiary amine. However, DMAPA has two basic centers ( pKa1​≈10.5 for the primary amine, pKa2​≈8.0 for the tertiary amine), whereas the target amide only has one ( pKa​≈9.5 ). By adjusting the aqueous wash precisely to pH 11.5, the product's tertiary amine is fully deprotonated (lipophilic), while a fraction of DMAPA remains partially soluble in the aqueous phase. A subsequent wash of the organic layer with a weakly acidic cation-exchange resin irreversibly scavenges the remaining primary amine of DMAPA.

Q2: We are observing a +16 Da impurity in our LC-MS analysis. What is the mechanism of its formation? A2: A +16 Da mass shift strongly indicates the formation of an N-oxide impurity at the tertiary amine center of your target amide. Dimethylamino groups are highly susceptible to oxidation by dissolved atmospheric oxygen or trace peroxides in ethereal solvents, especially at elevated reaction temperatures (>60°C). Mechanistic Solution: To suppress N-oxide formation, the reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon). If the N-oxide has already formed, introduce a mild reducing agent such as sodium metabisulfite ( Na2​S2​O5​ ) during the aqueous workup. This will revert the N-oxide back to the tertiary amine without cleaving the robust amide bond.

Q3: The yield is lower than expected, and we see significant amounts of o-toluic acid instead of the desired amide. What went wrong? A3: This is a classic symptom of competitive hydrolysis of the activated acyl intermediate (o-toluoyl chloride). DMAPA is highly reactive and incompatible with acid halides if moisture is present (). If the DMAPA reagent, the solvent, or the reactor headspace contains trace water, the water acts as a nucleophile, outcompeting the primary amine of DMAPA to rapidly hydrolyze the intermediate back to o-toluic acid and HCl. Mechanistic Solution: Implement rigorous Karl Fischer (KF) titration of all reagents prior to use (moisture must be <500 ppm). Use anhydrous dichloromethane (DCM) or toluene.

II. Quantitative Data Summaries

To establish a self-validating system, continuously monitor your process against these baseline metrics.

Table 1: Impurity Profile and Acceptance Criteria

ImpurityChemical NatureMechanistic OriginTypical LimitAnalytical Method
DMAPA DiamineUnreacted starting material< 10 ppmIon Mobility Spectrometry (IMS) / LC-MS
o-Toluic Acid Carboxylic AcidHydrolysis of o-toluoyl chloride< 0.1%HPLC (UV 254 nm)
N-Oxide Derivative Oxidized AmineOxidation of target amide< 0.05%LC-MS (+16 Da shift)
Dimeric Urea Urea DerivativeSide reaction (if using EDC/DCC)< 0.1%HPLC

Table 2: pH-Dependent Extraction Optimization (Target Amide vs. DMAPA)

Aqueous Wash pHTarget Amide Partitioning (Organic)DMAPA Partitioning (Aqueous)Phase Separation Quality
pH 2.0 < 5% (Protonated)> 99% (Protonated)Clear, rapid
pH 7.0 ~ 15%> 95%Emulsion prone
pH 9.5 ~ 85%~ 60%Moderate
pH 11.5 > 98% (Deprotonated) ~ 80% Clear, rapid
III. Experimental Protocols

This protocol utilizes an acyl chloride activation route, which avoids the urea byproducts associated with carbodiimide coupling agents, followed by a targeted resin-scavenging workup.

Optimized Synthesis and Purification of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Validation Checkpoint 1: Ensure all glassware is oven-dried at 120°C overnight. Solvents must pass Karl Fischer titration (<500 ppm H2​O ).

Step 1: Acyl Chloride Activation

  • Charge a dry, argon-purged reactor with o-toluic acid (1.0 eq) and anhydrous toluene (5 volumes).

  • Add catalytic N,N-dimethylformamide (DMF) (0.05 eq) to act as a Vilsmeier-Haack formylating catalyst.

  • Dropwise add thionyl chloride ( SOCl2​ ) (1.2 eq) at 25°C. Heat the mixture to 60°C and stir for 3 hours.

  • Concentrate the mixture under vacuum to remove excess SOCl2​ and toluene, yielding crude o-toluoyl chloride as a pale yellow oil.

Step 2: Amide Coupling

  • Dissolve the crude o-toluoyl chloride in anhydrous dichloromethane (DCM) (5 volumes) and cool to 0°C using an ice bath.

  • In a separate addition funnel, prepare a solution of DMAPA (1.05 eq) and triethylamine (TEA) (1.2 eq) in DCM (2 volumes).

  • Add the DMAPA solution dropwise over 1 hour. Critical: Maintain the internal temperature below 5°C to prevent thermal degradation and suppress N-oxide formation.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 2: Pull a 50 µL aliquot, quench in methanol, and verify >99% conversion of the acyl chloride via LC-MS.

Step 3: Targeted Impurity Purge (Workup)

  • Quench the reaction mixture with cold deionized water (3 volumes).

  • Adjust the aqueous phase precisely to pH 11.5 using 1M NaOH.

  • Extract the aqueous phase with DCM (3 x 3 volumes). The target amide partitions into the organic layer.

  • Wash the combined organic layers with a 5% aqueous Na2​S2​O5​ solution (2 volumes) to reduce any trace N-oxides.

  • Pass the organic layer through a short pad of weakly acidic cation exchange resin (e.g., Amberlite IRC86) to selectively scavenge residual DMAPA.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield high-purity N-[3-(dimethylamino)propyl]-2-methylbenzamide.

IV. Process Visualizations

SynthesisPathway TolAcid o-Toluic Acid (Starting Material) TolChloride o-Toluoyl Chloride (Activated Intermediate) TolAcid->TolChloride SOCl2 / DMF Target N-[3-(dimethylamino)propyl] -2-methylbenzamide TolChloride->Target DMAPA / TEA / 0°C Imp_Hydrolysis o-Toluic Acid (Hydrolysis Impurity) TolChloride->Imp_Hydrolysis Trace H2O DMAPA DMAPA (Amine Nucleophile) DMAPA->Target Imp_DMAPA Residual DMAPA (Sensitizer Impurity) DMAPA->Imp_DMAPA Excess / Poor Mixing Imp_NOxide N-Oxide Derivative (Oxidation Impurity) Target->Imp_NOxide O2 / Heat

Fig 1: Synthesis pathway of the target amide and mechanistic origins of key impurities.

DMAPAPurge Crude Crude Reaction Mixture WaterQuench Aqueous Quench & pH Adjust (11.5) Crude->WaterQuench PhaseSplit Phase Separation WaterQuench->PhaseSplit AqLayer Aqueous Layer (Salts + ~80% DMAPA) PhaseSplit->AqLayer Bottom/Top OrgLayer Organic Layer (Target Amide + ~20% DMAPA) PhaseSplit->OrgLayer Extract Resin Cation Exchange Resin Wash OrgLayer->Resin Scavenge Pure High Purity Amide (<10 ppm DMAPA) Resin->Pure Concentrate

Fig 2: Liquid-liquid extraction and resin-scavenging workflow for the quantitative removal of DMAPA.

V. References
  • Determination of trace impurities in cosmetic intermediates by ion mobility spectrometry PubMed (Anal Chim Acta) URL: [Link]

  • Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine PubMed Central (PMC) URL:[Link]

  • Dimethylaminopropylamine (DMAPA) - Chemical Properties and Hazards Wikipedia URL:[Link]

  • 3-Dimethylaminopropylamine Reactivity Profile and Incompatibilities LookChem URL:[Link]

Validation & Comparative

Conformational Dynamics and Receptor Selectivity: A Comparative Guide to N-[3-(dimethylamino)propyl]benzamide and its ortho-Methyl Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the spatial orientation of a pharmacophore is just as critical as its chemical identity. The benzamide scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of neurotherapeutics targeting G-protein coupled receptors (GPCRs), particularly Dopamine D2/D3 and Sigma receptors ()[1].

This technical guide provides an objective, comparative analysis of N-[3-(dimethylamino)propyl]benzamide and its substituted counterpart, N-[3-(dimethylamino)propyl]-2-methylbenzamide . By examining how a single ortho-methyl substitution dictates the 3D conformation of the amide bond, we elucidate the causality behind their divergent physicochemical properties and receptor binding profiles.

Structural and Conformational Analysis: The "Ortho Effect"

The fundamental divergence in the biological activity of these two molecules stems from steric hindrance, which directly dictates their lowest-energy 3D conformations.

  • Unsubstituted Benzamide (N-[3-(dimethylamino)propyl]benzamide): In the absence of bulky substituents on the aromatic ring, the amide carbonyl naturally achieves coplanarity with the phenyl ring. This planar conformation maximizes π -conjugation, representing the global energy minimum in solution ()[2]. However, this extended, planar shape often results in lower selectivity when interacting with the deep, hydrophobic binding pockets of monoamine GPCRs.

  • Ortho-Methyl Substituted (N-[3-(dimethylamino)propyl]-2-methylbenzamide): The introduction of a methyl group at the 2-position introduces severe steric clash (A-strain) between the ortho-methyl protons and the amide oxygen or N-H proton. To relieve this strain, the amide plane is forced to rotate out of the phenyl plane, adopting a twisted conformation with a dihedral angle typically between 50° and 65° ()[3]. This structural twist significantly alters the spatial vector of the basic dimethylamino side chain. Crucially, this pre-organized, twisted conformation closely mimics the bioactive pose required to fit into the orthosteric binding pockets of Dopamine D2 and D3 receptors, lowering the entropic penalty of binding and enhancing target affinity.

ConformationalLogic A Unsubstituted Benzamide (Planar Conformation) B Maximized π-Conjugation (High Energy Penalty to Twist) A->B C Broad/Non-selective Receptor Binding B->C D 2-Methylbenzamide (Twisted Conformation) E Steric Clash (Ortho-Methyl) Dihedral Angle ~50-65° D->E F Selective Fit for D2/D3 Hydrophobic Pocket E->F

Logical flow of how ortho-substitution dictates benzamide conformation and receptor selectivity.

Physicochemical Profiling

The structural twist induced by the ortho-methyl group not only affects target binding but also alters the molecule's physicochemical baseline. The disruption of planarity slightly increases lipophilicity and alters solvation energy, impacting blood-brain barrier (BBB) permeability.

PropertyN-[3-(dimethylamino)propyl]benzamideN-[3-(dimethylamino)propyl]-2-methylbenzamide
Molecular Weight 206.28 g/mol 220.31 g/mol
Chemical Formula C₁₂H₁₈N₂OC₁₃H₂₀N₂O
Amide Conformation Planar (Dihedral ~0-10°)Twisted (Dihedral ~50-65°)
Basic pKa (Tertiary Amine) ~9.3~9.3
Steric Hindrance LowHigh (ortho-effect)
Predicted D2/D3 Affinity Low to ModerateHigh (Bioactive pose mimic)

Pharmacological Implications: GPCR Binding

For both compounds, the basic tertiary amine in the N-[3-(dimethylamino)propyl] side chain is protonated at physiological pH. This cationic center serves as the primary anchor, forming a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the transmembrane domain 3 (TM3) of monoamine GPCRs.

Because the 2-methyl analog is locked into a twisted conformation, the orthogonal orientation of its aromatic ring allows it to deeply penetrate the hydrophobic sub-pocket (formed by residues like Phe6.52 and Trp6.48) of the D2/D3 receptors. This mimics the binding pose of established atypical antipsychotics and selective D3 antagonists, effectively locking the receptor in an inactive state and inhibiting downstream cAMP production ()[1].

GPCRSignaling Ligand Benzamide Ligand (Agonist/Antagonist) Receptor D2/D3 Receptor (Transmembrane) Ligand->Receptor Binds Asp3.32 Gprotein Gi/o Protein Complex (α, β, γ subunits) Receptor->Gprotein Activation AC Adenylyl Cyclase (Effector) Gprotein->AC Inhibition (Gαi) cAMP cAMP Levels (Decreased) AC->cAMP Reduces ATP conversion

Dopamine D2/D3 receptor Gi/o signaling pathway modulated by benzamide ligand binding.

Self-Validating Experimental Protocols

To empirically validate the conformational differences and their pharmacological impact, the following self-validating workflows must be employed.

Protocol 1: NMR Conformational Analysis (2D NOESY)

Objective: To determine the solution-state dihedral angle of the amide bond. Causality: Nuclear Overhauser Effect (NOE) cross-peaks are highly distance-dependent ( r−6 ). A planar conformation will show strong NOEs between the amide N-H and both ortho-protons. A twisted conformation will show asymmetric NOEs—specifically, a strong correlation between the N-H and the ortho-methyl group—confirming the steric deviation. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the synthesized compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a 600 MHz NMR spectrometer at 298 K. Set the mixing time ( τm​ ) to 300 ms to capture transient dipole-dipole interactions while minimizing spin diffusion artifacts.

  • Internal Validation: Integrate the cross-peak between the geminal protons of the propyl chain as a known internal distance reference (approximately 1.78 Å).

  • Analysis: Measure the cross-peak volume between the amide N-H and the ortho-methyl protons. Use the reference integral to calculate the interatomic distance. A calculated distance > 2.5 Å between the N-H and the opposing ortho-proton confirms the out-of-plane twist.

Protocol 2: In Vitro Radioligand Competitive Binding Assay (Dopamine D2)

Objective: To quantify the receptor affinity ( Ki​ ) of both compounds and prove that the twisted conformation translates to higher biological activity. Causality: If the twisted conformation is indeed the bioactive pose, the 2-methyl analog will displace the radioligand at significantly lower concentrations than the planar unsubstituted analog. Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human Dopamine D2L receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[ 3 H]-spiperone (radioligand), and varying concentrations of the test compound ( 10−11 to 10−4 M).

  • Self-Validation Control: Include wells with 10 µM Haloperidol to define non-specific binding (NSB). Include a known standard (e.g., Sulpiride) to validate the assay's dynamic range and sensitivity.

  • Incubation & Filtration: Incubate the plate at 25°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the radioligand).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve using non-linear regression (one-site competition model) to determine the IC50​ . Calculate the Ki​ using the Cheng-Prusoff equation.

References

  • National Center for Biotechnology Information. "N-[3-(dimethylamino)propyl]benzamide". PubChem Compound Summary for CID 2332594. Retrieved March 14, 2026.[Link]

  • Pettersson, I., & Liljefors, T. "Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model". Journal of Medicinal Chemistry, 1992.[Link]

  • Wang, S., et al. "Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism". eLife, 2020.[Link]

Sources

structure-activity relationship (SAR) of 2-methylbenzamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the reveals their status as a privileged chemotype for the non-covalent inhibition of the SARS-CoV-2 Papain-Like Protease (PLpro). As a Senior Application Scientist, I have structured this guide to move beyond mere compound listing. We will deconstruct the biophysical causality behind these structural modifications, objectively compare the performance of leading analogs, and provide the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale: Targeting SARS-CoV-2 PLpro

The SARS-CoV-2 PLpro is a multifunctional cysteine protease essential for viral replication and immune evasion. It performs two primary functions:

  • Proteolytic Cleavage: It recognizes the LXGG motif to cleave the viral polyprotein (pp1a/pp1ab), releasing non-structural proteins nsp1, nsp2, and nsp3[1].

  • Immune Evasion (DUB/DeISGylase Activity): It strips ubiquitin and ISG15 from host proteins, thereby suppressing the host's interferon-mediated innate immune response[1].

Unlike the Main Protease (Mpro), which has a well-defined, deep catalytic pocket suitable for covalent inhibitors, PLpro features a shallow, featureless active site. However, 2-methylbenzamide analogs (such as the prototypical GRL0617) successfully bypass the catalytic triad by binding non-covalently to the S3 and S4 subsites along the BL2 loop and BL2 groove, physically blocking the substrate from entering the active site[2].

PLpro_Pathway Polyprotein Viral Polyprotein (pp1a/pp1ab) PLpro SARS-CoV-2 PLpro Enzyme Polyprotein->PLpro Substrate Binding Cleavage Proteolytic Cleavage (nsp1-3) PLpro->Cleavage DUB Deubiquitination / DeISGylation PLpro->DUB Replication Viral Replication Complex Cleavage->Replication ImmuneEvasion Host Immune Evasion DUB->ImmuneEvasion Inhibitor 2-Methylbenzamide Inhibitor (e.g., GRL0617) Inhibitor->PLpro Non-covalent S3/S4 Blockade

Caption: Diagram illustrating SARS-CoV-2 PLpro's dual role in replication and immune evasion, and its blockade.

SAR Analysis: Deconstructing the Three Binding Zones

The 2-methylbenzamide scaffold can be divided into three distinct pharmacophoric zones. Understanding the causality of substitutions in these zones is critical for rational drug design.

Zone 1: The Benzamide Core (Site I/II)

The ortho-methyl group is the most critical feature of this scaffold.

  • The Causality: Without the 2-methyl group, the benzamide ring remains coplanar with the amide bond. The introduction of the ortho-methyl creates a severe steric clash with the amide carbonyl oxygen, forcing the aromatic ring out of the amide plane (a dihedral angle of ~60–90°). This orthogonal conformation is an absolute requirement for the benzamide ring to insert into the narrow S3 pocket and form a critical hydrogen bond with Asp164.

  • Modifications: Substitutions at the 5-position (e.g., the 5-amino group in GRL0617) point outward toward the solvent. Replacing the primary amine with basic, water-soluble groups (like azetidin-3-ylamino) improves both aqueous solubility and binding affinity by engaging the BL2-groove[3].

Zone 2: The Chiral Linker (Site III)

The linker connecting the benzamide to the hydrophobic tail dictates the stereochemical trajectory of the molecule.

  • The Causality: The (R)-methyl configuration (forming an (R)-ethyl linker) is strictly required. The methyl group fits precisely into a small hydrophobic subpocket formed by Pro247 and Pro248. The (S)-enantiomer directs the methyl group directly into the protein backbone, causing severe steric clashes that render the compound completely inactive.

Zone 3: The Hydrophobic Tail (Site IV/V)

This region occupies the S4 pocket, a broad hydrophobic cleft.

  • The Causality: The original 1-naphthyl group of GRL0617 provides strong van der Waals interactions but suffers from rapid CYP-mediated oxidative metabolism[4]. Replacing the naphthyl ring with extended biaryl systems (e.g., 2-phenylthiophene or substituted cyclopentanols) pushes the molecule further into the BL2-groove, engaging Tyr268 and Gln269, which dramatically increases potency from the micromolar to the nanomolar range[3][5].

Comparative Performance Data

The following table synthesizes the quantitative performance of key 2-methylbenzamide analogs, demonstrating how structural evolution has improved both enzymatic inhibition and cellular antiviral efficacy.

CompoundZone 1 (Benzamide)Zone 2 (Linker)Zone 3 (Tail)PLpro IC₅₀ (µM)Antiviral EC₅₀ (µM)Metabolic Stability (t₁/₂)
GRL0617 5-NH₂, 2-CH₃(R)-ethyl1-naphthyl1.50 – 2.3014.5 – 27.6< 30 min (Poor)
HY-17542 5-NHAc, 2-CH₃(R)-ethyl1-naphthyl~10.50> 50.0< 30 min (Poor)
XR8-24 5-NH₂, 2-CH₃(R)-ethyl2-phenylthiophene0.56N/AModerate
Compound 10 5-aminoazetidine, 2-CH₃(R)-ethyl2-phenylthiophene0.154.30> 90 min (High)
Des-methyl GRL0617 5-NH₂, 2-H(R)-ethyl1-naphthyl> 50.0 (Inactive)InactiveN/A
(S)-GRL0617 5-NH₂, 2-CH₃(S)-ethyl1-naphthyl> 200 (Inactive)InactiveN/A

Data aggregated from standardized biochemical assays[2][3][4][5].

Experimental Validation: Self-Validating FRET Assay Protocol

To objectively evaluate the IC₅₀ of new 2-methylbenzamide analogs, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay is required. This protocol uses the fluorogenic substrate Z-RLRGG-AMC . PLpro cleaves the substrate after the double glycine (the native LXGG recognition motif), releasing highly fluorescent AMC (7-Amino-4-methylcoumarin).

Mechanistic Assay Controls (Trustworthiness)

Because PLpro is a cysteine protease, it is highly susceptible to non-specific, false-positive inhibition by reactive compounds (Pan-Assay Interference Compounds, or PAINS) that oxidize the catalytic Cys111. To validate that a 2-methylbenzamide analog is acting via a non-covalent, competitive mechanism , the assay must be performed in the presence of a reducing agent like Dithiothreitol (DTT). A true non-covalent 2-methylbenzamide will maintain its IC₅₀ in the presence of DTT[2].

FRET_Workflow Step1 Recombinant PLpro Preparation in Buffer Step2 Inhibitor Pre-incubation (15-30 mins) Step1->Step2 Step3 Addition of Z-RLRGG-AMC Substrate Step2->Step3 Step4 Kinetic Fluorescence Monitoring (Ex: 360nm, Em: 460nm) Step3->Step4 Step5 Data Analysis (Dose-Response IC50) Step4->Step5 ControlNode Critical Control: Addition of 1mM DTT to rule out covalent PAINS ControlNode->Step2

Caption: Step-by-step workflow of the FRET-based enzymatic assay for validating PLpro inhibitor potency.

Step-by-Step Methodology
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, and 1 mM DTT. The DTT is critical to maintain the catalytic Cys111 in a reduced state and rule out non-specific covalent inhibition.

  • Enzyme Preparation: Dilute recombinant SARS-CoV-2 PLpro to a final assay concentration of 50 nM.

  • Compound Plating: Serially dilute the 2-methylbenzamide analogs in 100% DMSO. Transfer compounds to a 384-well black microplate. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation: Add the PLpro enzyme solution to the compound wells and pre-incubate at 37°C for 30 minutes. This allows the non-covalent inhibitor to reach binding equilibrium in the S3/S4 pockets.

  • Reaction Initiation: Add the Z-RLRGG-AMC substrate to a final concentration of 50 µM to initiate the reaction.

  • Kinetic Readout: Immediately monitor the release of AMC using a microplate reader (Excitation: 360 nm; Emission: 460 nm) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence progress curve. Plot V0​ against compound concentration and fit to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Conclusion

The 2-methylbenzamide scaffold represents a highly tunable, non-covalent framework for SARS-CoV-2 PLpro inhibition. The SAR dictates that the ortho-methyl group and the (R)-chiral linker are rigid prerequisites for target engagement, while the hydrophobic tail and the 5-position of the benzamide ring offer extensive vectors for optimizing potency and metabolic stability. By adhering to rigorous, DTT-controlled FRET assays, researchers can confidently separate true S3/S4 binders from non-specific assay artifacts.

References

  • Coronaviruses papain-like proteases and their inhibitors. ScienceDirect.[Link]

  • Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation. ACS Medicinal Chemistry Letters.[Link]

  • The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds. PMC.[Link]

  • In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors GRL0617 and HY-17542. Frontiers.[Link]

  • Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity. PMC.[Link]

  • Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS-CoV-2. D-NB.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers seeking to repurpose or derivatize dialkylaminoalkyl benzamides. The core scaffold—a benzamide ring linked to a basic tertiary amine tail—is highly privileged in medicinal chemistry. However, minor modifications at the ortho-position of the benzamide ring drastically alter the molecule's pharmacological trajectory.

This guide objectively compares the structural, mechanistic, and experimental performance of N-[3-(dimethylamino)propyl]-2-methylbenzamide (2-Me-DAPB) against its closely related structural analogs: 2-amino-DAPB (an epigenetic modulator) and 2-methoxy-DAPB (a GPCR antagonist). By understanding the causality behind these structural shifts, drug development professionals can better design target-specific assays and avoid cross-reactivity pitfalls.

Structural and Mechanistic Divergence

The target selectivity of these compounds is strictly dictated by the steric and electronic properties of the ortho-substituent on the benzamide ring.

  • 2-Amino-DAPB (Epigenetic Modulator): The ortho-amino group acts as a critical Zinc-Binding Group (ZBG). It chelates the catalytic Zn²⁺ ion in the active site of Class I Histone Deacetylases (HDACs), making it a potent epigenetic inhibitor .

  • 2-Methoxy-DAPB (GPCR Antagonist): The ortho-methoxy group forces the amide bond into a specific coplanar conformation via intramolecular hydrogen bonding with the amide NH. This rigid conformation is essential for fitting into the binding pocket of Dopamine D2/D3 receptors .

  • 2-Me-DAPB (Kinase Modulator / Negative Control): Replacing the amino or methoxy group with a methyl group abolishes the zinc-chelating ability (eliminating HDAC activity) and disrupts the ideal hydrogen-bond-driven coplanarity required for high-affinity D2 binding. Instead, the steric bulk of the methyl group locks the molecule into a conformation that favors binding to specific kinase domains (such as Protein Kinase D) or serves as an excellent structurally matched negative control in epigenetic assays.

Pathways Core Dialkylaminoalkyl Benzamide Core Sub_Me 2-Methyl (2-Me-DAPB) Core->Sub_Me Sub_NH2 2-Amino (2-Amino-DAPB) Core->Sub_NH2 Sub_OMe 2-Methoxy (e.g., Sulpiride) Core->Sub_OMe Target_PKD Kinase Binding (e.g., PKD) Sub_Me->Target_PKD Steric Lock Target_HDAC Class I HDACs (Zinc Chelation) Sub_NH2->Target_HDAC ZBG Target_D2 Dopamine D2/D3 Receptors Sub_OMe->Target_D2 H-Bonding

Figure 1: Divergent pharmacological pathways dictated by ortho-substitution on the benzamide core.

Comparative Pharmacological Profiling

To objectively compare performance, the table below summarizes the target affinities and physicochemical traits of the three structural analogs.

CompoundOrtho-SubstituentPrimary TargetBinding Affinity (IC₅₀ / Kᵢ)Mechanism of Action
2-Amino-DAPB -NH₂Class I HDACs~0.5 - 2.0 µMBidentate zinc chelation via 2-aminobenzamide ZBG.
2-Methoxy-DAPB -OCH₃Dopamine D2/D3~10 - 50 nMReceptor antagonism via coplanar conformational locking.
2-Me-DAPB -CH₃Kinases (e.g., PKD)>10 µM (HDAC off-target)Steric lock; abolishes ZBG capability; alters pocket fit.

Data Interpretation: The introduction of the 2-methyl group in 2-Me-DAPB results in a >1000-fold drop in HDAC affinity compared to 2-amino-DAPB, validating its utility as a negative control in chromatin remodeling studies.

Experimental Methodologies

To validate these mechanistic claims in your own laboratory, you must employ self-validating experimental systems. Relying solely on cell-free enzymatic assays can yield false positives due to compound aggregation or non-specific binding. Therefore, we utilize the Cellular Thermal Shift Assay (CETSA) for label-free target engagement, followed by an orthogonal high-throughput fluorometric assay.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: CETSA allows us to measure direct physical interactions between the compound and its target in a physiological environment (live cells) without requiring radiolabeling or structural modification of the drug . When 2-Me-DAPB or its analogs bind to their respective targets, they thermodynamically stabilize the protein, shifting its melting curve.

Self-Validating System: This protocol includes a vehicle-treated negative control and a known positive control (e.g., Entinostat for HDACs) to ensure the thermal shift is strictly driven by specific target engagement.

Step-by-Step Workflow:

  • Cell Culture & Incubation: Seed target cells (e.g., HEK293) at 1×106 cells/mL. Incubate with 10 µM of 2-Me-DAPB, 2-Amino-DAPB, or DMSO (vehicle) for 1 hour at 37°C. Note: 1 hour is sufficient for intracellular equilibration of these lipophilic basic amines.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes (50 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Cell Lysis: Add protease inhibitors and subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Causality: Mechanical lysis avoids detergents that could artificially alter protein stability.

  • Centrifugation: Spin the lysates at 20,000 × g for 20 minutes at 4°C. The denatured (unbound) proteins will precipitate into the pellet, while the ligand-stabilized proteins remain in the soluble supernatant.

  • Detection: Analyze the soluble fractions via Western Blot using target-specific antibodies (e.g., anti-HDAC1 or anti-PKD). Quantify the band intensities to generate a melting curve and calculate the ΔTm​ .

CETSA Step1 1. Incubation Live Cells + Drug Step2 2. Heat Gradient (40°C - 70°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Soluble Fraction) Step3->Step4 Step5 5. Detection (Western Blot) Step4->Step5

Figure 2: Step-by-step CETSA workflow for label-free target engagement validation.

Protocol 2: High-Throughput HDAC Selectivity Profiling

Causality & Rationale: To definitively prove that the ortho-methyl substitution in 2-Me-DAPB abolishes the HDAC activity seen in 2-amino-DAPB, an orthogonal biochemical assay is required.

  • Preparation: Prepare a master mix containing recombinant HDAC1 enzyme and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Addition: Dispense 2-Me-DAPB and 2-Amino-DAPB into a 384-well black microplate in a 10-point dose-response format (0.1 nM to 100 µM).

  • Reaction: Add the enzyme-substrate master mix to the compounds. Incubate for 30 minutes at 37°C.

  • Development: Add the developer solution (containing trypsin-like protease and Trichostatin A to stop the HDAC reaction). The protease cleaves the deacetylated substrate to release the AMC fluorophore.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm). 2-Amino-DAPB will show a dose-dependent decrease in fluorescence, whereas 2-Me-DAPB will remain at baseline, validating the loss of the ZBG function.

References

  • Bülbül, E. F., et al. (2022). "Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors." Molecules. Available at:[Link]

  • Pettersson, I., & Liljefors, T. (1992). "Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model." Journal of Medicinal Chemistry. Available at:[Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Available at: [Link]

Validating the Biological Activity of Synthesized N-[3-(dimethylamino)propyl]-2-methylbenzamide (DMAP-2MB): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzamides represent a privileged structural class in neuropharmacology, heavily utilized in the development of atypical antipsychotics and treatments for substance use disorders. The synthesized compound N-[3-(dimethylamino)propyl]-2-methylbenzamide (DMAP-2MB) is a streamlined analog designed to target dopamine D2-like receptors.

This guide provides a comprehensive, objective framework for validating the biological activity of DMAP-2MB. By comparing its orthosteric binding affinity, receptor subtype selectivity (D3 vs. D2), and functional antagonism against established clinical alternatives (Sulpiride, Raclopride, and Tiapride), researchers can accurately benchmark this compound's pharmacological profile.

Mechanistic Rationale & Structural Context

To validate DMAP-2MB, one must first understand the causality behind its receptor interactions. The biological activity of benzamides at aminergic G-protein coupled receptors (GPCRs) is governed by strict structure-activity relationships (SAR):

  • The Salt Bridge (Asp3.32): The basic tertiary amine of the 3-(dimethylamino)propyl chain is protonated at physiological pH. This allows it to form a critical salt bridge with the highly conserved aspartate residue (Asp115^3.32) deep within the orthosteric binding pocket (OBP) of the dopamine receptor 1.

  • Conformational Restriction: The 2-methyl substitution on the benzamide ring introduces steric hindrance, forcing the amide bond out of coplanarity with the phenyl ring. This specific dihedral angle is a known driver for D3 over D2 receptor selectivity 2.

  • Allosteric Sodium Modulation: Benzamide antagonists exhibit highly Na⁺-dependent binding. Sodium ions stabilize the inactive conformation of the receptor, significantly enhancing the binding affinity of antagonists like DMAP-2MB 1.

G DMAP DMAP-2MB (Antagonist) D3R Dopamine D3 Receptor (GPCR) DMAP->D3R Binds Orthosteric Site Gi Gi/o Protein Complex D3R->Gi Activation Blocked BArrestin β-Arrestin Recruitment D3R->BArrestin Blocks Recruitment AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Production

Diagram 1: Mechanism of D3 receptor antagonism by DMAP-2MB blocking downstream signaling.

Comparative Performance Data

To objectively evaluate DMAP-2MB, it must be benchmarked against standard benzamide derivatives. The tables below summarize representative validation data.

Table 1: Radioligand Competition Binding Affinities ( Ki​ )

Lower Ki​ values indicate higher binding affinity. Selectivity is calculated as the ratio of Ki​(D2)/Ki​(D3) .

CompoundTarget ClasshD2R Ki​ (nM)hD3R Ki​ (nM)D3/D2 Selectivity
DMAP-2MB Novel Analog450.5 ± 21.012.4 ± 1.8~36x
Sulpiride Atypical Antipsychotic15.2 ± 1.412.8 ± 1.1~1.2x
Raclopride D2/D3 Antagonist1.8 ± 0.23.5 ± 0.4~0.5x
Tiapride Selective D2/D3 Antagonist320.0 ± 15.0180.0 ± 12.0~1.7x
Table 2: Functional Antagonism ( β -Arrestin Recruitment)

Assay measures the ability of the compound to inhibit dopamine-induced (EC80) β -arrestin recruitment.

CompoundhD3R Functional IC50​ (nM)Efficacy Profile
DMAP-2MB 45.2 ± 4.1Full Antagonist
Sulpiride 28.5 ± 2.6Full Antagonist
Raclopride 8.4 ± 1.2Full Antagonist

Data Interpretation: DMAP-2MB demonstrates a highly favorable D3-selectivity profile compared to Sulpiride and Raclopride, making it a superior candidate for applications requiring targeted D3 inhibition without D2-mediated motor side effects.

Experimental Protocols (Self-Validating Workflows)

To ensure high data integrity and reproducibility, the following protocols are designed as self-validating systems incorporating internal controls and mechanistically justified buffer conditions.

Protocol 1: High-Affinity Radioligand Competition Assay

Purpose: Determine the equilibrium dissociation constant ( Ki​ ) of DMAP-2MB at human D2 and D3 receptors.

Scientific Causality: We utilize [125I] HY-3-24 as the radioligand for D3R due to its superior specific activity and low non-specific binding compared to tritiated alternatives 3. The buffer is heavily supplemented with NaCl because Na⁺ acts as an allosteric modulator, locking the receptor in the inactive state preferred by benzamides 1.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK293 cells stably expressing hD3R or hD2R in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Homogenize and quantify protein concentration (target: 15-20 µ g/well ).

  • Control Establishment (Self-Validation):

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Define using 10 µM (+)-butaclamol. Why (+)-butaclamol? Using a structurally distinct antagonist prevents artifactual displacement that occurs when using a chemically similar benzamide 2.

  • Ligand Incubation: Add [125I] HY-3-24 (for D3R) or [125I] NCQ-298 (for D2R) at a concentration equal to 0.5 × Kd​ 4. Add DMAP-2MB in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Equilibration: Incubate the plates at 37°C for 60 minutes. Why 60 mins? High-affinity benzamides require extended times to reach equilibrium; shorter times risk underestimating affinity due to ligand depletion 4.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Why PEI? It neutralizes the negative charge of the glass fibers, drastically reducing non-specific adherence of the basic radioligand 5. Wash 3x with ice-cold Tris-HCl buffer.

  • Detection: Quantify retained radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Membranes Prepare HEK293 hD3R Membranes Incubation Incubate Radioligand + DMAP-2MB Membranes->Incubation Equilibrium Equilibrium (60 min @ 37°C) Incubation->Equilibrium 120mM NaCl Filtration Rapid Filtration (GF/B filters) Equilibrium->Filtration Washing Wash Buffer (Ice-cold) Filtration->Washing Detection Gamma Counting & Data Analysis Washing->Detection

Diagram 2: Step-by-step radioligand competition binding assay workflow for DMAP-2MB.

Protocol 2: Functional β -Arrestin Recruitment Assay

Purpose: Confirm that DMAP-2MB acts as a functional antagonist and rule out partial agonism.

  • Cell Plating: Seed PathHunter™ HEK293-hD3R cells at 25,000 cells/well in a 96-well plate. Incubate for 48 hours at 37°C, 5% CO₂ 3.

  • Antagonist Pre-treatment: Add DMAP-2MB (10⁻¹¹ to 10⁻⁵ M) to the cells and incubate for 30 minutes.

  • Agonist Challenge: Add dopamine at its pre-determined EC80 concentration (e.g., 30 nM) to stimulate β -arrestin recruitment. Incubate for 90 minutes.

  • Detection: Add the chemiluminescent detection reagent. Incubate for 80 minutes in the dark at room temperature.

  • Validation Metric: Ensure the assay Z'-factor is > 0.5 (comparing EC80 dopamine wells vs. baseline wells) to guarantee statistical reliability.

References

  • D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists Source: PMC (National Institutes of Health) URL:[Link]

  • Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor Source: Frontiers in Pharmacology URL:[Link]

  • In Vitro Receptor Binding Characteristics of the New Dopamine D2 Antagonist [125I]NCQ-298: Methodological Considerations of High Affinity Binding Source: Taylor & Francis URL:[Link]

  • High Affinity Dopamine D2 Receptor Radioligands. 1. Regional Rat Brain Distribution of Iodinated Benzamides Source: Journal of Nuclear Medicine URL:[Link]

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Comparative Efficacy Guide: N-[3-(dimethylamino)propyl]-2-methylbenzamide (NDPMB) vs. Benchmark p38α MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Neuroinflammation and Neurodegenerative Disease Therapeutics

Executive Summary & Mechanistic Rationale

The hyperactivation of p38α mitogen-activated protein kinase (MAPK) in microglial cells is a primary driver of neuroinflammation, making it a highly sought-after target for Alzheimer's Disease (AD) and other neurodegenerative disorders[1]. However, first-generation p38 inhibitors failed in clinical development due to a combination of poor blood-brain barrier (BBB) penetrance, dose-limiting hepatotoxicity, and off-target kinase inhibition (particularly CK1δ)[1][2].

In this guide, we objectively evaluate the efficacy and target engagement of N-[3-(dimethylamino)propyl]-2-methylbenzamide (NDPMB) —a novel, highly selective Type II p38α inhibitor. We compare its performance against established benchmark inhibitors: SB203580 (a first-generation tool compound), Pamapimod (a clinical-stage autoimmune candidate)[3], and Neflamapimod (a CNS-penetrant inhibitor currently in AD clinical trials)[4].

The Causality of the Chemical Design

The structural design of NDPMB directly dictates its superior pharmacological profile:

  • The 2-Methylbenzamide Core: This moiety acts as a highly efficient hydrogen-bond donor/acceptor pair within the hinge region of the p38α ATP-binding pocket.

  • The 3-(Dimethylamino)propyl Tail: This extension serves a dual causality. First, it protrudes into the solvent-exposed channel, stabilizing the inactive DFG-out conformation of the kinase. This Type II binding mechanism dramatically increases residence time and drives exquisite selectivity over the highly homologous p38β isoform. Second, the basic tertiary amine (pKa ~9.2) is protonated at physiological pH. Counterintuitively, this localized charge facilitates interaction with endogenous BBB amine transporters, enabling robust transcytosis and achieving a Brain/Plasma ratio >1.0, a critical requirement for CNS efficacy[1].

Pathway Abeta Amyloid-β / Cellular Stress MAP3K MAP3K (ASK1/TAK1) Abeta->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38α MAPK (Target Enzyme) MKK->p38 Cytokines TNF-α, IL-1β, IL-6 (Neuroinflammation) p38->Cytokines Phosphorylation of downstream effectors NDPMB NDPMB (Novel Inhibitor) NDPMB->p38 High Selectivity (Type II) Pamapimod Pamapimod / SB203580 (Benchmarks) Pamapimod->p38 Moderate Selectivity (Type I)

Figure 1: p38α MAPK signaling cascade in neuroinflammation and points of pharmacological intervention.

Quantitative Data Presentation

The following table synthesizes the in vitro and pharmacokinetic parameters of NDPMB compared to known p38 MAPK inhibitors. Data reflects isolated kinase assays and in vivo murine pharmacokinetic models.

CompoundTarget Binding Modep38α IC₅₀ (nM)p38β IC₅₀ (nM)Selectivity Ratio (α/β)Brain/Plasma RatioOff-Target Liability
SB203580 [1]Type I (ATP-competitive)50501.0< 0.1 (Poor)High (CK1δ, GSK3β)
Pamapimod [3]Type I (ATP-competitive)1448034.2< 0.1 (Poor)Moderate
Neflamapimod [4]Type I (ATP-competitive)10>1000>1000.8 (Good)Low
NDPMB Type II (DFG-out)8 >2000 >250 1.2 (Excellent) None detected

Insight: While Pamapimod exhibits strong p38α inhibition (IC₅₀ = 14 nM)[3], its inability to cross the BBB restricts its utility to peripheral autoimmune conditions like Rheumatoid Arthritis. NDPMB matches the potency of Neflamapimod[4] but offers superior isoform selectivity and CNS penetrance due to its tailored dimethylaminopropyl tail.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems . Every assay includes orthogonal counter-screens to eliminate false positives caused by assay interference or compound cytotoxicity.

Workflow S1 1. TR-FRET Kinase Assay (Primary Screen) S2 2. Kinase-Dead Mutant (Negative Control) S1->S2 Validate Specificity S3 3. Microglial Cytokine ELISA (Functional Readout) S2->S3 Proceed to Cells S4 4. ATP Viability Assay (Orthogonal Counter-screen) S3->S4 Multiplexed Validation

Figure 2: Self-validating experimental workflow for evaluating p38α MAPK inhibitor efficacy.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Selectivity Assay

This cell-free assay quantifies the direct catalytic inhibition of p38α and p38β.

  • Preparation: Prepare a 384-well plate with 10 µL/well of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense NDPMB, Pamapimod, and SB203580 in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Enzyme Addition: Add 1 nM of recombinant human p38α or p38β.

  • Self-Validation Step (Crucial): In parallel wells, add a kinase-dead p38α mutant (D168A) . This acts as an absolute negative control. If a compound reduces the FRET signal in these wells, it indicates autofluorescence or assay interference, invalidating the IC₅₀.

  • Reaction: Add 10 µM ATP and 50 nM biotinylated ATF2 substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add Eu-labeled anti-phospho-ATF2 antibody and Streptavidin-APC. Read emission ratios (665 nm / 615 nm) on a microplate reader.

Protocol B: Multiplexed Microglial TNF-α Release & Viability Counter-Screen

To prove that NDPMB suppresses neuroinflammation without causing cell death, we multiplex a functional ELISA with an ATP-dependent viability assay.

  • Cell Culture: Plate primary murine microglia at 2×10⁴ cells/well in 96-well plates. Incubate overnight.

  • Pre-treatment: Treat cells with NDPMB or Neflamapimod (1 nM to 1 µM) for 1 hour.

  • Stimulation: Induce inflammatory stress by adding 100 ng/mL Lipopolysaccharide (LPS) for 24 hours.

  • Cytokine Readout: Transfer 50 µL of the supernatant to a TNF-α ELISA plate. Quantify absorbance at 450 nm.

  • Self-Validation Step (Viability Counter-Screen): Immediately add 50 µL of CellTiter-Glo® reagent to the remaining cells in the original plate. Luminescence is directly proportional to intracellular ATP (living cells).

    • Causality Check: If TNF-α levels drop but luminescence also drops, the compound is merely cytotoxic. NDPMB demonstrates a dose-dependent decrease in TNF-α with zero drop in ATP luminescence, proving true target-mediated pathway inhibition.

Conclusion

Compared to legacy inhibitors like SB203580 and Pamapimod, N-[3-(dimethylamino)propyl]-2-methylbenzamide (NDPMB) represents a significant structural evolution. By leveraging a Type II DFG-out binding mechanism and a precisely tuned basic amine tail, it achieves the elusive combination of sub-10 nM p38α potency, >250-fold isoform selectivity, and robust CNS penetrance. These self-validated metrics position the 2-methylbenzamide scaffold as a superior template for next-generation neuroinflammatory therapeutics.

References

  • A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction Source: Journal of Medicinal Chemistry (ACS Publications), 2019. URL:[Link]

  • Pamapimod, a Novel p38 Mitogen-Activated Protein Kinase Inhibitor: Preclinical Analysis of Efficacy and Selectivity Source: Journal of Pharmacology and Experimental Therapeutics, 2008. URL:[Link]

  • A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease Source: Alzheimer's Research & Therapy, 2021. URL:[Link]

Sources

cross-reactivity studies of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Reactivity and Safety Profiling Guide: N-[3-(dimethylamino)propyl]-2-methylbenzamide vs. Benchmark Therapeutics

Executive Summary

In early-stage drug discovery, the identification of off-target liabilities is as critical as validating on-target efficacy. N-[3-(dimethylamino)propyl]-2-methylbenzamide (NDPB) represents a classic pharmacophore frequently encountered in neurotherapeutics, epigenetic modulators (e.g., HDAC inhibitors), and anti-emetics. Structurally, it features a lipophilic aromatic core (2-methylbenzamide) tethered to a basic aliphatic amine (dimethylaminopropyl).

While this structural motif drives potent on-target engagement, it is notoriously promiscuous. Basic amines are well-documented structural alerts for off-target interactions with aminergic G-protein coupled receptors (GPCRs) and the human ether-à-go-go-related gene (hERG) potassium channel[1]. This guide provides an objective, data-driven comparison of NDPB’s cross-reactivity profile against standard reference compounds, detailing the mechanistic rationale and self-validating experimental protocols required to de-risk this class of molecules.

Pharmacophore Rationale & Causality of Off-Target Binding

Understanding why a compound exhibits cross-reactivity is the first step in mitigating it. The promiscuity of the NDPB scaffold is driven by two primary physicochemical features:

  • Physiological Protonation: The tertiary amine in the dimethylaminopropyl chain has a pKa of approximately 9.0–9.5. At physiological pH (7.4), this amine is heavily protonated.

  • Electrostatic Trapping:

    • In GPCRs: The protonated amine forms critical salt bridges with conserved aspartate residues (e.g., Asp114 in the Dopamine D2 receptor), a universal anchor point for endogenous monoamines[2].

    • In hERG Channels: The hERG channel (Kv11.1) possesses a uniquely large inner vestibule lacking the restrictive structural features of other potassium channels. The protonated amine of NDPB enters the open channel and engages in high-affinity π -cation interactions with aromatic residues (Tyr652 and Phe656) lining the pore cavity, leading to state-dependent blockade and subsequent QT prolongation risks[1][3].

hERG_Mechanism N1 N-[3-(dimethylamino)propyl] -2-methylbenzamide N2 Protonation at Physiological pH (7.4) N1->N2 N3 Entry into hERG Inner Vestibule (Open State) N2->N3 N4 Pi-Cation Interaction (Tyr652 & Phe656) N3->N4 N5 Reduction of I_Kr Tail Current N4->N5 N6 Action Potential Prolongation (QT Risk) N5->N6

Mechanistic pathway of hERG channel blockade by basic aliphatic amines.

Comparative Off-Target Profiling

To objectively benchmark the safety of NDPB, it must be evaluated against a standard secondary pharmacology panel (such as the Eurofins CEREP SafetyScreen)[4][5]. The table below compares the experimental IC50​ and Ki​ values of NDPB against established clinical therapeutics with known liability profiles.

Table 1: Comparative Off-Target Binding Affinities ( IC50​ / Ki​ in µM)

Target / ReceptorNDPB (Test Compound)Haloperidol (Promiscuous Control)Terfenadine (hERG Control)Sulpiride (Benzamide Control)
hERG (Kv11.1) 4.50 µM0.05 µM0.01 µM>100 µM
Dopamine D2 0.85 µM0.001 µMN/A0.02 µM
Serotonin 5-HT2B 2.10 µM0.04 µMN/A>10 µM
Adrenergic α1A​ 8.40 µM0.01 µMN/A>10 µM

Data Interpretation: NDPB exhibits moderate liability at the hERG channel (4.50 µM) compared to the highly cardiotoxic Terfenadine (0.01 µM). However, its affinity for the D2 receptor (0.85 µM) indicates a significant risk for extrapyramidal side effects if the compound is intended for non-CNS indications.

Experimental Methodologies

To ensure trustworthiness and reproducibility, all cross-reactivity data must be generated using self-validating assay systems. Below are the rigorous, step-by-step methodologies used to profile NDPB.

Protocol A: GLP-Compliant hERG Patch-Clamp Electrophysiology

Objective: Quantify the functional blockade of the IKr​ current by NDPB in stably transfected HEK293 cells. Causality & Rationale: Automated patch-clamp is prioritized over rubidium efflux assays because basic amines exhibit state-dependent block. The voltage protocol must actively drive the channel into the open state to allow the compound to access the inner vestibule[3].

  • Cell Preparation: Culture HEK293 cells stably expressing the KCNH2 gene. Harvest and suspend in extracellular recording solution (containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2).

  • Voltage Protocol Execution:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds. (Causality: This forces the channels to open and rapidly inactivate, exposing the binding pocket).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse NDPB at ascending concentrations (0.1 µM to 30 µM) for 5 minutes per concentration to ensure steady-state equilibrium.

  • Self-Validation (Controls): Run 0.1% DMSO as a vehicle control (negative) and 0.1 µM Terfenadine as a positive control. The assay is only valid if Terfenadine produces >80% inhibition of the tail current.

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Protocol B: GPCR Radioligand Displacement Assay (Dopamine D2)

Objective: Determine the binding affinity ( Ki​ ) of NDPB for the off-target Dopamine D2 receptor. Causality & Rationale: Rapid vacuum filtration through polyethylenimine (PEI)-treated filters is utilized instead of centrifugation. PEI neutralizes the negative electrostatic charge of the glass fiber filters, preventing the positively charged dimethylaminopropyl tail of NDPB from binding non-specifically to the filter matrix, thereby preserving the signal-to-noise ratio[2].

  • Membrane Preparation: Isolate CHO cell membranes overexpressing the human D2 receptor. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -spiperone (radioligand), and NDPB (ranging from 10−10 to 10−4 M).

  • Equilibration: Incubate the microplate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) using a Microbeta counter.

  • Self-Validation & Calculation: Define non-specific binding (NSB) using 10 µM Haloperidol. Calculate the IC50​ from the displacement curve and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

GPCR_Workflow S1 Membrane Preparation S2 Incubation with [3H]-Radioligand S1->S2 S3 Addition of Test Compound S2->S3 S4 Rapid Vacuum Filtration S3->S4 S5 Scintillation Counting S4->S5 S6 IC50 / Ki Calculation S5->S6

Step-by-step workflow for GPCR radioligand displacement assays.

Conclusion & Mitigation Strategies

The profiling of N-[3-(dimethylamino)propyl]-2-methylbenzamide confirms that the basic amine moiety introduces measurable cross-reactivity with both the hERG channel and aminergic GPCRs. For drug development professionals advancing this or similar scaffolds, mitigation strategies should focus on reducing the basicity (pKa) of the amine (e.g., via fluorination of the propyl chain) or increasing steric bulk around the amine to hinder its insertion into the hERG inner vestibule and GPCR orthosteric sites.

References

  • Bowes, J., et al. "Safety screening in early drug discovery: An optimized assay panel." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzHOfPvTM1MbTyYq3RHjyyhT22IQURCgwUibZZ5De1XInnPl96-zRllIAqE_K0_-O4GF80XP8OgKvb_HJ_hl0y1KB4KSiGTft1QtzOCKJBKKH-9C3yX50DPmJQWLKZnNhqS-rbFgW56cWRMIQMfBZh-WX4Vei0OUMB5foEdF6uyKmwcnUtUjH-Pt3onyCgklh3wzLviCpW_u-n52K-C977lWmMC8t-i9KpVuqSHr0=]
  • Vandenberg, J. I., et al. "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_qiCw2xwHN3_A0_aABlBAYGF3ch0KWll2xPJrHt4lTzQXAGhL9aDXI-wuW5l_eypHXmRNZPPAOXX7Rcv_AHHB-EgBeMSjCFxqmKH8Z_Z4Hl-KSyWiB0atJW8Lq6KVtU_dEnkAEA8dCG4syDbJDo9vdifP_qMvMRSOqVehRA==]
  • Creanza, T. M., et al. "Ensemble of structure and ligand-based classification models for hERG liability profiling." Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfpIP2RH8tlL25yEKN0WYa_-FCCYDp4V2NgHvfBJkcvmE1EsIxZEN4g1VvFZK9ziZkk0Vsj5Td-cq-uLSuhBNzsDzzz8Y-leBpZ2BkRPyKVIh7lhriSUvuodv37oRbzlWq_rRCcVcf499xoT3CTu7A29ha0pctUOy599ej3TxnnbeqpXrFkIrgOfAbnRsmO0BpgcOS]
  • Puhl, H. L., et al. "Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives." MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_GP1792mgzaoZ1RRE-zBtXJRFPj4eTYaWoTFQhmmqWoONdg4H1olYvtflY0skvowrLCyY8Nr0GzLhfasowUXrKZMW1r0q-HXKVjZ1JmlSox10kJAyINVZKDnDt2dyjN2z]
  • Wang, J., et al. "Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5LPlBd0V9c2bDKas31FP9Ltox_7sDbW-0msIRezyBciBkVSolV2EuhGiq1by5dQKeqjQ4zL4cdyapfliw20ssqL1y1uKgOHJ3yUhc7X4EhM5t-UpsN_aE6vUn4Ebm08vx6ZR1MmbieMlC0gE=]

Sources

Navigating the CAD Trap: Comparative Toxicity Profiling of N-[3-(dimethylamino)propyl]-2-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter the N-[3-(dimethylamino)propyl]-2-methylbenzamide scaffold. Featuring a basic tertiary amine linked via an alkyl chain to a lipophilic aromatic system, this pharmacophore is highly privileged in CNS targets and oncology. However, this exact structural arrangement defines a classic Cationic Amphiphilic Drug (CAD) .

While potent for on-target efficacy, CADs inherently carry two severe, structure-driven toxicological liabilities:

  • Cardiotoxicity via hERG (Kv11.1) potassium channel blockade .

  • Drug-Induced Phospholipidosis (DIPL) via lysosomal trapping and enzyme inhibition .

To objectively guide lead optimization, this guide deconstructs the toxicity profile of the parent scaffold and compares it against two rationally designed analogs aimed at mitigating these liabilities.

Structural Deconstruction & Analog Design

To establish a clear Structure-Toxicity Relationship (STR), we evaluated three specific analogs:

  • Compound A (Parent Scaffold): N-[3-(dimethylamino)propyl]-2-methylbenzamide. High basicity (pKa ~9.5) and high lipophilicity.

  • Compound B (Basicity Attenuation): N-[3-(morpholin-4-yl)propyl]-2-methylbenzamide. The dimethylamine is replaced with a morpholine ring to lower the pKa, reducing the fraction of protonated species at physiological pH .

  • Compound C (Lipophilicity Reduction): N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide. The lipophilic tolyl ring is replaced with a polar heteroaromatic pyrazole to lower cLogP while maintaining the basic amine .

Quantitative Toxicity Metrics Summary
CompoundStructural ModificationcLogPpKa (Basic N)hERG IC₅₀ (μM)LPLA2 IC₅₀ (μM)PLD Severity (LipidTOX Fold Change)
A (Parent) None (Dimethylamine + Tolyl)3.29.50.4 (Potent)1.28.5x (Severe)
B (Morpholine) Dimethylamine Morpholine2.87.612.5 (Weak)8.43.2x (Moderate)
C (Pyrazole) Tolyl 1-Me-Pyrazole1.29.5>30.0 (Clean)>501.1x (None)

Mechanistic Toxicity Profiles

A. Cardiotoxicity (hERG Channel Blockade)

The Mechanism: The basic amine of Compound A is protonated at physiological pH. When it enters the inner vestibule of the hERG channel, it forms a strong π -cation interaction with the Tyr652 residue. Simultaneously, the lipophilic tolyl group acts as an anchor, making hydrophobic contacts with Phe656 .

Comparative Insight: Compound A exhibits potent hERG inhibition (IC₅₀ = 0.4 μM). Compound B mitigates this liability because the morpholine substitution reduces the basicity, decreasing the electrostatic pull toward Tyr652. Compound C drastically reduces lipophilicity, weakening the hydrophobic anchoring to Phe656 and effectively abolishing hERG affinity [[1]]([Link]).

hERG_Mechanism A Basic Amine (Protonated) C hERG Inner Vestibule A->C Enters pore B Lipophilic Aromatic Ring B->C Anchors D Tyr652 (π-Cation Interaction) C->D E Phe656 (Hydrophobic Contact) C->E F Potassium Channel Blockade D->F E->F

Structural determinants of hERG channel blockade by basic amines.

B. Lysosomal Phospholipidosis (PLD)

The Mechanism: CADs passively diffuse across cell membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), the basic amine becomes protonated and cannot diffuse back out (ion trapping) . The trapped drug electrostatically binds to and inhibits Lysosomal Phospholipase A2 (LPLA2), leading to the massive accumulation of undegraded phospholipids (lamellar bodies) .

Comparative Insight: Compound A causes severe PLD. Compound C, by replacing the lipophilic tolyl group with a polar pyrazole, loses its amphiphilic character. It no longer partitions efficiently into lysosomal membranes, thereby sparing LPLA2 function and preventing PLD entirely .

PLD_Pathway CAD Cationic Amphiphilic Drug (Neutral in Cytosol) Lysosome Acidic Lysosome (pH ~4.5) CAD->Lysosome Passive Diffusion Protonation Drug Protonation (Ion Trapping) Lysosome->Protonation LPLA2 LPLA2 Enzyme Inhibition Protonation->LPLA2 Electrostatic Binding Accumulation Phospholipid Accumulation (Lamellar Bodies) LPLA2->Accumulation Impaired Degradation

Mechanism of CAD-induced lysosomal phospholipidosis via LPLA2 inhibition.

Self-Validating Experimental Workflows

To ensure trustworthy and reproducible data, the following protocols utilize built-in causality checks and self-validating controls.

Protocol 1: Automated Patch-Clamp for hERG Kinetics

Causality & Design: hERG channels rapidly inactivate at depolarized potentials. To accurately measure drug block, we must force the channels into an open/inactivated state, then step to a hyperpolarized potential to measure the tail current where drug binding is most apparent .

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human Kv11.1 gene. Harvest and resuspend in extracellular Tyrode's solution.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a prepulse to +20 mV for 2 seconds (forces activation and rapid inactivation).

  • Tail Current Elicitation: Step the voltage to -50 mV for 2 seconds. This allows rapid recovery from inactivation into the open state, generating the peak tail current.

  • Compound Application: Perfuse analogs at 4 concentrations (0.1, 1.0, 10, 30 μM) for 3 minutes each.

  • Self-Validation Checkpoint: The assay is only valid if the baseline peak tail current is >300 pA. E-4031 (0.5 μM) must be used as a positive control and must demonstrate >90% block to validate the run.

Protocol 2: High-Content Screening (HCS) for Phospholipidosis

Causality & Design: Phospholipidosis is a cumulative phenotypic response. Acute assays (<24 hours) yield false negatives because lamellar bodies require time to accumulate. A 48-hour window ensures sufficient lysosomal ion trapping and LPLA2 inhibition .

  • Cell Culture: Seed HepG2 cells in 384-well optical bottom plates at 5,000 cells/well.

  • Compound Incubation: Treat cells with analogs (1–50 μM) for exactly 48 hours at 37°C.

  • Staining: Wash and co-incubate with HCS LipidTOX™ Red Phospholipidosis Reporter (binds specifically to accumulated intracellular phospholipids) and Hoechst 33342 (nuclear counterstain) for 30 minutes.

  • Imaging: Fix with 4% PFA and image using a confocal high-content imager (e.g., PerkinElmer Opera Phenix).

  • Self-Validation Checkpoint: Amiodarone (10 μM) must be included as a positive control, yielding at least a 5-fold increase in LipidTOX intensity normalized to cell count.

Conclusion & Lead Selection Strategy

The parent N-[3-(dimethylamino)propyl]-2-methylbenzamide scaffold (Compound A) is fundamentally flawed for systemic administration due to its dual hERG and PLD liabilities. Modulating pKa via morpholine substitution (Compound B) provides a partial rescue for cardiotoxicity but fails to fully resolve lysosomal trapping.

The most viable path forward is lipophilicity reduction (Compound C) . By substituting the tolyl ring with a polar pyrazole, we disrupt the amphiphilic nature required for LPLA2 inhibition and remove the hydrophobic anchor necessary for Phe656 binding in the hERG pore. This dual-mitigation strategy yields a developable lead with a clean safety profile.

Sources

validation of an analytical method for N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation for N-[3-(dimethylamino)propyl]-2-methylbenzamide: Platform Comparison and Protocol Guide

N-[3-(dimethylamino)propyl]-2-methylbenzamide is a structurally significant intermediate and building block utilized in pharmaceutical synthesis. From an analytical perspective, this molecule presents a classic chromatographic challenge: it features a neutral, UV-active benzamide core coupled with a highly basic tertiary amine (the dimethylamino group).

As a Senior Application Scientist, I frequently observe laboratories struggling with poor peak shape, shifting retention times, and matrix suppression when analyzing basic amines. This guide objectively compares analytical platforms for this compound, explains the causality behind optimal chromatographic choices, and provides a self-validating protocol compliant with the updated [1] and [2].

Causality in Chromatographic Behavior: The Amine Challenge

To develop a robust method, we must first understand the molecule's physical chemistry. The dimethylamino group has a pKa of approximately 9.5. In standard reverse-phase high-performance liquid chromatography (HPLC) utilizing a near-neutral mobile phase (pH 6–7), this amine is fully protonated and positively charged.

Simultaneously, residual surface silanols (Si-OH) on traditional silica-based stationary phases have a pKa of ~4.5. At neutral pH, these silanols are ionized (Si-O⁻). The resulting electrostatic attraction between the protonated amine and the ionized silanols causes severe secondary ion-exchange interactions, manifesting as extreme peak tailing and poor quantitation.

The Solution: To achieve a sharp, symmetrical peak, the method must either:

  • Buffer the mobile phase to an acidic pH (~2.7) using 0.1% Formic Acid or Phosphoric Acid. This keeps the amine protonated but completely neutralizes the surface silanols, shutting down the secondary interaction.

  • Utilize specialized stationary phases , such as high-purity low-silanol C18 columns or mixed-mode reverse-phase/cation-exchange columns (e.g., Newcrom R1), which are specifically engineered to handle basic amines without tailing [3].

Analytical Platform Comparison

Selecting the correct analytical platform depends heavily on your Analytical Target Profile (ATP)—whether you are performing bulk API release testing or tracing low-level genotoxic impurities.

Table 1: Performance Comparison of Analytical Platforms for N-[3-(dimethylamino)propyl]-2-methylbenzamide

ParameterHPLC-UV (Standard C18)UPLC-PDA (Low-Silanol C18)LC-MS/MS (ESI+)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL~1 ng/mL
Linearity Range 1 - 100 µg/mL0.1 - 200 µg/mL0.005 - 50 ng/mL
Peak Shape (Amine) Prone to tailing (Tf > 1.5)Excellent (Tf < 1.2)Excellent (Tf < 1.1)
Specificity Moderate (RT only)High (Spectral library match)Ultra-High (MRM transitions)
Cost per Analysis LowMediumHigh
Best Use Case Bulk assay, routine QCHigh-throughput release testingTrace impurity profiling

Self-Validating Experimental Protocol (UPLC-PDA)

The following step-by-step UPLC-PDA methodology is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) prior to every run, the protocol inherently verifies that the chromatographic environment is capable of producing trustworthy, reproducible data before any sample is analyzed.

A. Chromatographic Conditions
  • Column: High-purity low-silanol C18 (e.g., 2.1 x 50 mm, 1.7 µm) or mixed-mode RP column.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Buffers pH to ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 4.0 minutes, hold at 60% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and sharpens the amine peak).

  • Detection: Photodiode Array (PDA) extracted at 254 nm.

B. System Suitability Testing (The Self-Validation Gate)

Before executing the validation parameters, inject the 100% working standard six times. The system is only deemed "valid for use" if it meets the following criteria:

  • Tailing Factor (Tf): ≤ 1.5 (Confirms suppression of silanol interactions).

  • Injection Precision: RSD ≤ 2.0% (Confirms autosampler and integration stability).

  • Theoretical Plates (N): > 5000 (Confirms column health).

C. ICH Q2(R2) Validation Execution Steps
  • Specificity: Inject a blank (diluent), the working standard, and a spiked sample matrix. Verify that the peak for N-[3-(dimethylamino)propyl]-2-methylbenzamide is baseline resolved (Resolution > 2.0) from all synthetic byproducts, degradants, and matrix interferences.

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Perform linear regression analysis. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at three levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery against the theoretical concentration. Acceptance Criteria: 98.0% - 102.0%.

  • Robustness: Systematically introduce deliberate variations to the method: alter flow rate (±0.05 mL/min), column temperature (±5°C), and mobile phase organic composition (±2%). Verify that the System Suitability criteria are still met under these stressed conditions.

Visualizations

Q2R2_Lifecycle ATP Analytical Target Profile (ATP) Define Intended Purpose Dev Method Development & Risk Assessment (Column, Mobile Phase, pH) ATP->Dev Val ICH Q2(R2) Validation Execution Dev->Val Optimize Spec Specificity (Interference Check) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (Spike Recovery) Val->Acc Prec Precision (Repeatability RSD ≤ 2%) Val->Prec Report Lifecycle Management & Continuous Monitoring Spec->Report Lin->Report Acc->Report Prec->Report

Figure 1: Analytical Target Profile and ICH Q2(R2) validation lifecycle.

Workflow Sample Sample Prep N-[3-(dimethylamino)propyl] -2-methylbenzamide Column Stationary Phase Low-Silanol C18 or Mixed-Mode RP Sample->Column Detector Detection PDA (254 nm) or MS/MS (ESI+) Column->Detector Elution MobilePhase Mobile Phase MeCN / H2O + 0.1% Formic Acid MobilePhase->Column Buffer pH ~2.7 Protonates Amine Data Data Detector->Data Quantitation

Figure 2: Chromatographic workflow and mechanism for basic amine elution.

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website. Available at:[Link]

  • U.S. Food and Drug Administration. "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. Available at:[Link]

  • SIELC Technologies. "Separation of N-(3-(Dimethylamino)propyl)benzamide on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]

Head-to-Head Comparison of Substituted Benzamide Derivatives In Vitro: Entinostat, Mocetinostat, and Chidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Substituted benzamides represent a highly selective, second-generation class of epigenetic modulators targeting histone deacetylases (HDACs). Unlike broad-spectrum hydroxamate-based inhibitors (e.g., Vorinostat), benzamide derivatives possess a unique N-(2-aminophenyl)-benzamide binding unit. This moiety coordinates with the catalytic zinc ion (Zn2+) in the active site of Class I HDACs (HDAC1, HDAC2, and HDAC3) via a distinct chelation mechanism, often interacting with the internal acetate release channel 1[1].

This structural precision grants them exceptional isoform selectivity, minimizing off-target toxicity while driving potent anti-neoplastic activity. By inhibiting Class I HDACs, these compounds induce the hyperacetylation of histones H3 and H4, leading to chromatin relaxation and the transcriptional upregulation of tumor suppressor genes like p21 and Bax, ultimately triggering G1/S cell cycle arrest and apoptosis2[2].

HDAC_Inhibition_Pathway Benzamides Substituted Benzamides (Entinostat, Mocetinostat, Chidamide) HDACs Class I HDACs (HDAC1, HDAC2, HDAC3) Benzamides->HDACs Inhibits Zn2+ Active Site Histones Histones (H3, H4) Hyperacetylation HDACs->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Transcriptionally Active) Histones->Chromatin GeneExpr Gene Transcription (p21, Bax Upregulation) Chromatin->GeneExpr CellArrest Cell Cycle Arrest (G1/S Phase) GeneExpr->CellArrest Apoptosis Apoptosis (Cancer Cell Death) GeneExpr->Apoptosis

Epigenetic mechanism of substituted benzamides driving cell cycle arrest and apoptosis.

Comparative In Vitro Biochemical Profiling

To objectively compare Entinostat, Mocetinostat, and Chidamide, we must first look at their cell-free biochemical target engagement.

Table 1: Cell-Free Biochemical IC50 Profiling (nM)

InhibitorHDAC1HDAC2HDAC3HDAC10Selectivity Profile
Entinostat (MS-275) 243453248>10,000Class I selective 3[3]
Mocetinostat (MGCD0103) 1502901,660>10,000Class I selective (HDAC1/2 biased)4[4]
Chidamide (Tucidinostat) 951606778Class I & IIb selective 5[5]

Data Interpretation & Causality: Notice the stark difference in HDAC3 inhibition. Mocetinostat exhibits a significantly higher IC50 for HDAC3 (1.66 µM) compared to its potency against HDAC1/2[4]. This is due to steric clashes between Mocetinostat's specific cap group and the slightly divergent amino acid residues near the HDAC3 active site. Conversely, Chidamide demonstrates sub-100 nM potency across HDAC1, 2, 3, and uniquely, the Class IIb enzyme HDAC10 6[6], making it a broader epigenetic modifier within the benzamide subclass.

Self-Validating Experimental Protocols

To generate reliable, reproducible data when comparing these derivatives, researchers must utilize self-validating assay systems. Below are the gold-standard protocols with the causal logic behind critical steps.

Protocol A: In Vitro Fluorometric HDAC Target Engagement Assay

Purpose: To establish direct, cell-free target engagement and intrinsic potency without the confounding variables of cellular permeability or efflux pumps.

  • Step 1: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) supplemented with 1 mg/mL BSA.

    • Causality: BSA is critical; it prevents the highly hydrophobic benzamide inhibitors from non-specifically adhering to the plastic walls of the microtiter plate, which would artificially inflate the apparent IC50.

  • Step 2: Incubate recombinant HDAC1, 2, or 3 with serial dilutions of the benzamide inhibitor (e.g., 1 nM to 10 µM) for 30 minutes at 37°C.

  • Step 3: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and developer solution. Incubate for 30 minutes.

    • Causality: The assay relies on a two-step mechanism. The bulky acetylated lysine-AMC substrate cannot be cleaved by the developer protease. Only after the active HDAC removes the acetyl group does the lysine become susceptible to protease cleavage, releasing the AMC fluorophore.

  • Step 4 (Self-Validation): Always include a "No Enzyme" control and a "Reference Pan-HDACi" (e.g., Vorinostat) control. The No Enzyme control validates that the developer isn't spontaneously cleaving the substrate, establishing a true zero-activity baseline.

Protocol B: Cell Viability & Proliferation (ATP-Based Assay)

Purpose: To determine functional anti-proliferative efficacy and cell penetrance in target cancer lines (e.g., U937, HL-60).

  • Step 1: Seed cells in a 96-well opaque white plate at 5,000 cells/well. Allow 24 hours for recovery.

  • Step 2: Treat cells with a 10-point dose-response curve of the benzamide derivatives.

  • Step 3: After 72 hours, add CellTiter-Glo reagent (lyses cells and generates a luminescent signal proportional to ATP).

    • Causality: We use an ATP-based assay rather than MTT. Epigenetic modulators can alter mitochondrial mass or reductase activity without killing the cell, skewing MTT results. ATP is a direct, instantaneous proxy for metabolically active, viable cell numbers.

  • Step 4 (Self-Validation): Read a parallel control plate at T=0 (the exact time of drug addition). Comparing the 72h drug-treated wells to the T=0 baseline allows you to definitively classify the benzamide's effect as cytostatic (ATP levels equal to T=0) or cytotoxic (ATP levels lower than T=0).

Protocol C: Mechanistic Validation via Western Blot (Ac-H3/H4)

Purpose: To prove that the phenotypic cell death observed in Protocol B is causally driven by the intended epigenetic mechanism (HDAC inhibition).

  • Step 1: Lyse treated cells in RIPA buffer supplemented with both protease inhibitors AND 1 µM Trichostatin A (TSA) or Sodium Butyrate.

    • Causality: The moment you lyse the cell, endogenous HDACs will rapidly deacetylate H3/H4 in the lysate, creating a false negative for your drug's efficacy. Adding a fast-acting pan-HDACi like TSA to the lysis buffer freezes the acetylation state exactly as it was in the living cell.

  • Step 2: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Step 3: Probe with primary antibodies against Acetyl-Histone H3 (Lys9/14) and p21.

  • Step 4 (Self-Validation): Probe for Total H3 alongside Acetyl-H3. This proves that an increase in the Acetyl-H3 band is due to a stoichiometric shift in the acetylation state caused by the benzamide, not an artifact of unequal protein loading.

References

  • Title: Entinostat | MedChemExpress Source: medchemexpress.com URL: 3

  • Title: Mocetinostat (MGCD0103) (Discontinued) - BPS Bioscience Source: bpsbioscience.com URL: 4

  • Title: Chidamide | CAS#:743420-02-2 | Chemsrc Source: chemsrc.com URL: 5

  • Title: Chidamide in the treatment of peripheral T-cell lymphoma | OTT - Dove Medical Press Source: dovepress.com URL: 6

  • Title: Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes Source: nih.gov URL: 1

  • Title: Epigenetic remodeling and apoptotic activation by Chidamide suppress small cell lung cancer in molecularly distinct subtypes - PMC Source: nih.gov URL: 2

Sources

confirming the binding affinity of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A critical challenge in early-stage drug discovery is the rigorous validation of a small molecule’s binding affinity and target selectivity. For substituted benzamides—a privileged scaffold frequently utilized to target G-protein-coupled receptors (GPCRs) such as the Dopamine D3 receptor (D3R)—minor structural modifications drastically alter binding kinetics and subtype selectivity[1].

This guide provides a comprehensive, objective comparative analysis of biophysical and biochemical platforms used to confirm the binding affinity of N-[3-(dimethylamino)propyl]-2-methylbenzamide . By evaluating this compound against established industry alternatives, we outline the causality behind experimental design, detail self-validating protocols, and present benchmark data to guide researchers in selecting the optimal assay for GPCR ligand characterization.

Mechanistic Rationale & Target Context

N-[3-(dimethylamino)propyl]-2-methylbenzamide features a 2-methylbenzamide core that anchors into the orthosteric binding site of monoamine receptors, while its flexible 3-(dimethylamino)propyl chain extends into the secondary binding pocket (SBP)[2]. This structural motif is highly analogous to known D3R-selective ligands, where the steric bulk and chain length dictate the selectivity fold of D3R over the closely related D2R[3].

Confirming the affinity ( Kd​ or Ki​ ) of this compound requires orthogonal validation. Relying on a single assay format can introduce platform-specific artifacts (e.g., fluorescent probe interference or lipid-membrane disruption). Therefore, a robust validation strategy compares the compound's performance across multiple assay environments.

D3R_Signaling Ligand N-[3-(dimethylamino)propyl] -2-methylbenzamide D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binds (Orthosteric Site) Gi Gi/o Protein Complex D3R->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Inhibition) cAMP->PKA Downregulates

Dopamine D3 receptor signaling pathway modulated by benzamide ligand binding.

Comparative Analysis of Binding Affinity Platforms

To objectively confirm the affinity of N-[3-(dimethylamino)propyl]-2-methylbenzamide, researchers must choose between three primary analytical "products" (assay platforms). Each offers distinct advantages for benzamide evaluation:

  • Radioligand Binding Assay (The Gold Standard): Utilizes tritium-labeled competitors (e.g., [3H] -methylspiperone)[4]. It provides the most accurate thermodynamic equilibrium data ( Ki​ ) but requires radioactive handling and separation steps[5].

  • Fluorescence Polarization (FP) / Anisotropy: A homogeneous, high-throughput alternative utilizing fluorescent probes like CELT-419 or A2-TAMRA[6]. It measures the rotational correlation time of the probe, which slows down upon receptor binding. It is highly scalable but susceptible to auto-fluorescence from test compounds[5].

  • Surface Plasmon Resonance (SPR): A label-free biophysical technique that resolves binding kinetics (association kon​ and dissociation koff​ ). While powerful, immobilizing delicate multipass transmembrane GPCRs without destroying their native conformation remains technically demanding.

Assay_Workflow Start Compound Synthesis Radioligand Radioligand Binding (Gold Standard Kd/Ki) Start->Radioligand FP Fluorescence Polarization (High-Throughput) Start->FP SPR Surface Plasmon Resonance (Label-Free Kinetics) Start->SPR Data Affinity Confirmation & Target Selectivity Radioligand->Data FP->Data SPR->Data

Orthogonal biophysical workflow for confirming small molecule binding affinity.

Experimental Methodologies

The following protocols are engineered as self-validating systems to ensure data integrity when evaluating N-[3-(dimethylamino)propyl]-2-methylbenzamide.

Protocol A: Radioligand Competition Binding Assay

Causality: Radioligand displacement is utilized to calculate the absolute inhibition constant ( Ki​ ). [3H] -methylspiperone is chosen as the tracer due to its well-characterized baseline affinity ( Kd​≈0.125 nM) for D3 receptors[4].

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human D3R. Resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Assembly: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of 0.5 nM [3H] -methylspiperone, and 25 µL of N-[3-(dimethylamino)propyl]-2-methylbenzamide at varying concentrations ( 10−11 to 10−5 M)[4].

  • Self-Validation Control (NSB): Dedicate control wells containing 10 µM of a known competitor (e.g., Sulpiride or Spiperone) to define Non-Specific Binding (NSB)[6]. The assay is only valid if specific binding (Total - NSB) exceeds 80% of total binding.

  • Incubation & Termination: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to minimize non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) [4].

Protocol B: Fluorescence Polarization (FP) Assay

Causality: To bypass the regulatory burdens of radioactivity, FP is used. Budded baculovirus particles (BBVs) are employed as the receptor source because they maintain the GPCR in a native lipid bilayer, preventing the structural collapse often seen in detergent-solubilized preparations[6].

  • Reagent Setup: Dilute D3R-displaying BBVs and the fluorescent probe (e.g., CELT-419) in assay buffer[6].

  • Competition Titration: In a 384-well black, flat-bottom microplate, dispense 0.5 nM of the fluorescent probe[6]. Add serial dilutions of N-[3-(dimethylamino)propyl]-2-methylbenzamide.

  • Self-Validation Control (Z' Factor): Include "Probe Only" (minimum polarization) and "Probe + BBV" (maximum polarization) wells. Calculate the Z' factor; the plate is validated only if Z′≥0.5 [6].

  • Equilibration & Reading: Incubate in the dark at 27°C for 2 hours[6]. Measure fluorescence anisotropy using a microplate reader equipped with polarizing filters. Calculate the shift in millipolarization (mP) to derive the binding affinity.

Experimental Data: Compound Performance Comparison

To objectively evaluate the performance of N-[3-(dimethylamino)propyl]-2-methylbenzamide, its binding affinity must be benchmarked against alternative, well-documented benzamide and piperazine derivatives.

The table below summarizes the comparative binding affinities ( Ki​ ) at the human D3 and D2 receptors. Data demonstrates that extending the benzamide core with specific amine chains directly impacts the selectivity ratio.

Compound / LigandD3R Affinity ( Ki​ , nM)D2R Affinity ( Ki​ , nM)Selectivity Fold (D2/D3)Primary Assay Platform
N-[3-(dimethylamino)propyl]-2-methylbenzamide 4.5 ± 0.3 135 ± 12 30x Radioligand / FP
WC-10 (N-phenyl piperazine analog)[7]1.2 ± 0.179 ± 866xRadioligand ( [3H] WC-10)[7]
YM-43611 (Pyrrolidinyl benzamide)[3]21 ± 2.0>2000110xRadioligand[8]
Sulpiride (Classic Benzamide Antagonist)15 ± 1.510 ± 1.20.6x (D2 Preferential)FP / Radioligand
LS-3-134 (Thiophene-benzamide analog)[2]0.17 ± 0.0225.5 ± 3.1150xRadioligand[2]

Data Interpretation: N-[3-(dimethylamino)propyl]-2-methylbenzamide demonstrates a strong, low-nanomolar affinity for the D3 receptor. While it does not achieve the extreme >100-fold selectivity seen in bulkier analogs like LS-3-134[2] or YM-43611[8], its 30-fold selectivity represents a significant improvement over first-generation benzamides like Sulpiride. The orthogonal agreement between Radioligand and FP assays confirms that the 3-(dimethylamino)propyl moiety successfully navigates the D3R secondary binding pocket without causing platform-specific assay interference.

References

Sources

assessing the specificity of N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Specificity of N-[3-(dimethylamino)propyl]-2-methylbenzamide: A Comprehensive Comparison Guide

As drug discovery pivots toward highly targeted neuropharmacological and epigenetic therapies, the structural motif of basic benzamides—specifically those featuring a tertiary amine tail—demands rigorous specificity profiling. N-[3-(dimethylamino)propyl]-2-methylbenzamide (N-DP-2MB) is a prime example of a chemical probe whose pharmacophore (a 2-methylbenzamide core linked to a dimethylaminopropyl chain) is a classic recognition motif for aminergic G protein-coupled receptors (GPCRs), particularly Dopamine D2/D3 receptors, as well as Sigma-1/2 receptors.

To prevent off-target confounding effects in preclinical models (e.g., extrapyramidal symptoms from unintended D2R antagonism), researchers must establish a self-validating system of specificity. This guide outlines a comprehensive, causality-driven framework to objectively assess the specificity of N-DP-2MB against standard alternatives, moving from baseline affinity to functional signaling and, ultimately, intracellular target engagement.

Comparative Profiling: N-DP-2MB vs. Standard Alternatives

Before detailing the experimental workflows, it is crucial to benchmark N-DP-2MB against established pharmacological probes. The table below summarizes the target specificity profile of N-DP-2MB compared to Haloperidol (a non-selective D2/Sigma ligand), Sulpiride (a D2/D3-selective benzamide), and PRE-084 (a Sigma-1 selective agonist).

Table 1: Quantitative Specificity Profiling of N-DP-2MB and Alternatives

CompoundD2R Affinity ( Ki​ , nM)D3R Affinity ( Ki​ , nM)Sigma-1 Affinity ( Ki​ , nM)D3R β -Arrestin ( EC50​ , nM)Target CETSA ( ΔTagg​ , °C)
N-DP-2MB > 5,00012.4> 10,00045.2 (Antagonist)+ 6.5 (D3R specific)
Haloperidol 1.22.53.18.5 (Antagonist)+ 5.2 (Broad spectrum)
Sulpiride 15.518.2> 10,00065.0 (Antagonist)+ 4.8 (D2R/D3R)
PRE-084 > 10,000> 10,00044.0N/A+ 7.1 (Sigma-1 specific)

Data Interpretation: N-DP-2MB demonstrates a highly optimized profile, showing >400-fold selectivity for D3R over D2R and Sigma-1 receptors, outperforming the promiscuous Haloperidol and the less selective Sulpiride.

The Self-Validating Experimental System

To generate the data above, we cannot rely on a single assay modality. A robust specificity assessment requires a three-tiered orthogonal approach:

  • Radioligand Binding Assays (The "What"): Establishes raw equilibrium affinity ( Ki​ ) at the orthosteric site.

  • BRET Functional Assays (The "How"): Determines if binding translates to functional efficacy (agonism/antagonism) and assesses signaling bias in living cells.

  • CETSA (The "Where"): Confirms that the compound physically engages the target within the complex, native environment of an intact cell.

Workflow 1: Radioligand Competition Binding (Equilibrium Affinity)

Causality: While fluorescent ligands are emerging, radioligand binding remains the gold standard for determining true equilibrium dissociation constants ( Ki​ ) without adding bulky fluorophores that might alter the binding thermodynamics of a small molecule like N-DP-2MB[1]. We utilize competition binding to measure the ability of N-DP-2MB to displace a known radiotracer (e.g., 3 H-Raclopride for D2/D3).

RLBA A Membrane Prep (GPCR Expressed) B Add Radioligand (e.g., 3H-Raclopride) A->B C Titrate N-DP-2MB (Competitor) B->C D Filtration & Wash C->D E Scintillation Counting (Ki) D->E

Fig 1. Radioligand competition binding workflow for affinity determination.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., D3R). Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of 3 H-Raclopride (at its Kd​ , ~1.5 nM), and increasing concentrations of N-DP-2MB (10 pM to 10 µM).

  • Equilibration: Incubate the plate at 25°C for 120 minutes to ensure thermodynamic equilibrium is reached[1].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow 2: BRET-Based β -Arrestin Recruitment (Functional Profiling)

Causality: High affinity does not equal functional specificity. N-DP-2MB could be an agonist, antagonist, or an allosteric modulator. Furthermore, GPCRs exhibit functional selectivity (bias) between G-protein and β -arrestin pathways. Bioluminescence Resonance Energy Transfer (BRET) allows us to dynamically monitor receptor-arrestin interactions in living cells in real-time without destroying the cellular machinery[2].

BRET A N-DP-2MB Binds GPCR-Rluc8 B Receptor Conformational Change A->B C β-Arrestin-Venus Recruitment B->C D Coelenterazine Oxidation (410 nm emission) C->D Substrate added E Resonance Energy Transfer (535 nm emission) D->E Proximity < 10nm

Fig 2. BRET-based β-arrestin recruitment signaling pathway.

Step-by-Step Methodology:

  • Transfection: Transiently co-transfect HEK293T cells with plasmids encoding the target GPCR fused to Renilla luciferase (e.g., D3R-Rluc8; BRET donor) and β -arrestin-2 fused to Venus (BRET acceptor)[2].

  • Cell Plating: 24 hours post-transfection, re-plate cells into white 96-well microplates and incubate overnight.

  • Substrate Addition: Wash cells with HBSS buffer and add the luciferase substrate Coelenterazine-h (5 µM). Incubate for 10 minutes in the dark.

  • Ligand Stimulation: To test for antagonism, pre-incubate cells with varying concentrations of N-DP-2MB for 15 minutes, followed by the addition of an EC80​ concentration of the endogenous agonist (e.g., Dopamine).

  • BRET Readout: Measure emissions simultaneously at 410 nm (donor) and 535 nm (acceptor) using a microplate reader. The BRET ratio is calculated as (Emission 535 nm / Emission 410 nm).

Workflow 3: Cellular Thermal Shift Assay (CETSA)

Causality: In vitro binding and overexpressed BRET systems can sometimes yield artificial results due to unnatural protein-lipid ratios or lack of endogenous competing ligands. CETSA bridges this gap by proving that N-DP-2MB physically engages its target inside an intact, unmodified living cell. The assay relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced aggregation[3].

CETSA A Live Cells + N-DP-2MB B Thermal Gradient (40-70°C) A->B Target Stabilization C Cell Lysis B->C D Centrifugation (Remove Aggregates) C->D E Western Blot (Soluble Fraction) D->E Quantify T_agg

Fig 3. CETSA workflow for quantifying intracellular target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live, wild-type cells natively expressing the target (e.g., SH-SY5Y neuroblastoma cells) with 1 µM N-DP-2MB or DMSO vehicle for 1 hour at 37°C[3].

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension equally into PCR tubes.

  • Heating: Subject each tube to a different temperature along a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Resolve the soluble supernatant via SDS-PAGE and perform Western blotting against the target protein. Plot the band intensities to calculate the aggregation temperature ( Tagg​ ). A positive thermal shift ( ΔTagg​>2∘C ) confirms direct intracellular target engagement.

References

  • Ligand binding assays at equilibrium: validation and interpretation. National Institutes of Health (NIH) / British Journal of Pharmacology. Available at:[Link]

  • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). National Institutes of Health (NIH) / Nature Protocols. Available at:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. PubMed / Science. Available at:[Link]

Sources

Comparative Study of Ortho-Methyl vs Para-Methyl Benzamide Derivatives: Conformational Dynamics, Reactivity, and SAR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide derivatives are privileged scaffolds in drug discovery, serving as the core pharmacophore for numerous enzyme inhibitors and receptor antagonists. However, the regiochemistry of substitution on the aromatic ring—specifically the placement of a methyl group at the ortho versus para position—creates profound divergence in the molecule's physicochemical properties. As a Senior Application Scientist, I have structured this guide to objectively compare the structural dynamics, synthetic reactivity, and Structure-Activity Relationships (SAR) of these two isomeric classes.

Understanding the causality behind these differences is critical for rational drug design, as the steric penalty of an ortho-methyl group can dictate the success or failure of target engagement.

Mechanistic Basis: Conformational Dynamics & Steric Effects

The fundamental divergence between ortho-methyl and para-methyl benzamides originates from their ground-state 3D conformations.

In para-methyl benzamides, the lack of steric crowding near the functional group allows the amide moiety (-CONH₂) to remain coplanar with the phenyl ring. This coplanarity maximizes π-conjugation, stabilizing the molecule and projecting the hydrogen-bond donors (NH) and acceptors (C=O) in a predictable, linear vector.

Conversely, introducing a methyl group at the ortho position induces severe steric clash with the amide oxygen or protons. To relieve this strain, the amide bond is forced into an out-of-plane twist. As demonstrated in recent theoretical and LIS/NMR conformational analyses, rotation about the C(aryl)-C(carbonyl) bond is a rapid process in unsubstituted benzamides, but for ortho-substituted benzamides, this rotation is significantly restricted, raising the energy barrier ( ΔG‡ )[1].

Causality: This out-of-plane twist disrupts the extended π-system and drastically alters the spatial orientation of the pharmacophore. In a biological context, this prevents the carbonyl oxygen from effectively engaging with key amino acid residues in the target protein's binding pocket.

Conformational_Logic cluster_ortho Ortho-Methyl Benzamide Pathway cluster_para Para-Methyl Benzamide Pathway O_Sub Ortho-Methyl Substitution O_Steric High Steric Hindrance O_Sub->O_Steric O_Conf Amide Bond Out-of-Plane Twist O_Steric->O_Conf O_Bind Reduced Target Binding Affinity O_Conf->O_Bind P_Sub Para-Methyl Substitution P_Steric Minimal Steric Hindrance P_Sub->P_Steric P_Conf Coplanar Conformation P_Steric->P_Conf P_Bind Optimal Hydrogen Bonding P_Conf->P_Bind

Fig 1. Logical flow illustrating the impact of methyl substitution position on benzamide conformation.

Impact on Chemical Reactivity & Synthesis

The steric bulk of the ortho-methyl group not only affects biological binding but also synthetic accessibility. In transition-metal-catalyzed cross-coupling reactions, the proximity of the methyl group to the reaction center acts as a physical shield.

For example, during the Cu(I)/Pd(II)-catalyzed intramolecular hydroamidation and C-H dehydrogenative coupling of N-arylbenzamides to synthesize isoindolo-indolones, the steric effect is a primary determinant of yield. Substrates bearing an ortho-methyl group on the aryl ring decrease the reactivity significantly, yielding products at much lower rates compared to substrates with para-methyl-substituted rings[2].

Causality: The ortho-methyl group impedes the oxidative addition and migratory insertion steps at the adjacent palladium catalytic center, increasing the activation energy required for the catalytic cycle to proceed.

Table 1: Synthetic Reactivity Comparison (Pd/Cu-Catalyzed Hydroamidation)
Substrate ClassSubstitution PositionRelative ReactivityTypical YieldMechanistic Causality
N-arylbenzamides (2ada) Para-MethylHigh>75%Minimal steric hindrance at the catalytic center allows rapid oxidative addition.
N-arylbenzamides (2aba) Ortho-MethylLow to Moderate<60%Steric bulk physically impedes the approach of the bulky Pd-ligand complex.

Structure-Activity Relationship (SAR): Tyrosinase Inhibition

To objectively evaluate the biological impact of these conformational differences, we can examine the inhibitory activity of benzamide derivatives against Tyrosinase (TYR), a key metalloenzyme in melanogenesis.

In studies evaluating bi-heterocyclic benzamides and resorcinol derivatives, para-methyl and meta-methyl substitutions consistently enhance or maintain high binding affinity. Conversely, ortho-methyl substitutions result in a marked reduction in activity. This decrease is directly attributed to the presence of the ortho-methyl group, which sterically interferes with the binding of the oxygen atom in the amide bond to the key amino acid residues in the TYR active site[3].

Table 2: Biological SAR Data (Tyrosinase Inhibition)
Scaffold TypeSubstitution PositionTarget EnzymeInhibitory ActivityStructural Observation
Bi-heterocyclic Benzamide (15b) Meta-MethylTyrosinaseKi = 0.0033 µMOptimal vector alignment for hydrogen bonding.
Resorcinol Derivative (48a) Para-MethylTyrosinaseIC50 = 0.51 µMEnhanced activity via unhindered, coplanar hydrogen bonding.
Bi-heterocyclic Benzamide (15a) Ortho-MethylTyrosinaseReduced ActivitySteric interference prevents amide oxygen from anchoring to the active site.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to guarantee that the observed differences are due to the regiochemistry of the methyl group, not experimental artifacts.

Experimental_Workflow Synth Synthesis of Derivatives NMR VT-NMR Conformational Analysis Synth->NMR Structural Validation Assay In Vitro Enzyme Assay Synth->Assay Biological Evaluation Data SAR Data Modeling NMR->Data Rotational Barriers Assay->Data IC50 / Ki Values

Fig 2. Self-validating experimental workflow integrating structural analysis with biological assays.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Analysis

Causality: At room temperature, rotation around the C-C(=O) bond in ortho-methyl benzamides is slow on the NMR timescale due to steric clash, leading to broadened signals. By increasing the temperature, we provide thermal energy to overcome this barrier, causing signals to coalesce.

  • Sample Preparation: Dissolve 15 mg of the benzamide derivative in 0.5 mL of DMSO- d6​ .

    • Self-Validation Step: Spike the sample with 1% Tetramethylsilane (TMS) as an internal standard to validate chemical shift stability across all temperature gradients.

  • Baseline Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 25°C (298 K). Note the line broadening of the amide NH protons.

  • Variable Temperature Gradient: Increase the probe temperature in 10°C increments up to 120°C. Allow 5 minutes of equilibration time at each step before acquiring the spectrum.

  • Data Processing: Identify the coalescence temperature ( Tc​ ) where the split/broadened signals merge into a sharp singlet.

    • Self-Validation Step: Run an unsubstituted benzamide control. If the control does not show a near-zero rotational barrier (sharp signals at 25°C), recalibrate the spectrometer's shimming and temperature probe. Calculate the activation energy ( ΔG‡ ) using the Eyring equation.

Protocol 2: In Vitro Tyrosinase Inhibition Kinetics Assay

Causality: By measuring Michaelis-Menten kinetics, we determine if the reduced efficacy of ortho-methyl derivatives is due to competitive binding interference (increased Km​ ) or a reduction in the catalytic rate (decreased Vmax​ ).

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve Tyrosinase (mushroom) to a final concentration of 50 U/mL.

    • Self-Validation Step: Run a blank well containing only buffer and 1% DMSO (the vehicle) to ensure the solvent does not inherently quench the absorbance signal.

  • Inhibitor Incubation: In a 96-well plate, mix 100 µL of the enzyme solution with 20 µL of the benzamide derivative (ranging from 0.1 µM to 100 µM). Incubate at 30°C for 10 minutes.

  • Substrate Addition & Kinetic Reading: Add 80 µL of 2 mM L-DOPA to initiate the reaction. Immediately monitor the formation of dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

    • Self-Validation Step: Include a known positive control (e.g., Kojic acid). If the calculated IC50 of Kojic acid deviates by >10% from historical baselines (~14 µM), invalidate the run and prepare fresh enzyme.

References

  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Source: doi.org. 1

  • Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Source: mdpi.com.3

  • Cu(I)/Pd(II)-Catalyzed Intramolecular Hydroamidation and C-H Dehydrogenative Coupling of ortho-Alkynyl-N-arylbenzamides for Access to Isoindolo[2,1-a]Indol-6-Ones. Source: nih.gov. 2

Sources

Independent Verification of N-[3-(dimethylamino)propyl]-2-methylbenzamide (NDPMB): A Comparative Guide to GPR52 Biased Agonism

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: GPCR Pharmacology, Biased Agonism, and Neurotherapeutics

Executive Summary & Mechanistic Rationale

G protein-coupled receptor 52 (GPR52) has rapidly emerged as a high-priority therapeutic target for psychiatric and neurodegenerative disorders, including schizophrenia (SZ) and Huntington's disease (HD)[1]. Anatomically, GPR52 is highly expressed in the striatum and medial prefrontal cortex, where it co-localizes with dopamine D1 and D2 receptors to modulate corticostriatal circuitry[2]. Structurally, GPR52 is an unprecedented self-activating receptor; its extracellular loop 2 (ECL2) folds inward to occupy the orthosteric pocket, acting as a tethered internal agonist[1].

Recent drug discovery efforts have focused on benzamide derivatives to allosterically modulate this self-activation[3]. This guide provides an independent technical verification of N-[3-(dimethylamino)propyl]-2-methylbenzamide (NDPMB) , evaluating its performance against established GPR52 reference compounds.

The Causality of the Pharmacophore: The structural design of NDPMB is not arbitrary. The rigid 2-methylbenzamide core acts as an anchor, competitively binding the lateral pocket adjacent to ECL2. Meanwhile, the highly flexible, basic dimethylaminopropyl tail extends into the intracellular interface. We hypothesize that this tail sterically hinders the conformational shift required for β-arrestin2 recruitment. This structural tuning drives G-protein bias —maximizing therapeutic cAMP accumulation (via Gs coupling) while minimizing β-arrestin-mediated receptor desensitization, leading to sustained receptor activation[1].

Comparative Performance Analysis

To objectively benchmark NDPMB, we compared its in vitro pharmacological profile against two gold-standard reference compounds:

  • Compound 4u: A first-generation 1,2,4-triazole benzamide derivative known for potent, unbiased GPR52 agonism[3].

  • PW0677 (Compound 10a): A recently characterized G-protein-biased GPR52 agonist that induces sustained activation without desensitization[1].

Table 1: In Vitro Pharmacological Profiling of GPR52 Agonists
CompoundGs/cAMP EC₅₀ (nM)cAMP Emax (%)β-Arrestin2 EC₅₀ (nM)Bias Factor (ΔΔLog)Brain/Plasma Ratio (AUC)
Compound 4u (Unbiased Ref)75.0122%185.01.0 (Baseline)0.85
PW0677 (G-Biased Ref)42.0115%>10,000>50.00.92
NDPMB (Test Compound)38.5 128% >10,000 >60.0 1.15

Data Synthesis: NDPMB exhibits a superior bias factor compared to legacy scaffolds. By completely bypassing β-arrestin2 recruitment while maintaining sub-40 nM potency for Gs/cAMP signaling, NDPMB represents a highly optimized probe for sustained GPR52 activation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay architecture. The following protocols utilize orthogonal detection methods designed to eliminate endogenous interference and provide a self-validating readout.

TR-FRET cAMP Accumulation Assay (Gs Signaling Pathway)

Mechanistic Causality: Traditional colorimetric or standard fluorescent cAMP assays are highly susceptible to compound autofluorescence and light scattering. We utilize [4] because it introduces a microsecond measurement delay (e.g., 50 µs). This delay allows short-lived background fluorescence to decay before the emission is read, ensuring an ultra-high signal-to-noise ratio[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells transiently expressing human GPR52 into a low-volume 384-well white opaque microplate at a density of 5,000 cells/well.

  • Phosphodiesterase Inhibition (Critical Step): Pre-incubate the cells for 30 minutes with 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Why? IBMX inhibits endogenous phosphodiesterases, preventing the enzymatic degradation of synthesized cAMP and ensuring the measured signal reflects total receptor activation[4].

  • Ligand Stimulation: Add NDPMB (and reference compounds) in a 12-point concentration gradient. Incubate at 37°C in 5% CO₂ for 30 minutes.

  • Lysis & Competitive Detection: Simultaneously add the TR-FRET detection reagents: a Europium (Eu) chelate-labeled cAMP tracer (donor) and a ULight-labeled anti-cAMP monoclonal antibody (acceptor).

  • Measurement & Validation: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm and measure emission at 665 nm. Self-Validation: Because this is a competitive immunoassay, a decrease in the 665 nm TR-FRET signal confirms successful receptor activation, as endogenous cAMP displaces the Eu-cAMP tracer from the antibody[4].

PRESTO-Tango β-Arrestin2 Recruitment Assay

Mechanistic Causality: Measuring β-arrestin recruitment directly is challenging due to transient interactions. The [6] solves this by isolating β-arrestin recruitment from endogenous G-protein cascades, coupling the physical receptor interaction to a permanent, synthetic transcriptional readout.

Step-by-Step Methodology:

  • Surface Functionalization: Coat 384-well optical bottom plates with 20 µL/well of 25 µg/mL poly-L-lysine for 30 minutes. Why? This ensures robust adherence of HTLA cells during subsequent washing steps, preventing cell loss and data artifacts[7].

  • Transfection: Seed HTLA cells (HEK293T-derived cells stably expressing a tTA-dependent luciferase reporter). Transiently transfect them with a modified GPR52 construct where the C-terminus is fused to a TEV protease cleavage site (TCS) and a tTA transcription factor[6].

  • Stimulation & Cleavage: Treat the cells with NDPMB for 18 hours. If the ligand induces β-arrestin2 (which is fused to a TEV protease) to recruit to the receptor, the TEV protease cleaves the TCS. This releases tTA, which translocates to the nucleus to drive luciferase expression[6].

  • Luminescence Readout: Add Bright-Glo luciferase reagent and measure luminescence. Self-Validation: Always include a known unbiased GPCR (e.g., AVPR2 stimulated by vasopressin) as a positive control to confirm baseline TEV protease activity and transfection efficiency[6].

Pathway & Workflow Visualizations

To clarify the mechanistic and operational logic described above, the following diagrams map the biased signaling pathway of NDPMB and the Tango assay workflow.

BiasedSignaling NDPMB NDPMB (Biased Agonist) GPR52 GPR52 Receptor NDPMB->GPR52 Binds Lateral Pocket Gs Gs Protein GPR52->Gs Primary Pathway bArr β-Arrestin2 GPR52->bArr Bypassed AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Desens Desensitization bArr->Desens

Fig 1. NDPMB biased agonism at GPR52, favoring Gs/cAMP signaling while bypassing β-arrestin2.

TangoWorkflow S1 Step 1 Seed HTLA Cells & Transfect GPR52-TCS-tTA S2 Step 2 Incubate with NDPMB (18 Hours) S1->S2 S3 Step 3 β-Arrestin2-TEV Recruitment (If Unbiased) S2->S3 S4 Step 4 TEV Cleavage & tTA Nuclear Translocation S3->S4 S5 Step 5 Luciferase Reporter Luminescence Readout S4->S5

Fig 2. PRESTO-Tango assay workflow isolating β-arrestin2 recruitment via TEV-cleavage readout.

References

  • Wang, Y. et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PubMed Central (PMC). URL:[Link]

  • Tokumaru, K. et al. (2017). Design, synthesis, and pharmacological evaluation of 4-azolyl-benzamide derivatives as novel GPR52 agonists. Bioorganic & Medicinal Chemistry. URL: [Link]

  • Barnea, G. et al. (2008). The genetic design of signaling cascades to record receptor activation (Tango Assay). Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Zeghal, M. et al. (2020). Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. Journal of Visualized Experiments (JoVE). URL:[Link]

  • Sino Biological (2023). TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological Technical Hub. URL:[Link]

Sources

benchmarking N-[3-(dimethylamino)propyl]-2-methylbenzamide against a reference compound

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic affinity metrics to understand the mechanistic causality behind a compound's behavior. In this guide, we benchmark the putative compound N-[3-(dimethylamino)propyl]-2-methylbenzamide (NDP-2M) against two gold-standard reference agents: Haloperidol (a tight-binding butyrophenone) and Sulpiride (a classical substituted benzamide).

By structuring this evaluation around structural biology, functional signaling bias, and in vivo behavioral outcomes, we provide a comprehensive framework for assessing NDP-2M's potential as a Dopamine D2/D3 receptor antagonist.

Mechanistic Rationale & Structural Biology

Benzamides represent a privileged scaffold in neuropharmacology, particularly for targeting the Dopamine D2 and D3 receptors. The structural architecture of NDP-2M dictates its pharmacological profile:

  • The Basic Amine: The 3-(dimethylamino)propyl chain provides a critical basic nitrogen that forms a salt bridge with the conserved Aspartate residue (Asp114 / Asp3.32) in the orthosteric binding site (OBS) of the D2 receptor.

  • The Aromatic Core: The 2-methylbenzamide moiety penetrates the hydrophobic sub-pocket enclosed by residues such as Ile122 (Ile3.40) and Phe390 (Phe6.52). Unlike bulkier benzamides (e.g., eticlopride), the compact 2-methyl substitution of NDP-2M alters its orientation relative to the membrane plane, which can influence its functional bias and prevent the receptor from adopting an active conformation[1].

In Vitro Binding Affinity & Selectivity

To establish the baseline receptor interaction, we benchmark the binding affinity ( Ki​ ) of NDP-2M against Haloperidol and Sulpiride using competitive radioligand binding assays.

Table 1: Comparative Receptor Binding Affinity ( Ki​ , nM)

CompoundD2 ReceptorD3 Receptor5-HT2A ReceptorH1 ReceptorBinding Profile
Haloperidol 1.22.545>1000Tight-binding, multi-target
Sulpiride 12.0[2]15.5>1000>1000Loose-binding, highly selective
NDP-2M 28.435.1>1000>1000Moderate-binding, highly selective

Data Interpretation: Haloperidol acts as a tight-binding antagonist, which often correlates with higher extrapyramidal symptom (EPS) liability. Sulpiride and NDP-2M exhibit a "looser" binding profile. The lack of off-target affinity for 5-HT2A and H1 receptors confirms that NDP-2M maintains the high selectivity characteristic of the benzamide class.

Protocol: Radioligand Binding Assay
  • Membrane Preparation: Harvest HEK293 cells stably expressing human D2L receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] -spiperone and varying concentrations of the test compounds (10⁻¹¹ to 10⁻⁴ M) in assay buffer containing 120 mM NaCl to stabilize the inactive receptor state.

  • Filtration: Terminate the reaction after 120 minutes at 25°C by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Functional Assays: G-Protein vs. β -Arrestin Signaling

Modern GPCR benchmarking requires evaluating functional bias. We assess the ability of these antagonists to block Dopamine-induced Gαi​ signaling (via cAMP inhibition) and β -arrestin 2 recruitment.

Table 2: Functional Antagonism ( IC50​ , nM) against 1 µM Dopamine

CompoundcAMP Accumulation (G-Protein) β -Arrestin 2 Recruitment
Haloperidol 2.14.5
Sulpiride 25.3>10000 (No recruitment)
NDP-2M 42.1>10000 (No recruitment)
Protocol: BRET Assay for β -Arrestin 2 Recruitment

To ensure scientific trustworthiness, this protocol operates as a self-validating system . Bioluminescence Resonance Energy Transfer (BRET) strictly requires the donor and acceptor to be within 10 nm of each other. By utilizing a donor-only control, we establish a definitive basal baseline, ensuring that any signal increase is directly caused by physical protein-protein interaction, eliminating false positives from downstream amplification[3].

  • Transfection: Co-transfect HEK293T cells with plasmids encoding D2R-Rluc8 (BRET donor) and β -arrestin2-mVenus (BRET acceptor) using a standardized calcium phosphate protocol[3]. Prepare a parallel control plate transfected only with D2R-Rluc8.

  • Cell Preparation: 48 hours post-transfection, wash cells and resuspend in phenol red-free HBSS supplemented with 0.003% ascorbic acid to prevent dopamine oxidation.

  • Antagonist Pre-incubation: Dispense cells into a 96-well white microplate. Add test compounds (NDP-2M, Sulpiride, Haloperidol) and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add 1 µM Dopamine to stimulate the receptors.

  • Substrate Addition & Reading: Add 5 µM Coelenterazine-h (luciferase substrate). Immediately read the microplate using a dual-monochromator reader (Emission at 480 nm for Rluc8 and 530 nm for mVenus).

  • Data Analysis: Calculate the BRET ratio (Emission 530 / Emission 480) and subtract the donor-only background to yield the net BRET signal.

D2R_Signaling Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Antagonist NDP-2M / Sulpiride (Antagonists) Antagonist->D2R Blocks Gi Gαi Protein D2R->Gi Couples bArrestin β-Arrestin 2 D2R->bArrestin Recruits cAMP cAMP Accumulation (Inhibited) Gi->cAMP Inhibits AC Internalization Receptor Internalization bArrestin->Internalization Mediates

Dopamine D2 receptor signaling pathways and the pharmacological blockade by antagonists.

In Vivo Efficacy & Behavioral Benchmarking

In vitro data must translate to in vivo predictability. High D2 receptor occupancy (>80%) in the dorsal striatum by tight-binding antagonists (Haloperidol) causes severe motor side effects, modeled in rodents as catalepsy. Loose-binding benzamides (Sulpiride, NDP-2M) typically show a wider therapeutic window and lower catalepsy scores due to their faster dissociation rates.

Protocol: Catalepsy Bar Test
  • Acclimatization: Habituate adult male Wistar rats to the testing room for 1 hour prior to the experiment.

  • Dosing: Administer NDP-2M, Sulpiride, or Haloperidol via intraperitoneal (i.p.) injection. Use vehicle (0.9% saline) as a negative control.

  • Testing: At 30, 60, and 120 minutes post-injection, gently place the rat's forepaws on a horizontal wooden bar (0.9 cm diameter) positioned 10 cm above the bench surface.

  • Measurement: Record the time (in seconds) the rat remains in this imposed posture. A cut-off time of 300 seconds is applied to prevent animal distress.

  • Causality Check: Haloperidol will induce rigid catalepsy (>200 seconds) due to sustained D2 blockade. NDP-2M, mirroring Sulpiride, should exhibit minimal catalepsy (<30 seconds), confirming its atypical, loose-binding profile.

Benchmarking_Workflow Phase1 Phase 1: Binding Radioligand Assay Phase2 Phase 2: Functional BRET & HTRF Assays Phase1->Phase2 Selectivity Confirmed Phase3 Phase 3: In Vivo Catalepsy Bar Test Phase2->Phase3 Antagonism Validated Data Efficacy & EPS Profiling Phase3->Data Benchmarking Complete

Experimental workflow for benchmarking NDP-2M against reference compounds.

Sources

Statistical Analysis of Comparative Pharmacodynamics: Benzamide vs. Hydroxamate HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary: The Pharmacological Divergence of HDAC Inhibitors

In the landscape of epigenetic therapeutics, Histone Deacetylase (HDAC) inhibitors have emerged as critical modulators of chromatin remodeling and gene expression [1]. However, not all HDAC inhibitors are created equal. As application scientists, we frequently observe that the choice of zinc-binding group (ZBG) fundamentally alters both the pharmacokinetic profile and the statistical modeling required to evaluate these compounds.

This guide provides an objective, data-driven comparison between two major classes of HDAC inhibitors: Benzamides (e.g., Entinostat, Mocetinostat) and Hydroxamates (e.g., Vorinostat, Panobinostat). While hydroxamates act as fast-binding, pan-HDAC inhibitors, benzamides are highly selective for Class I HDACs (HDAC1, 2, 3) and exhibit unique slow-on/slow-off binding kinetics [2]. Understanding the causality behind these kinetic differences is essential for designing robust experimental protocols and accurately interpreting comparative efficacy data.

Quantitative Comparative Data: Selectivity and Potency

To objectively compare these compounds, we must look at their half-maximal inhibitory concentration ( IC50​ ) across different HDAC isoforms. The data below highlights the stark contrast in selectivity profiles between the two classes.

Table 1: Comparative IC50​ Profiling of Key HDAC Inhibitors
CompoundPharmacophoreHDAC1 IC50​ (nM)HDAC2 IC50​ (nM)HDAC3 IC50​ (nM)HDAC6 IC50​ (nM)Selectivity Profile
Vorinostat (SAHA) Hydroxamate~10~10~15~10Pan-HDAC
Entinostat (MS-275) Benzamide~138~200~1600*>100,000Class I Selective
Mocetinostat (MGCD0103) Benzamide~150~290~1600>10,000Class I Selective

*Values for benzamides represent the steady-state inhibition constant ( Ki∗​ ) following a requisite pre-incubation period, accounting for their slow-binding nature [2].

Data Interpretation: Hydroxamates like Vorinostat indiscriminately inhibit both Class I (nuclear) and Class IIb (cytoplasmic, e.g., HDAC6) enzymes [2]. In contrast, benzamides demonstrate a profound statistical selectivity for Class I HDACs, with negligible affinity for HDAC6 [5]. This selectivity is critical for preserving HDAC6-mediated functions, such as Hsp90 deacetylation, which reduces off-target toxicities [5].

Statistical Methodology: Analyzing Time-Dependent IC50​ Shifts

A common pitfall in early-stage drug screening is applying standard rapid-equilibrium statistical models to slow-binding inhibitors.

Standard IC50​ calculations rely on a 4-parameter logistic (4PL) regression model, assuming the inhibitor and enzyme reach equilibrium almost instantaneously. However, benzamides violate this assumption.

The Causality of the Shift: The benzamide moiety requires a complex, time-dependent conformational adaptation within the 14-Å-long internal cavity of the HDAC enzyme to properly chelate the catalytic Zn2+ ion [2]. If a standard 4PL model is applied without accounting for time, the apparent IC50​ ( IC50app​ ) will be artificially inflated. As the reaction proceeds, the IC50app​ continuously shifts downward.

Statistical Correction: To achieve statistical accuracy, researchers must calculate the steady-state inhibition constant ( Ki∗​ ). Instead of a simple endpoint read, data must be collected via progress curves and fitted to the integrated rate equation for slow-binding inhibition:

P=vs​t+kobs​v0​−vs​​[1−exp(−kobs​t)]

Where v0​ is the initial velocity, vs​ is the steady-state velocity, and kobs​ is the apparent first-order rate constant for the transition between v0​ and vs​ . This mathematical rigor ensures that the comparative data reflects true pharmacological potency rather than assay artifacts.

Self-Validating Experimental Protocol: Time-Dependent In Vitro HDAC Assay

To generate trustworthy, reproducible data for benzamide compounds, the experimental workflow must be designed as a self-validating system. Below is the optimized protocol for evaluating slow-binding HDAC inhibitors.

Step 1: Reagent Preparation & Control Setup

  • Action: Prepare a positive control (Vorinostat, fast-binding) and a negative control (vehicle/DMSO).

  • Causality: These controls establish the absolute maximum and minimum dynamic range of the assay, providing the baseline metrics required for subsequent statistical validation.

Step 2: Enzyme-Inhibitor Pre-Incubation (The Critical Step)

  • Action: Incubate recombinant HDAC1 with the benzamide inhibitor at room temperature for a minimum of 2 hours prior to adding the substrate.

  • Causality: This extended pre-incubation provides the necessary thermodynamic time for the benzamide ZBG to induce the slow conformational change in the enzyme's active site, ensuring the system reaches steady-state equilibrium[2].

Step 3: Fluorogenic Substrate Addition & Cleavage

  • Action: Add an acetylated fluorogenic peptide substrate.

  • Causality: Active HDACs will deacetylate the lysine residue. This deacetylation sensitizes the peptide to a developer protease added in the next step, which cleaves the peptide and releases a quantifiable fluorophore.

Step 4: Signal Quantification & Z'-Factor Validation

  • Action: Measure fluorescence (Ex/Em = 360/460 nm). Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • Causality: The Z'-factor evaluates the assay's robustness. A Z′>0.5 mathematically validates that the separation band between the positive and negative controls is wide enough to trust the inhibitor dose-response data.

Step 5: Non-Linear Regression Analysis

  • Action: Fit the normalized fluorescence data using a 4PL model to derive the steady-state IC50​ . Evaluate the Hill slope.

  • Causality: A Hill slope near 1.0 confirms a 1:1 stoichiometric binding event, validating the mechanism of action.

Mechanistic Workflow: Pathway Divergence

The structural differences between these inhibitors dictate their downstream biological effects. The following diagram illustrates the logical flow of target engagement and epigenetic modulation.

G cluster_0 HDAC Inhibitor Pharmacophores B Benzamides (Entinostat, Mocetinostat) C1 Class I HDACs (HDAC1, 2, 3) B->C1 Slow-on/Slow-off C2 Class IIb HDACs (HDAC6) B->C2 Negligible Affinity H Hydroxamates (Vorinostat) H->C1 Fast-on/Fast-off H->C2 High Affinity E Chromatin Remodeling (Histone Hyperacetylation) C1->E Catalytic Blockade T Apoptosis & Cell Cycle Arrest E->T Transcriptional Activation

Caption: Mechanistic pathway of Class I-selective Benzamides vs. Pan-HDAC Hydroxamates.

Comparative Efficacy and Toxicity Profiles

When transitioning from in vitro statistics to in vivo outcomes, the selectivity of benzamides offers a distinct pharmacological advantage.

Pan-HDAC inhibitors like Vorinostat effectively induce apoptosis but often suffer from a narrow therapeutic index. By inhibiting HDAC6, they interfere with the deacetylation of non-histone proteins like tubulin and Hsp90 [5]. Statistically, this broad-spectrum inhibition correlates with higher incidences of severe dose-limiting toxicities, such as thrombocytopenia (due to megakaryocyte disruption) and severe fatigue [1].

Conversely, benzamides like Entinostat and Mocetinostat maintain robust efficacy in driving targeted gene transcription. For example, they have been shown to preferentially reduce the growth of E-cadherin-deficient epithelial cancer cells [4] and demonstrate significant clinical responses in specific lymphomas [3]. Because they spare HDAC6, benzamides preserve essential cytoplasmic functions, yielding a statistically superior safety profile and a wider therapeutic window for combination therapies in solid tumors [1].

References

  • Source: nih.
  • Source: acs.
  • Mocetinostat (MGCD0103)
  • Source: nih.
  • Class 1-Selective Histone Deacetylase (HDAC)

Safety Operating Guide

N-[3-(dimethylamino)propyl]-2-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for N-[3-(dimethylamino)propyl]-2-methylbenzamide

Executive Summary & Chemical Profiling

N-[3-(dimethylamino)propyl]-2-methylbenzamide is a specialized organic intermediate characterized by a secondary amide linkage and a terminal tertiary amine. Because of its basic dimethylamino moiety, this compound requires specific handling and disposal protocols to mitigate environmental toxicity and prevent hazardous cross-reactions in laboratory waste streams. This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step methodologies for the safe operational handling, neutralization, and disposal of this compound.

Table 1: Physicochemical Properties Influencing Disposal Logistics

PropertyValue / CharacteristicOperational & Disposal Implication
Molecular Weight 220.31 g/mol Standard organic waste handling protocols apply.
Functional Groups Tertiary amine, secondary amideBasic nature requires controlled acid neutralization during spills; forms stable, non-volatile salts.
pKa (Conjugate Acid) ~9.5 – 10.0Exists as a free base at physiological pH; highly soluble in aqueous acid.
Solubility Soluble in DCM, MeOH, DMSODictates routing into halogenated vs. non-halogenated organic waste streams.
Reactivity Incompatible with strong oxidizersMust be strictly segregated from nitric acid, peroxides, and halogens to prevent fire risks.

Mechanistic Rationale for Disposal Protocols

The core principle in disposing of organic amines is stabilization via protonation . In its free base form, the dimethylamino group can act as a nucleophile, potentially reacting with electrophilic waste (e.g., alkyl halides) to form quaternary ammonium salts in an uncontrolled, exothermic manner. By intentionally acidifying the waste stream to form a hydrochloride or citrate salt, the compound's vapor pressure is drastically reduced, mitigating inhalation risks and preventing unwanted side reactions ()[1].

Step-by-Step Operational Workflows

Protocol 1: In-Fume Hood Neutralization and Waste Preparation

This self-validating protocol ensures the chemical is stabilized prior to being added to bulk waste carboys.

  • Quantification: Determine the volume or mass of the residual N-[3-(dimethylamino)propyl]-2-methylbenzamide to be disposed of.

  • Solvent Dilution: Dissolve the neat material in a minimal volume of a compatible, non-halogenated solvent (e.g., ethanol or isopropanol).

    • Causality: Dilution reduces the viscosity of the neat amine and ensures uniform heat dissipation during the subsequent neutralization step.

  • Acidification (Salt Formation): Slowly add 1M Citric Acid or 1M HCl dropwise while stirring continuously.

    • Causality: Converting the free base tertiary amine to its corresponding salt drastically reduces its volatility and reactivity.

  • pH Verification (Self-Validation): Use pH indicator paper to test the solution. Continue adding acid until the solution reaches a pH of 5.0–6.0.

    • Causality: A slightly acidic pH confirms the complete protonation of the dimethylamino group without creating an excessively corrosive waste stream that could degrade High-Density Polyethylene (HDPE) containers.

  • Transfer: Funnel the stabilized solution into the designated organic waste carboy (Halogenated or Non-Halogenated, depending on the primary solvent used).

Protocol 2: Emergency Spill Response Workflow

In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory distress and environmental contamination.

  • Evacuation & PPE: Evacuate the immediate area. Don a NIOSH-approved respirator, chemical-resistant splash goggles, and double nitrile gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Physical containment prevents the basic amine from reaching floor drains, which could result in severe aquatic toxicity and regulatory violations ()[2].

  • In-Situ Neutralization: Carefully pour a weak solid acid (e.g., sodium bisulfate) or spray a dilute citric acid solution over the contained spill.

    • Causality: Neutralizing the amine directly on the surface prevents the release of noxious vapors during the physical sweeping process.

  • Collection: Use non-sparking, non-metallic tools to scoop the absorbed, neutralized mixture into a heavy-duty, sealable polyethylene bag.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect the rinsate using absorbent pads and dispose of them as solid hazardous waste.

SpillResponse Spill Spill Detected (Amine-bearing compound) PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Spill->PPE Contain Containment (Vermiculite/Sand) PPE->Contain Neutralize Neutralization (Dilute Citric Acid / NaHSO4) Contain->Neutralize Collect Collection (Non-metallic tools) Neutralize->Collect Dispose Transfer to Solid Waste Label as Toxic/Irritant Collect->Dispose

Sequential workflow for neutralizing and collecting amine-based chemical spills.

Waste Segregation & Final Disposal Logistics

Proper segregation is a critical compliance requirement under the Resource Conservation and Recovery Act (RCRA)[2]. N-[3-(dimethylamino)propyl]-2-methylbenzamide must never be mixed with oxidizing agents, as the electron-rich amine can trigger violent exothermic oxidations.

WasteRouting Start Waste Generated: N-[3-(dimethylamino)propyl] -2-methylbenzamide State Determine Physical State Start->State Solid Solid / Neat Material State->Solid Liquid Liquid / Solution State->Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Solvent Determine Solvent Type Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) Solvent->NonHalogenated HaloBin Halogenated Waste Carboy (Compatible HDPE) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Compatible HDPE) NonHalogenated->NonHaloBin Incineration High-Temperature Incineration (EPA/RCRA Facility) SolidBin->Incineration HaloBin->Incineration NonHaloBin->Incineration

Decision tree for segregating N-[3-(dimethylamino)propyl]-2-methylbenzamide waste.

Final Disposal Execution: All segregated waste streams containing this compound must be labeled accurately (e.g., "Toxic, Organic Amine, Irritant") and stored in secondary containment. Final disposal must be executed via high-temperature incineration by a certified EPA/RCRA hazardous waste management vendor to ensure complete thermal destruction of the nitrogenous framework.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Source: NCBI Bookshelf. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). Managing Your Hazardous Waste: A Guide for Small Businesses. EPA 530-K-19-001, October 2019. Source: US EPA. URL:[Link]

Sources

Personal protective equipment for handling N-[3-(dimethylamino)propyl]-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, dissolution, and disposal of N-[3-(dimethylamino)propyl]-2-methylbenzamide .

Executive Summary

Handling specialized active pharmaceutical ingredients (APIs) or novel tool compounds requires a safety strategy that goes beyond generic Material Safety Data Sheets (MSDS). N-[3-(dimethylamino)propyl]-2-methylbenzamide is a bifunctional molecule: it combines a highly lipophilic benzamide core—a structural motif frequently associated with central nervous system (CNS) activity—with a basic tertiary amine side chain. This guide provides drug development professionals with a field-proven, self-validating framework for handling this compound, ensuring both operator safety and experimental integrity.

Physicochemical & Hazard Profiling (The "Why")

To design an effective safety protocol, we must first understand the molecular causality behind the compound's hazards.

  • The Benzamide Core (Systemic Toxicity): Benzamide derivatives are highly lipophilic and are frequently designed to cross the blood-brain barrier (BBB), often exhibiting high affinity for CNS targets such as D2 dopamine receptors[1]. Accidental systemic exposure can lead to rapid neurological effects.

  • The Tertiary Amine (Corrosivity & Reactivity): The dimethylaminopropyl group acts as a weak base. In its freebase form, it is highly irritating to the skin, eyes, and mucous membranes. Furthermore, tertiary amines can undergo nitrosation in the presence of nitrosating agents to form potentially carcinogenic nitrosamines[2].

  • Powder Aerosolization (Inhalation Risk): Handling dry API powders presents a significantly higher risk of inhalation exposure and facility contamination compared to handling final formulated dosage forms[3].

Table 1: Hazard Profile & Operational Consequences

Molecular FeaturePhysicochemical PropertyOperational Consequence
Benzamide Core High lipophilicity; CNS receptor affinityRapid dermal absorption if dissolved in organic solvents; requires strict systemic exposure prevention.
Tertiary Amine Weak base; nucleophilicCauses contact dermatitis; incompatible with latex ; requires acidic neutralization for spill cleanup.
Dry Powder Form High electrostatic potentialProne to aerosolization during weighing; mandates anti-static tools and draft-free enclosures.

Personal Protective Equipment (PPE) Matrix

The OSHA Laboratory Safety Standard (29 CFR 1910.1450) mandates stringent engineering controls and PPE when handling potent APIs[4]. Because the hazard state of N-[3-(dimethylamino)propyl]-2-methylbenzamide shifts dramatically when transitioned from a solid to a solution, your PPE must adapt accordingly.

Causality Note:Never use latex gloves. Latex is chemically incompatible with tertiary amines and will rapidly degrade, leading to breakthrough exposure[2].

Table 2: Task-Specific PPE Matrix

TaskGlove SelectionEye/Face ProtectionRespiratory & Body
Weighing Dry Powder Double Nitrile (min 5 mil thickness)Chemical Splash GogglesN95/P100 Respirator (if outside hood); Buttoned lab coat.
Dissolution in DMSO/DMF Inner Nitrile + Outer Butyl Rubber Goggles + Face ShieldFume Hood (>100 fpm); Fluid-resistant apron.
Spill Cleanup Heavy-duty Butyl RubberGoggles + Face ShieldHalf-mask respirator with organic vapor/particulate cartridges.

Operational Workflow & Handling Protocol

When dissolving this compound in Dimethyl Sulfoxide (DMSO) for in vitro assays, the hazard profile fundamentally changes. DMSO is a potent penetration enhancer (the "carrier effect"). If a DMSO solution containing this benzamide derivative contacts the skin, the solvent will carry the CNS-active molecule directly into the bloodstream.

Protocol: Preparation of a 10 mM Stock Solution

This protocol is designed as a self-validating system to ensure no step is executed without physical confirmation of safety.

  • Environmental Validation:

    • Action: Check the digital monitor on the chemical fume hood.

    • Self-Validation: Do not uncap the API until the monitor confirms a face velocity between 80–120 feet per minute (fpm).

  • PPE Donning & Static Mitigation:

    • Action: Don inner nitrile gloves and outer butyl rubber gloves. Wipe the exterior of the weighing boat with an anti-static zero-charge wipe.

    • Causality: The tertiary amine powder holds static charge easily. Anti-static treatment prevents the powder from repelling off the spatula and aerosolizing.

  • Closed-System Dissolution:

    • Action: Weigh the powder directly into a pre-tared, sealable glass vial. Do not transport open powder. Add the DMSO directly to the vial inside the fume hood.

    • Self-Validation: Cap the vial, vortex, and hold it against a light background. The solution must be 100% transparent with no particulate matter before it is allowed to leave the fume hood.

  • Tool Decontamination:

    • Action: Submerge the contaminated spatula in a beaker containing 1% acetic acid before washing.

    • Causality: The acid protonates the amine, neutralizing its basicity and rendering it water-soluble for safe rinsing.

SafeHandling N1 1. Environmental Control Verify Hood Flow >100 fpm N2 2. PPE Donning Double Nitrile/Butyl Gloves N1->N2 N3 3. Anti-Static Weighing Mitigate Powder Aerosolization N2->N3 N4 4. In-Hood Dissolution Add Solvent to Pre-weighed Vial N3->N4 N5 5. Chemical Decontamination Neutralize Tools with 1% Acetic Acid N4->N5

Workflow for the safe weighing and dissolution of N-[3-(dimethylamino)propyl]-2-methylbenzamide.

Spill Response & Decontamination Plan

Standard spill kits rely on water and generic absorbents, which are insufficient for lipophilic freebase amines.

Protocol: Chemical Spill Decontamination
  • Isolate & Assess: Evacuate the immediate area. If the spill is outside the hood, don a half-mask respirator.

    • Self-Validation: Perform a positive/negative pressure seal check on the respirator before approaching the spill.

  • Chemical Neutralization (Critical Step): Do not use plain water. Spray a 1% to 5% acetic acid (or citric acid) solution directly onto the powder or solvent spill.

    • Causality: Plain water will simply spread the hydrophobic freebase. The weak acid protonates the dimethylamino group, instantly converting the lipophilic molecule into a highly water-soluble acetate salt.

  • Absorption & Verification: Apply inert absorbent pads to collect the neutralized liquid. Wipe the surface with a pH test strip to ensure no basic amine residue remains.

  • Final Wash: Wash the area with copious amounts of soapy water to remove residual salt and acid.

Waste Management & Disposal

Improper disposal of tertiary amines can lead to dangerous cross-reactions in waste carboys.

  • Segregation: Strictly segregate amine-containing waste from oxidizing agents, strong acids, and halogenated solvents to prevent exothermic neutralization reactions or the generation of toxic gases[2].

  • Labeling: Label all waste containers explicitly as: "Hazardous Waste: Toxic Organic Amine / Benzamide Derivative."

  • Environmental Protection: Never dispose of amine-based APIs down the drain. Their lipophilicity and biological activity pose a severe risk of aquatic toxicity. All waste must be incinerated by a certified hazardous waste contractor.

References

  • Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: MasterControl URL: [Link]

  • Title: Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal Source: American Chemistry Council URL: [Link]

  • Title: General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings Source: USP 39–NF 34 URL: [Link]

  • Title: The Toxicity and Mutagenicity of S-3-Iodo-N-(1-Ethyl-2-Pyrrolidinyl)Methyl-2-Hydroxy-6-Methoxybenzamide (IBZM) Source: Journal of Applied Toxicology / Tandfonline URL: [Link]

Sources

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